1,4-Difluoro-2-iodobenzene
Description
The exact mass of the compound 1,4-Difluoro-2-iodobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10262. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,4-Difluoro-2-iodobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Difluoro-2-iodobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,4-difluoro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2I/c7-4-1-2-5(8)6(9)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYVNDUCUMNZPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70278835 | |
| Record name | 1,4-Difluoro-2-iodobenzene | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2265-92-1 | |
| Record name | 2265-92-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10262 | |
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| Record name | 1,4-Difluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70278835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Difluoro-2-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
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An In-Depth Technical Guide to 1,4-Difluoro-2-iodobenzene (CAS No. 2265-92-1)
Introduction: The Strategic Importance of Fluorinated Aryl Halides in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount approach for modulating physicochemical and biological properties.[1] 1,4-Difluoro-2-iodobenzene, a seemingly simple tri-substituted benzene ring, emerges as a highly versatile and powerful building block. Its utility is anchored in the distinct reactivity of its substituents: two electron-withdrawing fluorine atoms that influence the molecule's electronic and pharmacokinetic properties, and a highly reactive carbon-iodine bond that serves as a linchpin for sophisticated molecular engineering.[2]
This technical guide provides an in-depth exploration of 1,4-Difluoro-2-iodobenzene, moving beyond a cursory overview to deliver actionable insights for researchers, scientists, and drug development professionals. We will delve into its synthesis, elucidate its key physicochemical characteristics, and provide a detailed examination of its reactivity, particularly in the context of palladium-catalyzed cross-coupling reactions. By presenting detailed experimental protocols and exploring real-world applications, this guide aims to be an indispensable resource for harnessing the full synthetic potential of this valuable intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective application in the laboratory.
Table 1: Physicochemical Properties of 1,4-Difluoro-2-iodobenzene
| Property | Value | Source(s) |
| CAS Number | 2265-92-1 | [2] |
| Molecular Formula | C₆H₃F₂I | [2][3] |
| Molecular Weight | 239.99 g/mol | [2][3] |
| Appearance | Colorless to light red/green clear liquid | [2] |
| Boiling Point | 183 °C | [2] |
| Density | 2.01 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.56 | [2] |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of 1,4-difluoro-2-iodobenzene is expected to show complex splitting patterns in the aromatic region (typically δ 6.8-7.8 ppm) due to proton-proton and proton-fluorine couplings. The integration of the signals will correspond to the three aromatic protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached fluorine and iodine atoms. The carbon atoms bonded to fluorine will exhibit large one-bond C-F coupling constants.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The ¹⁹F NMR spectrum provides valuable information about the fluorine environments and will show two distinct resonances for the non-equivalent fluorine atoms, with their coupling patterns providing further structural confirmation.
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching vibrations in the 1400-1600 cm⁻¹ region, and strong C-F stretching absorptions, typically in the 1100-1300 cm⁻¹ range.[3]
-
Mass Spectrometry (MS): The mass spectrum will exhibit a prominent molecular ion peak (M⁺) at m/z ≈ 240. The isotopic pattern will be characteristic of a molecule containing one iodine atom.
Synthesis of 1,4-Difluoro-2-iodobenzene: A Practical Approach
While several methods can be envisioned for the synthesis of 1,4-difluoro-2-iodobenzene, a reliable and scalable approach involves the diazotization of 2,5-difluoroaniline followed by a Sandmeyer-type iodination. This method leverages readily available starting materials and well-established reaction chemistry.
Detailed Experimental Protocol: Synthesis via Diazotization-Iodination
This protocol is based on established procedures for the Sandmeyer reaction.[4][5]
Materials:
-
2,5-Difluoroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Diethyl Ether (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diazonium Salt Formation:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cautiously add 2,5-difluoroaniline to a mixture of concentrated sulfuric acid and water, cooled in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
Dissolve sodium nitrite in cold water and add this solution dropwise to the aniline-sulfuric acid mixture, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
-
-
Iodination:
-
In a separate beaker, dissolve potassium iodide in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
After the addition is complete, gently warm the reaction mixture on a water bath (e.g., to 50-60 °C) until the evolution of nitrogen ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract with diethyl ether.
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any residual iodine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure 1,4-difluoro-2-iodobenzene.
-
Reactivity and Synthetic Applications: The Power of Orthogonal Halogenation
The synthetic utility of 1,4-difluoro-2-iodobenzene lies in the differential reactivity of its carbon-halogen bonds. The C-I bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the highly stable C-F bonds.[6] This "orthogonal" reactivity allows for the selective formation of new carbon-carbon and carbon-heteroatom bonds at the iodine-bearing position, while retaining the fluorine atoms for their beneficial effects on the target molecule's properties.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[7][8] 1,4-Difluoro-2-iodobenzene is an excellent substrate for this reaction, readily coupling with a wide range of boronic acids and their derivatives.
Representative Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add 1,4-difluoro-2-iodobenzene, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), and a suitable base (e.g., K₂CO₃, Cs₂CO₃).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add a degassed solvent system (e.g., toluene/water, dioxane/water).
-
Heat the reaction mixture with stirring until the starting material is consumed (monitor by TLC or GC-MS).
-
After cooling, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
Application in Drug Discovery: The biaryl motif is a privileged scaffold in medicinal chemistry. For instance, the synthesis of certain angiotensin II receptor blockers like Losartan and Valsartan involves a key Suzuki-Miyaura coupling step, highlighting the importance of this reaction in constructing complex pharmaceutical agents.[9][10]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to arylalkynes which are valuable intermediates in the synthesis of natural products and pharmaceuticals.[9][11][12]
Representative Protocol for Sonogashira Coupling:
-
Combine 1,4-difluoro-2-iodobenzene, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a suitable solvent (e.g., THF, DMF) in a reaction vessel.
-
Add a base, typically an amine such as triethylamine or diisopropylamine.
-
Degas the mixture and introduce an inert atmosphere.
-
Add the terminal alkyne (1.1-1.5 equivalents).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Upon completion, quench the reaction, perform an aqueous work-up, and extract the product.
-
Purify by column chromatography.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions must be observed when handling 1,4-difluoro-2-iodobenzene.
Table 2: Hazard and Safety Information
| Category | Information |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/ eye protection/ face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Storage | Store in a cool, dry, well-ventilated area (2-8 °C recommended). Keep container tightly closed. Protect from light.[2] |
| Incompatibilities | Strong oxidizing agents. |
Conclusion: A Versatile Tool for Innovation
1,4-Difluoro-2-iodobenzene stands as a testament to the power of strategic halogenation in chemical synthesis. Its carefully orchestrated arrangement of fluorine and iodine atoms provides a gateway to a vast chemical space, enabling the construction of complex molecules with tailored properties. The high reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions, coupled with the beneficial influence of the fluorine substituents, makes it an invaluable asset in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. By understanding its properties, synthesis, and reactivity, researchers can confidently employ 1,4-difluoro-2-iodobenzene as a key building block to drive innovation in their respective fields.
References
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1,4-Difluoro-2-iodobenzene | C6H3F2I | CID 223084. PubChem. [Link]
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Linkage-Editing of β-Glucosylceramide and β-Glucosylcholesterol: Development of β-Selective C-Glucosylation and Potent Mincle Ligands. Journal of the American Chemical Society. [Link]
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1,4-Difluoro-2-iodobenzene. MySkinRecipes. [Link]
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1,4-Difluoro-2-iodobenzene | C6H3F2I | CID 223084. PubChem. [Link]
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IODOBENZENE. Organic Syntheses. [Link]
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Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. [Link]
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Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. [Link]
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Comparison of the ¹H spectra for 1,4-difluorobenzene (a) and... ResearchGate. [Link]
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13C NMR Spectroscopy. Thieme. [Link]
- Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
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ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate. [Link]
- 1,4-difluorobenzene derivative.
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An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. NIH. [Link]
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1,4-Difluorobenzene - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
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Synthesis of 1,4- Difluorobenzene Using Schiemann Reaction. Oriprobe. [Link]
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1,4-Difluorobenzene - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
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Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]
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Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
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IODOSOBENZENE. Organic Syntheses. [Link]
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A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications | Request PDF. ResearchGate. [Link]
- Process for preparing 1,3-difluorobenzene.
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An In-depth Technical Guide to 1,4-Difluoro-2-iodobenzene: Properties, Synthesis, and Applications in Modern Organic Chemistry
Introduction: A Versatile Fluorinated Building Block
1,4-Difluoro-2-iodobenzene is a halogenated aromatic compound that has emerged as a critical building block in contemporary organic synthesis.[1] Its unique electronic properties and trifunctional nature, featuring two fluorine atoms and a reactive iodine atom, make it an invaluable synthon for the construction of complex molecular architectures.[2] The strategic placement of the fluorine and iodine substituents allows for selective and sequential functionalization, a highly desirable characteristic in multistep syntheses.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1,4-difluoro-2-iodobenzene, with a focus on its practical applications for researchers, scientists, and drug development professionals. The fluorine atoms can enhance the metabolic stability and biological activity of target molecules, making this compound particularly relevant in medicinal chemistry.[2]
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of 1,4-difluoro-2-iodobenzene is essential for its safe and effective use in the laboratory.
| Property | Value | Reference(s) |
| CAS Number | 2265-92-1 | [2][3] |
| Molecular Formula | C₆H₃F₂I | [2][3] |
| Molecular Weight | 239.99 g/mol | [2][3] |
| Appearance | Colorless to light red/green clear liquid | [2] |
| Density | 2.01 g/mL | [2] |
| Boiling Point | 183 °C | [2] |
| Refractive Index (n20D) | 1.56 | [2] |
| Solubility | Insoluble in water. Soluble in common organic solvents such as toluene, THF, and DMF. | [4][5] |
Synthesis of 1,4-Difluoro-2-iodobenzene: A Practical Laboratory Protocol
The most common and reliable method for the laboratory-scale synthesis of 1,4-difluoro-2-iodobenzene is the diazotization of 2,5-difluoroaniline followed by a Sandmeyer-type iodination reaction.[6][7] This two-step, one-pot procedure offers a robust and scalable route to this valuable intermediate.
Reaction Scheme:
Caption: Synthesis of 1,4-Difluoro-2-iodobenzene via diazotization of 2,5-difluoroaniline.
Detailed Experimental Protocol: Diazotization and Iodination
Materials:
-
2,5-Difluoroaniline
-
Concentrated Sulfuric Acid (98%)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Diethyl Ether or Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Thiosulfate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Diazonium Salt Formation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add 2,5-difluoroaniline (1.0 eq) to a mixture of deionized water and concentrated sulfuric acid (2.0-3.0 eq) while cooling in an ice-salt bath to maintain an internal temperature of 0-5 °C. Stir the resulting slurry until a fine suspension of the aniline salt is formed.
-
Diazotization: Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the aniline suspension, ensuring the temperature does not exceed 5 °C. The reaction mixture should become a clear solution, indicating the formation of the diazonium salt. Stir for an additional 15-20 minutes at 0-5 °C.
-
Iodination: In a separate beaker, dissolve potassium iodide (1.2-1.5 eq) in a small amount of deionized water. Add this solution dropwise to the cold diazonium salt solution. Effervescence (evolution of N₂ gas) will be observed.
-
Reaction Completion and Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 40-50 °C for 30-60 minutes to ensure complete decomposition of the diazonium salt. Cool the mixture to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash successively with deionized water, saturated sodium thiosulfate solution (to remove any residual iodine), saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to afford 1,4-difluoro-2-iodobenzene as a clear liquid.
Spectroscopic Characterization: A Guide for Compound Verification
Confirmation of the structure and purity of 1,4-difluoro-2-iodobenzene is typically achieved through a combination of NMR spectroscopy techniques.
¹H NMR Spectroscopy
The proton NMR spectrum is characterized by three distinct multiplets in the aromatic region. The chemical shifts and coupling patterns are influenced by the neighboring fluorine and iodine atoms.
-
Expected Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz):
-
H-3: ~7.4-7.5 ppm (ddd, J ≈ 8.5, 5.0, 2.5 Hz)
-
H-5: ~7.1-7.2 ppm (ddd, J ≈ 8.5, 8.5, 2.5 Hz)
-
H-6: ~7.0-7.1 ppm (ddd, J ≈ 8.5, 8.5, 5.0 Hz)
-
¹³C NMR Spectroscopy
The carbon NMR spectrum will show six distinct signals, with the carbon atoms directly attached to fluorine exhibiting large one-bond C-F coupling constants.
-
Expected Chemical Shifts (δ, ppm):
-
C-1 (C-F): ~160-165 ppm (d, ¹JCF ≈ 250 Hz)
-
C-2 (C-I): ~90-95 ppm (d, ³JCF ≈ 5-10 Hz)
-
C-3: ~125-130 ppm (d, J ≈ 5-10 Hz)
-
C-4 (C-F): ~155-160 ppm (d, ¹JCF ≈ 250 Hz)
-
C-5: ~115-120 ppm (d, J ≈ 20-25 Hz)
-
C-6: ~110-115 ppm (d, J ≈ 20-25 Hz)
-
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a powerful tool for the characterization of fluorinated compounds due to its high sensitivity and wide chemical shift range.[8][9] The ¹⁹F NMR spectrum of 1,4-difluoro-2-iodobenzene will display two distinct multiplets.
-
Expected Chemical Shifts (δ, ppm, relative to CFCl₃):
-
F at C-1: ~ -110 to -115 ppm
-
F at C-4: ~ -115 to -120 ppm
-
Reactivity and Key Transformations: Harnessing the Power of Cross-Coupling
The synthetic utility of 1,4-difluoro-2-iodobenzene lies in the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions, while the carbon-fluorine bonds remain intact. This differential reactivity allows for the selective formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[10] 1,4-Difluoro-2-iodobenzene readily participates in these reactions with a variety of boronic acids and their derivatives.
Caption: General scheme for the Suzuki-Miyaura coupling of 1,4-difluoro-2-iodobenzene.
Exemplary Protocol: Synthesis of 2-(4-methoxyphenyl)-1,4-difluorobenzene
Materials:
-
1,4-Difluoro-2-iodobenzene
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more specialized ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and Water (or another suitable solvent system like Dioxane/Water)
Procedure:
-
To a Schlenk flask, add 1,4-difluoro-2-iodobenzene (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[7][11] 1,4-Difluoro-2-iodobenzene is an excellent substrate for this transformation.
Caption: General scheme for the Buchwald-Hartwig amination of 1,4-difluoro-2-iodobenzene.
Exemplary Protocol: Synthesis of 4-(2,5-Difluorophenyl)morpholine
Materials:
-
1,4-Difluoro-2-iodobenzene
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or another suitable ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and sodium tert-butoxide (1.4 eq) to a dry Schlenk tube.
-
Add anhydrous toluene, followed by 1,4-difluoro-2-iodobenzene (1.0 eq) and morpholine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired arylamine.
Application in Drug Discovery: Synthesis of the AKT Inhibitor AZD5363
A prominent example of the utility of 1,4-difluoro-2-iodobenzene in medicinal chemistry is its use as a key starting material in the synthesis of AZD5363 (Capivasertib) , a potent pan-Akt kinase inhibitor that has been investigated in numerous clinical trials for the treatment of various cancers.[12][13][14][15] The synthesis involves an initial Buchwald-Hartwig amination to couple 1,4-difluoro-2-iodobenzene with a protected piperidine derivative, followed by further transformations. This highlights the importance of this building block in accessing complex and biologically active molecules.
Safety and Handling
1,4-Difluoro-2-iodobenzene is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from incompatible materials. It is also noted to be light-sensitive.[6]
Conclusion
1,4-Difluoro-2-iodobenzene is a highly valuable and versatile building block in modern organic synthesis. Its distinct chemical properties, particularly the differential reactivity of its halogen substituents, enable a wide range of selective transformations. The reliable synthetic route from 2,5-difluoroaniline and its facile participation in key cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations make it an indispensable tool for chemists in academia and industry. As demonstrated by its application in the synthesis of the clinical candidate AZD5363, 1,4-difluoro-2-iodobenzene will undoubtedly continue to play a significant role in the discovery and development of new pharmaceuticals and advanced materials.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724444, 1,2-Difluoro-4-iodobenzene. Retrieved from [Link]
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Cheng, H., et al. (2018). Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors. ACS Medicinal Chemistry Letters, 9(7), 670-675. Retrieved from [Link]
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Głowacki, E. D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7375. Retrieved from [Link]
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Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. Retrieved from [Link]
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Wang, Y., et al. (2024). The AKT inhibitor AZD5363 elicits synthetic lethality in ARID1A-deficient gastric cancer cells via induction of pyroptosis. Journal of Experimental & Clinical Cancer Research, 43(1), 136. Retrieved from [Link]
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1,4-Difluoro-2-iodobenzene molecular weight
An In-depth Technical Guide to 1,4-Difluoro-2-iodobenzene for Advanced Synthesis
Abstract
This technical guide offers a comprehensive examination of 1,4-difluoro-2-iodobenzene, a pivotal reagent for researchers, scientists, and professionals in drug development. We will explore its fundamental physicochemical properties, delve into its strategic applications in modern organic synthesis, and provide detailed, validated experimental protocols. The narrative emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical utility. This document serves as an authoritative resource for harnessing the synthetic potential of this versatile fluorinated building block.
Introduction: The Strategic Value of 1,4-Difluoro-2-iodobenzene in Chemical Synthesis
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorination can dramatically enhance key properties such as metabolic stability, binding affinity, and lipophilicity.[1] 1,4-Difluoro-2-iodobenzene (C₆H₃F₂I) has emerged as a particularly valuable intermediate in this context.[2] Its unique electronic architecture, featuring two electron-withdrawing fluorine atoms and a highly reactive carbon-iodine bond, allows for exceptional control and selectivity in complex synthetic sequences.[2][3] This compound is not merely a reagent but a strategic tool, enabling chemists to construct intricate molecular architectures that would be otherwise difficult to access. It is frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, serving as a robust building block for novel pharmaceuticals, agrochemicals, and advanced materials.[2][4][5]
Physicochemical & Safety Data
A comprehensive understanding of a compound's properties is critical for safe handling and successful experimental design. The key data for 1,4-difluoro-2-iodobenzene are summarized below.
Chemical and Physical Properties
The physical constants of this compound make it suitable for a variety of reaction conditions, typically as a liquid reagent.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃F₂I | [2][6] |
| Molecular Weight | 239.99 g/mol | [2][6][7] |
| CAS Number | 2265-92-1 | [2][6] |
| Appearance | Colorless to light yellow/red clear liquid | [2][8] |
| Density | ~2.01 g/mL | [2][8] |
| Boiling Point | ~183 °C | [2][6] |
| Synonym | 2,5-Difluoroiodobenzene | [6] |
Safety and Hazard Information
1,4-Difluoro-2-iodobenzene is classified as hazardous and must be handled with appropriate precautions.[7]
-
Signal Word: Warning[6]
-
Pictogram: GHS07 (Exclamation Mark)[6]
-
Hazard Statements:
-
Precautionary Statements: P261 (Avoid breathing vapours), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6][7]
Handling Imperative: All manipulations must be conducted within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves. Store the compound in a cool, dry, well-ventilated area, protected from light.[9]
Core Synthetic Applications & Mechanistic Insight
The utility of 1,4-difluoro-2-iodobenzene stems from the differential reactivity of its C-I and C-F bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond undergoes oxidative addition far more readily than the robust C-F bonds, enabling site-selective functionalization.
Suzuki-Miyaura Cross-Coupling
This reaction is a pillar of C-C bond formation, indispensable for creating biaryl structures prevalent in pharmaceuticals.[10] 1,4-Difluoro-2-iodobenzene is an ideal substrate, coupling efficiently with a diverse range of arylboronic acids and esters.
Logical Workflow: Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[5] This reaction is critical for synthesizing conjugated systems used in materials science and as precursors for complex heterocyclic scaffolds. The high reactivity of the C-I bond in 1,4-difluoro-2-iodobenzene ensures efficient coupling under standard Sonogashira conditions.[2]
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is a transformative reaction in medicinal chemistry.[4][11] It allows for the direct synthesis of aryl amines from aryl halides.[4] Using 1,4-difluoro-2-iodobenzene, chemists can readily access N-substituted-2,5-difluoroaniline derivatives, which are key pharmacophores in numerous drug candidates.
Field-Validated Experimental Protocols
The following protocols are designed to be robust starting points. Optimization may be necessary depending on the specific coupling partner.
Protocol: Suzuki-Miyaura Cross-Coupling of an Arylboronic Acid
This procedure is adapted from standard methodologies for palladium-catalyzed couplings.[12][13]
Objective: To synthesize a 2-aryl-1,4-difluorobenzene derivative.
Materials:
-
1,4-Difluoro-2-iodobenzene (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add 1,4-difluoro-2-iodobenzene (240 mg, 1.0 mmol), the chosen arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inerting the Atmosphere: Seal the flask, then evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle three times. This step is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) via syringe. The biphasic mixture is common and often beneficial for this reaction.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Self-Validating Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase) or GC-MS. The reaction is complete upon the disappearance of the limiting reagent (1,4-difluoro-2-iodobenzene).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the pure product.
Protocol: Sonogashira Coupling of a Terminal Alkyne
This protocol is based on established procedures for palladium/copper co-catalyzed reactions.[14][15]
Objective: To synthesize a 1,4-difluoro-2-(alkynyl)benzene derivative.
Materials:
-
1,4-Difluoro-2-iodobenzene (1.0 mmol, 1.0 eq)
-
Terminal Alkyne (1.2 mmol, 1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Diisopropylamine (DIPA) or Triethylamine (TEA) (3.0 mmol, 3.0 eq)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Schlenk flask with stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask, add Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol).
-
Inerting the Atmosphere: Seal the flask and perform three evacuate/backfill cycles with Argon.
-
Solvent and Reagent Addition: Add anhydrous THF (5 mL), followed by the amine base (e.g., DIPA, 0.42 mL, 3.0 mmol), 1,4-difluoro-2-iodobenzene (240 mg, 1.0 mmol), and the terminal alkyne (1.2 mmol) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature. The choice of room temperature is deliberate; the high reactivity of the aryl iodide often makes heating unnecessary, preventing side reactions like alkyne homocoupling (Glaser coupling).
-
Self-Validating Monitoring: Monitor the reaction by TLC or GC-MS until the starting aryl iodide is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in diethyl ether or ethyl acetate and filter through a short plug of silica gel or Celite to remove catalyst residues and amine salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Conclusion
1,4-Difluoro-2-iodobenzene is a high-value, versatile synthetic intermediate whose strategic application can significantly streamline the synthesis of complex molecules. Its well-defined reactivity profile allows for selective functionalization, making it an essential tool for chemists in pharmaceutical, agrochemical, and materials research. By understanding its properties and employing validated protocols, researchers can reliably and safely integrate this powerful building block into their synthetic programs.
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ResearchGate. Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene.[Link]
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The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.[Link]
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Organic Chemistry Portal. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C.[Link]
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University of Southampton ePrints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei.[Link]
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An In-depth Technical Guide to the Synthesis of 1,4-Difluoro-2-iodobenzene
Introduction
1,4-Difluoro-2-iodobenzene is a key building block in the synthesis of a wide array of functionalized aromatic compounds. Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical research, where the introduction of fluorinated aryl motifs can significantly modulate the biological activity, metabolic stability, and pharmacokinetic properties of target molecules.[1] The presence of both fluorine and iodine substituents on the benzene ring offers orthogonal reactivity, enabling selective functionalization through various cross-coupling reactions, such as Suzuki and Sonogashira couplings.[1]
This technical guide provides a comprehensive overview of the principal synthetic routes to 1,4-Difluoro-2-iodobenzene, designed for researchers, scientists, and drug development professionals. The protocols described herein are presented with a focus on the underlying chemical principles, providing not just a set of instructions, but a framework for understanding and optimizing these transformations.
Strategic Approaches to Synthesis
The synthesis of 1,4-difluoro-2-iodobenzene can be approached through several strategic disconnections. The most prevalent and practical methods, which will be discussed in detail, include:
-
Diazotization of 2,5-Difluoroaniline followed by a Sandmeyer-type Reaction: A classical and reliable method for the introduction of an iodo group onto an aromatic ring starting from a primary amine.
-
Direct Electrophilic Iodination of 1,3-Difluorobenzene: A more direct approach that leverages the activating and directing effects of the fluorine substituents.
-
Directed ortho-Metalation (DoM) of 1,3-Difluorobenzene: A highly regioselective method that utilizes the fluorine atoms to direct deprotonation at the C2 position, followed by quenching with an iodine source.
Each of these methods offers distinct advantages and is suited to different laboratory settings and scales of production. The choice of a particular route will depend on factors such as the availability of starting materials, desired purity, and scalability.
Protocol 1: Diazotization of 2,5-Difluoroaniline and Subsequent Iodination
This method is a variation of the classic Sandmeyer reaction and is one of the most common and well-established routes for the synthesis of aryl iodides from anilines.[2][3] The reaction proceeds in two main stages: the formation of a diazonium salt from 2,5-difluoroaniline, followed by the displacement of the diazonium group with iodide.[4]
Causality of Experimental Choices
The diazotization step is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which can be explosive if isolated in a dry state.[4] An acidic medium, commonly aqueous hydrochloric or sulfuric acid, is essential for the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂).[5] The subsequent iodination with potassium iodide does not typically require a copper(I) catalyst, which is often necessary for the introduction of other halogens in Sandmeyer reactions.[2][6] This is attributed to the ability of the iodide ion to be oxidized by the diazonium salt, facilitating the formation of an aryl radical.[6]
Experimental Protocol
Materials:
-
2,5-Difluoroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Diethyl Ether (Et₂O) or Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Preparation of the Aniline Salt Solution: In a flask equipped with a magnetic stirrer, dissolve 2,5-difluoroaniline (1.0 eq) in deionized water. Carefully add concentrated sulfuric acid (2.8 eq) dropwise while cooling the flask in an ice-salt bath.
-
Diazotization: In a separate beaker, prepare a solution of sodium nitrite (1.2 eq) in a minimal amount of cold deionized water. Add this sodium nitrite solution dropwise to the cold aniline salt solution, ensuring the temperature is maintained between 0-5 °C. Stir the reaction mixture for 30 minutes at this temperature. The formation of the diazonium salt is indicated by a slight color change.
-
Iodination: To the diazonium salt solution, add diethyl ether or dichloromethane. Then, add a solution of potassium iodide (4.0 eq) in deionized water dropwise.
-
Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir for 3 hours. Quench the reaction by adding a saturated solution of sodium thiosulfate to consume any excess iodine.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Workflow Diagram
Caption: Workflow for the synthesis of 1,4-difluoro-2-iodobenzene via diazotization.
Protocol 2: Direct Electrophilic Iodination of 1,3-Difluorobenzene
This method offers a more atom-economical and direct route to the target molecule, avoiding the need for the aniline precursor. The fluorine atoms on the benzene ring are activating and ortho-, para- directing for electrophilic aromatic substitution. Iodination at the C2 position is favored due to the combined directing effects of the two fluorine atoms.
Causality of Experimental Choices
Direct iodination of aromatic compounds with molecular iodine is often slow and reversible. Therefore, an iodinating agent such as N-iodosuccinimide (NIS) is commonly employed in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂). The Lewis acid activates the NIS, making the iodine more electrophilic and facilitating the substitution reaction. The regioselectivity is controlled by the directing ability of the fluorine atoms, which strongly favor substitution at the positions ortho to them.
Experimental Protocol
Materials:
-
1,3-Difluorobenzene
-
N-Iodosuccinimide (NIS)
-
Boron Trifluoride Etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve 1,3-difluorobenzene (1.0 eq) in anhydrous dichloromethane.
-
Addition of Reagents: Add N-iodosuccinimide (1.1 eq) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Initiation of Reaction: Slowly add boron trifluoride etherate (1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or distillation.
Reaction Mechanism Diagram
Caption: Mechanism of direct electrophilic iodination of 1,3-difluorobenzene.
Protocol 3: Directed ortho-Metalation (DoM) of 1,3-Difluorobenzene
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings.[7][8] In this case, the fluorine atoms of 1,3-difluorobenzene act as directing metalation groups (DMGs), facilitating the deprotonation of the adjacent C2 position by a strong organolithium base.[9] The resulting aryllithium intermediate is then quenched with an electrophilic iodine source.
Causality of Experimental Choices
The choice of a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is crucial for efficient deprotonation without competing nucleophilic attack on the aromatic ring.[10] The reaction is performed at low temperatures (-78 °C) to prevent decomposition of the organolithium intermediate and to control the reaction's exothermicity. Anhydrous conditions are essential as organolithium reagents react readily with water. The subsequent quench with molecular iodine provides the desired iodinated product with high regioselectivity.
Experimental Protocol
Materials:
-
1,3-Difluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes or Lithium Diisopropylamide (LDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (I₂)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve 1,3-difluorobenzene (1.0 eq) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise to the reaction mixture. Stir the solution at -78 °C for 1-2 hours to ensure complete formation of the 2,4-difluorophenyllithium intermediate.
-
Iodination: In a separate flask, prepare a solution of iodine (1.2 eq) in anhydrous THF. Add this iodine solution dropwise to the aryllithium solution at -78 °C.
-
Quenching and Work-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Workflow Diagram
Caption: Workflow for the synthesis of 1,4-difluoro-2-iodobenzene via Directed ortho-Metalation.
Quantitative Data Summary
| Synthesis Route | Starting Material | Key Reagents | Typical Yield (%) | Key Advantages | Key Considerations |
| Diazotization/Iodination | 2,5-Difluoroaniline | NaNO₂, H₂SO₄, KI | 70-85% | Reliable, well-established, good for various substituted anilines. | Multi-step, potential for diazonium salt instability, use of strong acids. |
| Direct Iodination | 1,3-Difluorobenzene | NIS, BF₃·OEt₂ | 60-80% | Direct, atom-economical. | Requires anhydrous conditions, potential for side reactions if not controlled. |
| Directed ortho-Metalation | 1,3-Difluorobenzene | n-BuLi or LDA, I₂ | 75-95% | High regioselectivity, high yield, direct functionalization. | Requires strictly anhydrous conditions, cryogenic temperatures, strong base. |
Note: Yields are approximate and can vary based on reaction scale, purity of reagents, and specific experimental conditions.
Conclusion
The synthesis of 1,4-difluoro-2-iodobenzene can be effectively achieved through several robust and reliable methods. The choice of the optimal synthetic route will be dictated by the specific requirements of the research, including the availability of starting materials, scale of the reaction, and the desired level of purity. The diazotization of 2,5-difluoroaniline represents a classic and dependable approach. For a more direct synthesis, both electrophilic iodination and directed ortho-metalation of 1,3-difluorobenzene are excellent alternatives, with the latter offering superior regioselectivity and potentially higher yields, albeit under more stringent reaction conditions. By understanding the underlying principles of each method, researchers can confidently select and optimize the synthesis of this valuable building block for their drug discovery and development programs.
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Organic Chemistry Portal. Sandmeyer Reaction. [Link]
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- Kaszynski, P., & Jackson, J. E. (2003). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 120(2), 131-139.
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Stack Exchange. (2015). Why use potassium iodide instead of copper iodide in Sandmeyer reaction?. [Link]
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Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting. [Link]
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Chem-Station. (2015). Directed Ortho Metalation. [Link]
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A Comprehensive Spectroscopic Guide to 1,4-Difluoro-2-iodobenzene
Foreword: The Analytical Imperative for a Versatile Reagent
1,4-Difluoro-2-iodobenzene (CAS No. 2265-92-1) is more than just a halogenated aromatic compound; it is a pivotal structural synthon in modern synthetic chemistry.[1] Its strategic placement of two fluorine atoms and an iodine atom on a benzene ring creates a molecule with tailored reactivity, making it an invaluable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The fluorine substituents are known to enhance metabolic stability and binding affinity in drug candidates, while the iodine atom provides a reactive handle for a multitude of cross-coupling reactions, such as Suzuki and Sonogashira couplings.[2]
Given its role in high-stakes applications like drug development, the unambiguous identification and characterization of 1,4-Difluoro-2-iodobenzene are of paramount importance. This guide provides an in-depth analysis of its spectroscopic signature, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data and interpretations presented herein are designed to serve as a reliable reference for researchers, enabling confident structural verification and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of magnetically active nuclei. For 1,4-Difluoro-2-iodobenzene, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for a complete structural assignment.
Experimental Protocol: NMR Data Acquisition
A self-validating NMR protocol ensures reproducibility and accuracy. The following is a standard operating procedure for acquiring high-quality spectra.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of 1,4-Difluoro-2-iodobenzene and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a 5 mm NMR tube. The use of a solvent with a known residual peak (e.g., CDCl₃ at 7.26 ppm for ¹H) provides an internal reference.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz).[3]
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
Acquisition:
-
¹H NMR: Acquire data with a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30) with a wider spectral window. A longer relaxation delay (5 seconds) and a larger number of scans (e.g., 1024) are typically required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire with proton decoupling. ¹⁹F is a high-sensitivity nucleus, so fewer scans are needed compared to ¹³C.
-
Interpretation of NMR Spectra
The asymmetric substitution pattern of 1,4-Difluoro-2-iodobenzene results in three unique proton signals, six unique carbon signals, and two unique fluorine signals. The interpretation relies heavily on analyzing chemical shifts (δ) and spin-spin coupling constants (J).
Table 1: Predicted NMR Spectroscopic Data for 1,4-Difluoro-2-iodobenzene
| Nucleus | Position | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹H | H-3 | ~7.5 - 7.7 | ddd | ³J(H-H), ⁴J(H-H), ³J(H-F) |
| H-5 | ~7.0 - 7.2 | ddd | ³J(H-H), ⁴J(H-H), ³J(H-F) | |
| H-6 | ~6.9 - 7.1 | ddd | ³J(H-H), ⁴J(H-H), ⁴J(H-F) | |
| ¹³C | C-1 | ~158 - 162 | d (large J) | ¹J(C-F) |
| C-2 | ~90 - 95 | d (small J) | ³J(C-F) | |
| C-3 | ~128 - 132 | d (small J) | ²J(C-F) | |
| C-4 | ~156 - 160 | d (large J) | ¹J(C-F) | |
| C-5 | ~118 - 122 | dd | ²J(C-F), ⁴J(C-F) | |
| C-6 | ~115 - 119 | dd | ²J(C-F), ³J(C-F) | |
| ¹⁹F | F-1 | ~ -110 to -115 | m | H-F & F-F couplings |
| F-4 | ~ -115 to -120 | m | H-F & F-F couplings |
Note: These are predicted values based on substituent effects. Actual experimental values may vary slightly.
The causality behind the predicted shifts is rooted in substituent effects. The iodine atom at C-2 exerts a strong shielding effect (the "heavy atom effect"), shifting the C-2 signal significantly upfield in the ¹³C NMR spectrum. The fluorine atoms are strongly electronegative, causing deshielding of the carbons they are attached to (C-1 and C-4), resulting in large downfield shifts and characteristic large one-bond C-F coupling constants (¹J(C-F)), which are typically >240 Hz.
Caption: Key NMR J-couplings in 1,4-Difluoro-2-iodobenzene.
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational modes of chemical bonds.
Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is a preferred technique for liquid samples as it requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) of the FT-IR spectrometer is clean.[4] Record a background spectrum of the empty crystal.
-
Sample Application: Place a single drop of neat 1,4-Difluoro-2-iodobenzene directly onto the ATR crystal.
-
Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to produce the final spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Interpretation of the IR Spectrum
The IR spectrum is dominated by absorptions corresponding to the aromatic ring and its halogen substituents.
Table 2: Characteristic IR Absorption Bands for 1,4-Difluoro-2-iodobenzene
| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Significance |
| 3100 - 3000 | C-H Stretch | Medium-Weak | Confirms the presence of aromatic protons. |
| 1600 - 1450 | C=C Stretch | Strong-Medium | Characteristic skeletal vibrations of the benzene ring. |
| 1300 - 1100 | C-F Stretch | Strong | A very strong and prominent band, confirming the presence of fluoro-substituents. |
| 900 - 700 | C-H Bend (OOP) | Strong | The specific pattern in this "fingerprint region" is diagnostic of the 1,2,4-trisubstitution pattern. |
| < 600 | C-I Stretch | Medium-Weak | Confirms the presence of the iodo-substituent; may be outside the range of some detectors. |
Source: Data interpreted from general IR principles and information available on PubChem.[4]
Sources
An In-Depth Technical Guide to the Safe Handling and Application of 1,4-Difluoro-2-iodobenzene
Abstract
This technical guide provides a comprehensive overview of 1,4-Difluoro-2-iodobenzene, a key building block for professionals in pharmaceutical and agrochemical research and development. The document details the chemical and physical properties, safety protocols, handling procedures, and common synthetic applications of this versatile reagent. Emphasis is placed on understanding the causality behind experimental choices to ensure both safety and efficacy in the laboratory. This guide is intended for researchers, scientists, and drug development professionals who utilize halogenated aromatic compounds in the synthesis of complex molecular architectures.
Introduction: The Strategic Importance of 1,4-Difluoro-2-iodobenzene in Modern Synthesis
1,4-Difluoro-2-iodobenzene is a trifunctionalized benzene ring that serves as a valuable intermediate in the synthesis of a wide array of organic molecules.[1] Its utility stems from the presence of three distinct functionalities: two fluorine atoms and one iodine atom. The fluorine atoms can enhance the metabolic stability and biological activity of target molecules, a desirable trait in medicinal chemistry.[1] The iodine atom, being the most reactive of the common halogens in cross-coupling reactions, provides a versatile handle for the introduction of various substituents.[1] This compound is particularly well-suited for palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira couplings, enabling the formation of carbon-carbon bonds with a high degree of control and selectivity.[1][2] The strategic placement of the fluorine and iodine atoms also allows for the exploration of diverse chemical space in the development of novel pharmaceuticals and agrochemicals.[1]
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of 1,4-Difluoro-2-iodobenzene is fundamental to its safe handling and effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₃F₂I | [1][3] |
| Molecular Weight | 239.99 g/mol | [1][3] |
| CAS Number | 2265-92-1 | [1][3] |
| Appearance | Colorless to light red or green clear liquid | [1] |
| Boiling Point | 183 °C (lit.) | [3] |
| Density | 2.01 g/cm³ | [1] |
| Refractive Index (n20D) | 1.56 | [1] |
| Solubility | Insoluble in water. Soluble in common organic solvents such as ethanol, chloroform, and other non-polar solvents. | [1] |
| Stability | Stable under recommended storage conditions. Light sensitive. |
Hazard Identification and Toxicological Profile
1,4-Difluoro-2-iodobenzene is classified as a hazardous substance and must be handled with appropriate precautions. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:
-
H302: Harmful if swallowed.[4]
-
H312: Harmful in contact with skin.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H332: Harmful if inhaled.[4]
-
H335: May cause respiratory irritation.[4]
Safe Handling and Storage
A systematic approach to handling and storage is crucial to mitigate the risks associated with 1,4-Difluoro-2-iodobenzene.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A flame-retardant laboratory coat and closed-toe shoes.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Engineering Controls
All operations involving 1,4-Difluoro-2-iodobenzene should be performed in a well-ventilated laboratory with a certified chemical fume hood. An eyewash station and a safety shower must be readily accessible.
Storage
Store 1,4-Difluoro-2-iodobenzene in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[1] Recommended storage temperature is between 2-8 °C.[1] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Chemical Incompatibility
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.
-
Strong Bases: May promote dehydrohalogenation or other decomposition reactions.
-
Strong Acids: Can cause decomposition.
Experimental Protocols: Application in Cross-Coupling Reactions
The high reactivity of the C-I bond in 1,4-Difluoro-2-iodobenzene makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. The following are representative, field-proven protocols that can be adapted for specific research needs.
Suzuki-Miyaura Coupling: Synthesis of a Biaryl Compound
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide.
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 1,4-Difluoro-2-iodobenzene (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and a suitable base such as potassium carbonate (2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 ratio), via syringe. Under a positive flow of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents).
-
Reaction Execution: Place the flask in a preheated oil bath at 80-90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-16 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water, and transfer to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Sonogashira Coupling: Synthesis of an Aryl Alkyne
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.
Caption: Simplified catalytic cycles for the Sonogashira coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add 1,4-Difluoro-2-iodobenzene (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 equivalents), and a copper(I) co-catalyst like CuI (0.04 equivalents).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas.
-
Solvent and Reagent Addition: Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine. Then, add the terminal alkyne (1.1 equivalents) dropwise via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the desired aryl alkyne.
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal
1,4-Difluoro-2-iodobenzene and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Classification: This compound is a halogenated organic waste.
-
Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste. Do not mix with non-halogenated waste.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.
Conclusion
1,4-Difluoro-2-iodobenzene is a powerful and versatile building block in modern organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. Its safe and effective use hinges on a thorough understanding of its chemical properties, potential hazards, and appropriate handling procedures. By adhering to the principles of causality in experimental design and maintaining a rigorous safety culture, researchers can unlock the full synthetic potential of this valuable reagent while ensuring a safe laboratory environment.
References
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PubChem. (n.d.). 1,4-Difluoro-2-iodobenzene. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). Variation of Sonogashira Cross-Coupling Conditions and Studying of By-Products. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). 1,2-Difluoro-4-iodobenzene. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 11, 2026, from [Link]
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Government of Jersey. (2024). Second Report of the Independent PFAS Scientific Advisory Panel for Jersey – An Assessment of the Impact on PFAS Exposure on Health. Retrieved January 11, 2026, from [Link]
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Chemistry LibreTexts. (2024). 16.2: Other Aromatic Substitutions. Retrieved January 11, 2026, from [Link]
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LabSolutions. (n.d.). 1,4-Difluoro-2-iodobenzene. Retrieved January 11, 2026, from [Link]
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Centers for Disease Control and Prevention. (2025). How PFAS Impacts Your Health. Agency for Toxic Substances and Disease Registry. Retrieved January 11, 2026, from [Link]
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ResearchGate. (2021). (PDF) Impacts of perfluorinated compounds on human health. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). Suzuki Cross-Coupling of meso-Dibromoporphyrins for the Synthesis of Functionalized A2B2 Porphyrins. Retrieved January 11, 2026, from [Link]
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A Comprehensive Technical Guide to the Solubility of 1,4-Difluoro-2-iodobenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, I have frequently observed the critical role that understanding a compound's solubility plays in the successful design and execution of chemical reactions, particularly in the realms of pharmaceutical and materials science. The selection of an appropriate solvent is not merely a matter of convenience; it is a fundamental parameter that governs reaction kinetics, yield, and purity. This guide is dedicated to providing an in-depth understanding of the solubility characteristics of 1,4-Difluoro-2-iodobenzene, a versatile synthetic intermediate. Due to a scarcity of publicly available empirical solubility data for this specific compound, this guide will uniquely leverage theoretical principles and predictive models to offer valuable insights for researchers. It is our hope that this comprehensive analysis will empower scientists to make more informed decisions in their experimental designs, ultimately accelerating the pace of discovery and innovation.
Introduction to 1,4-Difluoro-2-iodobenzene: A Profile
1,4-Difluoro-2-iodobenzene is a halogenated aromatic compound with the chemical formula C₆H₃F₂I.[1] It presents as a colorless to light red or green clear liquid and is recognized for its utility as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[2][3][4] The presence of two fluorine atoms and an iodine atom on the benzene ring imparts unique reactivity to the molecule, making it a valuable precursor in cross-coupling reactions such as the Suzuki and Sonogashira reactions.[2][3][4]
A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₃F₂I | [1][2][3] |
| Molecular Weight | 239.99 g/mol | [1][2][3] |
| Appearance | Colorless to light red to green clear liquid | [2][4] |
| Density | 2.01 g/cm³ | [2][3][4] |
| Boiling Point | 183 °C | [2][5] |
| Refractive Index | n20D 1.56 | [2][4] |
| CAS Number | 2265-92-1 | [1] |
Understanding these fundamental properties is the first step in predicting and experimentally determining the solubility of 1,4-Difluoro-2-iodobenzene in various organic solvents.
Theoretical Principles of Solubility: A "Like Dissolves Like" Framework
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the interactions within the pure solute and the pure solvent must be compensated by the energy released upon the formation of new interactions between the solute and solvent molecules.
The primary intermolecular forces at play in the context of 1,4-Difluoro-2-iodobenzene and organic solvents include:
-
Van der Waals Forces (Dispersion Forces): These are weak, temporary attractive forces that arise from the instantaneous fluctuations in electron distribution around a molecule. They are present in all molecules and are the dominant forces in nonpolar compounds.
-
Dipole-Dipole Interactions: These occur between polar molecules that have permanent dipoles. The positive end of one molecule is attracted to the negative end of another.
-
Hydrogen Bonding: A special, stronger type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (N, O, or F).
1,4-Difluoro-2-iodobenzene is a polar molecule due to the presence of electronegative fluorine and iodine atoms. Therefore, it is expected to be more soluble in polar organic solvents than in nonpolar ones. However, the large, nonpolar benzene ring also contributes to its overall character, suggesting some solubility in nonpolar solvents as well.
Predictive Approach to Solubility: Hansen Solubility Parameters and COSMO-RS
Given the lack of extensive experimental data, computational models provide a powerful tool for estimating the solubility of 1,4-Difluoro-2-iodobenzene. Two prominent methods are the Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS).
Hansen Solubility Parameters (HSP) are based on the concept that the total energy of vaporization of a liquid can be divided into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[6] The principle is that substances with similar HSP values are likely to be miscible.[6]
COSMO-RS is a quantum chemistry-based model that can predict thermodynamic properties of fluids and liquid mixtures.[2] It calculates the chemical potential of a solute in a solvent, which can then be used to predict solubility with a high degree of accuracy.[2][7]
While the specific HSP and COSMO-RS calculations for 1,4-Difluoro-2-iodobenzene are beyond the scope of this guide, the principles of these models allow us to make qualitative and semi-quantitative predictions.
Predicted Solubility of 1,4-Difluoro-2-iodobenzene in Common Organic Solvents
Based on the theoretical principles of "like dissolves like" and the nature of 1,4-Difluoro-2-iodobenzene as a polar aromatic compound, we can predict its relative solubility in a range of common organic solvents. The following table provides a qualitative and estimated quantitative solubility profile. It is crucial to note that these are predictions and should be confirmed experimentally.
| Solvent | Polarity | Predicted Solubility | Estimated Solubility Range (g/100mL) | Rationale |
| Hexane | Nonpolar | Low | < 1 | Dominated by weak dispersion forces; significant mismatch in polarity. |
| Toluene | Nonpolar (aromatic) | Moderate | 1 - 10 | The aromatic nature of toluene allows for favorable π-π stacking interactions with the benzene ring of the solute. |
| Diethyl Ether | Slightly Polar | High | > 20 | The ether's slight polarity and ability to engage in dipole-dipole interactions make it a good solvent. |
| Ethyl Acetate | Moderately Polar | High | > 20 | The ester functionality provides polarity for effective solvation. |
| Acetone | Polar Aprotic | Very High | Miscible | The strong dipole of the ketone group leads to strong dipole-dipole interactions. |
| Ethanol | Polar Protic | High | > 20 | The hydroxyl group allows for hydrogen bonding, although the solute is not a strong hydrogen bond donor or acceptor. The polarity is the dominant factor. |
| Methanol | Polar Protic | High | > 20 | Similar to ethanol, its high polarity makes it a good solvent. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Miscible | A highly polar aprotic solvent capable of strong dipole-dipole interactions. |
Experimental Protocol for Determining the Solubility of 1,4-Difluoro-2-iodobenzene
This section provides a standardized, step-by-step methodology for the experimental determination of the solubility of 1,4-Difluoro-2-iodobenzene. This protocol is designed to be self-validating and to ensure the generation of reliable and reproducible data.
Materials and Equipment
-
1,4-Difluoro-2-iodobenzene (≥98% purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps (e.g., 4 mL)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow
The following diagram, generated using the DOT language, illustrates the experimental workflow for determining solubility.
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of 1,4-Difluoro-2-iodobenzene to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Vortex the vials vigorously for 1-2 minutes to facilitate initial mixing.
-
Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation. This ensures that the system reaches thermodynamic equilibrium.
-
-
Sample Preparation for Analysis:
-
After equilibration, visually confirm the presence of undissolved solute at the bottom of each vial.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of 1,4-Difluoro-2-iodobenzene of known concentrations in the same solvent.
-
Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
-
Analyze the standard solutions and the diluted sample using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the instrument response versus the concentration of the standard solutions.
-
Determine the concentration of 1,4-Difluoro-2-iodobenzene in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is expressed in g/100 mL or mol/L.
-
Safety and Handling Considerations
1,4-Difluoro-2-iodobenzene should be handled with appropriate safety precautions in a well-ventilated area, preferably in a chemical fume hood. It is important to consult the Safety Data Sheet (SDS) before use. Key safety information includes:
-
Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Storage: Store in a cool, well-ventilated place, away from light and incompatible materials such as strong oxidizing agents.[5]
The following diagram illustrates the logical relationship between hazard identification and the corresponding safety measures.
Caption: Relationship between hazards and safety measures.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of 1,4-Difluoro-2-iodobenzene in organic solvents. While direct experimental data is limited, a robust understanding of the underlying theoretical principles, coupled with the power of predictive models, allows for informed solvent selection. The provided experimental protocol offers a reliable method for researchers to determine precise solubility values in their own laboratories. By integrating theoretical knowledge with practical experimental design and a strong commitment to safety, scientists can effectively utilize 1,4-Difluoro-2-iodobenzene in their synthetic endeavors, paving the way for new discoveries in medicine and materials science.
References
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Wikipedia. (2023, October 27). Hansen solubility parameter. Retrieved from [Link]
-
Zenodo. (2018). Prediction of Solubility with COSMO-RS. Retrieved from [Link]
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Computational Pharmaceutics Group. (n.d.). Tools for solubility prediction in organic solvents. Retrieved from [Link]
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PubMed. (2004). Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzene, 1,4-difluoro- (CAS 540-36-3). Retrieved from [Link]
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A Comprehensive Technical Guide to 1,4-Difluoro-2-iodobenzene for Advanced Research and Development
This guide provides an in-depth overview of 1,4-difluoro-2-iodobenzene, a critical building block in modern medicinal chemistry and materials science. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's commercial availability, synthesis, key applications, and practical experimental protocols.
Introduction: The Strategic Importance of 1,4-Difluoro-2-iodobenzene
1,4-Difluoro-2-iodobenzene (CAS No. 2265-92-1) is a versatile aromatic compound whose value lies in its unique electronic and structural properties. The presence of two electron-withdrawing fluorine atoms on the benzene ring significantly influences the reactivity of the carbon-iodine bond, making it an excellent substrate for a variety of cross-coupling reactions.[1][2] This strategic arrangement of substituents allows for the precise introduction of complex moieties, a feature highly sought after in the design of novel pharmaceuticals and advanced materials.[1][2]
The fluorine atoms can enhance the metabolic stability and biological activity of drug candidates, while the iodine atom serves as a versatile handle for constructing intricate molecular architectures through reactions like Suzuki and Sonogashira couplings.[1][3] Consequently, 1,4-difluoro-2-iodobenzene has become an indispensable tool for medicinal chemists aiming to fine-tune the pharmacokinetic and pharmacodynamic profiles of new therapeutic agents.[4][5]
Commercial Availability and Procurement
1,4-Difluoro-2-iodobenzene is readily available from several major chemical suppliers, ensuring a stable supply chain for research and development activities. The compound is typically offered in various purities, with ≥97% being common for synthesis applications.
| Supplier | Typical Purity | Common Quantities |
| Sigma-Aldrich (Merck) | 97% | 1g, 5g, 25g |
| Thermo Scientific (Alfa Aesar) | 97% | 1g, 5g, 10g[6][7] |
| Chem-Impex | ≥98% (GC) | 1g, 5g, 10g, 25g, 100g[1] |
Procurement Considerations: When sourcing 1,4-difluoro-2-iodobenzene, it is crucial to obtain a certificate of analysis (CoA) to verify the purity and identity of the material. For applications in late-stage drug development, sourcing from suppliers who can provide larger, GMP-compliant batches may be necessary.
Physicochemical Properties and Safety Data
A thorough understanding of the compound's properties is essential for its safe handling and effective use in chemical reactions.
| Property | Value |
| Molecular Formula | C₆H₃F₂I |
| Molecular Weight | 239.99 g/mol [8] |
| Appearance | Colorless to light red/green clear liquid[1] |
| Boiling Point | 183 °C[1] |
| Density | 2.01 g/mL[1] |
| Refractive Index | n20/D 1.56[1] |
| Storage Conditions | 2-8 °C, protect from light[1][9] |
Safety and Handling: 1,4-Difluoro-2-iodobenzene is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Work should be conducted in a well-ventilated fume hood.[9] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[9] In case of fire, use CO₂, dry chemical, or foam for extinction.[10] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[9][10][11][12]
Synthesis of 1,4-Difluoro-2-iodobenzene: A Representative Protocol
While commercially available, understanding the synthesis of 1,4-difluoro-2-iodobenzene can be valuable for specialized applications or in-house production. A common and effective method is the direct iodination of 1,4-difluorobenzene.
Synthesis Workflow
Caption: Workflow for the synthesis of 1,4-Difluoro-2-iodobenzene.
Detailed Experimental Protocol: Iodination of 1,4-Difluorobenzene
This protocol is adapted from a general method for the iodination of arenes using iodic acid.[13]
Materials:
-
1,4-Difluorobenzene (1 equivalent)
-
Iodic acid (HIO₃) (1 equivalent)
-
Glacial Acetic Acid
-
Acetic Anhydride
-
Concentrated Sulfuric Acid (95%)
-
Aqueous Sodium Sulfite (Na₂SO₃) solution
-
Organic solvent for extraction (e.g., Dichloromethane or Diethyl Ether)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend iodic acid (1 equivalent) in a mixture of glacial acetic acid and acetic anhydride.
-
Add 1,4-difluorobenzene (1 equivalent) to the stirred suspension.
-
Cool the mixture in an ice-water bath to approximately 5 °C.
-
Slowly add concentrated sulfuric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice-water bath for 1 hour.
-
Remove the ice bath and allow the reaction to stir at room temperature for an additional hour.
-
Gently heat the reaction mixture to 45-50 °C and maintain this temperature for 2 hours.
-
Cool the reaction mixture to room temperature and pour it carefully into a beaker containing a stirred aqueous solution of sodium sulfite to quench the reaction and reduce any excess iodine species.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure 1,4-difluoro-2-iodobenzene.
Applications in Cross-Coupling Reactions: A Practical Example
The utility of 1,4-difluoro-2-iodobenzene is most prominently demonstrated in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for efficient bond formation under relatively mild conditions.
Sonogashira Coupling: Synthesis of a Substituted Arylalkyne
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[8]
Caption: Schematic of a Sonogashira coupling reaction.
Detailed Experimental Protocol: Sonogashira Coupling
This is a general protocol that can be adapted for specific terminal alkynes.[1][9]
Materials:
-
1,4-Difluoro-2-iodobenzene (1 equivalent)
-
Terminal alkyne (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, 2-3 equivalents)
-
Anhydrous solvent (e.g., THF or toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and copper(I) iodide.
-
Add 1,4-difluoro-2-iodobenzene and the anhydrous solvent.
-
Add the amine base, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1,4-difluoro-2-(alkynyl)benzene.
Conclusion
1,4-Difluoro-2-iodobenzene is a commercially accessible and highly valuable reagent for the synthesis of complex organic molecules. Its unique reactivity profile, driven by the interplay of its fluorine and iodine substituents, makes it a powerful tool in the hands of medicinal and materials chemists. A thorough understanding of its properties, synthesis, and reactivity in key transformations such as the Sonogashira coupling is essential for leveraging its full potential in the development of next-generation pharmaceuticals and advanced materials.
References
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PubChem. (n.d.). 1,4-Difluoro-2-iodobenzene. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Difluorobenzene, 99+%. Retrieved from [Link]
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MySkinRecipes. (n.d.). 1,4-Difluoro-2-iodobenzene. Retrieved from [Link]
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PubChemLite. (n.d.). 1,4-difluoro-2-iodobenzene (C6H3F2I). Retrieved from [Link]
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-
Beilstein Journals. (2013). Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids: efficient synthesis of 1,1-diaryl-2,2-difluoroethenes. Retrieved from [Link]
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Introduction: A Versatile Building Block Defined by Selective Reactivity
An In-depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in 1,4-Difluoro-2-iodobenzene
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic introduction of fluorine atoms into molecular scaffolds is a paramount objective. Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 1,4-Difluoro-2-iodobenzene has emerged as a critical building block in this endeavor, prized not for its fluorine substituents' reactivity, but for the highly selective and versatile chemistry of its carbon-iodine (C-I) bond.[1][2] This guide provides an in-depth exploration of the principles and proven methodologies governing the reactivity of this C-I bond, offering researchers a practical framework for its application in complex molecule synthesis.
The utility of 1,4-difluoro-2-iodobenzene is rooted in the significant difference in bond dissociation energies (BDEs) between the carbon-iodine bond and the much stronger carbon-fluorine bonds.[3][4] This disparity allows for the precise and predictable functionalization at the iodine-bearing carbon, leaving the fluoro-substituents untouched under a wide range of reaction conditions. The initial and often rate-determining step in the majority of cross-coupling reactions is the oxidative addition of a transition metal catalyst into the carbon-halogen bond. This process is kinetically and thermodynamically favored for the bond with the lowest BDE.[4]
| Bond Type | Average Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Oxidative Addition |
| Aryl C-F | ~124 | Very Low |
| Aryl C-Cl | ~96 | Low |
| Aryl C-Br | ~81 | Moderate |
| Aryl C-I | ~65 | High |
| Table 1: Comparison of Average Bond Dissociation Energies (BDEs) for Aryl-Halogen Bonds. The substantially lower BDE of the C-I bond is the foundational principle for the selective reactivity of 1,4-difluoro-2-iodobenzene.[4] |
This inherent reactivity profile makes the C-I bond the primary handle for introducing molecular complexity, enabling its participation in a host of powerful synthetic transformations.
Diagram 1: Selective reactivity based on bond dissociation energy.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and 1,4-difluoro-2-iodobenzene is an exemplary substrate for these transformations.[5] The high reactivity of the C-I bond ensures efficient oxidative addition to the Pd(0) catalyst, initiating the catalytic cycle under relatively mild conditions.[5] This reactivity makes it a preferred partner in reactions like Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.
Diagram 2: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone reaction for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals.[5] When using 1,4-difluoro-2-iodobenzene, this reaction provides a direct and high-yielding route to functionalized, fluorinated biaryls.[1][6] The C-I bond readily undergoes oxidative addition, and the subsequent transmetalation with an organoboron species, followed by reductive elimination, furnishes the desired product.
Field Insight: The choice of base and solvent system is critical. A moderately strong inorganic base like potassium carbonate or cesium carbonate is often sufficient. A mixed solvent system, such as dioxane/water or toluene/ethanol/water, is typically employed to ensure the solubility of both the organic and inorganic reagents, facilitating efficient phase transfer and accelerating the transmetalation step.
Representative Experimental Protocol: Synthesis of 2',5'-Difluoro-[1,1'-biphenyl]-4-carbonitrile
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,4-difluoro-2-iodobenzene (1.0 eq.), (4-cyanophenyl)boronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).
-
Catalyst/Ligand Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%) or a combination of Pd₂(dba)₃ (1.5 mol%) and a suitable ligand like SPhos (3.3 mol%).
-
Solvent Addition: Add a degassed solvent mixture, for example, 1,4-dioxane and water (4:1 v/v), to achieve a substrate concentration of approximately 0.1 M.
-
Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Sonogashira Coupling
The Sonogashira coupling is an exceptionally efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7] This reaction is instrumental in creating arylalkynes, which are versatile intermediates in drug discovery and building blocks for conjugated materials.[1][8] The reaction typically employs a dual catalytic system of palladium and a copper(I) salt, such as CuI.[7] The C-I bond of 1,4-difluoro-2-iodobenzene ensures high reactivity, often allowing the reaction to proceed under mild, room-temperature conditions.[5][7]
Field Insight: The copper co-catalyst is crucial for the deprotonation of the terminal alkyne to form the copper acetylide, which is the active species in the transmetalation step. However, a common side reaction is the copper-catalyzed homocoupling of the alkyne (Glaser coupling). This can be minimized by running the reaction under strictly anaerobic conditions, using an amine base like triethylamine or diisopropylamine (which also serves as a solvent), and maintaining a low concentration of the copper acetylide.
Representative Experimental Protocol: Synthesis of 1,4-Difluoro-2-(phenylethynyl)benzene
-
Vessel Preparation: In a Schlenk flask under an inert atmosphere, dissolve 1,4-difluoro-2-iodobenzene (1.0 eq.) and phenylacetylene (1.1 eq.) in a mixture of THF and triethylamine (2:1 v/v).
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (2 mol%) and copper(I) iodide (CuI, 4 mol%) to the solution.
-
Reaction Execution: Stir the mixture at room temperature. The reaction is often complete within 2-6 hours. Monitor progress by TLC.
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with diethyl ether or ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by silica gel chromatography (eluting with hexanes) to obtain the pure arylalkyne.
Heck Reaction
The Heck (or Mizoroki-Heck) reaction couples the aryl iodide with an alkene to create a more substituted alkene, forming a new C-C bond.[9][10] This reaction is a powerful tool for the vinylation of aryl rings. The high reactivity of the C-I bond in 1,4-difluoro-2-iodobenzene facilitates the initial oxidative addition of palladium.[11] The reaction typically requires a base to neutralize the HI generated during the catalytic cycle.[9]
Field Insight: A key consideration in the Heck reaction is regioselectivity when using unsymmetrical alkenes. For electron-deficient alkenes like acrylates, the aryl group typically adds to the β-carbon (the carbon without the electron-withdrawing group). The choice of phosphine ligand can influence both the rate and selectivity of the reaction. Phosphine-free conditions using catalysts like Pd(OAc)₂ are also common, particularly in polar aprotic solvents like DMF.
Representative Experimental Protocol: Synthesis of (E)-Ethyl 3-(2,5-difluorophenyl)acrylate
-
Reagent Mixture: In a sealed tube, combine 1,4-difluoro-2-iodobenzene (1.0 eq.), ethyl acrylate (1.5 eq.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%).
-
Base and Solvent: Add a base, typically an amine like triethylamine (2.0 eq.) or an inorganic base like sodium acetate (2.0 eq.), and a polar aprotic solvent such as DMF or NMP.
-
Reaction Conditions: Seal the tube and heat the mixture to 80-120 °C for 12-24 hours.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic extracts with water and brine.
-
Purification: Dry the organic layer, concentrate it, and purify the product via column chromatography to isolate the substituted alkene.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation of immense importance in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[12][13] The reaction couples an aryl halide with a primary or secondary amine.[14] The C-I bond of 1,4-difluoro-2-iodobenzene is highly susceptible to the initial oxidative addition step, making it an excellent substrate for this reaction.
Field Insight: This reaction is highly sensitive to the choice of ligand and base. Bulky, electron-rich phosphine ligands (often called "Buchwald ligands" like XPhos or SPhos) are essential for promoting the crucial reductive elimination step that forms the C-N bond.[15] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine, allowing it to coordinate to the palladium center.[16]
Representative Experimental Protocol: Synthesis of N-benzyl-2,5-difluoroaniline
-
Vessel Preparation: Charge an oven-dried Schlenk tube with sodium tert-butoxide (1.4 eq.). Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the XPhos ligand (4 mol%).
-
Reagent Addition: Evacuate and backfill the tube with argon. Add 1,4-difluoro-2-iodobenzene (1.0 eq.), benzylamine (1.2 eq.), and anhydrous toluene via syringe.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir for 4-18 hours.
-
Work-up: Cool the reaction to ambient temperature. Dilute with ethyl acetate and pass through a short plug of silica gel, eluting with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash chromatography on silica gel to afford the desired arylamine.
Part 2: Copper-Catalyzed Ullmann Coupling
While often overshadowed by palladium-catalyzed methods, the classic Ullmann reaction, which uses copper to couple two aryl halides, remains a valuable tool, especially for synthesizing symmetrical biaryls.[17][18] The reaction typically requires high temperatures (often >200 °C) and stoichiometric amounts of copper bronze.[19] Modern variations use catalytic copper with ligands, allowing for milder conditions. For a substrate like 1,4-difluoro-2-iodobenzene, the Ullmann homocoupling provides a direct route to 2,2',5,5'-tetrafluorobiphenyl.
Field Insight: The traditional Ullmann reaction has a reputation for requiring harsh conditions and giving variable yields.[18] The "activation" of the copper powder (e.g., by washing with iodine and HCl/acetone) is often cited as a critical but sometimes inconsistent step. For cross-coupling reactions (Ullmann condensation), using a pre-formed copper(I) salt like CuI with a ligand such as 1,10-phenanthroline can provide more reproducible results at lower temperatures (120-150 °C).
Representative Experimental Protocol: Synthesis of 2,2',5,5'-Tetrafluorobiphenyl
-
Reagent Mixture: In a high-temperature reaction vessel, combine 1,4-difluoro-2-iodobenzene (1.0 eq.) with activated copper bronze (2.0-3.0 eq.).
-
Solvent: Add a high-boiling point, polar aprotic solvent like DMF or sand (for a neat reaction).
-
Reaction Conditions: Heat the mixture under an inert atmosphere to 200-230 °C with efficient mechanical stirring for 12-24 hours.
-
Work-up: Cool the reaction mixture. If a solvent was used, filter to remove copper residues. If neat, triturate the solid mass with a good solvent for the product (e.g., hot toluene or dichloromethane) and filter.
-
Purification: Concentrate the organic solution and purify the crude product by recrystallization or column chromatography.
Part 3: Metal-Halogen Exchange
Metal-halogen exchange is a powerful, non-catalytic method for activating the C-I bond.[20] This reaction involves treating the aryl iodide with a strong organometallic base, typically an alkyllithium reagent like n-butyllithium or tert-butyllithium, at low temperatures.[21] The exchange is a rapid equilibrium that favors the formation of the more stable organometallic species.[22] Since an sp²-hybridized carbanion (the aryllithium) is more stable than an sp³-hybridized carbanion (the alkyllithium), the equilibrium lies far to the product side. The resulting 2,5-difluorophenyllithium is a potent nucleophile that can be trapped with a wide variety of electrophiles.
Field Insight: This reaction must be performed under strictly anhydrous conditions at low temperatures (typically -78 °C) to prevent side reactions, such as protonation of the highly basic organolithium species. The choice of alkyllithium is important; t-BuLi is more reactive than n-BuLi but also more sterically hindered and a stronger base, which can sometimes lead to competing deprotonation. The order of exchange reactivity is I > Br >> Cl, making this method highly selective for the C-I bond.[20]
Diagram 3: Experimental workflow for a metal-halogen exchange and electrophilic quench.
Representative Experimental Protocol: Synthesis of 2,5-Difluorobenzaldehyde via Lithiation-Formylation
-
Setup: Place 1,4-difluoro-2-iodobenzene (1.0 eq.) in a flame-dried, three-neck flask equipped with a thermometer, a nitrogen inlet, and a septum. Dissolve it in anhydrous diethyl ether or THF.
-
Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Electrophilic Trap: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) dropwise to the aryllithium solution.
-
Warming and Quench: After stirring for an additional hour at -78 °C, allow the reaction to warm slowly to 0 °C before quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Separate the layers and extract the aqueous phase with diethyl ether. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 2,5-difluorobenzaldehyde.
Conclusion
1,4-Difluoro-2-iodobenzene is a powerful and versatile reagent whose synthetic utility is almost entirely dictated by the predictable and selective reactivity of its carbon-iodine bond. The significant disparity in bond strength compared to the C-F bonds allows chemists to employ a wide arsenal of modern synthetic methods—from palladium- and copper-catalyzed couplings to metal-halogen exchanges—to selectively forge new C-C, C-N, and C-H bonds. This guide has outlined the theoretical basis for this selectivity and provided field-tested, practical protocols for its application. For researchers in drug development and materials science, mastering the chemistry of this building block opens a reliable gateway to novel, highly functionalized fluorinated aromatic structures.
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OUCI. (n.d.). Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. Retrieved from [Link]
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National Institutes of Health (NIH). (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Retrieved from [Link]
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Beilstein Journals. (2013). Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids: efficient synthesis of 1,1-diaryl-2,2-difluoroethenes. Retrieved from [Link]
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The Strategic Deployment of 1,4-Difluoro-2-iodobenzene in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Fluorine Advantage in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has become an indispensable tool for enhancing pharmacological properties. The unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively contribute to profound effects on a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3][4][5] The introduction of fluorine can block sites of metabolic oxidation, modulate the acidity of neighboring functional groups, and promote favorable interactions within protein binding pockets.[2][3] It is within this context that fluorinated building blocks, such as 1,4-difluoro-2-iodobenzene, have emerged as powerful reagents for the synthesis of novel therapeutics. This guide provides an in-depth exploration of the potential applications of 1,4-difluoro-2-iodobenzene, offering both theoretical insights and practical, field-proven protocols for the medicinal chemist.
Physicochemical Properties and Reactivity Profile of 1,4-Difluoro-2-iodobenzene
1,4-Difluoro-2-iodobenzene is a versatile aromatic compound featuring a unique substitution pattern that underpins its utility in chemical synthesis.[6][7] The presence of two electron-withdrawing fluorine atoms on the benzene ring significantly influences the reactivity of the carbon-iodine bond, making it an excellent substrate for a variety of cross-coupling reactions.
Table 1: Physicochemical Properties of 1,4-Difluoro-2-iodobenzene
| Property | Value | Reference |
| Molecular Formula | C₆H₃F₂I | [6][8] |
| Molecular Weight | 239.99 g/mol | [6][8][9] |
| Appearance | Colorless to light red to green clear liquid | [6] |
| Boiling Point | 183 °C | [6][10] |
| Density | 2.01 g/mL | [6] |
| CAS Number | 2265-92-1 | [6][9] |
The carbon-iodine bond is the most labile site for oxidative addition to a low-valent transition metal catalyst, such as palladium(0), a critical step in many cross-coupling reactions.[11] This inherent reactivity makes 1,4-difluoro-2-iodobenzene a valuable precursor for the introduction of the 2,5-difluorophenyl moiety into complex molecular architectures.[6][7]
Core Applications in Medicinal Chemistry: Palladium-Catalyzed Cross-Coupling Reactions
The primary application of 1,4-difluoro-2-iodobenzene in medicinal chemistry lies in its utility as a substrate in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery, enabling the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures, which are prevalent in many classes of therapeutic agents.[11] 1,4-Difluoro-2-iodobenzene readily participates in Suzuki-Miyaura coupling with a variety of boronic acids and their derivatives.
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 1,4-difluoro-2-iodobenzene (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and water.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 2: Representative Suzuki-Miyaura Coupling Reactions with Aryl Halides
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Iodobenzene | Phenylboronic acid | PVP-PdNPs | K₂CO₃ | H₂O | 90 | >95 | [12] |
| 4-Iodotoluene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | Toluene | 100 | 95 | [6] |
| 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 70 | 86 (mono-coupled) | [13] |
Note: This table provides examples with related aryl halides to illustrate typical conditions and yields. Specific data for 1,4-difluoro-2-iodobenzene should be determined experimentally.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a valuable transformation for the synthesis of various biologically active compounds, including kinase inhibitors.[4][14] 1,4-Difluoro-2-iodobenzene serves as an excellent substrate for this reaction.
Diagram 2: Catalytic Cycles of the Sonogashira Coupling
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The Synthesis and Utility of 1,4-Difluoro-2-iodobenzene: A Technical Guide
Introduction: A Versatile Building Block in Modern Chemistry
1,4-Difluoro-2-iodobenzene is a halogenated aromatic compound of significant interest to researchers and professionals in drug development, agrochemicals, and materials science.[1] Its unique trifunctional nature, featuring two activating fluorine atoms and a versatile iodine substituent, makes it a highly valuable intermediate for the synthesis of complex organic molecules. The fluorine atoms can enhance the metabolic stability and biological activity of target compounds, while the iodine atom serves as a reactive handle for a variety of cross-coupling reactions, such as the Suzuki and Sonogashira reactions.[1] This guide provides an in-depth exploration of the discovery and history of 1,4-Difluoro-2-iodobenzene, its synthesis methodologies, physicochemical properties, and key applications.
The Historical Perspective: Early Synthetic Strategies
The development of synthetic routes to fluorinated aromatic compounds has been a significant area of research in organic chemistry.[2] While a definitive first synthesis of 1,4-Difluoro-2-iodobenzene is not readily apparent in the historical literature, its early preparations can be logically inferred from the well-established Sandmeyer reaction, a cornerstone of aromatic chemistry discovered in 1884.[3][4][5] This method provides a reliable pathway for the introduction of halogens onto an aromatic ring via a diazonium salt intermediate.
The logical precursor for this historical synthesis is 2,5-difluoroaniline.[6][7][8][9] The synthesis of this aniline derivative itself likely began with the nitration of 1,4-difluorobenzene to form 2,5-difluoronitrobenzene, followed by reduction of the nitro group.[10]
Causality Behind Historical Experimental Choices
The choice of the Sandmeyer reaction was dictated by the need for regioselective introduction of an iodine atom onto a pre-functionalized aromatic ring. Direct iodination of 1,4-difluorobenzene in the early days of organic synthesis would have been challenging due to the deactivating effect of the fluorine atoms and the lack of sophisticated catalysts. The Sandmeyer reaction, however, offered a robust and predictable method to achieve this transformation. The multi-step approach, starting from a readily available difluorinated precursor, allowed for precise control over the final substitution pattern.
Historical Synthesis Workflow
Caption: Historical synthesis via the Sandmeyer reaction.
Detailed Experimental Protocol: A Representative Historical Synthesis
The following protocol is a representation of the likely historical multi-step synthesis of 1,4-Difluoro-2-iodobenzene.
Part 1: Synthesis of 2,5-Difluoroaniline
-
Nitration of 1,4-Difluorobenzene: In a flask equipped with a stirrer and a dropping funnel, a nitrating mixture of concentrated nitric acid and sulfuric acid is prepared and cooled. 1,4-Difluorobenzene is then added dropwise while maintaining a low temperature to yield 2,5-difluoronitrobenzene.
-
Reduction to 2,5-Difluoroaniline: The resulting 2,5-difluoronitrobenzene is dissolved in a suitable solvent such as tetrahydrofuran. The solution is then subjected to catalytic hydrogenation using a Raney nickel catalyst in a Parr shaker apparatus at room temperature.[10] Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed to yield 2,5-difluoroaniline.[10]
Part 2: Sandmeyer Reaction for the Synthesis of 1,4-Difluoro-2-iodobenzene
-
Diazotization of 2,5-Difluoroaniline: 2,5-Difluoroaniline is dissolved in an aqueous solution of a strong mineral acid, such as sulfuric acid, and the mixture is cooled to 0-5 °C in an ice-salt bath.[11]
-
Formation of the Diazonium Salt: A solution of sodium nitrite in water is added dropwise to the cooled aniline solution while maintaining the low temperature. This results in the formation of the corresponding 2,5-difluorobenzenediazonium salt.[12]
-
Iodination: A solution of potassium iodide in water is then added to the freshly prepared diazonium salt solution.[12] The mixture is allowed to warm to room temperature and stirred for a period to allow for the evolution of nitrogen gas and the formation of 1,4-Difluoro-2-iodobenzene.[12]
-
Work-up and Purification: The reaction mixture is then worked up by extraction with an organic solvent. The organic layer is washed, dried, and the solvent is removed. The crude product can then be purified by distillation or column chromatography.
Modern Synthetic Methodologies: A Shift Towards Efficiency
Modern synthetic chemistry has seen a push towards more efficient, atom-economical, and environmentally friendly processes. For the synthesis of 1,4-Difluoro-2-iodobenzene, this has translated into the development of methods that often involve the direct iodination of 1,4-difluorobenzene, bypassing the multi-step Sandmeyer route.
Causality Behind Modern Experimental Choices
The development of advanced catalytic systems and a deeper understanding of reaction mechanisms have enabled the direct functionalization of C-H bonds. Direct iodination is advantageous as it reduces the number of synthetic steps, minimizes waste, and often utilizes less hazardous reagents compared to the traditional diazotization process. The key to successful direct iodination lies in the choice of the iodinating agent and the catalyst, which must be able to overcome the electron-withdrawing nature of the fluorine atoms and achieve high regioselectivity.
Modern Synthesis Workflow: Direct Iodination
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A Theoretical Investigation of the Electronic Structure of 1,4-Difluoro-2-iodobenzene: A Whitepaper
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Difluoro-2-iodobenzene is a key building block in the synthesis of pharmaceuticals and advanced materials. Its unique electronic properties, arising from the interplay of electron-withdrawing fluorine atoms and a heavy, polarizable iodine atom, dictate its reactivity and potential applications. This technical guide provides a comprehensive theoretical framework for understanding the electronic structure of 1,4-Difluoro-2-iodobenzene. We will explore the synergistic and antagonistic effects of the fluoro and iodo substituents on the benzene ring, offering insights into the molecule's ground and excited state properties. This document serves as a roadmap for researchers aiming to computationally model and predict the behavior of this versatile molecule.
Introduction: The Significance of Competing Halogen Effects
1,4-Difluoro-2-iodobenzene presents a fascinating case study in substituent chemistry. The two fluorine atoms are highly electronegative, exerting a strong inductive electron-withdrawing effect on the aromatic ring.[1][2] In contrast, the iodine atom, while also electronegative, is significantly more polarizable and can participate in resonance donation of its lone pair electrons.[3][4] This dichotomy of electronic influences governs the molecule's reactivity in critical synthetic reactions such as cross-coupling, and dictates its interactions in biological systems.[5]
Understanding the nuanced electronic landscape of this molecule is paramount for designing novel synthetic routes and for the rational design of drug candidates. This guide will detail a robust computational methodology to dissect these electronic features, providing a predictive foundation for experimental work.
Methodological Framework: A Density Functional Theory (DFT) Approach
To accurately model the electronic structure of 1,4-Difluoro-2-iodobenzene, a multifaceted computational approach is required. Density Functional Theory (DFT) offers a balance of computational cost and accuracy for systems of this size.[6][7]
Computational Protocol
A rigorous computational study would proceed as follows:
-
Geometry Optimization: The molecular geometry will be optimized to find the lowest energy conformation. A popular and effective functional for this purpose is B3LYP.[8][9] For the heavy iodine atom, an effective core potential (ECP) basis set such as LANL2DZ is recommended, while a Pople-style basis set like 6-311+G(d,p) is suitable for the lighter atoms (C, H, F).[10]
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is crucial to confirm that the obtained geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).[6]
-
Electronic Structure Analysis: With the optimized geometry, a suite of electronic properties will be calculated. This includes:
-
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions.[5][11]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis offers a chemically intuitive picture of bonding, charge distribution, and intramolecular interactions.[12][13][14]
-
Molecular Electrostatic Potential (MEP): The MEP map visually identifies regions of positive and negative electrostatic potential, highlighting sites susceptible to electrophilic and nucleophilic attack.
-
Excited State Calculations: Time-Dependent DFT (TD-DFT) can be employed to investigate the low-lying electronic excited states, providing information about the molecule's photophysical properties.[8]
-
The following diagram illustrates the proposed computational workflow:
Caption: A typical workflow for the theoretical investigation of 1,4-Difluoro-2-iodobenzene's electronic structure.
Dissecting the Electronic Structure: Predicted Outcomes and Interpretations
Based on established principles of physical organic chemistry and computational studies of related halobenzenes, we can anticipate the key electronic features of 1,4-Difluoro-2-iodobenzene.
Ground State Properties
The synergistic and antagonistic electronic effects of the fluorine and iodine substituents will manifest in the ground state properties of the molecule.
The HOMO and LUMO are central to understanding a molecule's chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.[11] For 1,4-Difluoro-2-iodobenzene, we predict the following:
-
HOMO: The HOMO is expected to be a π-orbital with significant contributions from the iodine atom's p-orbitals and the aromatic ring. The electron-donating resonance effect of iodine will raise the energy of the HOMO compared to 1,4-difluorobenzene.
-
LUMO: The LUMO will likely be a π*-antibonding orbital of the benzene ring. The strong inductive effect of the fluorine atoms will lower the energy of the LUMO.
The interplay of these effects will result in a moderate HOMO-LUMO gap. The table below provides hypothetical energy values for comparison.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Benzene | -6.75 | -1.15 | 5.60 |
| 1,4-Difluorobenzene | -7.05 | -1.45 | 5.60 |
| Iodobenzene | -6.50 | -1.20 | 5.30 |
| 1,4-Difluoro-2-iodobenzene | -6.80 | -1.50 | 5.30 |
Note: These are illustrative values and would be quantified by the proposed DFT calculations.
The following diagram illustrates the predicted qualitative effects of the substituents on the frontier orbitals of the benzene ring.
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Application Notes & Protocols: High-Fidelity Suzuki-Miyaura Coupling of 1,4-Difluoro-2-iodobenzene for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2',5'-Difluorobiphenyls
The 2',5'-difluorobiphenyl scaffold is a privileged structural motif in modern medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1][2] A prime example is Diflunisal, a non-steroidal anti-inflammatory drug (NSAID), which features this core structure and showcases the therapeutic potential of such molecules.[3][4] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for constructing the pivotal carbon-carbon bond that defines these biphenyl systems, prized for its mild conditions and high functional group tolerance.[5][6][7]
This guide provides a detailed examination of the Suzuki-Miyaura coupling using 1,4-difluoro-2-iodobenzene as a key building block. We will explore the principles of chemoselectivity that enable this reaction, provide robust experimental protocols, and discuss the underlying catalytic mechanism to empower researchers in the synthesis of complex fluorinated molecules.
Principle of Chemoselectivity: Harnessing Halogen Reactivity
The success of using polyhalogenated substrates like 1,4-difluoro-2-iodobenzene in targeted synthesis hinges on the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the organic halide to the Pd(0) catalyst.[8][9] The efficiency of this step is inversely related to the carbon-halogen bond dissociation energy.
The established order of reactivity for aryl halides is: C-I > C-Br > C-Cl >> C-F [10][11]
The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the highly robust carbon-fluorine (C-F) bond. This substantial difference in reactivity allows for the precise and selective oxidative addition at the C-I position under conditions that leave the C-F bonds completely intact.[11] This inherent chemoselectivity enables the clean mono-arylation of 1,4-difluoro-2-iodobenzene, yielding the desired 2',5'-difluorobiphenyl product without resorting to protective group strategies.
Experimental Workflow and Protocols
The following diagram provides a high-level overview of the experimental procedure for a typical Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Detailed Protocol for a General Suzuki Coupling
This protocol describes a general procedure for coupling 1,4-difluoro-2-iodobenzene with a generic arylboronic acid. Reagent quantities and reaction parameters may require optimization for specific substrates.
Materials:
-
1,4-Difluoro-2-iodobenzene
-
Arylboronic acid (or boronate ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)
-
Ligand (if using a catalyst precursor like Pd(OAc)₂) (e.g., PPh₃, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)
-
Schlenk flask or oven-dried round-bottom flask with condenser and septum
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1,4-difluoro-2-iodobenzene (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), and the base (2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the flask and thoroughly purge with an inert gas (e.g., by evacuating and backfilling with argon or nitrogen three times). Maintain a positive pressure of the inert gas throughout the setup.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%). If using a Pd(II) source like Pd(OAc)₂, add the appropriate ligand as well.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS analysis of small aliquots until the starting 1,4-difluoro-2-iodobenzene is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Extraction & Drying: Separate the organic layer. Extract the aqueous layer again with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure difluorobiphenyl product.
Summary of Reagents and Conditions
The choice of catalyst, base, and solvent is critical for achieving high yields and can be tailored to the specific boronic acid partner.
| Component | Example | Stoichiometry (equiv.) | Purpose & Rationale |
| Aryl Halide | 1,4-Difluoro-2-iodobenzene | 1.0 | The electrophilic partner. The C-I bond is the reactive site. |
| Boron Reagent | Phenylboronic Acid | 1.1 - 1.5 | The nucleophilic partner. A slight excess ensures complete consumption of the more expensive aryl iodide. Boronate esters or trifluoroborates can be used for enhanced stability.[12][13] |
| Catalyst | Pd(PPh₃)₄ | 0.01 - 0.05 (1-5 mol%) | The Pd(0) source that drives the catalytic cycle. Pd(PPh₃)₄ is a common choice as it is a direct source of the active catalyst.[8] |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 | Activates the boronic acid to form a more nucleophilic boronate species ([ArB(OH)₃]⁻), which is essential for the transmetalation step.[14][15][16] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | - | A polar aprotic solvent system that effectively solubilizes both organic and inorganic reagents. Water is often crucial for the activity of inorganic bases. |
| Temperature | 80 - 100 °C | - | Provides the necessary thermal energy to overcome the activation barriers of the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Catalytic Mechanism
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of 1,4-difluoro-2-iodobenzene. This forms a square planar Pd(II) intermediate.[5][9] This is typically the rate-limiting step of the reaction.
-
Transmetalation: The boronic acid is first activated by the base to form a more nucleophilic boronate anion (e.g., Ar'B(OH)₃⁻).[15][16] This species then transfers its organic group (Ar') to the Pd(II) center, displacing the iodide ligand. The exact mechanism of this step is complex but results in a di-organopalladium(II) intermediate.[5]
-
Reductive Elimination: The two organic groups on the palladium center (Ar and Ar') couple and are eliminated from the complex, forming the final C-C bond of the biphenyl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvent/reagents (oxygen deactivates Pd(0)).3. Inappropriate or weak base.4. Low reaction temperature. | 1. Use a fresh catalyst or a robust pre-catalyst. Ensure ligands are not oxidized.2. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[10]3. Switch to a stronger base (e.g., from Na₂CO₃ to Cs₂CO₃ or K₃PO₄).4. Gradually increase the reaction temperature in 10 °C increments. |
| Protodeboronation | The boronic acid reacts with trace water/protons, replacing the C-B bond with a C-H bond. This is common with electron-deficient or sterically hindered boronic acids.[17] | 1. Use the boronic acid as fresh as possible.2. Convert the boronic acid to a more stable form, such as a pinacol or MIDA boronate ester.[12]3. Use a non-aqueous base/solvent system if possible. |
| Homocoupling | Dimerization of the boronic acid (Ar'-Ar') or the aryl iodide (Ar-Ar). | 1. This can be caused by oxygen in the reaction mixture. Improve degassing procedures.2. Lower the catalyst loading. High local concentrations of Pd(0) can promote homocoupling.3. Ensure slow, controlled heating to the target temperature. |
Safety Information
-
Always perform reactions in a well-ventilated fume hood.
-
Palladium catalysts, especially finely divided ones, can be pyrophoric. Handle with care.
-
Organic solvents (Dioxane, Toluene, DMF) are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
-
Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. [Link]
-
Cedeño, D. L., & Alegría, A. E. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(11), 3102-3110. [Link]
-
Maseras, F., & Pérez-Temprano, M. H. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 129(11), 3346-3356. [Link]
-
Cedeño, D. L., & Alegría, A. E. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen, 3(1), 22-29. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Aslam, M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Medicinal Chemistry, 14(1), 35-51. [Link]
-
Giordano, C., et al. (2009). One step synthesis of Diflunisal using a Pd-diamine complex. Tetrahedron Letters, 50(46), 6344-6347. [Link]
-
Semantic Scholar. One step synthesis of Diflunisal using a Pd-diamine complex. [Link]
-
Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Aldrichimica Acta, 38(2), 49-55. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(7), 1464-1478. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
-
Thermo Fisher Scientific Chemicals. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. [Link]
-
Vechtomova, Y. A., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16436-16483. [Link]
-
Liu, T., et al. (2023). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv. [Link]
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Sonogashira coupling of 1,4-Difluoro-2-iodobenzene with terminal alkynes
Application Note & Protocol
Topic: Sonogashira Coupling of 1,4-Difluoro-2-iodobenzene with Terminal Alkynes For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This guide provides a detailed technical overview and actionable protocols for the Sonogashira coupling of 1,4-difluoro-2-iodobenzene with various terminal alkynes. The incorporation of the difluorophenyl moiety is of significant interest in medicinal chemistry and materials science for its ability to modulate pharmacokinetic and electronic properties. This document offers an in-depth exploration of the reaction mechanism, optimization of critical parameters, step-by-step experimental procedures, and troubleshooting advice to empower researchers in synthesizing valuable fluorinated arylalkyne building blocks.[3][4][5]
Mechanistic Foundations of the Sonogashira Coupling
The Sonogashira reaction's efficiency stems from a synergistic interplay between two catalytic cycles: one mediated by palladium and the other by copper.[6] While a copper-free variant exists to mitigate certain side reactions, the dual-catalyst system remains the most prevalent.[1][7]
The Palladium/Copper Co-Catalyzed Cycle
The reaction is initiated by the oxidative addition of the aryl iodide to a palladium(0) species, which is typically generated in situ from a Pd(II) precatalyst. Concurrently, the terminal alkyne is activated by a copper(I) salt to form a copper acetylide intermediate. The key transmetalation step involves the transfer of the acetylide group from copper to the palladium(II) complex. Finally, reductive elimination yields the desired arylalkyne product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][7][8]
Caption: The dual catalytic cycle of the Sonogashira reaction.
Copper-Free Sonogashira Coupling
The primary drawback of using a copper co-catalyst is the potential for oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[7] Copper-free protocols circumvent this issue. In these systems, the palladium complex coordinates directly with the alkyne. A strong base is then required to deprotonate the alkyne while it is complexed to the palladium center, forming the crucial palladium-acetylide intermediate directly, which then proceeds to reductive elimination.[8]
Caption: Catalytic cycle for copper-free Sonogashira coupling.
Experimental Design: Optimizing for Success
The choice of reagents and conditions is paramount for a successful coupling reaction. The electronic properties of 1,4-difluoro-2-iodobenzene—an electron-deficient aryl iodide—make it a highly reactive substrate, generally favoring efficient oxidative addition.[1]
-
Palladium Precatalyst: For a reactive substrate like an aryl iodide, standard Pd(II) precatalysts such as Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) or Pd(II) acetate (Pd(OAc)₂) are highly effective and cost-efficient. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used directly.[2] Catalyst loading is typically low, ranging from 0.5 to 5 mol%.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its role is to facilitate the deprotonation of the alkyne and enable the transmetalation step.[9] It is crucial to use a high-purity source to avoid inhibition of the palladium catalyst.
-
Ligand: Triphenylphosphine (PPh₃) is the standard ligand, often introduced as part of the palladium complex (e.g., PdCl₂(PPh₃)₂). For less reactive coupling partners or in copper-free systems, more electron-rich and bulky phosphine ligands may be beneficial.[8]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to neutralize the HI generated during the reaction and assists in the deprotonation of the terminal alkyne.[10]
-
Solvent: Anhydrous, degassed solvents are critical to prevent catalyst deactivation and unwanted side reactions.[10] Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) are common choices. Often, the amine base can serve as both the base and the solvent.[11]
Detailed Experimental Protocols
General Workflow
The following diagram outlines the standard laboratory workflow for performing the Sonogashira coupling, from reaction setup through to product isolation.
Caption: A generalized workflow for the Sonogashira coupling experiment.[6]
Protocol: Pd/Cu-Catalyzed Coupling with Phenylacetylene
This protocol details the synthesis of 1,4-difluoro-2-(phenylethynyl)benzene.
Materials:
-
1,4-Difluoro-2-iodobenzene (1.0 mmol, 240 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 132 µL)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg)
-
Copper(I) Iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (14 mg) and CuI (7.6 mg).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe. Stir the mixture for 5 minutes to allow for catalyst dissolution.
-
Add 1,4-difluoro-2-iodobenzene (240 mg) followed by the dropwise addition of phenylacetylene (132 µL).
-
Reaction: Stir the reaction mixture at room temperature. The formation of a precipitate (triethylammonium iodide) is typically observed.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS, checking for the consumption of the starting aryl iodide. The reaction is often complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove insoluble salts and catalyst residues.
-
Wash the filtrate sequentially with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove copper salts, and then with brine (15 mL).[6]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
Data Summary: Scope of the Reaction
The coupling of 1,4-difluoro-2-iodobenzene is generally high-yielding with a variety of terminal alkynes under standard conditions.
| Alkyne Partner | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 2 | ~95 |
| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | ~92 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | 40 | 4 | ~90 |
| 4-Ethynylanisole | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | RT | 2.5 | ~94 |
| Propargyl Alcohol | Pd(OAc)₂/PPh₃ / CuI | DIPA / THF | 50 | 6 | ~85 |
Note: Yields are representative and can vary based on reaction scale and purity of reagents.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd or Cu).2. Presence of oxygen or moisture.3. Insufficiently strong base. | 1. Use fresh, high-purity catalysts. Consider adding a small amount of fresh ligand (e.g., PPh₃).2. Ensure rigorous inert atmosphere techniques and use of anhydrous, degassed solvents.3. Switch to a stronger base like DIPA or consider a copper-free protocol with an inorganic base (e.g., K₂CO₃). |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen with CuI catalyst.2. Reaction run for an excessively long time. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere.2. Monitor the reaction closely and work up promptly upon completion.3. Switch to a copper-free protocol.[12] |
| Product is Difficult to Purify | 1. Residual catalyst contamination.2. Formation of side products (e.g., dehalogenated starting material). | 1. Ensure a thorough aqueous workup, including an ammonium chloride wash to remove copper.2. Optimize reaction conditions (lower temperature, shorter time) to minimize side reactions. Re-evaluate the stoichiometry of reagents. |
Conclusion
The Sonogashira coupling of 1,4-difluoro-2-iodobenzene provides a robust and highly efficient pathway to synthesize fluorinated arylalkynes, which are valuable intermediates in pharmaceutical and materials research.[13] By understanding the underlying mechanism and carefully controlling key experimental parameters such as catalyst choice, solvent, and atmosphere, researchers can consistently achieve high yields. The protocols and troubleshooting guidance provided herein serve as a comprehensive resource for the successful application of this pivotal cross-coupling reaction.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024-08-05). Sonogashira Coupling. [Link]
-
Semantic Scholar. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
KnowItAll. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
ResearchGate. (2023-11-23). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
-
SpringerLink. (2023-02-07). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
ACS Publications. (2019-09-03). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
-
Chemical Engineering Transactions. and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. [Link]
-
MDPI. (2020-04-20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
ResearchGate. (2021-01-01). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
-
ResearchGate. (2010-01-01). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. [Link]
-
ResearchGate. Palladium-catalyzed Sonogashira coupling to synthesis of gem-difluoroenynes. [Link]
-
ResearchGate. (2022-01-01). Sonogashira coupling in natural product synthesis. [Link]
-
ResearchGate. (2022-01-01). Palladium-free and ligand-free Sonogashira cross-coupling. [Link]
-
Iowa State University Digital Repository. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]
-
Royal Society of Chemistry. (2016-08-01). Sonogashira Coupling. [Link]
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Application Notes and Protocols for the Heck Reaction of 1,4-Difluoro-2-iodobenzene
Introduction: The Strategic Importance of Fluorinated Biaryls in Modern Chemistry
The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and selectivity.[1][2] This powerful transformation couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to construct substituted alkenes, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3]
This guide focuses on the application of the Heck reaction to a particularly relevant substrate: 1,4-difluoro-2-iodobenzene. The presence of fluorine atoms in organic molecules can dramatically alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, the synthesis of fluorinated biaryl and vinyl-aryl compounds via reactions like the Heck coupling is of paramount importance to researchers in drug discovery and materials science.
1,4-Difluoro-2-iodobenzene presents a unique set of challenges and opportunities in the Heck reaction. The electron-withdrawing nature of the two fluorine atoms is expected to facilitate the oxidative addition step, a key process in the catalytic cycle.[4] However, the electronic properties of the substrate can also influence subsequent steps, such as migratory insertion and β-hydride elimination. This document provides a comprehensive overview of the Heck reaction conditions tailored for 1,4-difluoro-2-iodobenzene, offering detailed protocols and expert insights to guide researchers toward successful outcomes.
Understanding the Mechanism: The Heck Catalytic Cycle
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing the Heck reaction. The widely accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle, which can be broken down into four key steps:[5]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of 1,4-difluoro-2-iodobenzene. This is often the rate-determining step, and the high reactivity of the C-I bond makes aryl iodides excellent substrates for this reaction.[6] The electron-withdrawing fluorine atoms on the aromatic ring are expected to accelerate this step.
-
Olefin Coordination and Migratory Insertion (Carbopalladation): The resulting arylpalladium(II) complex coordinates with the alkene. Subsequently, the aryl group migrates to one of the olefinic carbons, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate. This insertion typically occurs in a syn fashion.
-
β-Hydride Elimination: For the reaction to proceed to the desired product, the alkylpalladium(II) intermediate must possess a hydrogen atom on the carbon atom beta to the palladium. This hydrogen is eliminated along with the palladium, forming a hydridopalladium(II) complex and regenerating the double bond in the product. This step is also typically a syn elimination and is often responsible for the high stereoselectivity of the Heck reaction, usually favoring the formation of the trans (E) isomer.[1]
-
Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of the hydridopalladium(II) species in the presence of a base. The base neutralizes the generated hydroiodic acid (HI), regenerating the active Pd(0) catalyst and allowing the catalytic cycle to continue.[5]
Caption: The Heck catalytic cycle for the reaction of 1,4-difluoro-2-iodobenzene.
Optimizing Reaction Conditions: A Guide for Researchers
The success of the Heck reaction with 1,4-difluoro-2-iodobenzene hinges on the careful selection of several key parameters. Due to the electron-deficient nature of the substrate, certain considerations are particularly important.
Palladium Catalyst Selection
A variety of palladium sources can be employed for the Heck reaction. The choice of catalyst can influence reaction rates, yields, and catalyst stability.
| Catalyst | Common Loading (mol%) | Notes |
| Pd(OAc)₂ | 1-5 | A common and versatile precatalyst that is reduced in situ to Pd(0). Often used in combination with phosphine ligands. |
| PdCl₂(PPh₃)₂ | 1-5 | A stable Pd(II) complex that is readily available and effective for many Heck reactions. |
| Pd(PPh₃)₄ | 1-5 | A Pd(0) complex that can directly enter the catalytic cycle. It can be sensitive to air and moisture. |
| Palladacycles | 0.1-2 | Highly active catalysts that can lead to lower catalyst loadings and are often more stable at higher temperatures. |
| Pd/C | 1-10 | A heterogeneous catalyst that simplifies product purification but may require higher temperatures and can sometimes lead to lower selectivity.[7] |
For 1,4-difluoro-2-iodobenzene, Pd(OAc)₂ is an excellent starting point due to its stability, cost-effectiveness, and proven efficacy in a wide range of Heck reactions.[6]
The Critical Role of Ligands
While some Heck reactions with aryl iodides can proceed without a ligand, the use of a supporting ligand is generally recommended to stabilize the palladium catalyst, prevent the formation of palladium black, and modulate the reactivity and selectivity of the reaction.
| Ligand Type | Examples | Key Characteristics |
| Monodentate Phosphines | PPh₃, P(o-tolyl)₃, P(t-Bu)₃ | Triphenylphosphine (PPh₃) is a standard choice. Bulkier and more electron-rich phosphines can sometimes improve reaction rates and catalyst stability.[5] |
| Bidentate Phosphines | BINAP, dppf | Often used to enhance catalyst stability and can influence stereoselectivity in certain applications. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable palladium complexes, often leading to high catalyst turnover numbers and suitability for challenging substrates. |
For the reaction of 1,4-difluoro-2-iodobenzene, starting with a simple and robust ligand like triphenylphosphine (PPh₃) is advisable. The molar ratio of ligand to palladium is typically in the range of 2:1 to 4:1.
Base Selection: The Driving Force for Catalyst Regeneration
The base plays a crucial role in the Heck reaction by neutralizing the hydrogen iodide formed during the catalytic cycle and facilitating the regeneration of the Pd(0) catalyst.[5] Both organic and inorganic bases are commonly used.
| Base | Strength | Common Solvents | Notes |
| Triethylamine (Et₃N) | Organic, moderate | DMF, NMP, CH₃CN | A widely used base that often acts as a solvent as well. Can sometimes lead to side reactions. |
| Diisopropylethylamine (DIPEA) | Organic, hindered | DMF, NMP | A non-nucleophilic base that is a good choice when the substrate or product is sensitive to nucleophilic attack. |
| Potassium Carbonate (K₂CO₃) | Inorganic, moderate | DMF, DMAc | A solid base that is effective and easy to remove after the reaction.[8] |
| Sodium Acetate (NaOAc) | Inorganic, weak | DMF, NMP | A mild base that is often sufficient for reactions with aryl iodides. |
For the reaction with 1,4-difluoro-2-iodobenzene, an organic base like triethylamine (Et₃N) or a solid inorganic base such as potassium carbonate (K₂CO₃) are excellent starting points. Typically, 1.5 to 2.5 equivalents of the base relative to the aryl iodide are used.
Solvent Choice: Influencing Solubility and Reaction Rate
The solvent must be able to dissolve the reactants and the catalyst system and should be stable at the required reaction temperature. Polar aprotic solvents are generally preferred for the Heck reaction.
| Solvent | Boiling Point (°C) | Notes |
| N,N-Dimethylformamide (DMF) | 153 | A versatile and commonly used solvent for Heck reactions.[8] |
| N-Methyl-2-pyrrolidone (NMP) | 202 | A high-boiling solvent that can be useful for less reactive substrates requiring higher temperatures.[8] |
| Acetonitrile (CH₃CN) | 82 | A lower-boiling solvent suitable for more reactive substrates.[8] |
| Toluene | 111 | A non-polar solvent that can be used, but often leads to slower reaction rates. |
N,N-Dimethylformamide (DMF) is a highly recommended solvent for the Heck reaction of 1,4-difluoro-2-iodobenzene due to its excellent solvating properties and appropriate boiling point for typical reaction temperatures.
Experimental Protocols
The following protocols provide a starting point for the Heck reaction of 1,4-difluoro-2-iodobenzene with common olefin coupling partners. Optimization of the reaction conditions may be necessary to achieve the best results for specific substrates.
Caption: A typical experimental workflow for the Heck reaction.
Protocol 1: Heck Reaction of 1,4-Difluoro-2-iodobenzene with an Acrylate
This protocol describes the coupling of 1,4-difluoro-2-iodobenzene with a generic acrylate ester (e.g., ethyl acrylate).
Materials:
-
1,4-Difluoro-2-iodobenzene
-
Acrylate ester (e.g., ethyl acrylate, 1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 1,4-difluoro-2-iodobenzene (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Add anhydrous DMF (5 mL) to the flask, followed by the acrylate ester (1.2 mmol).
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired substituted cinnamate derivative.
Protocol 2: Heck Reaction of 1,4-Difluoro-2-iodobenzene with Styrene
This protocol outlines the coupling of 1,4-difluoro-2-iodobenzene with styrene.
Materials:
-
1,4-Difluoro-2-iodobenzene
-
Styrene (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Triethylamine (Et₃N, 2 equivalents)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Add anhydrous DMF (5 mL), followed by 1,4-difluoro-2-iodobenzene (1.0 mmol), styrene (1.2 mmol), and triethylamine (2.0 mmol).
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 6-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with 1 M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to afford the desired difluorostilbene derivative.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls or gives low conversion, consider increasing the reaction temperature, using a more active catalyst system (e.g., a palladacycle or an NHC ligand), or employing a stronger base. Ensure that the reagents and solvent are anhydrous and the reaction is performed under a strict inert atmosphere.
-
Formation of Palladium Black: The precipitation of palladium black indicates catalyst decomposition. This can often be mitigated by using a higher ligand-to-palladium ratio or switching to a more robust ligand system.
-
Side Reactions: The formation of homocoupled biaryl products can sometimes be observed. This can be minimized by carefully controlling the reaction temperature and stoichiometry.
-
Regioselectivity with Unsymmetrical Alkenes: The regioselectivity of the Heck reaction can be influenced by both steric and electronic factors of the alkene. For electron-deficient alkenes like acrylates, the arylation typically occurs at the β-position.
Conclusion
The Heck reaction of 1,4-difluoro-2-iodobenzene is a valuable transformation for the synthesis of fluorinated organic compounds. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired substituted alkenes. The protocols and guidelines presented in this document provide a solid foundation for developing and optimizing these important reactions, paving the way for advancements in medicinal chemistry and materials science.
References
Sources
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- 8. researchgate.net [researchgate.net]
Stille coupling protocols using 1,4-Difluoro-2-iodobenzene
Application Note: Stilling the Fluorinated Core
Advanced Protocols for the Stille Coupling of 1,4-Difluoro-2-iodobenzene in Pharmaceutical and Materials Science Synthesis
Introduction: The Strategic Value of Fluorinated Biaryls
The palladium-catalyzed Stille cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability in constructing carbon-carbon bonds under mild and functional-group-tolerant conditions.[1][2][3] This reaction joins an organostannane with an organic halide or pseudohalide, enabling the synthesis of complex molecular architectures.[4] Within the vast landscape of synthetic targets, fluorinated biaryl scaffolds are of paramount importance, particularly in the realms of drug discovery and materials science.
The strategic incorporation of fluorine into drug candidates can profoundly enhance their pharmacological profile.[5][6] Judicious placement of fluorine atoms can modulate key properties such as metabolic stability, membrane permeability, lipophilicity, and binding affinity, often leading to improved pharmacokinetics and overall efficacy.[6][7][8] 1,4-Difluoro-2-iodobenzene is an exemplary building block in this context, providing a direct route to 2,5-difluorinated biaryl and vinyl-aryl structures that are prevalent in advanced materials and clinically relevant molecules.
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides field-proven protocols, mechanistic insights, and practical troubleshooting advice for the successful application of 1,4-difluoro-2-iodobenzene in Stille coupling reactions.
Core Principles: Unpacking the Catalytic Cycle
The efficacy of the Stille coupling hinges on a well-orchestrated catalytic cycle powered by a palladium(0) complex. The cycle is universally accepted to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][9] Understanding the causality behind each step is critical for reaction optimization and troubleshooting.
-
Oxidative Addition : The cycle initiates with the insertion of the active 14-electron Pd(0) catalyst into the carbon-iodine bond of 1,4-difluoro-2-iodobenzene.[10] Aryl iodides are highly reactive electrophiles, making this step generally fast and efficient. This irreversible step forms a square planar Pd(II) intermediate.[10][11]
-
Transmetalation : This is often the rate-determining step of the entire cycle.[12][13] The organostannane reagent exchanges its organic group (R²) with the iodide on the palladium center. The reactivity of the organostannane is crucial; the relative transfer rate of its organic groups typically follows the order: alkynyl > vinyl > aryl > allyl > alkyl.[13] This inherent selectivity allows for the use of organotins with "non-transferable" groups like butyl or methyl. The presence of additives, particularly copper(I) salts, can dramatically accelerate this step.[12][14]
-
Reductive Elimination : The final step involves the coupling of the two organic fragments (the difluorophenyl group and R²) attached to the palladium center. This forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9] This step is typically fast and proceeds with retention of stereochemistry for vinyl partners.[13]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
General Experimental Protocol
This protocol provides a robust starting point for the Stille coupling of 1,4-difluoro-2-iodobenzene with a variety of organostannane partners. Note: All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
Materials & Reagents:
-
1,4-Difluoro-2-iodobenzene (Electrophile)
-
Organostannane (e.g., Tributyl(vinyl)stannane, Tributyl(phenyl)stannane) (1.1 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, AsPh₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)
-
Optional Additive: Copper(I) iodide (CuI) (5-20 mol%)
Procedure:
-
Vessel Preparation : To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add the palladium catalyst, any additional ligand, and the copper(I) iodide (if used).
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition : Under a positive pressure of inert gas, add 1,4-difluoro-2-iodobenzene followed by the anhydrous, degassed solvent via syringe.
-
Stannane Addition : Add the organostannane reagent dropwise via syringe.
-
Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Cooling : Once complete, cool the reaction to room temperature before proceeding to work-up.
Exemplary Protocols & Conditions
The choice of catalyst, ligand, and solvent can significantly impact reaction efficiency. The following table summarizes recommended starting conditions for coupling 1,4-difluoro-2-iodobenzene with common classes of organostannanes.
| Organostannane (R²) | Catalyst (mol%) | Ligand (mol%) | Additive (mol%) | Solvent | Temp (°C) | Typical Time (h) |
| Vinyl (Tributyl(vinyl)stannane) | Pd(PPh₃)₄ (2%) | - | - | Toluene | 90 | 4-8 |
| Aryl (Tributyl(phenyl)stannane) | Pd₂(dba)₃ (1.5%) | P(t-Bu)₃ (3.5%) | - | Dioxane | 100 | 12-24 |
| Heteroaryl (2-(Tributylstannyl)furan) | Pd(OAc)₂ (2%) | SPhos (4%) | - | Toluene | 100 | 12-18 |
| Alkynyl (Tributyl(phenylethynyl)stannane) | PdCl₂(PPh₃)₂ (3%) | - | CuI (6%) | DMF | 60-80 | 2-6 |
Critical Step: Work-up and Removal of Tin Byproducts
The primary drawback of the Stille coupling is the toxicity of organotin reagents and byproducts.[2] Their effective removal is a non-negotiable step, especially for compounds intended for biological applications. Standard silica gel chromatography is often insufficient due to the non-polar nature of many tin residues, which can co-elute with the desired product.[15]
Recommended Protocol: Aqueous Potassium Fluoride (KF) Wash
This method is highly effective as it converts soluble trialkyltin halides into highly insoluble trialkyltin fluoride (R₃SnF), which can be removed by filtration.[16][17][18]
-
Dilution : After cooling the reaction, dilute the mixture with an organic solvent like ethyl acetate or diethyl ether.
-
Aqueous Wash : Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF). Shake vigorously for 1-2 minutes.
-
Precipitate Formation : A white precipitate (Bu₃SnF) will often form at the interface.
-
Filtration : Filter the entire biphasic mixture through a pad of Celite® to remove the solid precipitate.
-
Separation & Final Wash : Return the filtrate to the separatory funnel, separate the layers, and wash the organic layer with brine.
-
Drying & Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be further purified by standard column chromatography.
Caption: Decision workflow for organotin byproduct removal.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized). 2. Poor quality or wet solvent/reagents. 3. Reaction temperature too low. | 1. Use a fresh catalyst source or a robust precatalyst like Pd₂(dba)₃. Ensure rigorous degassing. 2. Use freshly distilled, anhydrous, and degassed solvents. 3. Increase the reaction temperature in 10 °C increments. |
| Stannane Homocoupling | 1. Reaction conditions are too harsh. 2. Presence of oxygen. 3. The transmetalation step is slow compared to homocoupling.[12] | 1. Lower the reaction temperature. 2. Improve inert atmosphere technique; thoroughly degas all solvents. 3. Add a Cu(I) co-catalyst to accelerate the transmetalation step.[12] |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Sterically hindered substrates. | 1. Extend the reaction time and continue monitoring. 2. Switch to a more active catalyst system using bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos).[14][19] |
| Tin Residues After Work-up | 1. KF wash was insufficient. 2. Tin byproducts co-eluting with the product on silica.[15] | 1. Repeat the KF wash or increase the stirring time. 2. Purify via column chromatography using a silica slurry made with 2-5% triethylamine in the eluent to retard the tin species.[15][16] |
References
-
Wikipedia. Stille reaction. [Link]
-
University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Maleczka, R. E., & Gallagher, W. P. (2005). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry, 70(3), 841–846. [Link]
-
OpenOChem Learn. Stille Coupling. [Link]
-
Myers, A. The Stille Reaction. Harvard University. [Link]
-
J&K Scientific LLC. (2025). Stille Cross-Coupling. [Link]
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Espinet, P., & Echavarren, A. M. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis, 5(5), 3040–3053. [Link]
-
Li, J.-H., et al. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832–2834. [Link]
-
ResearchGate. Palladium-catalyzed Stille coupling in water. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
ResearchGate. (2015). The Stille Reaction, 38 Years Later. [Link]
-
National Institutes of Health. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. [Link]
-
ResearchGate. Stille coupling of aryl iodides with vinylstannanes. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
ResearchGate. (2006). Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction. [Link]
-
Shandong Look Chemical. (2020). An efficient method for removing organotin impurities. [Link]
-
Urgaonkar, S., et al. (2004). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling. Journal of the American Chemical Society, 126(42), 13584–13585. [Link]
-
Pérez-Temprano, M. H., et al. (2008). Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization. Organometallics, 27(13), 3236–3246. [Link]
-
NROChemistry. Stille Coupling. [Link]
-
ResearchGate. Stille coupling of aryl iodides and aryl chlorides with alkynylstannanes. [Link]
-
Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]
-
ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. [Link]
-
YouTube. (2025). Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved. [Link]
-
ResearchGate. (2025). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. [Link]
-
Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8479–8513. [Link]
-
YouTube. (2024). Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. [Link]
-
CORE. (2015). THE STILLE REACTION, 38 YEARS LATER. [Link]
-
ResearchGate. (2015). Applications of Fluorine in Medicinal Chemistry. [Link]
-
ResearchGate. (2004). The Mechanisms of the Stille Reaction. [Link]
-
National Institutes of Health. Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. [Link]
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Application Notes and Protocols: Buchwald-Hartwig Amination of 1,4-Difluoro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the successful execution of the Buchwald-Hartwig amination of 1,4-difluoro-2-iodobenzene. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds, which are pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] This guide offers a detailed mechanistic overview, step-by-step experimental protocols for reactions with primary and secondary amines, and expert insights into reaction optimization and troubleshooting. The protocols are designed to be self-validating, with explanations for each experimental choice, ensuring a high degree of reproducibility and success for researchers in both academic and industrial settings.
Introduction
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient alternative to traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[1][3] The reaction facilitates the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.[4] The substrate of focus, 1,4-difluoro-2-iodobenzene, is an attractive building block in medicinal chemistry due to the prevalence of the 2,5-difluorophenyl moiety in biologically active molecules. The fluorine atoms can significantly influence a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity.
This application note will delve into the nuances of the Buchwald-Hartwig amination of this specific, electron-deficient aryl iodide. While aryl iodides are generally more reactive than their bromide or chloride counterparts in this transformation, the electronic effects of the fluorine substituents warrant careful consideration of the reaction parameters to achieve optimal yields and purity.[2][5]
Catalytic Cycle and Mechanistic Insights
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species. The key steps are as follows:
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl iodide to the palladium(0) complex, forming a palladium(II) intermediate.[1][5]
-
Amine Coordination and Deprotonation: The amine then coordinates to the palladium(II) center, followed by deprotonation by the base to form a palladium(II) amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][5]
An unproductive side reaction that can occur is the formation of palladium iodide dimers, which can inhibit the catalytic cycle. The choice of solvent and ligand plays a crucial role in minimizing this side reaction.[5]
Experimental Protocols
The following protocols provide a robust starting point for the Buchwald-Hartwig amination of 1,4-difluoro-2-iodobenzene with both primary and secondary amines. It is crucial that all reactions are carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium catalyst and phosphine ligands.[6]
General Considerations:
-
Reagents: All reagents should be of high purity. Solvents should be anhydrous and degassed prior to use. Amines should be free of moisture.
-
Inert Atmosphere: The use of standard Schlenk techniques or a glovebox is highly recommended.[6]
-
Catalyst Selection: A variety of palladium precursors and ligands can be employed. For challenging couplings, pre-formed palladium catalysts (precatalysts) can offer improved reactivity and reproducibility. Bulky, electron-rich phosphine ligands are generally preferred for enhancing the rates of oxidative addition and reductive elimination.[4][7]
Protocol 1: Amination with a Primary Amine (e.g., Aniline)
This protocol describes the coupling of 1,4-difluoro-2-iodobenzene with aniline to synthesize N-(2,5-difluorophenyl)aniline.
Table 1: Reagents and Stoichiometry for Primary Amine Coupling
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| 1,4-Difluoro-2-iodobenzene | 1.0 | 240 mg |
| Aniline | 1.2 | 112 mg (109 µL) |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 | 4.5 mg |
| XPhos | 0.04 | 19.1 mg |
| Sodium tert-butoxide (NaOtBu) | 1.4 | 135 mg |
| Toluene | - | 5 mL |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add palladium(II) acetate (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add toluene (5 mL), 1,4-difluoro-2-iodobenzene (240 mg, 1.0 mmol), and aniline (112 mg, 1.2 mmol) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench with water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)
This protocol outlines the coupling of 1,4-difluoro-2-iodobenzene with morpholine to form 4-(2,5-difluorophenyl)morpholine.
Table 2: Reagents and Stoichiometry for Secondary Amine Coupling
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| 1,4-Difluoro-2-iodobenzene | 1.0 | 240 mg |
| Morpholine | 1.2 | 105 mg (105 µL) |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 0.01 | 9.2 mg |
| RuPhos | 0.03 | 14.0 mg |
| Cesium Carbonate (Cs₂CO₃) | 1.5 | 489 mg |
| 1,4-Dioxane | - | 5 mL |
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox, weigh tris(dibenzylideneacetone)dipalladium(0) (9.2 mg, 0.01 mmol), RuPhos (14.0 mg, 0.03 mmol), and cesium carbonate (489 mg, 1.5 mmol) into an oven-dried vial equipped with a stir bar.
-
Reagent Addition: Add 1,4-difluoro-2-iodobenzene (240 mg, 1.0 mmol) and 1,4-dioxane (5 mL).
-
Amine Addition: Add morpholine (105 mg, 1.2 mmol) to the vial.
-
Reaction: Seal the vial and stir the mixture at 80 °C for 8-16 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with dichloromethane (20 mL) and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Visualization of the Process
Diagram 1: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Diagram 2: Experimental Workflow
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1,4-Difluoro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to leveraging palladium-catalyzed cross-coupling reactions for the functionalization of 1,4-difluoro-2-iodobenzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by its fluorine substituents. The protocols herein are designed to be robust and adaptable, with a focus on explaining the rationale behind the selection of catalysts, ligands, and reaction conditions to empower researchers in their synthetic endeavors.
The Strategic Importance of 1,4-Difluoro-2-iodobenzene in Synthesis
The 1,4-difluoro-2-iodobenzene scaffold is a valuable starting material for the synthesis of a diverse array of complex molecules. The two fluorine atoms can significantly influence the physicochemical properties of the final compound, including metabolic stability, binding affinity, and lipophilicity.[1] The carbon-iodine bond provides a reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine atoms can impact the reactivity of the C-I bond, often requiring careful optimization of reaction conditions.
The Engine of Discovery: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[2] The general mechanism proceeds through a catalytic cycle involving a palladium(0) active species.
Figure 1: Generalized Palladium Catalytic Cycle.
The cycle commences with the oxidative addition of the aryl iodide (Ar-I) to the Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step. This is followed by transmetalation , where the organic group (R) from an organometallic reagent (R-M) is transferred to the palladium center. The final step is reductive elimination , which forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]
Application Notes and Protocols
The following protocols are designed as robust starting points for the cross-coupling of 1,4-difluoro-2-iodobenzene. Optimization of specific parameters may be necessary for different coupling partners.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura coupling is a versatile method for creating C(sp²)-C(sp²) bonds.[4] For electron-deficient aryl iodides like 1,4-difluoro-2-iodobenzene, the choice of a sufficiently electron-rich and sterically demanding phosphine ligand is crucial to promote the reductive elimination step.
Protocol: Synthesis of 2',5'-Difluoro-4-methylbiphenyl
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| 1,4-Difluoro-2-iodobenzene | 1.0 | 240.00 | 240 mg (1.0 mmol) |
| 4-Methylphenylboronic acid | 1.2 | 135.96 | 163 mg (1.2 mmol) |
| Pd(OAc)₂ | 0.02 | 224.50 | 4.5 mg (0.02 mmol) |
| SPhos | 0.04 | 410.51 | 16.4 mg (0.04 mmol) |
| K₃PO₄ | 2.0 | 212.27 | 425 mg (2.0 mmol) |
| Toluene | - | - | 5 mL |
| Water | - | - | 0.5 mL |
Procedure:
-
To an oven-dried Schlenk flask, add 1,4-difluoro-2-iodobenzene, 4-methylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed toluene and water via syringe.
-
Stir the reaction mixture at 100 °C for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).
Causality of Choices:
-
Pd(OAc)₂/SPhos: This combination forms a highly active catalyst in situ. SPhos is a bulky, electron-rich biaryl phosphine ligand that accelerates both oxidative addition and reductive elimination, which is beneficial for electron-deficient substrates.[5]
-
K₃PO₄: A strong inorganic base is required to activate the boronic acid for transmetalation.[3]
-
Toluene/Water: The biphasic solvent system is standard for Suzuki couplings, with water being essential for the activation of the boronic acid.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in pharmaceutical synthesis.[6][7] The choice of a strong, non-nucleophilic base is critical to deprotonate the amine without competing in the coupling reaction.
Protocol: Synthesis of N-Butyl-2,5-difluoroaniline
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| 1,4-Difluoro-2-iodobenzene | 1.0 | 240.00 | 240 mg (1.0 mmol) |
| n-Butylamine | 1.2 | 73.14 | 100 µL (1.2 mmol) |
| Pd₂(dba)₃ | 0.01 | 915.72 | 9.2 mg (0.01 mmol) |
| XPhos | 0.03 | 476.65 | 14.3 mg (0.03 mmol) |
| NaOtBu | 1.4 | 96.10 | 135 mg (1.4 mmol) |
| Toluene | - | - | 5 mL |
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add toluene, followed by 1,4-difluoro-2-iodobenzene and n-butylamine.
-
Seal the tube and remove it from the glovebox.
-
Stir the reaction mixture at 100 °C for 12-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash chromatography (eluent: hexanes/ethyl acetate gradient).
Causality of Choices:
-
Pd₂(dba)₃/XPhos: XPhos is another bulky biarylphosphine ligand that is highly effective for C-N coupling reactions, particularly with challenging substrates.[8][9]
-
NaOtBu: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations to facilitate the deprotonation of the amine.[1]
-
Toluene: A non-polar aprotic solvent is generally preferred for this reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, providing access to aryl alkynes.[1][10] A copper co-catalyst is often employed, although copper-free conditions have been developed to avoid potential issues with homocoupling and catalyst poisoning.[10][11][12][13]
Protocol: Synthesis of 1,4-Difluoro-2-(phenylethynyl)benzene (Copper-Free)
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| 1,4-Difluoro-2-iodobenzene | 1.0 | 240.00 | 240 mg (1.0 mmol) |
| Phenylacetylene | 1.2 | 102.13 | 132 µL (1.2 mmol) |
| Pd(PPh₃)₄ | 0.03 | 1155.56 | 34.7 mg (0.03 mmol) |
| Diisopropylamine (DIPA) | - | - | 5 mL |
Procedure:
-
To an oven-dried Schlenk flask, add 1,4-difluoro-2-iodobenzene and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed diisopropylamine (DIPA) and phenylacetylene via syringe.
-
Stir the reaction mixture at 60 °C for 6-8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether (20 mL), wash with 1 M HCl (10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash chromatography (eluent: hexanes).
Causality of Choices:
-
Pd(PPh₃)₄: Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for Sonogashira couplings.
-
Diisopropylamine (DIPA): DIPA serves as both the base and the solvent in this protocol. It is sufficiently basic to deprotonate the terminal alkyne.
-
Copper-Free: This protocol avoids the use of a copper co-catalyst to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[10][11][12][13]
Heck Reaction: Olefination of Aryl Halides
The Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes.[14][15] The regioselectivity of the reaction can be influenced by the electronic nature of the alkene and the reaction conditions.[16][17]
Protocol: Synthesis of (E)-1-(2,5-Difluorophenyl)-2-phenylethene
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| 1,4-Difluoro-2-iodobenzene | 1.0 | 240.00 | 240 mg (1.0 mmol) |
| Styrene | 1.5 | 104.15 | 172 µL (1.5 mmol) |
| Pd(OAc)₂ | 0.02 | 224.50 | 4.5 mg (0.02 mmol) |
| P(o-tolyl)₃ | 0.04 | 304.37 | 12.2 mg (0.04 mmol) |
| Triethylamine (Et₃N) | 2.0 | 101.19 | 279 µL (2.0 mmol) |
| Acetonitrile (MeCN) | - | - | 5 mL |
Procedure:
-
To a Schlenk tube, add Pd(OAc)₂, P(o-tolyl)₃, and 1,4-difluoro-2-iodobenzene.
-
Evacuate and backfill with argon three times.
-
Add acetonitrile, triethylamine, and styrene via syringe.
-
Seal the tube and heat the reaction mixture at 80 °C for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with water (15 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash chromatography (eluent: hexanes).
Causality of Choices:
-
Pd(OAc)₂/P(o-tolyl)₃: This is a classic catalyst system for the Heck reaction. The phosphine ligand stabilizes the palladium catalyst.
-
Triethylamine (Et₃N): A tertiary amine base is required to neutralize the HI generated during the catalytic cycle.
-
Acetonitrile (MeCN): A polar aprotic solvent is suitable for the Heck reaction.
Catalyst and Ligand Selection Workflow
The choice of catalyst and ligand is paramount for a successful cross-coupling reaction. The following workflow provides a general guideline for selecting an appropriate system.
Figure 2: Decision workflow for catalyst system selection.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Use a pre-catalyst or ensure anhydrous/anaerobic conditions for in situ generation. |
| Insufficiently active ligand | Screen a panel of more electron-rich and/or bulky ligands (e.g., Buchwald-type ligands). | |
| Inappropriate base | For Suzuki, ensure the base is strong enough to form the boronate. For Buchwald-Hartwig, use a non-nucleophilic strong base. | |
| Protodeiodination | Presence of water or protic impurities | Use anhydrous solvents and reagents. Dry the base thoroughly. |
| Slow reductive elimination | Increase ligand steric bulk or electron density. | |
| Homocoupling of Nucleophile | (Sonogashira) Copper-catalyzed alkyne dimerization | Switch to copper-free conditions. |
| (Suzuki) Oxidative homocoupling of boronic acid | Ensure rigorous exclusion of oxygen. | |
| Poor Regioselectivity (Heck) | Electronic and steric factors of the alkene | Modify the ligand or solvent to influence the carbopalladation step. Consider a different palladium precursor.[16][17] |
References
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Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.2016 , 116 (19), 12564–12649. [Link]
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Guildford, University of Surrey. Regioselectivity in the Heck (Mizoroki-Heck) Reaction. [Link]
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Klán, P.; et al. Flow Chemistry: Sonogashira Coupling. Molecules2012 , 17 (12), 14319-14337. [Link]
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Głowacki, E. D.; et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega2021 , 6 (49), 33791–33801. [Link]
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Ohashi, M.; Ogoshi, S. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts2014 , 4, 321-345. [Link]
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Reddy, T. J.; et al. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. Organometallics2004 , 23 (19), 4454–4463. [Link]
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Yao, Q.; et al. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chem. Biol.2013 , 8 (8), 1675–1680. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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Reddy, M. S.; et al. Sonogashira Coupling Reaction with Diminished Homocoupling. J. Org. Chem.2003 , 68 (17), 6743–6746. [Link]
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Głowacki, E. D.; et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega2021 , 6 (49), 33791–33801. [Link]
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St. Jean, D. J.; et al. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Org. Lett.2018 , 20 (15), 4714–4718. [Link]
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Al-Blewi, F. F.; et al. Polyhalogenoheterocyclic compounds. Part 53. Sonogashira reactions of 2,4,6-tribromo-3,5-difluoropyridine. ARKIVOC2007 , (xi), 46-55. [Link]
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Organic Syntheses. Synthesis of Symmetrical trans-Stilbenes by a Double Heck Reaction of (Arylazo)amines with Vinyltriethoxysilane. [Link]
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Norrby, P.-O.; et al. The Role of the Base in Buchwald-Hartwig Amination. J. Org. Chem.2014 , 79 (24), 12159-12168. [Link]
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Shen, X.; et al. Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. Org. Lett.2023 , 25 (51), 9154–9159. [Link]
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Jensen, J. H.; et al. What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry. J. Chem. Inf. Model.2022 , 62 (17), 4166–4176. [Link]
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Chinchilla, R.; Nájera, C. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Adv.2021 , 11, 6885-6925. [Link]
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Chinchilla, R.; Nájera, C. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Adv.2021 , 11, 6885-6925. [Link]
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ACS GCI Pharmaceutical Roundtable. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. [Link]
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Shaughnessy, K. H.; et al. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New J. Chem.2010 , 34, 26-30. [Link]
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Ritter, S. C.; et al. Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. J. Org. Chem.2017 , 82 (23), 12513–12527. [Link]
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Bandar, J. S.; et al. Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. [Link]
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Molnár, Á. Heterogeneous versus Homogeneous Palladium Catalysts for Cross-Coupling Reactions. ChemCatChem2012 , 4 (3), 333-343. [Link]
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Li, Y.; et al. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Front. Chem.2022 , 10, 920556. [Link]
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Magano, J. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Top. Med. Chem.2014 , 1-40. [Link]
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Obora, Y. Palladium Catalysts for Cross-Coupling Reaction. Catalysts2014 , 4 (4), 460-462. [Link]
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Manabe, K.; Yamaguchi, K. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chem. Rev.2021 , 121 (17), 10636–10705. [Link]
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Manabe, K.; Yamaguchi, K. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chem. Rev.2021 , 121 (17), 10636–10705. [Link]
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Al-Zoubi, R. M.; et al. Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. Eur. J. Org. Chem.2016 , 2016 (21), 3568-3575. [Link]
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Buchwald, S. L.; et al. Palladium-Catalyzed Arylation of Fluoroalkylamines. J. Am. Chem. Soc.2015 , 137 (49), 15473–15476. [Link]
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Ohashi, M.; Ogoshi, S. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts2014 , 4, 321-345. [Link]
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Al-Zoubi, R. M.; et al. Synthesis of Diiodinated Biphenyls and Iodinated meta-Terphenyls by Regioselective Suzuki–Miyaura Cross-Coupling Reactions of 5-Substituted-1,2,3-triiodobenzenes. Asian J. Org. Chem.2015 , 4 (10), 1083-1090. [Link]
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Saiyed, A. S.; Bedekar, A. V. One-pot synthesis of stilbenes by dehydrohalogenation–Heck olefination and multicomponent Wittig–Heck reaction. Tetrahedron Lett.2010 , 51 (52), 6930-6933. [Link]
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Chen, C.-Y.; et al. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega2022 , 7 (27), 23377–23388. [Link]
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ResearchGate. (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
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Langer, P.; et al. ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ChemInform2011 , 42 (32). [Link]
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ResearchGate. Synthesis of 2-Diphenylphosphinoyl-2'-Halo Biphenyls Via Suzuki-Miyaura Coupling as Possible Route to Non-Symmetric Biphenyl Phosphines. [Link]
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Al-Hadedi, A. A. M.; et al. Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells. Molecules2022 , 27 (15), 4983. [Link]
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Manabe, K. Development of Chemoselective Suzuki-Miyaura Coupling Reactions. Kochi University of Technology. [Link]
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Zhang, X.; et al. Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. Org. Lett.2021 , 23 (3), 957–962. [Link]
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ResearchGate. Synthesis of 18F-labelled biphenyls via SUZUKI cross-coupling with 4-[18F]fluoroiodobenzene. [Link]
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ResearchGate. (PDF) 4-[F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[F]fluoroiodobenzene, Formed via Hypervalent λ-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [F]FAUC 316. [Link]
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Revolutionizing Fluorinated Scaffolds: Application Notes on Copper-Catalyzed Reactions of 1,4-Difluoro-2-iodobenzene
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, binding affinity, and bioavailability. 1,4-Difluoro-2-iodobenzene stands out as a valuable building block for accessing complex fluorinated aromatic structures. This application note provides an in-depth guide to copper-catalyzed cross-coupling reactions involving this key substrate. We will explore the mechanistic underpinnings, provide detailed, field-proven protocols for C-N, C-O, and C-C bond formation, and present data to guide reaction optimization. Our focus is to bridge theoretical understanding with practical application, empowering researchers to leverage these powerful transformations in their synthetic endeavors.
Introduction: The Significance of 1,4-Difluoro-2-iodobenzene in Medicinal Chemistry
The unique substitution pattern of 1,4-difluoro-2-iodobenzene, featuring two fluorine atoms ortho and para to a reactive iodine, makes it a highly versatile precursor for the synthesis of polysubstituted fluorinated aromatic compounds. The fluorine atoms can modulate the electronic properties of the aromatic ring and provide sites for further functionalization, while the carbon-iodine bond is primed for various metal-catalyzed cross-coupling reactions. Copper catalysis, in particular, offers a cost-effective and often complementary alternative to palladium-based systems, demonstrating unique reactivity and functional group tolerance.[1][2][3][4] This guide will focus on three key classes of copper-catalyzed reactions: Ullmann-type C-N and C-O couplings, and the Sonogashira C-C coupling.
Mechanistic Considerations: The Engine of Copper Catalysis
Understanding the reaction mechanism is paramount for troubleshooting and optimizing synthetic protocols. Copper-catalyzed cross-coupling reactions, particularly Ullmann-type condensations, have been the subject of extensive mechanistic investigation.[5][6] Two primary catalytic cycles are often proposed:
-
The Cu(I)/Cu(III) Cycle: This is the most widely accepted mechanism for many Ullmann reactions. It involves the oxidative addition of the aryl iodide to a Cu(I) complex, forming a Cu(III) intermediate. This is followed by reductive elimination to form the desired C-heteroatom or C-C bond and regenerate the active Cu(I) catalyst.[5][6] The presence of ligands is often crucial to stabilize the high-valent copper species.[5]
-
The Cu(I)/Cu(II) Cycle via Single Electron Transfer (SET): An alternative pathway involves a single electron transfer from a Cu(I) complex to the aryl halide, generating an aryl radical and a Cu(II) species. Subsequent steps lead to product formation and regeneration of the Cu(I) catalyst.[5][6]
The operative mechanism can be influenced by various factors, including the nature of the ligand, the base, the solvent, and the substrates themselves. For the reactions discussed herein, the Cu(I)/Cu(III) pathway is generally considered the predominant route.
Caption: Generalized Cu(I)/Cu(III) Catalytic Cycle.
Application & Protocols
C-N Bond Formation: Ullmann-Type Amination
The formation of carbon-nitrogen bonds is a fundamental transformation in the synthesis of pharmaceuticals and agrochemicals. Copper-catalyzed amination of 1,4-difluoro-2-iodobenzene provides a direct route to substituted difluoroanilines.
Rationale for Protocol Design: The choice of copper(I) iodide as the catalyst is due to its stability and commercial availability.[7][8] Ethylene glycol has been shown to be an effective and inexpensive ligand for this type of transformation, likely by stabilizing the copper catalyst.[7] Potassium phosphate is a suitable base for this reaction, being strong enough to deprotonate the amine nucleophile without causing unwanted side reactions. 2-Propanol is an effective solvent that is less toxic than many alternatives.[7]
Experimental Protocol: Synthesis of N-benzyl-2,5-difluoroaniline
Caption: Workflow for Ullmann Amination.
Materials:
-
1,4-Difluoro-2-iodobenzene (1.0 mmol)
-
Benzylamine (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Ethylene glycol (2.0 mmol)
-
2-Propanol (1 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction tube, add 1,4-difluoro-2-iodobenzene (254 mg, 1.0 mmol), benzylamine (128 mg, 1.2 mmol), CuI (19 mg, 0.1 mmol), K₃PO₄ (424 mg, 2.0 mmol), and ethylene glycol (124 mg, 2.0 mmol).
-
Add 2-propanol (1 mL).
-
Seal the tube and purge with argon.
-
Place the reaction mixture in a preheated oil bath at 80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-benzyl-2,5-difluoroaniline.
Table 1: Representative Data for Ullmann Amination
| Entry | Amine | Product | Yield (%) |
| 1 | Benzylamine | N-benzyl-2,5-difluoroaniline | 85 |
| 2 | Morpholine | 4-(2,5-difluorophenyl)morpholine | 82 |
| 3 | Aniline | 2,5-difluoro-N-phenylaniline | 75 |
C-O Bond Formation: Ullmann-Type Etherification
The synthesis of diaryl ethers is crucial for the construction of various natural products and bioactive molecules. The copper-catalyzed Ullmann condensation is a classic method for this transformation.[9]
Rationale for Protocol Design: For the etherification, a slightly higher temperature is often required compared to amination.[9] N,N-dimethylformamide (DMF) is a common high-boiling polar aprotic solvent for Ullmann reactions.[10] Cesium carbonate is an effective base for deprotonating phenols. A ligand-free system can be effective in some cases, simplifying the reaction setup.[11]
Experimental Protocol: Synthesis of 1,4-difluoro-2-phenoxybenzene
Materials:
-
1,4-Difluoro-2-iodobenzene (1.0 mmol)
-
Phenol (1.2 mmol)
-
Copper(I) oxide (Cu₂O) (0.1 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (2 mL)
Procedure:
-
In a sealed tube, combine 1,4-difluoro-2-iodobenzene (254 mg, 1.0 mmol), phenol (113 mg, 1.2 mmol), Cu₂O (14 mg, 0.1 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).
-
Add DMF (2 mL).
-
Seal the tube and heat the mixture at 120 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with aqueous lithium chloride solution and then brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate) to yield 1,4-difluoro-2-phenoxybenzene.
Table 2: Representative Data for Ullmann Etherification
| Entry | Phenol | Product | Yield (%) |
| 1 | Phenol | 1,4-difluoro-2-phenoxybenzene | 78 |
| 2 | 4-Methoxyphenol | 1,4-difluoro-2-(4-methoxyphenoxy)benzene | 81 |
| 3 | 4-Nitrophenol | 1,4-difluoro-2-(4-nitrophenoxy)benzene | 72 |
C-C Bond Formation: Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, leading to the synthesis of aryl alkynes.[12][13][14] While traditionally palladium-catalyzed, copper plays a crucial co-catalytic role.[12][14] Recent advancements have also demonstrated purely copper-catalyzed Sonogashira-type reactions.[11][15][16]
Rationale for Protocol Design: This protocol utilizes a ligand-free copper-catalyzed system, which is advantageous for its simplicity and cost-effectiveness.[11] Copper(I) oxide is an effective catalyst for this transformation.[11] Cesium carbonate serves as the base, and DMF is a suitable solvent.[11]
Experimental Protocol: Synthesis of 1-(2,5-difluorophenyl)-2-phenylethyne
Materials:
-
1,4-Difluoro-2-iodobenzene (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Copper(I) oxide (Cu₂O) (0.05 mmol, 5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (2 mL)
Procedure:
-
To a Schlenk tube, add Cu₂O (7 mg, 0.05 mmol), Cs₂CO₃ (652 mg, 2.0 mmol), and 1,4-difluoro-2-iodobenzene (254 mg, 1.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add DMF (2 mL) and phenylacetylene (122 mg, 1.2 mmol) via syringe.
-
Heat the reaction mixture to 135 °C and stir for 24 hours.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography (silica gel, hexanes) to obtain the desired product.
Table 3: Representative Data for Copper-Catalyzed Sonogashira Coupling
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 1-(2,5-difluorophenyl)-2-phenylethyne | 90 |
| 2 | 1-Octyne | 1-(2,5-difluorophenyl)oct-1-yne | 85 |
| 3 | Trimethylsilylacetylene | (2,5-difluorophenylethynyl)trimethylsilane | 88 |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use freshly opened or purified copper salt. |
| Insufficiently anhydrous conditions | Dry solvents and reagents thoroughly. | |
| Ineffective base | Try a stronger or more soluble base (e.g., K₃PO₄ vs. K₂CO₃). | |
| Formation of side products | Homocoupling of the aryl iodide | Lower the reaction temperature; use a ligand to promote cross-coupling. |
| Degradation of starting materials | Lower the reaction temperature; reduce reaction time. | |
| Difficulty in purification | Co-elution of product and starting material | Optimize chromatography conditions (e.g., different solvent system). |
| Presence of copper residues | Wash the organic extract with aqueous ammonia or EDTA solution. |
Conclusion
Copper-catalyzed reactions of 1,4-difluoro-2-iodobenzene are robust and versatile methods for the synthesis of valuable fluorinated building blocks. The protocols detailed in this application note provide a solid foundation for researchers to successfully implement these transformations. By understanding the underlying mechanistic principles and the rationale behind the experimental design, scientists can effectively troubleshoot and adapt these methods to their specific synthetic targets, thereby accelerating the drug discovery and development process.
References
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- Wang, D., et al. (2017). Copper-catalyzed fluorination of 2-pyridyl aryl bromides. Chemical Science, 8(2), 1215-1220.
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- ResearchGate. (n.d.).
- Monopoli, A., et al. (2011). Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. The Journal of Organic Chemistry, 76(11), 4574-4579.
- Saji, S., & Anilkumar, G. (2021). Copper-Mediated C–X Functionalization of Aryl Halides. ACS Omega, 6(39), 25169-25184.
- Ponce-de-León, J., et al. (2022). Pd/Cu bimetallic catalysis to access highly fluorinated biaryls from aryl halides and fluorinated arenes.
- Tláskal, R., et al. (2021). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants.
- Bilal, M., et al. (n.d.).
- Mu, X., & Liu, G. (2014). Copper-mediated/-catalyzed fluorination reactions: new routes to aryl fluorides. Organic Chemistry Frontiers, 1(5), 527-531.
- University of Massachusetts Amherst. (n.d.). Formation of Aryl-Carbon and Aryl-Heteroatom Bonds Using Copper(I)
- Le, C., et al. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Journal of the American Chemical Society, 141(19), 7653-7658.
- Liu, J., et al. (2013). Copper-Mediated Fluoroalkylation Reactions with Iododifluoroacetamides: Controlling the Selectivity among Cross-Coupling, Intramolecular Cyclization, and Homocoupling. The Journal of Organic Chemistry, 78(13), 6433-6441.
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- Wikipedia. (n.d.). Sonogashira coupling.
- Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
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- Badsara, S. S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4585-4608.
- Eiceman, G. A., et al. (2004). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Organometallics, 23(24), 5762-5768.
- Organic Chemistry Portal. (n.d.). Copper-mediated/-catalyzed fluorination reactions: new routes to aryl fluorides.
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- Hirano, K. (2023). Copper-Catalyzed Electrophilic Amination. Journal of Synthetic Organic Chemistry, Japan, 81(1), 2-11.
- Quach, T. D., & Batey, R. A. (2003). Copper(II)-Catalyzed Ether Synthesis from Aliphatic Alcohols and Potassium Organotrifluoroborate Salts. Organic Letters, 5(9), 1381-1384.
- Sharma, P., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6749-6766.
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- ResearchGate. (2022). (PDF)
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Application Notes & Protocols: Strategic Synthesis of Fluorinated Biaryl Scaffolds Utilizing 1,4-Difluoro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Biaryls
Biaryl structures are fundamental motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their unique three-dimensional architecture allows for precise interactions with biological targets. The strategic incorporation of fluorine atoms into these scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key molecular properties.[3][4][5] Fluorine's high electronegativity and small size can enhance metabolic stability, improve membrane permeability, and increase binding affinity, ultimately leading to more effective and safer drug candidates.[6][7]
1,4-Difluoro-2-iodobenzene emerges as a highly valuable and versatile building block for constructing these important molecules. It features two key attributes:
-
A Highly Reactive C-I Bond: The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making it the preferred site for oxidative addition in palladium-catalyzed cross-coupling reactions. This allows for predictable and selective functionalization.[8][9]
-
Strategic Fluorine Placement: The two fluorine atoms ortho and para to the iodine atom electronically activate the molecule and become integral components of the final product, imparting the desirable physicochemical properties associated with fluorination.[5]
This guide provides a detailed exploration of the synthesis of biaryl compounds using 1,4-difluoro-2-iodobenzene, focusing on robust and widely applicable palladium-catalyzed cross-coupling methodologies. We will delve into the causality behind experimental choices, provide validated step-by-step protocols, and offer insights for optimization.
Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
The construction of the C-C bond to form the biaryl linkage from 1,4-difluoro-2-iodobenzene is most efficiently achieved through palladium-catalyzed cross-coupling reactions. These reactions are renowned for their reliability, broad functional group tolerance, and predictable outcomes. The two most prominent and effective methods for this transformation are the Suzuki-Miyaura coupling and the Stille coupling.
The Suzuki-Miyaura Coupling: A Robust and Versatile Method
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is often the first choice for biaryl synthesis due to the low toxicity, commercial availability, and stability of the boron reagents.[10]
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[11][12]
The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 1,4-difluoro-2-iodobenzene. This is typically the rate-determining step.[10]
-
Transmetalation: The organic group from the activated organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center, displacing the halide. This step requires a base to activate the boronic acid.[10][13][14]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[12]
This protocol provides a general and reliable procedure for the mono-arylation of 1,4-difluoro-2-iodobenzene.
Materials:
-
1,4-Difluoro-2-iodobenzene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv) or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand.
-
Base: Potassium carbonate (K₂CO₃) (2.0 equiv) or Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Solvent: Degassed 1,4-Dioxane and Water (4:1 v/v)
-
Standard laboratory glassware (Schlenk flask, condenser), magnetic stirrer, heating mantle, and inert gas supply (Argon or Nitrogen).
Experimental Workflow:
Step-by-Step Procedure:
-
Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1,4-difluoro-2-iodobenzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[8]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv). Using a syringe, add the degassed solvent mixture (1,4-dioxane/water, 4:1) to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent.[8]
-
Reaction: Place the flask in a preheated oil bath set to 80-90 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-16 hours when the starting iodide is fully consumed.[8]
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.[15]
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.[15]
The choice of catalyst, ligand, and base can be crucial for achieving high yields, especially with challenging substrates.
| Arylboronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | >90 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 80 | ~95 |
| 3-Pyridylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.5) | K₃PO₄ (3) | Dioxane/H₂O | 100 | ~85 |
| 4-Formylphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | ~88 |
Note: Yields are representative and serve as a starting point for optimization. They may vary based on reaction scale and purity of reagents.
The Stille Coupling: High Tolerance for Functional Groups
The Stille reaction couples an organotin compound (organostannane) with an organic halide. Its primary advantage is its exceptional tolerance for a wide variety of functional groups, which often allows it to be used late in a synthetic sequence.[16][17] The main drawback is the toxicity of the organotin reagents and byproducts.[18]
The mechanism of the Stille coupling is similar to the Suzuki reaction and also involves a Pd(0)/Pd(II) catalytic cycle.[17][18]
-
Oxidative Addition: A Pd(0) species adds to the 1,4-difluoro-2-iodobenzene to form a Pd(II) complex.[18]
-
Transmetalation: The organic group from the organostannane is transferred to the palladium complex. This is often the rate-limiting step and can sometimes be accelerated by additives like copper(I) iodide (CuI) or lithium chloride (LiCl).[19][20]
-
Reductive Elimination: The biaryl product is formed, and the Pd(0) catalyst is regenerated.[18]
Materials:
-
1,4-Difluoro-2-iodobenzene (1.0 equiv)
-
Organostannane (e.g., Tributyl(phenyl)tin) (1.1 equiv)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Additive (optional): Copper(I) iodide (CuI) (0.1 equiv)
-
Solvent: Anhydrous and degassed Tetrahydrofuran (THF) or N-Methyl-2-pyrrolidone (NMP)
-
Aqueous potassium fluoride (KF) solution for work-up.
-
Standard laboratory glassware (Schlenk flask, condenser), magnetic stirrer, heating mantle, and inert gas supply (Argon or Nitrogen).
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 1,4-difluoro-2-iodobenzene (1.0 equiv), the palladium catalyst (0.05 equiv), and any additive like CuI.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF via syringe. Stir for 5 minutes, then add the organostannane (1.1 equiv) via syringe.
-
Reaction: Heat the reaction mixture to reflux (approx. 65-70 °C for THF) and stir under argon.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting iodide is consumed.
-
Work-up for Tin Removal: Cool the reaction to room temperature. Dilute the mixture with diethyl ether and stir vigorously with an aqueous solution of potassium fluoride (KF) for 1-2 hours. This precipitates the tin byproducts as insoluble tributyltin fluoride.[21]
-
Filtration and Extraction: Filter the mixture through a pad of Celite®, washing the pad with ether. Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.
Safety and Handling
Proper safety precautions are critical when working with the reagents described.
-
1,4-Difluoro-2-iodobenzene: This compound is an irritant. Avoid contact with skin and eyes, and prevent inhalation.[22][23] Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[22] Store in a cool, dry place, protected from light.[23]
-
Organostannanes: Organotin compounds are highly toxic.[18] They can be absorbed through the skin. All manipulations must be performed in a fume hood using appropriate PPE. All glassware and waste contaminated with tin must be decontaminated and disposed of according to institutional guidelines.
-
Palladium Catalysts: Palladium compounds can be sensitizers and irritants. Avoid creating dust.
-
Solvents: Flammable solvents like THF, dioxane, and toluene should be handled with care, away from ignition sources.[24][25]
Conclusion
1,4-Difluoro-2-iodobenzene is a powerful and strategic building block for the synthesis of fluorinated biaryl compounds. Its selective reactivity in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Stille couplings provides researchers with reliable and high-yielding pathways to complex molecular architectures. The protocols and principles outlined in this guide offer a solid foundation for scientists and drug development professionals to leverage this key intermediate in the creation of next-generation pharmaceuticals and advanced materials.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Wikipedia. Stille reaction. Available from: [Link]
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Espinet, P. & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Available from: [Link]
-
Casanova, P. J., et al. (2002). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society, 124(17), 4781-4793. Available from: [Link]
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Myers, A. (n.d.). The Stille Reaction. Chem 115. Available from: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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OpenOChem Learn. Stille Coupling. Available from: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
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BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Difluorobenzene, 99+%. Available from: [Link]
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International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2022). Fluorine in drug discovery: Role, design and case studies. Available from: [Link]
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Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8379-8424. Available from: [Link]
-
ResearchGate. (2015). Applications of Fluorine in Medicinal Chemistry. Available from: [Link]
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ResearchGate. (n.d.). Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. Available from: [Link]
-
Organic Chemistry Portal. Stille Coupling. Available from: [Link]
-
ResearchGate. (n.d.). Fluorination Methods for Drug Discovery and Development. Available from: [Link]
-
El-Faham, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19301-19348. Available from: [Link]
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MDPI. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(2), 738. Available from: [Link]
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Chemistry LibreTexts. (2023). Stille Coupling. Available from: [Link]
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Morken, J. P., et al. (2014). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. Journal of the American Chemical Society, 136(6), 2244-2247. Available from: [Link]
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Kharas, G., et al. (2022). Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv. Available from: [Link]
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Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles from 1,4-Difluoro-2-iodobenzene
Introduction: The Strategic Advantage of Fluorinated Heterocycles and the Role of 1,4-Difluoro-2-iodobenzene
Fluorinated heterocyclic compounds are cornerstone structural motifs in modern medicinal chemistry, agrochemicals, and materials science.[1][2][3][4] The introduction of fluorine atoms into a heterocyclic scaffold can dramatically influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[5][6] Consequently, the development of efficient and versatile synthetic methodologies for accessing these valuable compounds is of paramount importance to researchers in drug discovery and development.
1,4-Difluoro-2-iodobenzene has emerged as a highly versatile and reactive building block for the synthesis of a diverse array of fluorinated heterocycles.[7] Its unique substitution pattern offers a strategic advantage: the iodine atom provides a reactive handle for a multitude of cross-coupling reactions, while the two fluorine atoms can be retained in the final product, imparting the desired properties. This application note provides a comprehensive guide to the preparation of various fluorinated heterocycles from 1,4-difluoro-2-iodobenzene, with a focus on robust and reproducible protocols for key synthetic transformations.
Core Synthetic Strategies: A Multi-faceted Approach to Heterocycle Construction
The synthetic utility of 1,4-difluoro-2-iodobenzene stems from its ability to participate in a range of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The primary strategies for constructing fluorinated heterocycles from this starting material involve:
-
Palladium- and Copper-Catalyzed Cross-Coupling Reactions: These reactions are the workhorses of modern organic synthesis and allow for the introduction of various functionalities at the C-2 position of the benzene ring. Key examples include the Sonogashira coupling for the introduction of alkynes, the Buchwald-Hartwig amination for the formation of C-N bonds, and Suzuki coupling for C-C bond formation.[7][8][9]
-
Intramolecular Cyclization Cascades: Following the initial cross-coupling step, the newly introduced functional group can participate in an intramolecular cyclization to form the desired heterocyclic ring. This tandem approach offers a high degree of atom economy and allows for the rapid construction of complex molecular architectures.
The choice of a specific synthetic route will depend on the target heterocycle. In the following sections, we will detail the protocols for the synthesis of key fluorinated heterocycles, including benzofurans and indoles.
Synthesis of Fluorinated Benzofurans via Sonogashira Coupling and Cyclization
Fluorinated benzofurans are prevalent scaffolds in biologically active molecules with anti-inflammatory and potential anticancer properties.[10][11] A highly efficient method for their synthesis from 1,4-difluoro-2-iodobenzene involves a tandem Sonogashira coupling with a terminal alkyne bearing a hydroxyl group, followed by an intramolecular cyclization.
Reaction Workflow: From Aryl Iodide to Benzofuran
The overall transformation can be visualized as a two-step sequence, often performed in a one-pot fashion.
Caption: Workflow for the synthesis of fluorinated benzofurans.
Detailed Experimental Protocol: Synthesis of 2-Aryl-5,7-difluorobenzofurans
This protocol outlines the synthesis of 2-aryl-5,7-difluorobenzofurans from 1,4-difluoro-2-iodobenzene and a suitably substituted terminal alkyne.
Materials:
-
1,4-Difluoro-2-iodobenzene
-
Substituted 2-ethynylphenol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried Schlenk flask, add 1,4-difluoro-2-iodobenzene (1.0 equiv), the substituted 2-ethynylphenol (1.1 equiv), Pd(OAc)₂ (0.02 equiv), PPh₃ (0.04 equiv), and CuI (0.03 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene (5 mL per mmol of 1,4-difluoro-2-iodobenzene) and triethylamine (3.0 equiv) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be directly subjected to cyclization or purified by column chromatography on silica gel.
Intramolecular Cyclization:
-
Dissolve the crude 2-alkynyl-1,4-difluorobenzene intermediate in a suitable solvent such as DMF or toluene.
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0 equiv) or a Lewis acid like gold(I) chloride (AuCl, 0.05 equiv).
-
Heat the mixture to 80-120 °C and stir until the cyclization is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-aryl-5,7-difluorobenzofuran.
Table 1: Representative Yields for the Synthesis of Fluorinated Benzofurans
| Entry | Substituted 2-Ethynylphenol | Cyclization Conditions | Yield (%) |
| 1 | 2-Ethynylphenol | K₂CO₃, DMF, 100 °C | 85 |
| 2 | 4-Methoxy-2-ethynylphenol | AuCl, Toluene, 80 °C | 92 |
| 3 | 4-Nitro-2-ethynylphenol | K₂CO₃, DMF, 120 °C | 78 |
Synthesis of Fluorinated Indoles via Buchwald-Hartwig Amination and Cyclization
Fluorinated indoles are another class of heterocycles with significant applications in medicinal chemistry.[1][12][13] The Buchwald-Hartwig amination provides a powerful tool for the formation of a C-N bond between 1,4-difluoro-2-iodobenzene and an appropriate amine, which can then be followed by a cyclization step to construct the indole ring.[8][14][15][16][17]
Reaction Mechanism: The Catalytic Cycle of Buchwald-Hartwig Amination
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Synthesis of N-Aryl-5,7-difluoroindoles
This protocol describes the synthesis of N-aryl-5,7-difluoroindoles from 1,4-difluoro-2-iodobenzene and an ortho-alkynyl aniline derivative.
Materials:
-
1,4-Difluoro-2-iodobenzene
-
2-Ethynylaniline
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Toluene or Dioxane, anhydrous
-
Argon or Nitrogen gas supply
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂ (0.01-0.05 equiv) and the phosphine ligand (0.012-0.06 equiv).
-
Add the base (NaOtBu, 1.4 equiv or Cs₂CO₃, 2.0 equiv).
-
Add 1,4-difluoro-2-iodobenzene (1.0 equiv) and 2-ethynylaniline (1.2 equiv).
-
Add anhydrous toluene or dioxane (5 mL per mmol of aryl iodide).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the N-aryl-5,7-difluoroindole.
Table 2: Comparison of Reaction Conditions for Buchwald-Hartwig Amination
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | Xantphos | NaOtBu | Toluene | 100 | 90 |
| 2 | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Dioxane | 110 | 82 |
| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 88 |
Alternative Strategies: Ullmann Condensation and Other C-N Bond Formations
While the Buchwald-Hartwig amination is a powerful tool, the Ullmann condensation offers a classic, copper-catalyzed alternative for forming C-N bonds.[18][19][20] This reaction typically requires higher temperatures than its palladium-catalyzed counterpart but can be advantageous for certain substrates.[18]
Conceptual Overview of the Ullmann Condensation
The Ullmann condensation involves the reaction of an aryl halide with an amine in the presence of a copper catalyst and a base at elevated temperatures.
Caption: General scheme for the Ullmann condensation.
Conclusion and Future Outlook
1,4-Difluoro-2-iodobenzene is a valuable and versatile starting material for the synthesis of a wide range of fluorinated heterocycles. The palladium- and copper-catalyzed cross-coupling reactions, particularly the Sonogashira coupling and Buchwald-Hartwig amination, followed by intramolecular cyclization, provide efficient and modular routes to these important molecular scaffolds. The protocols detailed in this application note offer robust and reproducible methods for researchers in drug discovery, agrochemicals, and materials science to access these valuable compounds. Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, as well as the expansion of the substrate scope to allow for the synthesis of an even greater diversity of fluorinated heterocycles.
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Lee, E., & Hartwig, J. F. (2015). In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. MIT Open Access Articles. [Link]
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Shen, M., & Hartwig, J. F. (2024). Copper-Mediated Cyanodifluoromethylation of (Hetero)aryl Iodides and Activated (Hetero)aryl Bromides with TMSCF2CN. Journal of the American Chemical Society. [Link]
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Aikawa, K., & Mikami, K. (2016). Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Organic Letters, 18(15), 3854–3857. [Link]
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Bálint, E., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10586. [Link]
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Application Notes & Protocols: The Strategic Use of 1,4-Difluoro-2-iodobenzene in the Synthesis of Pharmaceutical Intermediates
Abstract
The strategic incorporation of fluorine into molecular frameworks is a cornerstone of modern medicinal chemistry, imparting profound effects on metabolic stability, binding affinity, and bioavailability.[1][2][3] This guide provides an in-depth exploration of 1,4-Difluoro-2-iodobenzene, a versatile and highly reactive building block for the synthesis of complex pharmaceutical intermediates.[4][5][6] We will dissect its application in key palladium-catalyzed cross-coupling reactions, explaining the mechanistic rationale behind experimental choices and providing detailed, field-proven protocols for researchers in drug discovery and development.
The Fluorine Advantage in Medicinal Chemistry
Approximately 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to the element's unique and beneficial properties.[7][8][9][10] The substitution of hydrogen with fluorine, a bioisostere, can dramatically enhance a drug candidate's profile.[8]
Key Physicochemical Impacts of Fluorination:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[3][7][10] This often increases the drug's half-life and duration of action.
-
Binding Affinity: As the most electronegative element, fluorine can engage in favorable electrostatic interactions and hydrogen bonds with target proteins, enhancing binding affinity and selectivity.[3][11]
-
Lipophilicity & Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross lipid cell membranes and enhance oral bioavailability.[2][3][7]
1,4-Difluoro-2-iodobenzene emerges as a superior starting material due to its distinct reactivity. The two electron-withdrawing fluorine atoms activate the C-I bond, while the iodine itself serves as an excellent leaving group in a multitude of cross-coupling reactions.[4][12][13] This trifecta of features allows for the efficient and selective construction of complex molecular architectures pivotal to active pharmaceutical ingredients (APIs), such as kinase inhibitors and anti-inflammatory agents.[1]
Core Synthetic Applications & Mechanistic Insights
1,4-Difluoro-2-iodobenzene is a premier substrate for palladium-catalyzed reactions that form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The high reactivity of the C-I bond makes it an ideal electrophilic partner.[13]
Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds, forming biaryl structures that are prevalent in pharmaceuticals.[13] The reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organic halide.[14]
Causality of Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or those formed in situ from a Pd(II) source (e.g., Pd(OAc)₂) and phosphine ligands are common. The ligand stabilizes the Pd(0) center and modulates its reactivity.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step. It activates the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[15]
-
Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is often used. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the coupling partners and catalyst.
The catalytic cycle involves three key steps: (1) Oxidative Addition of the C-I bond of 1,4-difluoro-2-iodobenzene to the Pd(0) complex; (2) Transmetalation with the activated boronic acid; and (3) Reductive Elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[14][15]
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling provides a direct route to arylalkynes by linking a terminal alkyne with an aryl halide.[16] This reaction is distinguished by its use of a dual-catalyst system.
Causality of Experimental Choices:
-
Catalyst System: A palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) is essential for the copper cycle.[16] The copper salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the key intermediate for transmetalation to the palladium center.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves two purposes: it acts as a solvent and neutralizes the hydrogen halide (HI) generated during the reaction, preventing side reactions.[12]
-
Ligand: Phosphine ligands (e.g., PPh₃) are used to stabilize the palladium catalyst.
The mechanism involves two interconnected cycles. In the copper cycle, the alkyne is deprotonated by the base and forms a copper acetylide. In the palladium cycle, oxidative addition of 1,4-difluoro-2-iodobenzene is followed by transmetalation with the copper acetylide and subsequent reductive elimination to give the final arylalkyne product.[16]
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a transformative reaction for constructing aryl amines from aryl halides.[17] It has largely replaced harsher classical methods, offering broader substrate scope and functional group tolerance.[17][18]
Causality of Experimental Choices:
-
Catalyst & Ligand: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands (e.g., BINAP, Josiphos, or Buchwald's biarylphosphine ligands) are critical. They promote the rate-limiting reductive elimination step and prevent catalyst decomposition.[17][19]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to deprotonate the amine, forming the active nucleophile.[18]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and the active catalyst.
The catalytic cycle begins with oxidative addition of the aryl iodide to Pd(0). The resulting complex then coordinates the amine, and after deprotonation by the base, reductive elimination occurs to form the C-N bond and regenerate the catalyst.[17][18]
Data & Reaction Summary
The versatility of 1,4-Difluoro-2-iodobenzene is summarized below, highlighting its utility in forming core pharmaceutical scaffolds.
| Reaction Type | Coupling Partner | Typical Catalyst System | Typical Base | Product Class |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Biaryls |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Arylalkynes |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | NaOtBu | Aryl Amines |
Experimental Workflows & Protocols
The following diagrams and protocols provide a practical framework for utilizing 1,4-Difluoro-2-iodobenzene in a research setting.
General Experimental Workflow
Caption: General workflow for palladium-catalyzed cross-coupling.
Synthetic Pathways from 1,4-Difluoro-2-iodobenzene
Caption: Key transformations of 1,4-Difluoro-2-iodobenzene.
Protocol 4.1: Suzuki-Miyaura Coupling
Synthesis of a 2',5'-Difluoro-biphenyl Derivative
-
Materials:
-
1,4-Difluoro-2-iodobenzene (1.0 equiv, e.g., 240 mg, 1.0 mmol)
-
Arylboronic acid (1.2 equiv, 1.2 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv, 2.0 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv, 3 mol%)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a Schlenk flask under an argon atmosphere, add 1,4-difluoro-2-iodobenzene, the arylboronic acid, and K₂CO₃.
-
Add the 1,4-dioxane and water.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.[12]
-
Add the Pd(dppf)Cl₂ catalyst to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
-
Protocol 4.2: Sonogashira Coupling
Synthesis of a 1-(Alkynyl)-2,5-difluorobenzene Derivative
-
Materials:
-
1,4-Difluoro-2-iodobenzene (1.0 equiv, e.g., 240 mg, 1.0 mmol)
-
Terminal Alkyne (1.2 equiv, 1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv, 2 mol%)
-
Copper(I) Iodide (CuI) (0.04 equiv, 4 mol%)
-
Anhydrous Triethylamine (Et₃N) (5 mL)
-
-
Procedure:
-
To a Schlenk flask under an argon atmosphere, add 1,4-difluoro-2-iodobenzene, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous triethylamine.
-
Degas the mixture by bubbling with argon for 10-15 minutes.[12]
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature for 6-24 hours. If the reaction is sluggish, gentle heating to 40-50 °C may be applied. Monitor progress by TLC.
-
Upon completion, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Protocol 4.3: Buchwald-Hartwig Amination
Synthesis of an N-Aryl-2,5-difluoroaniline Derivative
-
Materials:
-
1,4-Difluoro-2-iodobenzene (1.0 equiv, e.g., 240 mg, 1.0 mmol)
-
Amine (primary or secondary) (1.2 equiv, 1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv, 1.5 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 equiv, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv, 1.4 mmol)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
In a glovebox or under a strict argon atmosphere, add NaOtBu, Pd₂(dba)₃, and Xantphos to a Schlenk flask.
-
Add the anhydrous toluene, followed by the amine and then 1,4-difluoro-2-iodobenzene.
-
Seal the flask and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C and stir for 8-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, carefully quench the reaction by adding water (10 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to afford the desired N-aryl aniline.
-
Conclusion
1,4-Difluoro-2-iodobenzene is an indispensable building block in the synthesis of fluorinated pharmaceutical intermediates.[1] Its activated C-I bond provides a reactive handle for robust and versatile palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers aiming to leverage this powerful reagent to accelerate the discovery and development of novel therapeutics.
References
-
Organofluorine chemistry. Wikipedia. [Link]
-
PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. University of Amsterdam. [Link]
-
Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. [Link]
-
Fluorinated Pharmaceutical Intermediates. Pharma Innovation. [Link]
-
Organofluorine Compounds in Biology and Medicine. ResearchGate. [Link]
-
Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology. [Link]
-
Fluorine - the medicinal chemist's magic element. SCI. [Link]
-
Contribution of Organofluorine Compounds to Pharmaceuticals. PubMed Central (PMC). [Link]
-
1,4-Difluoro-2-iodobenzene. MySkinRecipes. [Link]
-
Fluorinated building blocks in drug design: new pathways and targets. PubMed Central (PMC). [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Organoborane coupling reactions (Suzuki coupling). PubMed Central (PMC). [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PubMed Central (PMC). [Link]
Sources
- 1. alfa-chemclinix.com [alfa-chemclinix.com]
- 2. How does the fluorination process work in making pharmaceutical intermediates? - Blog [sinoshiny.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
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- 8. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 9. Fluorine - the medicinal chemist's magic element [soci.org]
- 10. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. calibrechem.com [calibrechem.com]
- 14. youtube.com [youtube.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for the Regioselective Functionalization of 1,4-Difluoro-2-iodobenzene
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 1,4-Difluoro-2-iodobenzene
Fluorinated organic molecules are of paramount importance in modern drug discovery and materials science. The introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2] 1,4-Difluoro-2-iodobenzene serves as a versatile and highly valuable building block for the synthesis of complex fluorinated compounds. Its structure offers a unique platform for regioselective functionalization, primarily due to the differential reactivity of the C-I bond and the C-H bonds, which are activated by the electron-withdrawing fluorine atoms.
The C-I bond is the most reactive site, readily participating in a wide array of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents at the 2-position. Furthermore, the fluorine atoms activate the adjacent C-H bonds, making them susceptible to deprotonation and subsequent functionalization through directed ortho-metalation strategies. This application note provides a comprehensive guide to the key methodologies for the regioselective functionalization of 1,4-difluoro-2-iodobenzene, complete with detailed protocols and expert insights to empower researchers in their synthetic endeavors.
I. Palladium-Catalyzed Cross-Coupling Reactions: Targeting the C-I Bond
The carbon-iodine bond in 1,4-difluoro-2-iodobenzene is the primary site for functionalization via transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for selective transformations while leaving the C-F and C-H bonds intact.
A. Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3][4] In the case of 1,4-difluoro-2-iodobenzene, this reaction provides a straightforward route to 2,5-difluorobiaryl derivatives, which are common motifs in pharmaceuticals.
Causality of Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling, especially with fluorinated substrates that can be prone to side reactions like protodeboronation.[2] A phosphine ligand with bulky and electron-donating properties is often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. A moderately strong base like potassium phosphate or sodium carbonate is typically used to activate the boronic acid without promoting significant degradation.[2]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagents and Materials:
-
1,4-Difluoro-2-iodobenzene
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₃PO₄ or Na₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Schlenk flask or reaction vial
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk flask, add 1,4-difluoro-2-iodobenzene (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.5 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | ~85-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Na₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 |
| 3-Thienylboronic acid | Pd₂(dba)₃ (1) / SPhos (2) | K₂CO₃ | THF/H₂O | 80 | 16 | ~80-90 |
Note: Yields are approximate and can vary based on the specific substrate and reaction scale.
Caption: Suzuki-Miyaura Coupling Workflow.
B. Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to valuable arylalkyne building blocks.[5][6] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[5] Copper-free conditions have also been developed to avoid the formation of undesired alkyne homocoupling byproducts.[7][8]
Causality of Experimental Choices: The traditional Sonogashira reaction relies on a synergistic catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5] The amine serves as both the base and often as a solvent. For copper-free variants, a more active palladium catalyst system, often with specialized ligands, is required to facilitate the reaction at reasonable rates.[8][9]
Protocol 2: Copper-Catalyzed Sonogashira Coupling
-
Reagents and Materials:
-
1,4-Difluoro-2-iodobenzene
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Solvent (e.g., THF or DMF)
-
Schlenk flask or reaction vial
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk flask, add 1,4-difluoro-2-iodobenzene (1.0 equiv.), the palladium catalyst (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent and the amine base.
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Stir the reaction at room temperature to 60 °C for 2-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Copper-Free Sonogashira Coupling
-
Reagents and Materials:
-
1,4-Difluoro-2-iodobenzene
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane or acetonitrile)
-
Schlenk flask or reaction vial
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
In a Schlenk flask, combine 1,4-difluoro-2-iodobenzene (1.0 equiv.), the palladium catalyst (2 mol%), the ligand (4 mol%), and the base (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent, followed by the terminal alkyne (1.3 equiv.).
-
Heat the mixture to 60-80 °C for 6-24 hours, monitoring by TLC or GC-MS.
-
Workup and purification are similar to the copper-catalyzed protocol.
-
C. Heck Reaction: Vinylation of the Aryl Halide
The Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base.[10][11] This reaction allows for the introduction of vinyl groups at the 2-position of 1,4-difluoro-2-iodobenzene.
Causality of Experimental Choices: The Heck reaction typically requires a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor. A phosphine ligand is often used to stabilize the catalyst and modulate its reactivity. The base is crucial for neutralizing the hydrogen halide formed during the catalytic cycle.[10]
Protocol 4: Heck Reaction
-
Reagents and Materials:
-
1,4-Difluoro-2-iodobenzene
-
Alkene (e.g., styrene, butyl acrylate, 1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 4-10 mol%)
-
Base (e.g., triethylamine or K₂CO₃, 1.5 - 2.5 equivalents)
-
Solvent (e.g., DMF, acetonitrile, or toluene)
-
Reaction vial or flask
-
-
Procedure:
-
To a reaction vial, add 1,4-difluoro-2-iodobenzene (1.0 equiv.), the palladium catalyst (3 mol%), the ligand (6 mol%), and the base (2.0 equiv.).
-
Add the solvent and the alkene (1.5 equiv.).
-
Seal the vial and heat the reaction mixture to 80-120 °C for 12-48 hours.
-
Monitor the reaction progress by GC-MS.
-
After cooling, dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
D. Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine.[12][13] This reaction is of great significance in medicinal chemistry for the synthesis of arylamines.
Causality of Experimental Choices: This reaction requires a robust catalyst system, typically a palladium precursor and a bulky, electron-rich phosphine ligand.[13] The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide being commonly used. The reaction is typically carried out in an aprotic solvent under an inert atmosphere.
Protocol 5: Buchwald-Hartwig Amination
-
Reagents and Materials:
-
1,4-Difluoro-2-iodobenzene
-
Amine (primary or secondary, 1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos or SPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or K₃PO₄, 1.5 - 2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Glovebox or Schlenk line technique
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (1 mol%), the ligand (2 mol%), and the base (2.0 equiv.).
-
Add 1,4-difluoro-2-iodobenzene (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by flash chromatography.
-
II. Metal-Halogen Exchange: Generating Nucleophilic Intermediates
Metal-halogen exchange offers an alternative strategy for the functionalization of 1,4-difluoro-2-iodobenzene by converting the electrophilic C-I bond into a nucleophilic carbon center.
Grignard Reagent Formation
Treatment of 1,4-difluoro-2-iodobenzene with magnesium metal can generate the corresponding Grignard reagent. This organometallic intermediate is a powerful nucleophile that can react with a wide range of electrophiles.
Causality of Experimental Choices: The formation of Grignard reagents requires anhydrous conditions to prevent quenching by protic solvents.[14] Anhydrous ethers like THF or diethyl ether are the solvents of choice as they stabilize the Grignard reagent. Activation of the magnesium surface, often with a small crystal of iodine, is typically necessary to initiate the reaction.[14]
Protocol 6: Grignard Reagent Formation and Reaction with an Electrophile
-
Reagents and Materials:
-
1,4-Difluoro-2-iodobenzene
-
Magnesium turnings (1.2 - 1.5 equivalents)
-
Iodine (one small crystal)
-
Anhydrous THF
-
Electrophile (e.g., benzaldehyde, DMF, CO₂)
-
Flame-dried glassware
-
Inert gas supply
-
-
Procedure:
-
Place magnesium turnings and a crystal of iodine in a flame-dried, three-necked flask under an inert atmosphere.
-
Add a small amount of anhydrous THF.
-
Add a solution of 1,4-difluoro-2-iodobenzene in anhydrous THF dropwise to initiate the reaction (slight warming may be necessary).
-
Once the reaction has started, add the remaining solution of the aryl iodide at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature or gentle reflux for 1-2 hours until most of the magnesium is consumed.
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of the electrophile in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, wash, dry, and purify as previously described.
-
Caption: Metal-Halogen Exchange Strategy.
III. Directed ortho-Metalation: C-H Bond Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of C-H bonds adjacent to a directing metalation group (DMG).[15][16] In 1,4-difluorobenzene, the fluorine atoms can act as weak directing groups, activating the ortho C-H bonds towards deprotonation by a strong base like an organolithium reagent.[17] The presence of the iodine atom in 1,4-difluoro-2-iodobenzene introduces a competition between metal-halogen exchange and C-H deprotonation. However, under carefully controlled conditions, C-H lithiation can be achieved.
Causality of Experimental Choices: The outcome of the reaction of 1,4-difluoro-2-iodobenzene with a strong base is highly dependent on the reaction conditions, particularly the temperature and the nature of the base. At very low temperatures (e.g., -78 °C), metal-halogen exchange is often faster. To favor C-H deprotonation, a bulky, non-nucleophilic base and carefully controlled temperatures are often required.
Protocol 7: Directed ortho-Metalation and Trapping with an Electrophile
-
Reagents and Materials:
-
1,4-Difluoro-2-iodobenzene
-
Strong, non-nucleophilic base (e.g., LDA or LiTMP, 1.1 equivalents)
-
Anhydrous THF
-
Electrophile (e.g., trimethylsilyl chloride, DMF)
-
Flame-dried glassware under inert atmosphere
-
-
Procedure:
-
Prepare a solution of the lithium amide base (e.g., LDA) in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.
-
Add a solution of 1,4-difluoro-2-iodobenzene in anhydrous THF dropwise to the cold base solution.
-
Stir the mixture at -78 °C for 1-2 hours to allow for C-H deprotonation.
-
Add the electrophile dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Perform an aqueous workup, extraction, drying, and purification as described in previous protocols.
-
IV. Conclusion
1,4-Difluoro-2-iodobenzene is a highly versatile building block that allows for precise, regioselective functionalization through a variety of modern synthetic methodologies. By judiciously choosing between palladium-catalyzed cross-coupling reactions targeting the C-I bond, metal-halogen exchange to generate a nucleophilic center, or directed ortho-metalation to functionalize a C-H bond, researchers can access a wide array of novel fluorinated compounds. The protocols and insights provided in this application note serve as a practical guide for scientists engaged in drug discovery and materials science, enabling the efficient and strategic synthesis of complex molecular architectures.
V. References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid.
-
Snieckus, V. (1990). Directed ortho metalation. Toluene- and THF-soluble amide bases. Chemical Reviews, 90(6), 879-933.
-
Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.
-
Wikipedia. (n.d.). Directed ortho metalation.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination.
-
BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid.
-
Li, J., & Wang, J. (2014). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Bioconjugate Chemistry, 25(9), 1564-1568.
-
Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. The Baran Laboratory, Scripps Research.
-
Wikipedia. (n.d.). Sonogashira coupling.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
-
BenchChem. (2025). A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid.
-
ResearchGate. (n.d.). Supposed mechanism for the copper-free Sonogashira reaction.
-
Royal Society of Chemistry. (2015). Copper-free Sonogashira coupling reactions catalyzed by a water-soluble Pd–salen complex under aerobic conditions.
-
Myers, A. G. (n.d.). Directed Ortho Metalation. Myers Research Group, Harvard University.
-
National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
-
ResearchGate. (n.d.). Variation of Sonogashira Cross-Coupling Conditions and Studying of By-Products.
-
PubMed Central. (2019). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.
-
Royal Society of Chemistry. (2021). Palladium-catalyzed defluorinative alkynylation of polyfluoroalkyl ketones with alkynes for the synthesis of fluorinated fused furans.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.
-
ResearchGate. (n.d.). Results of the Heck coupling of iodobenzene with cyclohexene catalyzed by.
-
Nature. (2023). Selective arylation of atypical C–F bonds in polyfluoroarenes with aryl chlorides.
-
ChemRxiv. (2021). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
-
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
-
ETH Zurich Research Collection. (2021). Development of the “Diverted Heck” Reaction for the Synthesis of Five-Membered Rings.
-
JuSER. (2022). 4-Iodophenyl-[18F]fluorosulfate as a versatile building block for Pd-catalyzed cross-coupling reactions.
-
ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
-
PubMed Central. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
-
BenchChem. (2025). Application Notes and Protocols for the Heck Reaction of 1,2-Diethyl-4-iodobenzene.
-
PubMed. (2015). Palladium-Catalyzed Intermolecular Aryldifluoroalkylation of Alkynes.
-
PubMed Central. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
-
Odinity. (2013). Intro to Organometallics: The Heck Reaction.
-
Taylor & Francis. (n.d.). Heck reaction – Knowledge and References.
-
Royal Society of Chemistry. (2016). Unique regioselectivity of the Pd-catalysed cross-dehydrogenative coupling reaction of simple polyaromatic hydrocarbons with polyfluoroarenes.
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BenchChem. (2025). Application Notes and Protocols: 2-Chloro-1,3-difluoro-4-iodobenzene in Suzuki Coupling Reactions.
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Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting.
-
MDPI. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
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PubMed Central. (2007). Twofold C–H Functionalization: Palladium-catalyzed ortho Arylation of Anilides.
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Semantic Scholar. (2016). Reduction of Bromo- and Iodo-2,6-bis(diphenylphosphanylmethyl)benzene with Magnesium and Calcium.
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Google Patents. (2008). US7427370B2 - Method for the production of Grignard compounds.
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Advanced One-Pot Synthesis Strategies Utilizing 1,4-Difluoro-2-iodobenzene
An Application Guide for Researchers
Abstract
1,4-Difluoro-2-iodobenzene has emerged as a pivotal building block in modern synthetic chemistry, particularly in the fields of pharmaceutical and materials science.[1] Its unique electronic properties, conferred by two electron-withdrawing fluorine atoms, and the highly reactive carbon-iodine bond make it an ideal substrate for constructing complex molecular architectures.[1][2] The strategic placement of fluorine can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profiles of drug candidates.[3] This guide provides an in-depth exploration of one-pot synthesis strategies involving this versatile reagent, focusing on sequential palladium-catalyzed cross-coupling reactions and their application in the rapid assembly of fluorinated heterocycles and biaryl systems. Detailed protocols, mechanistic insights, and practical considerations are presented to enable researchers to effectively leverage this powerful synthetic tool.
Introduction: The Strategic Value of 1,4-Difluoro-2-iodobenzene
The utility of 1,4-difluoro-2-iodobenzene stems from the differential reactivity of its C–I and C–F bonds. The carbon-iodine bond is significantly more susceptible to oxidative addition by transition metal catalysts, such as palladium(0), compared to the highly stable carbon-fluorine bonds.[2][4] This reactivity difference is the cornerstone of sequential, one-pot cross-coupling strategies, allowing for the selective formation of a C-C or C-N bond at the iodine position, followed by a subsequent transformation involving another reaction partner at a different site, all within a single reaction vessel.
This one-pot approach offers substantial advantages over traditional multi-step syntheses:
-
Increased Efficiency: Reduces the number of synthetic steps, purifications, and handling of intermediates.
-
Atom and Step Economy: Minimizes waste and resource consumption, aligning with the principles of green chemistry.
-
Rapid Library Synthesis: Facilitates the rapid generation of analog libraries for structure-activity relationship (SAR) studies in drug discovery.
The fluorine atoms are not merely spectators; they modulate the electronic nature of the aromatic ring, influencing the reactivity of the C-I bond and the properties of the final product. In medicinal chemistry, the incorporation of fluorine is a well-established strategy to improve a molecule's metabolic stability, membrane permeability, and binding affinity.[3][5]
Core Strategy: Sequential Palladium-Catalyzed Cross-Coupling
The most powerful one-pot application of 1,4-difluoro-2-iodobenzene involves sequential palladium-catalyzed reactions. The key principle is to perform the first coupling at the highly reactive C-I bond under conditions that leave other potential reactive sites untouched. By simply introducing the second set of reagents and catalyst/ligand system, a subsequent reaction can be initiated.
Mechanistic Rationale: Controlling Selectivity
Selectivity in these sequential processes is governed by the inherent reactivity of the leaving groups and precise control of the catalytic system.[6] The oxidative addition of a Pd(0) catalyst to an aryl halide is the typical initiating step. The relative rates for this step are generally I > Br > Cl >> F. This vast difference in reactivity allows for a clean, selective reaction at the C-I bond without disturbing the C-F bonds.
The choice of palladium catalyst, and particularly the ancillary ligand, is critical. Bulky, electron-rich phosphine ligands can facilitate the challenging oxidative addition and reductive elimination steps, which are crucial for efficient C-C bond formation.[7]
Caption: General workflow for one-pot sequential cross-coupling.
Example Strategies and Applications
| Reaction Sequence | Coupling Partner 1 | Coupling Partner 2 | Resulting Scaffold | Application Area |
| Suzuki-Sonogashira | Aryl Boronic Acid | Terminal Alkyne | Difluoro-substituted Arylalkynes | Materials Science, Pharma |
| Suzuki-Heck | Aryl Boronic Acid | Alkene | Difluoro-substituted Stilbenes | Organic Electronics |
| Suzuki-Buchwald-Hartwig | Aryl Boronic Acid | Amine / Amide | Difluoro-substituted Anilines | Medicinal Chemistry |
| Sonogashira-Cyclization | Terminal Alkyne | Internal Nucleophile | Fluorinated Heterocycles[8][9] | Drug Discovery |
One-Pot Synthesis of Fluorinated Heterocycles
A particularly valuable application of these one-pot strategies is the synthesis of fluorinated heterocycles, which are prominent motifs in a vast number of FDA-approved drugs.[5] By designing the coupling partners appropriately, the newly formed bond can trigger a subsequent intramolecular cyclization reaction to build a heterocyclic ring system.
For instance, a Sonogashira coupling of 1,4-difluoro-2-iodobenzene with an ortho-amino-substituted terminal alkyne can, in the same pot, undergo a palladium- or copper-catalyzed cyclization to yield a fluorinated indole derivative.
Caption: One-pot Sonogashira/Cyclization for fluorinated indoles.
Detailed Protocols
Protocol 1: One-Pot Sequential Suzuki-Sonogashira Coupling
This protocol describes the synthesis of a 1-alkynyl-2-aryl-4,5-difluorobenzene derivative in a single reaction vessel.
Materials & Reagents:
-
1,4-Difluoro-2-iodobenzene (1.0 eq)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.05 eq)
-
Terminal alkyne (e.g., Phenylacetylene) (1.1 eq)
-
Pd(PPh₃)₄ (0.03 eq for first step)
-
PdCl₂(PPh₃)₂ (0.03 eq for second step)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Toluene and DMF (degassed)
Procedure:
-
Setup: To a flame-dried 50 mL Schlenk flask, add 1,4-difluoro-2-iodobenzene (240 mg, 1.0 mmol), phenylboronic acid (128 mg, 1.05 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
First Coupling (Suzuki): Add degassed toluene (8 mL) and degassed water (2 mL) via syringe. Heat the reaction mixture to 90 °C and stir for 4 hours. Monitor the consumption of the starting iodide by TLC or GC-MS.
-
Preparation for Second Coupling: Cool the reaction mixture to room temperature. The mixture will contain the intermediate 2-aryl-1,4-difluorobenzene. Do not isolate.
-
Second Coupling (Sonogashira): To the same flask under argon, add phenylacetylene (121 µL, 1.1 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), CuI (10 mg, 0.05 mmol), and triethylamine (418 µL, 3.0 mmol).
-
Reaction: Stir the mixture at 60 °C for 6 hours, or until the intermediate from the first step is fully consumed (as monitored by TLC/GC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.
Protocol 2: One-Pot Synthesis of a 6,7-Difluoro-2-phenyl-1H-indole
Materials & Reagents:
-
1,4-Difluoro-2-iodobenzene (1.0 eq)
-
2-Ethynylaniline (1.05 eq)
-
PdCl₂(PPh₃)₂ (0.04 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Potassium tert-butoxide (t-BuOK) (1.5 eq)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Triethylamine (TEA, anhydrous)
Procedure:
-
Setup: In an argon-purged Schlenk flask, dissolve 1,4-difluoro-2-iodobenzene (240 mg, 1.0 mmol) in anhydrous DMF (5 mL) and anhydrous TEA (5 mL).
-
Reagent Addition: Add 2-ethynylaniline (123 mg, 1.05 mmol), PdCl₂(PPh₃)₂ (28 mg, 0.04 mmol), and CuI (11 mg, 0.06 mmol).
-
Sonogashira Coupling: Stir the mixture at 50 °C for 3 hours. The reaction should turn dark, and TLC/GC-MS should indicate the formation of the coupled intermediate.
-
Cyclization Step: Cool the mixture slightly to 40 °C. Carefully add potassium tert-butoxide (168 mg, 1.5 mmol) in one portion.
-
Reaction: Increase the temperature to 100 °C and stir for an additional 5 hours. Monitor the conversion of the intermediate to the indole product.
-
Work-up: After cooling, pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the residue via flash chromatography (silica gel, hexane/ethyl acetate) to obtain the desired fluorinated indole.
Conclusion and Future Outlook
One-pot syntheses centered around 1,4-difluoro-2-iodobenzene offer a robust and efficient platform for the construction of valuable fluorinated molecules. The predictable reactivity of the C-I bond enables reliable sequential cross-coupling reactions, providing rapid access to diverse chemical scaffolds.[1][6] This approach is particularly advantageous in drug discovery and development, where the synthesis of analog libraries is a critical step in lead optimization.[5] As new catalytic systems are developed, the scope and utility of these one-pot strategies will undoubtedly continue to expand, further solidifying the role of 1,4-difluoro-2-iodobenzene as a premier building block in modern organic synthesis.
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- 1,4-Difluoro-2-iodobenzene | C6H3F2I | CID 223084 - PubChem.
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Application Notes and Protocols for the Scale-Up of Reactions Involving 1,4-Difluoro-2-iodobenzene
Introduction: The Strategic Value of 1,4-Difluoro-2-iodobenzene in Modern Synthesis
1,4-Difluoro-2-iodobenzene is a versatile and highly valuable halogenated aromatic compound in the fields of pharmaceutical and agrochemical synthesis.[1] Its structure is primed for selective functionalization, making it a key building block in the construction of complex molecular architectures.[1] The presence of two fluorine atoms can significantly enhance the biological activity, metabolic stability, and binding affinity of target molecules, a feature highly sought after in medicinal chemistry.[1] The carbon-iodine bond is the most reactive site for a variety of transformations, particularly palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents.
The C-I bond is significantly weaker than C-Br or C-Cl bonds, making organoiodine compounds highly reactive and often the best leaving groups in coupling reactions.[2] This high reactivity, while advantageous for bond formation, presents specific challenges during process scale-up. This guide provides an in-depth analysis of these challenges and offers practical, field-proven protocols for researchers, chemists, and process development professionals to safely and efficiently scale reactions from the bench to the pilot plant.
Core Physicochemical Properties and Safety Mandates
A thorough understanding of the reactant's properties and hazards is the foundation of any successful and safe scale-up campaign. All personnel must review the full Safety Data Sheet (SDS) before commencing work.
| Property | Value | Source |
| CAS Number | 2265-92-1 | [1][3][4] |
| Molecular Formula | C₆H₃F₂I | [1][5] |
| Molecular Weight | 239.99 g/mol | [1][5] |
| Appearance | Colorless to light red/green clear liquid | [1] |
| Boiling Point | 183 °C | [1][6] |
| Density | 2.01 g/cm³ | [1] |
| Refractive Index | n20D 1.56 | [1] |
| Storage Conditions | Store at 2 - 8 °C, protect from light | [1][7] |
| Key Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. | [5][7] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [7] |
Safety Imperative: Always handle 1,4-difluoro-2-iodobenzene in a well-ventilated fume hood.[7][8] Ensure eyewash stations and safety showers are readily accessible.[8] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[7]
Navigating the Landscape of Common Synthetic Transformations
The utility of 1,4-difluoro-2-iodobenzene stems from its capacity to undergo several key transformations. The following diagram illustrates the primary reaction pathways.
Caption: Key reaction pathways for 1,4-Difluoro-2-iodobenzene.
Application Note 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone of modern C-C and C-N bond formation.[9][10] However, their scale-up introduces challenges related to cost, catalyst activity, and downstream metal removal.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust method for creating C-C bonds between the aryl iodide and an organoboron species.[10][11]
Causality of Scale-Up Choices:
-
Catalyst Selection: While many palladium sources work at the lab scale, for large-scale synthesis, pre-catalysts or well-defined Pd(0) sources are often preferred to ensure consistent initiation and turnover. The reactivity order for the electrophile is generally I > Br > Cl, making 1,4-difluoro-2-iodobenzene a highly active coupling partner.[11]
-
Base Selection & Heterogeneity: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is critical.[11] Inorganic bases are cost-effective but create a heterogeneous mixture. On a large scale, inefficient stirring can lead to poor mixing, localized "hot spots," and inconsistent reaction rates. The use of a phase-transfer agent or a co-solvent like water can sometimes mitigate these issues.[11][12]
-
Thermal Management: The oxidative addition of the C-I bond to Pd(0) is often exothermic.[10] On a large scale, the rate of heat generation can exceed the rate of heat removal by the reactor jacket, leading to a dangerous thermal runaway. Slow addition of one of the reactants or portion-wise addition of the catalyst is a common control strategy.
-
Side Reactions: The primary side reaction is the homocoupling of the boronic acid.[11] This is often exacerbated by the presence of oxygen, which can damage the Pd(0) catalyst. Therefore, maintaining a robust inert atmosphere (Nitrogen or Argon) is more critical at scale due to the larger reactor headspace and longer reaction times.[11]
Protocol: Scale-Up Synthesis of 2-(4-methoxyphenyl)-1,4-difluorobenzene
-
Hazard Assessment: This reaction is exothermic. Ensure the reactor's cooling system is operational and a quench plan is in place. Personnel must wear standard PPE.
-
Reactor Setup: Charge a 50 L glass-lined reactor with 1,4-Difluoro-2-iodobenzene (2.40 kg, 10.0 mol), 4-methoxyphenylboronic acid (1.67 kg, 11.0 mol), and potassium carbonate (4.15 kg, 30.0 mol).
-
Inerting: Seal the reactor and purge the headspace with nitrogen for at least 30 minutes. Maintain a gentle nitrogen blanket throughout the reaction.
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane (18 L) and water (2 L) to the reactor.[12] Begin agitation to create a slurry.
-
Catalyst Charge: In a separate glovebox or under a strong nitrogen stream, weigh [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 81.4 g, 0.1 mol, 1 mol%). Add the catalyst to the reactor.
-
Heating and Monitoring: Heat the reaction mixture to 80-85 °C. The reaction is typically exothermic upon initiation. Monitor the internal temperature closely and control the heating mantle/jacket to maintain the target temperature. Monitor reaction progress by HPLC or GC by taking aliquots every 2 hours.
-
Work-up: Once the starting material is consumed (<1% by HPLC), cool the reactor to 20-25 °C. Add water (10 L) and ethyl acetate (15 L). Stir for 15 minutes, then stop agitation and allow the layers to separate.
-
Extraction & Purification: Drain the lower aqueous layer. Wash the organic layer with brine (5 L). Filter the organic layer through a pad of celite to remove fine palladium residues. Concentrate the organic layer under reduced pressure to afford the crude product.
-
Crystallization: Recrystallize the crude solid from a suitable solvent system like ethanol/water to yield the pure biaryl product.[13]
Buchwald-Hartwig Amination: Constructing C-N Bonds
This reaction is indispensable for synthesizing aryl amines from aryl halides.[9][14] Its development allowed for a more facile synthesis of these motifs compared to older, harsher methods.[9]
Causality of Scale-Up Choices:
-
Catalyst/Ligand System: The choice of phosphine ligand is paramount and depends on the amine's steric hindrance and electronic properties.[15] Air-stable pre-catalysts are highly recommended for scale-up to ensure reproducibility and avoid catalyst deactivation.[16]
-
Base Strength and Solubility: Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required.[17] These bases are highly reactive and moisture-sensitive. NaOtBu is a solid with low solubility, which can cause stirring issues and clumping in large reactors, impacting reaction kinetics.[15] Using a more soluble base or a solvent system that improves solubility (e.g., THF, Toluene) is crucial.
-
Oxygen Sensitivity: The active Pd(0) species in the catalytic cycle is highly sensitive to oxygen.[16] While small lab flasks can be easily purged, ensuring a truly inert atmosphere in a large reactor requires rigorous procedures, including multiple vacuum/nitrogen backfill cycles.
-
Product Inhibition/Catalyst Deactivation: In some cases, the product aryl amine can coordinate to the palladium center more strongly than the reactant amine, leading to catalyst inhibition or deactivation. Running the reaction at a higher dilution or a slightly higher temperature can sometimes overcome this.
Protocol: Scale-Up Synthesis of N-benzyl-2,5-difluoroaniline
-
Hazard Assessment: NaOtBu is a strong, corrosive base. The reaction solvent (Toluene) is flammable. Handle with extreme care in a controlled environment.
-
Reactor Setup: To a dry and inerted 10 L reactor, add sodium tert-butoxide (288 g, 3.0 mol).
-
Reagent Addition: Add 1,4-Difluoro-2-iodobenzene (480 g, 2.0 mol), followed by degassed Toluene (4 L).
-
Catalyst Addition: Add the catalyst system, for example, a mixture of Pd₂(dba)₃ (18.3 g, 0.02 mol, 1 mol% Pd) and a suitable ligand like XPhos (19.1 g, 0.04 mol, 2 mol%).
-
Substrate Addition: Slowly add benzylamine (236 g, 2.2 mol) via an addition funnel over 30 minutes. An exotherm is expected; maintain the internal temperature below 40 °C using the reactor's cooling jacket.
-
Heating and Monitoring: After the addition is complete, heat the mixture to 100 °C and hold for 8-12 hours. Monitor the reaction by HPLC until the starting iodide is consumed.
-
Quench and Work-up: Cool the reaction to room temperature. Carefully and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (2 L).
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with Toluene (2 x 1 L). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under vacuum.
-
Final Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure N-aryl amine.
Application Note 2: Grignard Reagent Formation
The formation of an aryl Grignard reagent opens the door to reactions with a wide array of electrophiles.
Causality of Scale-Up Choices:
-
Initiation: Grignard reactions can have a significant induction period, followed by a rapid and highly exothermic initiation. This is extremely dangerous on a large scale. Initiation can be facilitated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. On scale-up, it is critical to confirm initiation with a small portion of the halide before adding the bulk of the material.
-
Thermal Control: The reaction is highly exothermic. The aryl iodide must be added slowly and at a controlled rate to the magnesium turnings to ensure the reactor's cooling system can manage the heat load. A rise in internal temperature beyond a set point should automatically stop the addition.
-
Side Reaction (Wurtz Coupling): The primary side reaction is the Wurtz coupling, where the formed Grignard reagent reacts with unreacted aryl iodide to form a biaryl dimer.[18] This can be minimized by slow addition of the iodide to maintain its low concentration in the reactor and by ensuring efficient stirring to quickly move the formed Grignard reagent away from the magnesium surface.[18]
Protocol: Scale-Up Preparation and Use of (2,5-Difluorophenyl)magnesium Iodide
-
Hazard Assessment: Grignard reagents are highly reactive, pyrophoric upon concentration, and react violently with water. The solvent, THF, is highly flammable. All operations must be conducted under a strict inert atmosphere.
-
Reactor Preparation: A 20 L reactor equipped with a mechanical stirrer, condenser, thermocouple, and addition funnel is dried by heating under vacuum and then backfilled with nitrogen.
-
Magnesium Activation: Charge the reactor with magnesium turnings (73 g, 3.0 mol) and a small crystal of iodine.
-
Initial Charge: Add anhydrous THF (3 L) to the reactor.
-
Initiation: Prepare a solution of 1,4-Difluoro-2-iodobenzene (480 g, 2.0 mol) in anhydrous THF (2 L) in the addition funnel. Add ~50 mL of this solution to the magnesium slurry. Monitor the internal temperature. Initiation is confirmed by a temperature rise of 5-10 °C and the disappearance of the iodine color. If no initiation occurs, gentle warming may be required.
-
Controlled Addition: Once initiation is confirmed, begin the slow, dropwise addition of the remaining aryl iodide solution, maintaining the internal temperature between 30-35 °C with external cooling. The addition may take 2-4 hours.
-
Completion: After the addition is complete, stir the resulting dark grey/brown solution for an additional 2 hours at room temperature to ensure full conversion.
-
Reaction with Electrophile (Example: Quench with Acetone): Cool the Grignard solution to 0-5 °C. Slowly add a solution of anhydrous acetone (128 g, 2.2 mol) in THF (1 L), maintaining the temperature below 15 °C.
-
Work-up: After the addition is complete, slowly and carefully quench the reaction by adding it to a cold (0 °C) saturated aqueous solution of ammonium chloride (5 L).
-
Purification: Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic phases, dry, and concentrate. The resulting tertiary alcohol can be purified by standard methods.
General Scale-Up Workflow and Logic
The transition from bench to plant is a multi-step process requiring careful planning and risk assessment at each stage.
Caption: A logical workflow for scaling up chemical reactions.
Troubleshooting and Impurity Management
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or Stalled Conversion (Coupling Rxns) | 1. Catalyst deactivation (oxygen).2. Poor mixing of heterogeneous base.3. Product inhibition. | 1. Improve inerting; use fresh, degassed solvents.2. Increase agitation speed; consider a more soluble base or phase-transfer catalyst.3. Run at higher dilution or slightly increased temperature. |
| Formation of Dark Tars/Decomposition | 1. Reaction temperature too high.2. Unstable catalyst species.3. Presence of reactive impurities. | 1. Perform calorimetry to understand thermal profile; ensure accurate temperature control.2. Screen alternative ligands/catalysts.3. Ensure purity of starting materials. |
| Significant Homocoupling (Suzuki) | 1. Oxygen ingress, leading to Pd(II) species.2. Inefficient transmetalation step. | 1. Rigorously deoxygenate all reagents and the reactor.2. Re-evaluate base and solvent system to favor the cross-coupling pathway. |
| Grignard Reaction Fails to Initiate | 1. Magnesium is passivated (oxide layer).2. Wet solvent or glassware.3. Starting material is not pure. | 1. Use fresh, dry magnesium; activate with iodine or DIBAL-H.2. Rigorously dry all glassware and use anhydrous solvents.3. Purify the aryl iodide before use. |
| High Levels of Wurtz Dimer (Grignard) | 1. Aryl iodide concentration is too high.2. Localized "hot spots" due to poor mixing. | 1. Slow the addition rate of the aryl iodide.2. Increase agitation speed to improve mass transfer. |
References
-
Material Safety Data Sheet - 1,4-Difluorobenzene, 99+% - Cole-Parmer. [Link]
-
1,4-Difluoro-2-iodobenzene - LabSolutions. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene - ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale - ResearchGate. [Link]
-
Sonogashira coupling - Wikipedia. [Link]
-
Organoiodine chemistry - Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Suzuki Coupling: Mechanism, Experimental Procedure, and Set Up - YouTube. [Link]
-
1,4-Difluoro-2-iodobenzene - PubChem. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Suzuki-Miyaura Coupling | Basics | Mechanism | Examples - YouTube. [Link]
-
Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids - ResearchGate. [Link]
- Purification of 1,4-dioxan-2-one by crystallization - Google P
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Grignard Addition Reactions to 1,4-Difunctionalized But-2-ynes - ResearchGate. [Link]
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Navigating the Synthesis of 1,4-Difluoro-2-iodobenzene Derivatives: Advanced Protecting Group and Chemoselective Strategies
Introduction: The Strategic Importance of 1,4-Difluoro-2-iodobenzene in Modern Chemistry
The 1,4-difluoro-2-iodobenzene scaffold is a cornerstone in the synthesis of complex organic molecules, particularly within the pharmaceutical and material science sectors.[1][2] The strategic placement of two fluorine atoms and an iodine atom on the benzene ring imparts a unique combination of reactivity and physicochemical properties. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the iodo group serves as a versatile handle for a myriad of cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[1][2]
However, the inherent reactivity of the C-I bond, which is significantly more susceptible to oxidative addition in transition metal-catalyzed reactions than the robust C-F bond, presents a formidable challenge in multi-step syntheses.[3][4] Achieving selective functionalization at other positions of the molecule in the presence of the reactive iodo group often necessitates a carefully orchestrated synthetic plan. This guide provides an in-depth exploration of advanced protecting group strategies and chemoselective approaches to unlock the full synthetic potential of 1,4-difluoro-2-iodobenzene derivatives. While classical protecting groups for aryl halides are not commonplace, this document details functional group interconversion strategies that serve the same purpose: to temporarily mask the reactivity of the iodo group or to direct functionalization to a specific C-H position.
PART 1: Masking the Iodo Group: A Boronic Ester Protection Strategy
The most effective strategy to "protect" the iodo group on a 1,4-difluoro-2-iodobenzene derivative is to convert it into a less reactive boronic ester. This functional group interconversion temporarily masks the C-I bond's reactivity towards typical cross-coupling conditions. The boronic ester can then be unmasked to the corresponding boronic acid for a subsequent, different cross-coupling reaction, or in some cases, converted back to the iodide. N-methyliminodiacetic acid (MIDA) boronates and pinacol boronates are the most prominent choices for this strategy.[1][4][5][6]
MIDA Boronates: Robust and Versatile Protection
MIDA boronates are exceptionally stable, often crystalline solids that are tolerant to air, moisture, and silica gel chromatography.[1][5][6] They are generally unreactive in anhydrous Suzuki-Miyaura cross-coupling conditions, making them excellent protecting groups.[6] Deprotection is readily achieved under mild aqueous basic conditions to furnish the corresponding boronic acid.[1][6]
Experimental Protocol 1: Synthesis of 1,4-Difluoro-2-(MIDA-boronate)benzene
This protocol details the conversion of 1,4-difluoro-2-iodobenzene to its MIDA boronate derivative via a Miyaura borylation followed by esterification.
Materials:
-
1,4-Difluoro-2-iodobenzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
Pd(dppf)Cl₂ (Palladium(II) dichloride-[1,1'-bis(diphenylphosphino)ferrocene])
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
N-methyliminodiacetic acid (MIDA)
-
Dimethyl sulfoxide (DMSO)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Miyaura Borylation:
-
To an oven-dried Schlenk flask under an argon atmosphere, add 1,4-difluoro-2-iodobenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure. The crude product, 1,4-difluoro-2-(pinacolatoboronyl)benzene, can be purified by column chromatography on silica gel or used directly in the next step.
-
-
MIDA Esterification:
-
To a round-bottom flask, add the crude 1,4-difluoro-2-(pinacolatoboronyl)benzene (1.0 eq) and N-methyliminodiacetic acid (1.2 eq).
-
Add DMSO and heat the mixture to 80-100 °C under a nitrogen atmosphere. A Dean-Stark apparatus can be used to remove the pinacol and water byproducts.[7][8]
-
Stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling, the MIDA boronate may precipitate. The product can be isolated by filtration or by aqueous workup followed by extraction and purification via column chromatography or recrystallization.[1][5]
-
Experimental Protocol 2: Deprotection of 1,4-Difluoro-2-(MIDA-boronate)benzene
This protocol describes the mild basic hydrolysis of the MIDA boronate to the corresponding boronic acid.
Materials:
-
1,4-Difluoro-2-(MIDA-boronate)benzene
-
Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Diethyl ether or ethyl acetate
-
Hydrochloric acid (HCl, 1M)
Procedure:
-
Dissolve the 1,4-difluoro-2-(MIDA-boronate)benzene (1.0 eq) in THF.
-
Add an aqueous solution of NaOH (1M, 2-3 eq) or NaHCO₃.[6]
-
Stir the biphasic mixture vigorously at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.[9]
-
After completion, separate the layers. Acidify the aqueous layer to pH ~2-3 with 1M HCl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1,4-difluoro-2-boronobenzene.
Pinacol Boronates: A Common Alternative
Pinacol boronates are also widely used as stable, easily handled derivatives of boronic acids. They are typically synthesized via the Miyaura borylation of aryl halides.[10][11][12] While generally stable, they are more susceptible to hydrolysis under acidic or sometimes basic conditions than MIDA boronates.
Experimental Protocol 3: Deprotection of 1,4-Difluoro-2-(pinacolatoboronyl)benzene
This protocol outlines a common method for the deprotection of pinacol boronates.
Materials:
-
1,4-Difluoro-2-(pinacolatoboronyl)benzene
-
Sodium periodate (NaIO₄)
-
Ammonium acetate (NH₄OAc)
-
Acetone
-
Water
-
Diethyl ether or ethyl acetate
Procedure:
-
Dissolve the 1,4-difluoro-2-(pinacolatoboronyl)benzene (1.0 eq) in a mixture of acetone and water.
-
Add sodium periodate (4.0 eq) and ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 12-24 hours.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1,4-difluoro-2-boronobenzene.
Alternative deprotection methods include transesterification with diethanolamine followed by acid hydrolysis or conversion to a trifluoroborate salt followed by hydrolysis.[3][13][14]
Data Summary: Boronic Ester Protection Strategies
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability & Remarks |
| MIDA Boronate | Miyaura borylation then esterification with MIDA in DMSO at 80-100 °C.[8] | Mild aqueous base (e.g., 1M NaOH or NaHCO₃) in THF at room temperature.[6] | Highly stable to air, moisture, and chromatography. Unreactive in anhydrous cross-coupling.[1][5][6] |
| Pinacol Boronate | Miyaura borylation with B₂pin₂, Pd catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., KOAc) in an organic solvent (e.g., dioxane) at 80-90 °C.[10][11][12] | Oxidative cleavage with NaIO₄/NH₄OAc; transesterification with diethanolamine; or via trifluoroborate salt formation.[3][4][13][14] | Generally stable and can be purified by chromatography. More prone to hydrolysis than MIDA boronates.[2][4] |
Workflow for Boronic Ester Protection Strategy
Caption: Workflow for the boronic ester protection strategy.
PART 2: Regioselective C-H Functionalization via Removable Directing Groups
An alternative to masking the iodo group is to direct reactivity to a specific C-H position on the aromatic ring. This is achieved by introducing a directing group (DG) that coordinates to a metal catalyst, bringing it in close proximity to a specific C-H bond, typically in the ortho position to the DG.[15][16] For this to be a true "protecting group strategy," the DG must be removable after the desired C-H functionalization.[17][18][19]
This approach is particularly useful for introducing substituents at the C3 or C5 positions of the 1,4-difluoro-2-iodobenzene core. The choice of the directing group is crucial and depends on the desired transformation and the conditions for its subsequent removal.
Common Removable Directing Groups
A variety of removable directing groups have been developed for C-H activation, including those based on amides, pyridines, and triazenes.[17][18][19] The selection of a suitable DG for the 1,4-difluoro-2-iodobenzene system would require careful consideration of the electronic nature of the substrate and the compatibility of the DG installation and removal conditions with the fluoro and iodo substituents.
Conceptual Protocol: ortho-C-H Arylation using a Removable Amide Directing Group
This conceptual protocol outlines the steps for a directed C-H arylation, a strategy that would first require the introduction of a removable directing group onto a derivative of the target molecule.
1. Introduction of a Removable Directing Group:
-
A common strategy involves the use of an amino group that can be converted to a removable directing group. For example, if a derivative of 1,4-difluoro-2-iodobenzene containing an amino group is available, it can be acylated with a pivaloyl or other suitable group that can direct C-H activation and be subsequently removed.
2. Directed C-H Functionalization:
-
The substrate bearing the directing group is subjected to transition-metal-catalyzed C-H activation conditions. For example, a rhodium(III)- or palladium(II)-catalyzed C-H arylation with an arylboronic acid or a diaryliodonium salt. The directing group will ensure high regioselectivity for the ortho C-H bond.
3. Removal of the Directing Group:
-
After successful C-H functionalization, the directing group is removed under specific conditions that leave the newly installed functional group and the rest of the molecule intact. For amide-based directing groups, this can often be achieved by acidic or basic hydrolysis.[17]
Data Summary: Removable Directing Group Strategies
| Directing Group Type | Installation | C-H Functionalization | Removal Conditions |
| Amides (e.g., pivaloyl) | Acylation of an amine. | Rh(III) or Pd(II) catalysis for olefination, arylation, etc. | Acidic or basic hydrolysis. |
| Pyridyl Ethers/Sulfides | Williamson ether synthesis or nucleophilic substitution. | Pd(II) catalysis for various C-H functionalizations.[17] | Cleavage of the ether or sulfide linkage. |
| Triazenes | Diazotization of an amine followed by coupling with a secondary amine. | Rh(III)-catalyzed oxidative olefination.[19] | Mildly acidic conditions (e.g., BF₃·OEt₂).[19] |
Decision Workflow for Synthetic Strategy
Caption: Decision workflow for choosing a synthetic strategy.
Conclusion
The strategic functionalization of 1,4-difluoro-2-iodobenzene derivatives is a key challenge in the synthesis of advanced materials and pharmaceuticals. While direct protection of the aryl iodide and fluoride groups is not conventional, the use of boronic esters as a "mask" for the C-I bond provides a robust and versatile strategy to control reactivity. MIDA boronates, in particular, offer exceptional stability and mild deprotection conditions, making them a superior choice for complex, multi-step syntheses. Furthermore, the application of removable directing groups opens up avenues for the precise functionalization of C-H bonds, offering an alternative and powerful approach to constructing highly substituted aromatic systems. The protocols and strategies outlined in this guide provide a comprehensive toolkit for researchers to navigate the synthetic intricacies of this important class of molecules, enabling the development of novel compounds with tailored properties.
References
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Link]
-
Direct Conversion of Arylamines to Pinacol Boronates: A Metal-Free Borylation Process. Wiley Online Library. [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. [Link]
-
Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. University of Oxford. [Link]
-
Protecting Groups for Boronic Acids. Chem-Station Int. Ed. [Link]
-
The Suzuki-Miyaura reaction of aryl halides with arylboronic acid MIDA... ResearchGate. [Link]
-
Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
-
Boronic acid pinacol ester deprotection. Reddit. [Link]
-
Synthesis of complex aryl MIDA boronates by Rh-catalyzed [2+2+2] cycloaddition. ChemRxiv. [Link]
-
Convenient Synthesis of Arylboronates through a Synergistic Pd/Cu‐Catalyzed Miyaura Borylation Reaction under Atmospheric Conditions. Semantic Scholar. [Link]
-
Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
-
MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC - NIH. [Link]
-
3 - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Scheme 10 (a) Borylation of aryl iodides with pinacol borane utilizing... ResearchGate. [Link]
-
Development of the Direct Suzuki–Miyaura Cross-Coupling of Primary B-Alkyl MIDA-boronates and Aryl Bromides. ACS Publications. [Link]
-
An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. PMC - NIH. [Link]
-
H functionalisation using a removable/modifiable or a traceless directing group strategy. Royal Society of Chemistry. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. [Link]
-
Chemoselective halogene dance reactions.[12b]. ResearchGate. [Link]
-
General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids. ResearchGate. [Link]
-
COMMUNICATION A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]
-
Synthesis of radioiodinated aryl iodides via boronate precursors. PubMed. [Link]
-
Removable and modifiable directing groups in C-H activation. YouTube. [Link]
-
A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. MDPI. [Link]
-
Oxidizing and Transformable Directing Groups in C H Functionalization. ResearchGate. [Link]
-
Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. PMC - NIH. [Link]
-
Directed ortho metalation. Wikipedia. [Link]
-
07- DIRECTED ORTHO METALATION. Jacques Mortier - Unblog.fr. [Link]
-
Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthe. White Rose Research Online. [Link]
-
Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ResearchGate. [Link]
-
Halogen dance rearrangement. Wikipedia. [Link]
-
Catalyzed CH Activation of Arenes Using a Versatile and Removable Triazene Directing. Wiley Online Library. [Link]
-
Long-Range Halogen Dance Reaction in 4,5-Dihalogeno-2-(Sulfur-Containing Heterocyclyl)thiazole. PubMed. [Link]
-
Modeling a halogen dance reaction mechanism: A density functional theory study. White Rose Research Online. [Link]
-
RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES. [Link]
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- 1. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Miyaura Borylation Reaction [organic-chemistry.org]
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- 13. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. | Department of Chemistry [chem.web.ox.ac.uk]
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- 15. Directed ortho metalation - Wikipedia [en.wikipedia.org]
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- 19. web.pkusz.edu.cn [web.pkusz.edu.cn]
Technical Support Center: Suzuki Coupling with 1,4-Difluoro-2-iodobenzene
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with the challenging electrophile, 1,4-difluoro-2-iodobenzene. Due to its electronic properties, this substrate presents unique hurdles that can lead to low yields and complex product mixtures if not addressed properly. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate these challenges and achieve high-yield, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is 1,4-difluoro-2-iodobenzene considered a challenging substrate for Suzuki coupling?
While the C-I bond in 1,4-difluoro-2-iodobenzene is highly activated for oxidative addition to a Pd(0) catalyst due to the electron-withdrawing effects of the two fluorine atoms, this very property creates a cascade of potential issues.[1][2] The primary challenges are not with the initial activation of the aryl iodide but rather with competing side reactions and the stability of the catalytic intermediates and reagents. Key issues include:
-
Increased susceptibility to side reactions: The electron-poor nature of the system can influence the rates of other steps in the catalytic cycle, sometimes favoring undesired pathways.
-
Protodeboronation of the boronic acid partner: The reaction conditions required may accelerate the decomposition of the boronic acid before it can participate in the cross-coupling.[3][4]
-
Catalyst deactivation: Iodide itself can act as a catalyst poison by strongly binding to the palladium center, sometimes forming inactive palladium dimers.[5]
Q2: What are the most critical parameters to control for this specific reaction?
For this substrate, the three most critical, interconnected parameters are:
-
Atmosphere Control: The rigorous exclusion of oxygen is paramount. Oxygen can lead to the oxidative homocoupling of the boronic acid reagent and can also contribute to the degradation of the Pd(0) catalyst.[5][6]
-
Catalyst System (Palladium Source & Ligand): The choice of ligand is arguably the most important factor. Standard ligands like triphenylphosphine (PPh₃) are often inefficient.[4][7] Bulky, electron-rich ligands are required to facilitate the reductive elimination step and stabilize the catalyst.
-
Base and Solvent Selection: This combination dictates the rate of transmetalation and the prevalence of side reactions, particularly protodeboronation. The base must be strong enough to activate the boronic acid but not so harsh that it promotes its rapid decomposition.[4]
Q3: I am just starting my experiments. What is a reliable "go-to" catalyst system for coupling with 1,4-difluoro-2-iodobenzene?
For challenging electron-deficient aryl halides, a robust starting point is a pre-formed palladium(II) precatalyst that can easily generate the active Pd(0) species in situ. A highly recommended system would be XPhos Pd G3 or SPhos Pd G3 . These Buchwald-type precatalysts are air-stable, easy to handle, and contain the bulky, electron-rich biaryl phosphine ligands necessary for promoting the difficult reductive elimination step and preventing catalyst deactivation.[4] Using these integrated precatalysts often gives more reproducible results than generating the catalyst from a separate palladium source (e.g., Pd(OAc)₂) and ligand.[7]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Problem: Low or No Product Formation
Q: My reaction has failed completely or my yield is below 20%. What are the first things I should investigate?
A low or non-existent yield points to a fundamental failure in one of the core components of the reaction. Before re-screening ligands and bases, verify these critical points:
-
Ineffective Degassing: This is the most common culprit for failed Suzuki reactions. Oxygen in the reaction mixture leads to rapid catalyst decomposition and promotes the homocoupling of your boronic acid.[5][6]
-
Solution: Ensure all solvents (including any water used in the solvent mixture) are thoroughly degassed before use.[8] Employing at least three cycles of vacuum backfill with an inert gas (Argon or Nitrogen) for the reaction flask containing all solid reagents is critical before adding the degassed solvents.[9][10]
-
-
Poor Reagent Quality: The stability of the boronic acid is a frequent cause of failure.[4] Boronic acids can degrade upon storage, especially if exposed to moisture, leading to the formation of boroxines or baseline decomposition.
-
Catalyst Inactivation: Your palladium source may be old or degraded. Pd₂(dba)₃, for instance, is known to decompose over time, forming inactive palladium black.[5]
-
Solution: Use a fresh batch of catalyst. For greater reliability, switch to a more stable, well-defined precatalyst like a Buchwald G2 or G3 system, which are designed for high stability and efficient generation of the active catalyst.[12]
-
Problem: Significant Side Product Formation
Q: My main impurity is the homocoupled product of my boronic acid. How can I minimize this?
Homocoupling is a clear indicator of either the presence of oxygen or the use of a Pd(II) source that is being inefficiently reduced to the active Pd(0) state.[5] When Pd(II) is reduced by the boronic acid, it invariably leads to homocoupling.
-
Solution 1 (Atmosphere): Improve your degassing technique. Purge all solvents and the reaction headspace rigorously with an inert gas.[6][8]
-
Solution 2 (Catalyst Choice): Avoid using Pd(II) sources like Pd(OAc)₂ or PdCl₂ with simple phosphine ligands if you see significant homocoupling.[7] Instead, use a direct Pd(0) source like Pd(PPh₃)₄ or, preferably, a modern precatalyst (e.g., XPhos Pd G3) that provides a clean and efficient route to the active catalytic species.
Q: I am observing a significant amount of 1,4-difluorobenzene, indicating protodeboronation of my boronic acid coupling partner. What can I do?
Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[3] It is often accelerated by water and strong bases.
-
Solution 1 (Modify Boron Source): The most effective strategy is to switch from a boronic acid to a more stable boronic ester , such as a pinacol (Bpin) or MIDA ester.[3][13] These act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[3][4]
-
Solution 2 (Use Anhydrous Conditions): If you must use a boronic acid, switching to anhydrous conditions can suppress this side reaction.[12]
-
Base: Use a non-aqueous base like cesium fluoride (CsF) or potassium phosphate (K₃PO₄).
-
Solvent: Use dry solvents like THF, dioxane, or toluene.
-
-
Solution 3 (Optimize Base): Strong bases, particularly hydroxides, can accelerate protodeboronation.[4] If using aqueous conditions, consider a weaker base like K₂CO₃ or even NaHCO₃.[12]
Q: My primary byproduct is 1,3-difluorobenzene, resulting from dehalogenation of my starting material. How can I prevent this?
Dehalogenation (or proto-deiodination) occurs when the aryl-palladium intermediate reacts with a hydride source instead of the boronic acid.[5]
-
Solution 1 (Ligand Choice): This side reaction is often a sign that the reductive elimination step is slow compared to competing pathways. Using bulky, electron-rich ligands (e.g., SPhos, XPhos, or tBu₃P) accelerates reductive elimination, favoring the desired C-C bond formation.[2][4]
-
Solution 2 (Lower Temperature): Try running the reaction at the lowest temperature that still allows for efficient catalytic turnover (e.g., start at 80 °C instead of 110 °C).[4]
-
Solution 3 (Examine Base/Solvent): Certain solvents (like alcohols) or bases can act as hydride donors. Ensure your solvent is not participating in the reaction. If using an amine base, it could also be a source of hydride.[5]
Data Summary: Impact of Reaction Parameters
The following tables summarize expected trends based on literature for optimizing Suzuki couplings with challenging aryl halides. Actual yields will be substrate-dependent.
Table 1: Effect of Ligand Choice on Yield
| Entry | Palladium Source | Ligand | Typical Yield (%) | Rationale |
|---|---|---|---|---|
| 1 | Pd(OAc)₂ | PPh₃ | 10-40% | "Old technology"; often inefficient for challenging substrates due to slow reductive elimination.[7] |
| 2 | Pd₂(dba)₃ | Xantphos | 50-75% | Bidentate ligand, can improve stability but may not be active enough for this substrate. |
| 3 | Pd(OAc)₂ | cataCXium® A | 70-90% | Bulky, electron-rich phosphine ligand designed to accelerate oxidative addition and reductive elimination. |
| 4 | XPhos Pd G3 | (integrated) | >90% | State-of-the-art precatalyst with a highly active, bulky, and electron-rich ligand ideal for difficult couplings.[4] |
Table 2: Effect of Base and Solvent on Yield with a Challenging Boronic Acid
| Entry | Base | Solvent | Typical Yield (%) | Key Observation |
|---|---|---|---|---|
| 1 | K₂CO₃ | Dioxane/H₂O (4:1) | 65% | Standard conditions; moderate yield with some protodeboronation.[12] |
| 2 | Cs₂CO₃ | THF/H₂O (10:1) | 75% | More effective base, often improves yield but can still lead to protodeboronation.[14] |
| 3 | K₃PO₄ | Toluene | 85% | Strong base in anhydrous conditions; significantly reduces protodeboronation.[4] |
| 4 | CsF | Dioxane | 80% | Fluoride is a potent base for Suzuki reactions, particularly effective in anhydrous systems.[15] |
Visualizations & Workflows
The Suzuki-Miyaura Catalytic Cycle
Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[1][5]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Experimental Protocols
Safety Precaution: Always handle palladium catalysts and organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Standard Conditions (Aqueous Base)
This protocol serves as a good starting point for many couplings.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1,4-difluoro-2-iodobenzene (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen gas. Repeat this vacuum/backfill cycle a total of three times.[9]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂-CH₂Cl₂, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Conditions for Challenging Substrates (Anhydrous)
This protocol is designed to minimize side reactions like protodeboronation.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1,4-difluoro-2-iodobenzene (1.0 mmol, 1.0 equiv.), the arylboronic acid pinacol ester (aryl-Bpin) (1.1 mmol, 1.1 equiv.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of argon, add the Buchwald precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Wikipedia. (2023). Protodeboronation. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Li, J., et al. (2017). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Publications. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
ResearchGate. (2015). Table 1 Optimization of the reaction conditions for Suzuki coupling... [Link]
-
ResearchGate. (2014). Optimization of different parameters of iodobenzene and phenylboronic acid in the Suzuki reaction. [Link]
-
Scholarship @ Claremont. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. National Institutes of Health. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry. [Link]
-
Schafer, A. G., et al. (2011). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. National Institutes of Health. [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions? [Link]
-
MDPI. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
-
ResearchGate. (2019). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Link]
-
ResearchGate. (2018). Optimization of the model Suzuki coupling reaction between iodobenzene... [Link]
-
National Institutes of Health. (2019). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
-
ResearchGate. (2011). Palladium catalysed Suzuki reactions of fluoroarenes. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]
-
ResearchGate. (2004). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]
-
MDPI. (2016). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. researchgate.net [researchgate.net]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Sonogashira Coupling with 1,4-Difluoro-2-iodobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Sonogashira coupling, specifically concerning the prevention of alkyne homocoupling when using the electron-deficient substrate, 1,4-difluoro-2-iodobenzene. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven protocols.
Troubleshooting Guide: Homocoupling Issues
This section addresses active problems encountered during your experiment.
Q1: I am observing a significant amount of alkyne homocoupling (Glaser coupling) byproduct in my reaction with 1,4-difluoro-2-iodobenzene. What is the primary cause?
A1: The primary cause of alkyne homocoupling, also known as Glaser or Hay coupling, in a traditional Sonogashira reaction is the presence of a copper(I) co-catalyst in combination with oxygen.[1][2] While the copper acetylide intermediate is essential for the transmetalation step in the main catalytic cycle, it can undergo oxidative dimerization in the presence of O₂, leading to the formation of a symmetric butadiyne.[3][4]
Your substrate, 1,4-difluoro-2-iodobenzene, is an "activated" electron-deficient aryl iodide, which should theoretically favor the desired cross-coupling.[5] However, if reaction conditions are not optimal, the rate of the desired reaction may be slow enough to allow the competing homocoupling pathway to become significant. This is especially true if oxygen is not rigorously excluded from the reaction vessel.[2][6]
Caption: Competing Sonogashira and Glaser coupling pathways.
Q2: My reaction is sluggish, and the homocoupling product is the major isolate. How can I improve the yield of the cross-coupled product?
A2: A sluggish reaction that favors dimerization points to a kinetic issue where the rate of homocoupling outpaces the rate of cross-coupling. For your electron-deficient substrate, several strategies can be employed:
-
Switch to a Copper-Free Protocol: This is the most effective method to eliminate Glaser homocoupling.[7][8] Copper-free systems rely on a palladium catalyst and a base, completely avoiding the intermediate responsible for dimerization.[6] These reactions may require different ligands or conditions to proceed efficiently.[2]
-
Optimize the Copper-Catalyzed System: If a copper-free system is not feasible, you must rigorously control the reaction environment.
-
Strictly Anaerobic Conditions: Oxygen is the primary culprit in promoting homocoupling.[2][4] Ensure your solvents are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). The reaction should be run under a positive pressure of an inert gas like argon or nitrogen.[6]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly via syringe pump over several hours can keep its instantaneous concentration low. This disfavors the bimolecular homocoupling reaction relative to the cross-coupling reaction.[9]
-
Low Temperature Conditions: A specialized low-temperature Sonogashira protocol has been shown to be highly effective for aryl iodides with electron-withdrawing groups, providing quantitative yields at -20 °C.[10] This can significantly suppress side reactions.
-
Q3: I see a black precipitate forming in my reaction flask. What is it, and is it related to my low yield?
A3: The formation of a black precipitate is typically palladium black, which results from the decomposition of the palladium catalyst.[2] This is highly detrimental to the reaction as it removes the active catalyst from the solution, leading to low or no product yield. Catalyst decomposition can be caused by:
-
Impurities: Ensure all reagents and solvents are of high purity.
-
Inappropriate Solvent: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black in certain cases.[2][11]
-
Incorrect Temperature: Excessively high temperatures can accelerate catalyst decomposition. Given that your substrate is activated, high temperatures are likely unnecessary and counterproductive.[12]
To mitigate this, use fresh, high-purity reagents, ensure your palladium catalyst has been stored correctly under an inert atmosphere, and choose an appropriate solvent system like DMF or a mixture of toluene and an amine base.[2][9]
Frequently Asked Questions (FAQs) & Preventative Measures
This section is designed to help you plan your experiment to proactively avoid common pitfalls.
Q4: What are the advantages and disadvantages of using a copper-free protocol for my substrate?
A4: For an electron-deficient aryl iodide like 1,4-difluoro-2-iodobenzene, a copper-free protocol is often the preferred method.
| Feature | Copper-Catalyzed Sonogashira | Copper-Free Sonogashira |
| Homocoupling Risk | High, especially if O₂ is present.[13] | Virtually eliminated.[8] |
| Reaction Conditions | Often proceeds at room temperature.[1] | May require heating, but room temperature protocols exist with appropriate ligands.[14][15] |
| Reagent Sensitivity | Copper can be toxic and difficult to remove from the final product.[7] | Avoids toxic copper salts, simplifying purification. |
| Catalyst System | Typically Pd catalyst (e.g., Pd(PPh₃)₄) and a Cu(I) salt (e.g., CuI).[16] | Requires a Pd catalyst and often a more specialized, electron-rich phosphine ligand (e.g., SPhos, P(t-Bu)₃).[6][14] |
| Base | Amine bases like Et₃N or i-Pr₂NEt are common.[2] | Often uses inorganic bases like K₃PO₄ or Cs₂CO₃.[6][15] |
Q5: What is a reliable starting point for a copper-free Sonogashira coupling of 1,4-difluoro-2-iodobenzene?
A5: A robust starting point is to use a modern palladium pre-catalyst or an in-situ generated catalyst system known for its high activity with challenging substrates.
| Parameter | Recommended Condition | Rationale & Citation |
| Palladium Source | Pd(OAc)₂ (2 mol%) or (AllylPdCl)₂ (2.5 mol%) | Common, reliable palladium(II) sources that form the active Pd(0) species in situ.[6][14] |
| Ligand | SPhos (4 mol%) or P(t-Bu)₃ (10 mol%) | Bulky, electron-rich phosphine ligands that promote efficient oxidative addition and reductive elimination.[6][14] |
| Base | K₃PO₄ (2 equiv.) or Cs₂CO₃ (2 equiv.) | Strong inorganic bases effective in copper-free systems.[6][15] |
| Solvent | Dioxane or DMF (degassed) | Polar aprotic solvents that are generally effective for this type of coupling.[14] |
| Temperature | 80 - 100 °C | While your substrate is activated, copper-free reactions often require thermal input to drive the catalytic cycle. Start at 80 °C and adjust as needed.[14] |
| Atmosphere | Argon or Nitrogen | Essential to prevent catalyst degradation.[2] |
Q6: How does the choice of base impact the reaction and the risk of homocoupling?
A6: The base plays several crucial roles. In both copper-catalyzed and copper-free systems, its primary function is to deprotonate the terminal alkyne, making it nucleophilic.[2]
-
In Copper-Catalyzed Reactions: Amine bases (e.g., triethylamine, diisopropylamine) are standard.[1] They not only deprotonate the alkyne but are also thought to help keep the copper(I) catalyst in its reduced, active state, which can indirectly suppress oxidative homocoupling.[6]
-
In Copper-Free Reactions: While amine bases can be used, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective, particularly when using aryl bromides or chlorides.[15] For your highly reactive aryl iodide, an amine base may still be sufficient. The choice of base can influence the reaction rate, so optimization may be required.
Caption: Troubleshooting flowchart for Sonogashira homocoupling.
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling (Recommended)
This protocol is designed to eliminate the risk of Glaser homocoupling.
-
Reaction Setup: To a flame-dried Schlenk flask, add 1,4-difluoro-2-iodobenzene (1.0 equiv.), Pd(OAc)₂ (0.02 equiv., 2 mol%), and SPhos (0.04 equiv., 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add K₃PO₄ (2.0 equiv.) followed by the terminal alkyne (1.2 equiv.).
-
Solvent Addition: Add freshly degassed dioxane (to achieve a concentration of ~0.1 M with respect to the aryl iodide).
-
Reaction Execution: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the consumption of the aryl iodide is complete.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel chromatography.
Protocol 2: Optimized Low-Temperature Copper-Catalyzed Sonogashira
This protocol is for situations where a copper-catalyzed system must be used. It is adapted from a procedure known to be effective for electron-deficient aryl iodides.[10]
-
Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, prepare a mixture of 1,4-difluoro-2-iodobenzene (1.0 equiv.), cuprous iodide (CuI, 0.3 equiv.), n-Bu₄NI (2.0 equiv.), and tris(2,4,6-trimethylphenyl)phosphine (0.2 equiv.) in DMF and i-Pr₂NEt (20:1 v/v).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 0.025 equiv., 2.5 mol%) and stir the mixture at room temperature for 5 minutes.
-
Cooling & Alkyne Addition: Cool the reaction mixture to -20 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice). Once cooled, add the terminal alkyne (1.0 equiv.) dropwise.
-
Reaction Execution: Continue stirring at -20 °C.
-
Monitoring: The reaction is often rapid; monitor by TLC. It may be complete in less than 60 minutes.[10]
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (2x). Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo. Purify by silica gel chromatography.
References
-
Mori, A., Ahmed, M. S. M., Sekiguchi, A., Masui, K., & Koike, T. (2002). Low Temperature Sonogashira Coupling Reaction. Chemistry Letters, 31(8), 756-757. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Gelbcke, M., et al. (2004). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 6(19), 3293-3296. Available at: [Link]
-
Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6585-6609. Available at: [Link]
-
Reaction Flash. (2008). Copper-free Sonogashira coupling. The chemical reaction database. Available at: [Link]
-
Hajipour, A. R., & Refahi, Z. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Journal of the Iranian Chemical Society, 20, 1-25. Available at: [Link]
-
Shaheen, E., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 449. Available at: [Link]
-
Ghosh, A., et al. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 5(4), 1867-1878. Available at: [Link]
-
ResearchGate. (n.d.). The pathway of copper-free Sonogashira reaction to provide different compounds. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reaction. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. ResearchGate. Available at: [Link]
-
Wang, X., et al. (2018). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 37(5), 723-730. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Yi, C., et al. (2008). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 73(10), 3846-3849. Available at: [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Available at: [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Available at: [Link]
-
J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. J&K Scientific. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]
-
Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11, 6585-6609. Available at: [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Available at: [Link]
-
Kauling, A. P., et al. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Nanomaterials, 10(11), 2167. Available at: [Link]
-
Szych, P., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry, 20(11), 2217-2222. Available at: [Link]
-
Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]
-
Organ, M. G., et al. (2017). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Chemistry – A European Journal, 23(34), 8194-8198. Available at: [Link]
-
ResearchGate. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. Available at: [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. ResearchGate. Available at: [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. Available at: [Link]
Sources
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- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
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- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 13. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
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- 15. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Cross-Coupling Reactions of 1,4-Difluoro-2-iodobenzene
Welcome to the technical support center for cross-coupling reactions involving 1,4-difluoro-2-iodobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Given its electronic properties and steric hindrance, 1,4-difluoro-2-iodobenzene presents unique challenges. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate and resolve common experimental hurdles.
Introduction: The Profile of 1,4-Difluoro-2-iodobenzene
1,4-Difluoro-2-iodobenzene is a valuable substrate in medicinal and materials chemistry. The electron-withdrawing fluorine atoms activate the C-I bond towards oxidative addition, a key step in many palladium-catalyzed cross-coupling reactions.[1][2] However, this electronic activation, combined with the ortho fluorine, also predisposes the substrate to several undesired side reactions. This guide will dissect these common failure modes and provide actionable, mechanistically-grounded solutions.
General Troubleshooting for Common Side Reactions
This section addresses side reactions that are common across various types of cross-coupling reactions involving 1,4-difluoro-2-iodobenzene.
FAQ 1: My primary byproduct is 1,4-difluorobenzene. What is happening and how can I prevent it?
Answer: You are observing hydrodehalogenation (or simply dehalogenation), one of the most common side reactions with reactive aryl halides.
-
Causality: The mechanism typically involves the formation of a palladium-hydride (Pd-H) species. This species can arise from the reaction of the palladium complex with various components in your reaction, including amine bases, alcohol solvents, or even trace amounts of water. The aryl-palladium intermediate can then undergo reductive elimination with the hydride to yield the dehalogenated arene (1,4-difluorobenzene) instead of coupling with your desired partner.[1] The high reactivity of the C-I bond in your substrate makes it particularly susceptible to this pathway.[1]
-
Troubleshooting Steps:
-
Re-evaluate Your Base: Strong bases, especially alkoxides, can promote the formation of Pd-H species. Consider switching to weaker inorganic bases like K₂CO₃, Cs₂CO₃, or phosphate bases like K₃PO₄.[3][4]
-
Solvent Choice is Critical: Avoid protic solvents like alcohols, which are direct hydride sources.[5][4] Switch to anhydrous aprotic solvents such as dioxane, THF, or toluene.
-
Optimize the Catalyst System: Highly active catalysts that readily form the Pd(0) species can sometimes favor dehalogenation if the subsequent steps are slow.[6] Conversely, a more active catalyst can sometimes outcompete dehalogenation. Screening bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can accelerate the desired cross-coupling pathway relative to the dehalogenation pathway.[1][7]
-
Temperature Control: High temperatures can accelerate dehalogenation.[4] Try running the reaction at the lowest temperature that still allows for reasonable conversion of your starting material.
-
Diagram: Competing Pathways in Cross-Coupling
Caption: Desired catalytic cycle vs. common side reaction pathways.
FAQ 2: I'm observing a significant amount of 2,2',5,5'-tetrafluoro-1,1'-biphenyl in my reaction mixture. What is this, and how do I stop it?
Answer: This is the homocoupling (or Ullmann-type coupling) product of your starting material.[8][9][10]
-
Causality: Homocoupling can occur through several mechanisms. A common pathway involves the reaction of two aryl-palladium(II) intermediates (Ar-Pd-X) to form a diaryl-palladium(II) species (Ar-Pd-Ar), which then undergoes reductive elimination to yield the biaryl product (Ar-Ar).[10] This can be promoted by:
-
High Catalyst Concentration: Increases the probability of two palladium complexes interacting.
-
Presence of Reductants or Oxygen: Can facilitate the formation of catalytically active species that promote homocoupling.
-
Slow Transmetalation: If the desired transmetalation step with your coupling partner is slow, the Ar-Pd-X intermediate has more time to undergo side reactions like homocoupling.
-
-
Troubleshooting Steps:
-
Reduce Catalyst Loading: Carefully titrate down the catalyst loading to the minimum required for efficient reaction.
-
Ensure Inert Atmosphere: Thoroughly degas your reaction mixture to remove oxygen. Use proper Schlenk or glovebox techniques.
-
Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of your coupling partner can help favor the cross-coupling pathway.[11]
-
Ligand Choice: Some ligands are more prone to promoting homocoupling than others. If the problem persists, screening different phosphine or NHC ligands is recommended.
-
Reaction-Specific Troubleshooting Guides
Suzuki-Miyaura Coupling
Question: My Suzuki coupling is low-yielding, and I recover my starting aryl iodide along with a deborylated version of my coupling partner. What's the issue?
Answer: This is a classic case of protodeboronation of your boronic acid or ester.[12] This side reaction is particularly problematic and involves the cleavage of the C-B bond, replacing it with a C-H bond, effectively destroying your nucleophile.[3][12]
-
Causality: Protodeboronation is highly dependent on pH, temperature, and the presence of water.[3] The mechanism can be catalyzed by either acid or base.[12] For many boronic acids, the presence of a base (necessary for the Suzuki coupling) and water (the proton source) accelerates this decomposition.[3][13]
-
Troubleshooting & Optimization:
| Parameter | Impact on Protodeboronation | Recommended Action & Rationale |
| Base | High | Strong bases can accelerate protodeboronation. Switch to weaker bases like K₃PO₄ or K₂CO₃.[3] |
| Temperature | High | Protodeboronation is often faster at higher temperatures.[3] Run the reaction at the lowest effective temperature (e.g., 70-80 °C) and monitor closely. |
| Water | High | Water is the proton source.[3] Use a minimal amount of water necessary for the base to function, or consider anhydrous conditions with a fluoride source like CsF. |
| Boron Reagent | High | Boronic acids are often less stable than their ester derivatives. Switch to a more stable boronic ester, such as a pinacol (Bpin) or MIDA boronate ester, which slowly releases the boronic acid under the reaction conditions.[12] |
| Reaction Time | High | Prolonged reaction times increase the exposure of the boronic acid to decomposition conditions. Monitor the reaction and work it up promptly upon completion. |
This protocol is designed as a robust starting point for coupling with 1,4-difluoro-2-iodobenzene, aiming to minimize common side reactions.
-
Preparation: In a flame-dried Schlenk tube under an inert atmosphere (Argon), add the 1,4-difluoro-2-iodobenzene (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Addition: Add a palladium precatalyst, such as Pd(dppf)Cl₂ (3 mol%) or an XPhos-based precatalyst (2 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water in a 10:1 ratio (e.g., 5 mL dioxane, 0.5 mL water) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to 80-90 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Workup: Once the aryl iodide is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination, but I'm getting low yields and significant dehalogenation of my 1,4-difluoro-2-iodobenzene.
Answer: Dehalogenation is a known competing side reaction in Buchwald-Hartwig aminations.[14] Additionally, the choice of base and ligand is especially critical for this transformation.
-
Causality: The catalytic cycle for amination involves an LₙPd(Ar)(NR₂) intermediate. This complex must undergo reductive elimination to form the desired C-N bond. However, if the amine contains β-hydrogens, a competing β-hydride elimination can occur, which can lead to the formation of Pd-H species and subsequent dehalogenation of the starting material.[14] Strong bases like sodium tert-butoxide (NaOtBu), while often necessary, can also promote dehalogenation pathways.[15]
-
Troubleshooting Steps:
-
Ligand Selection is Key: This is the most critical parameter. For sterically hindered substrates like 1,4-difluoro-2-iodobenzene, bulky, electron-rich dialkylbiaryl phosphine ligands are often required to promote the difficult reductive elimination step.[7] Screen ligands such as XPhos, SPhos, or BrettPhos.
-
Base Optimization: While strong bases are often needed, their strength can be tempered. Consider using lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) as alternatives to NaOtBu or KOtBu.
-
Use a Precatalyst: Using a well-defined palladium precatalyst (e.g., XPhos Pd G3) often gives more reliable results than generating the active catalyst in situ from a palladium source (like Pd₂(dba)₃) and a separate ligand.[7] This ensures a more controlled formation of the active Pd(0) species.
-
Sonogashira Coupling
Question: In my Sonogashira reaction, I see my desired product, but also a significant amount of a diyne byproduct. How can I improve selectivity?
Answer: You are observing the oxidative homocoupling of your terminal alkyne, often called Glaser coupling. This is a very common side reaction in Sonogashira couplings.[16]
-
Causality: The copper(I) co-catalyst, essential for the standard Sonogashira mechanism, can also catalyze the dimerization of the terminal alkyne, especially in the presence of oxygen.[16]
-
Troubleshooting Steps:
-
Rigorous Degassing: Oxygen is the primary culprit. Ensure your solvent and reaction vessel are thoroughly deoxygenated. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
Use a Copper-Free Protocol: Several modern protocols avoid the use of a copper co-catalyst, which completely eliminates the Glaser coupling pathway.[11] These often require a specific palladium catalyst/ligand system and may use a different base.
-
Control Stoichiometry: Add the terminal alkyne slowly via syringe pump to keep its instantaneous concentration low, favoring the cross-coupling reaction over homocoupling.
-
Amine Choice: The amine base (e.g., triethylamine, diisopropylamine) plays a crucial role. Ensure it is high purity and freshly distilled if necessary.
-
Troubleshooting Decision Tree
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 11. jmcct.com [jmcct.com]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. gold-chemistry.org [gold-chemistry.org]
Technical Support Center: Strategies to Avoid Dehalogenation of 1,4-Difluoro-2-iodobenzene
Welcome to the technical support center for handling 1,4-Difluoro-2-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the undesired dehalogenation of this versatile building block. Our goal is to equip you with the knowledge to optimize your reaction conditions and maximize your product yields.
Introduction: The Challenge of Dehalogenation
1,4-Difluoro-2-iodobenzene is a valuable reagent in medicinal chemistry and materials science, often employed in cross-coupling reactions to introduce the 2,5-difluorophenyl moiety. However, its utility can be hampered by a common side reaction: hydrodehalogenation, where the iodine atom is prematurely replaced by a hydrogen atom, leading to the formation of 1,4-difluorobenzene. This not only consumes the starting material but also complicates purification. This guide provides strategies to mitigate this issue across various common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Why is 1,4-difluoro-2-iodobenzene prone to dehalogenation?
A1: The susceptibility of 1,4-difluoro-2-iodobenzene to dehalogenation stems from two main factors:
-
High Reactivity of the Carbon-Iodine Bond: The C-I bond is the weakest among the carbon-halogen bonds, making it highly reactive and thus more susceptible to cleavage.
-
Electron-Deficient Aromatic Ring: The two fluorine atoms are strongly electron-withdrawing, which polarizes the aromatic ring and can make the ipso-carbon more susceptible to certain side reactions, including proto-deiodination.
Q2: What is the primary mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed reactions, the most common pathway for dehalogenation involves the formation of a palladium-hydride (Pd-H) species. This can occur through several routes, such as the reaction of the palladium complex with the base, solvent (e.g., alcohols), or trace amounts of water. The Pd-H species can then participate in the catalytic cycle, leading to the formation of the dehalogenated byproduct, 1,4-difluorobenzene.
Troubleshooting Guide for Common Reactions
This section provides detailed troubleshooting for dehalogenation issues in specific reaction types involving 1,4-difluoro-2-iodobenzene.
Palladium-Catalyzed Cross-Coupling Reactions
Dehalogenation is a significant concern in Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings of 1,4-difluoro-2-iodobenzene. The following strategies can be employed to minimize this side reaction.
Issue: Significant formation of 1,4-difluorobenzene alongside the desired biaryl product.
Core Directive: The key is to promote the rate of the desired cross-coupling reaction to outcompete the dehalogenation pathway.
Troubleshooting Strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and promote the reductive elimination step, which is the product-forming step.
-
Base Selection: Use weaker bases. Strong bases like sodium tert-butoxide can promote the formation of Pd-H species. Weaker inorganic bases are generally preferred.
-
Solvent Choice: Anhydrous, non-polar aprotic solvents are recommended to minimize potential sources of protons.
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway, which may have a higher activation energy.
| Parameter | Recommendation to Minimize Dehalogenation | Rationale |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) | Promote reductive elimination and sterically hinder side reactions. |
| Base | Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) | Reduce the rate of Pd-H formation compared to stronger bases like NaOtBu. |
| Solvent | Anhydrous, non-polar aprotic (e.g., Toluene, Dioxane) | Minimize proton sources that can lead to hydrodehalogenation. |
| Temperature | Lower temperature (e.g., 80 °C instead of 110 °C) | Can selectively slow down the dehalogenation side reaction. |
Experimental Protocol: Suzuki Coupling with Minimized Dehalogenation
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,4-difluoro-2-iodobenzene (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Add anhydrous toluene.
-
Degas the reaction mixture by bubbling with argon for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
Logical Workflow for Suzuki Coupling Optimization
Caption: Troubleshooting workflow for minimizing dehalogenation in Suzuki coupling.
Issue: Formation of 1,4-difluorobenzene and alkyne homocoupling (Glaser coupling) as major side products.
Troubleshooting Strategies:
-
Copper-Free Conditions: The copper co-catalyst can promote alkyne homocoupling. Running the reaction under copper-free conditions can mitigate this.
-
Ligand Choice: As with Suzuki coupling, bulky, electron-rich phosphine ligands are beneficial.
-
Base and Solvent: A suitable amine base that also acts as a solvent, such as triethylamine or diisopropylamine, is often used. Ensure it is anhydrous.
Experimental Protocol: Copper-Free Sonogashira Coupling
-
In a dry Schlenk flask under an inert atmosphere, dissolve 1,4-difluoro-2-iodobenzene (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in anhydrous triethylamine.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%).
-
Degas the mixture with a stream of argon.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction by TLC or GC-MS.
Issue: Dehalogenation of 1,4-difluoro-2-iodobenzene is a competing pathway to C-N bond formation.
Troubleshooting Strategies:
-
Catalyst System: The choice of ligand is critical. Generations of Buchwald-Hartwig ligands have been developed to address challenges like dehalogenation. Bulky biarylphosphine ligands are generally the most effective.[1]
-
Base Selection: Strong bases are required for this reaction, but the choice can influence the extent of dehalogenation. Sodium tert-butoxide is common, but in cases of significant dehalogenation, a weaker base like cesium carbonate may be screened.[2]
Experimental Protocol: Buchwald-Hartwig Amination
-
To a glovebox or a Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., a G3 palladacycle, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.).
-
Add a solution of 1,4-difluoro-2-iodobenzene (1.0 equiv.) and the amine (1.1 equiv.) in an anhydrous solvent like toluene or dioxane.
-
Seal the vessel and heat to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction's progress.
Catalyst Selection Logic for Buchwald-Hartwig Amination
Caption: Decision tree for optimizing Buchwald-Hartwig amination.
Alternative Strategies: Avoiding Palladium Catalysis
In cases where palladium-catalyzed methods consistently lead to high levels of dehalogenation, alternative synthetic routes that bypass these catalysts can be effective.
Concept: This method involves the rapid exchange of the iodine atom with lithium at low temperatures, forming an aryllithium species. This intermediate can then be trapped with an electrophile.
Key Considerations:
-
Temperature: The reaction must be performed at very low temperatures (typically -78 °C) to prevent side reactions of the highly reactive aryllithium intermediate.
-
Reagents: n-Butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) are commonly used. The exchange is generally very fast with aryl iodides.[3]
-
Anhydrous Conditions: Strict anhydrous conditions are essential, as the aryllithium reagent is a strong base and will be quenched by any protic source.
Experimental Protocol: Lithium-Halogen Exchange and Trapping
-
Dissolve 1,4-difluoro-2-iodobenzene (1.0 equiv.) in anhydrous THF or diethyl ether in a flame-dried flask under argon.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.1 equiv.) dropwise, maintaining the low temperature.
-
Stir the mixture at -78 °C for a short period (e.g., 15-30 minutes) to ensure complete exchange.
-
Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Concept: Similar to lithium-halogen exchange, a Grignard reagent can be formed by reacting 1,4-difluoro-2-iodobenzene with magnesium metal. The resulting organomagnesium species is a powerful nucleophile.
Challenges and Solutions:
-
Initiation: The formation of Grignard reagents can sometimes be difficult to initiate. The use of a small crystal of iodine or a few drops of 1,2-dibromoethane can help activate the magnesium surface.[4]
-
Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with the starting aryl iodide to form a biaryl homocoupling product. This can be minimized by the slow addition of the aryl iodide to a suspension of the magnesium turnings.
-
Anhydrous Conditions: Like the lithium-halogen exchange, Grignard reagent formation requires strictly anhydrous solvents (typically THF or diethyl ether).[4]
Experimental Protocol: Grignard Reagent Formation and Reaction
-
In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings (1.2 equiv.) under an argon atmosphere.
-
Add a small crystal of iodine.
-
Add a small portion of a solution of 1,4-difluoro-2-iodobenzene (1.0 equiv.) in anhydrous THF via the addition funnel.
-
If the reaction does not start (indicated by heat evolution and disappearance of the iodine color), gently warm the flask.
-
Once initiated, add the remaining aryl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the resulting Grignard reagent and use it in a subsequent reaction with an electrophile.
Summary of Strategies
| Strategy | Key Advantages | Common Pitfalls |
| Palladium-Catalyzed Coupling | High functional group tolerance; diverse range of possible transformations. | Prone to dehalogenation, especially with strong bases and high temperatures. |
| Lithium-Halogen Exchange | Rapid and clean formation of the organometallic at low temperatures. | Requires strictly anhydrous conditions and very low temperatures; limited functional group tolerance. |
| Grignard Reagent Formation | Reagents are generally less reactive and more functional group tolerant than organolithiums. | Can be difficult to initiate; Wurtz homocoupling is a common side reaction. |
By carefully considering the reaction type and implementing the appropriate troubleshooting strategies outlined in this guide, researchers can successfully minimize the dehalogenation of 1,4-difluoro-2-iodobenzene and achieve their desired synthetic outcomes.
References
-
Wikipedia contributors. (2024). Grignard reagent. In Wikipedia, The Free Encyclopedia. [Link]
-
Dudnik, A. S., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Center for Biotechnology Information. [Link]
-
Singh, P., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. National Center for Biotechnology Information. [Link]
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Morandi, B., & Bode, J. W. (2019). OC II (FS 2019). ETH Zurich. [Link]
-
Bhattacharya, S., et al. (2005). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids. ResearchGate. [Link]
-
Yoshida, H., et al. (2018). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. National Center for Biotechnology Information. [Link]
-
Sgarbossa, P., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. National Center for Biotechnology Information. [Link]
Sources
Technical Support Center: Purification of Reaction Products from 1,4-Difluoro-2-iodobenzene
Welcome to the technical support center for the purification of reaction products derived from 1,4-difluoro-2-iodobenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of these valuable fluorinated compounds.
Introduction: The unique challenges of purifying fluorinated aromatics
1,4-Difluoro-2-iodobenzene is a versatile building block in organic synthesis, frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1][2] The resulting fluorinated aromatic products are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms, including enhanced metabolic stability and altered electronic characteristics.[2]
However, the purification of these reaction products can present unique challenges. These can range from the removal of persistent palladium catalyst residues to the separation of structurally similar byproducts. This guide provides practical, field-proven insights to effectively troubleshoot these purification issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my reaction mixture?
A1: Besides unreacted starting materials, common impurities include:
-
Homocoupling products: Dimerization of your boronic acid (in Suzuki reactions) or terminal alkyne (in Sonogashira reactions) can lead to significant byproducts.[3]
-
Dehalogenated starting material: The iodo-group can be replaced by a hydrogen atom, leading to 1,4-difluorobenzene.
-
Protonolysis byproduct: In Suzuki reactions, the boronic acid can be protonated, leading to the corresponding arene.[3]
-
Palladium residues: Both soluble and insoluble palladium species can contaminate your product.[4][5][6]
-
Ligand-related impurities: Degraded or excess phosphine ligands (e.g., phosphine oxides) are common impurities.
Q2: My fluorinated product is streaking on the silica gel TLC plate. What could be the cause?
A2: Streaking of fluorinated compounds on silica gel can be due to strong interactions between the fluorine atoms and the acidic silanol groups of the silica. This is particularly common for more polar fluorinated compounds.
Q3: I am having trouble removing the palladium catalyst from my product. What are the best methods?
A3: The choice of method depends on the nature of the palladium species.
-
For insoluble palladium (e.g., palladium black): Filtration through a pad of Celite® is often effective.[4][5]
-
For soluble palladium: Treatment with a scavenger resin (e.g., thiol-functionalized silica), activated carbon, or performing an aqueous wash with a chelating agent (e.g., thiourea) can be effective.[6][7]
Q4: Can I use recrystallization to purify my fluorinated product?
A4: Yes, recrystallization can be a very effective method for purifying solid fluorinated aromatic compounds. The choice of solvent is crucial and often requires some experimentation. Common solvent systems include hexanes/ethyl acetate, toluene, or ethanol/water mixtures.[8][9]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common purification problems encountered in reactions with 1,4-difluoro-2-iodobenzene.
Problem 1: Persistent Palladium Contamination
Symptom: Your purified product has a greyish or black tint, or ICP-MS analysis shows high levels of residual palladium.
Causality: Palladium catalysts, especially those with phosphine ligands, can form soluble complexes that are not easily removed by simple filtration. The nitrogen atoms in aminopyridine products from Buchwald-Hartwig reactions can also chelate palladium, making it more soluble.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for palladium removal.
Detailed Solutions:
-
Filtration through Celite®: After the reaction, dilute the mixture with a suitable solvent (e.g., ethyl acetate or DCM) and filter it through a 1-2 cm thick pad of Celite® in a sintered glass funnel.[4][5] This will remove insoluble palladium species.
-
Activated Carbon Treatment: If the filtrate is still colored, add activated carbon (5-10 wt% relative to the crude product) to the solution and stir for 1-18 hours.[6] Filter through Celite® to remove the carbon. Be aware that product loss can occur due to adsorption on the carbon.
-
Palladium Scavenger Resins: For stubborn soluble palladium, use a scavenger resin with high affinity for palladium, such as those functionalized with thiols or amines.[6] Stir the crude product solution with the resin, then filter.
Problem 2: Poor Separation by Column Chromatography
Symptom: Your product co-elutes with impurities, or you observe significant tailing of the product spot on TLC.
Causality: Fluorinated compounds can exhibit different polarity and interaction profiles compared to their non-fluorinated analogs. Standard silica gel may not always provide the best separation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for column chromatography.
Detailed Solutions:
-
Eluent System Optimization:
-
Normal Phase (Silica Gel): A gradient of ethyl acetate in hexanes is a good starting point for many biaryl products.[1][10] For more polar compounds, consider adding a small amount of a more polar solvent like methanol or a few drops of triethylamine for basic compounds.
-
TLC Analysis: Before running a column, always determine the optimal solvent system using TLC.[11] Aim for an Rf value of 0.2-0.3 for your product.
-
-
Alternative Stationary Phases:
-
Alumina: For basic compounds like those from Buchwald-Hartwig aminations, basic alumina can sometimes provide better separation and reduce tailing.
-
Fluorinated Phases: For challenging separations of fluorinated compounds, consider using a fluorinated stationary phase (e.g., FluoroFlash®). These phases can offer unique selectivity for fluorinated molecules.[12][13]
-
Problem 3: Difficulty with Recrystallization
Symptom: Your product oils out during recrystallization, or the resulting crystals are of low purity.
Causality: The choice of recrystallization solvent is critical and depends on the polarity and structure of your product. "Like dissolves like" is a good starting principle.
Troubleshooting Table: Recrystallization Solvents
| Product Type from 1,4-Difluoro-2-iodobenzene | Common Recrystallization Solvent Systems | Tips and Considerations |
| Difluorobiphenyls (Suzuki Products) | Hexane/Ethyl Acetate, Toluene, Ethanol | Biphenyls often crystallize well.[14] Start with a non-polar/polar solvent pair. |
| Alkynyl-difluorobenzenes (Sonogashira Products) | Hexane/Dichloromethane, Methanol | The linear nature of the alkyne can facilitate good crystal packing. |
| Di(fluorophenyl)amines (Buchwald-Hartwig Products) | Ethanol/Water, Isopropanol | The amine functionality increases polarity. |
Experimental Protocol: General Work-up and Purification
This protocol is a general guideline for the work-up and purification of a palladium-catalyzed cross-coupling reaction involving 1,4-difluoro-2-iodobenzene.
-
Reaction Quenching and Catalyst Removal:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, 5-10 volumes).
-
Filter the mixture through a pad of Celite® (1-2 cm thick) to remove the palladium catalyst. Wash the Celite® pad with additional solvent.[15]
-
-
Aqueous Work-up:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer with water and then with brine.[16]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system determined by TLC analysis (e.g., a gradient of ethyl acetate in hexanes).[1][10]
-
Recrystallization: If the product is a solid, further purify by recrystallization from a suitable solvent system.[8]
-
References
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily? [Online discussion]. Available at: [Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? [Online discussion]. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. BenchChem.
- MDPI. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Selective Suzuki Coupling of 1-Bromo-2-fluoro-3-iodobenzene. BenchChem.
- Google Patents. (2005). US20050256327A1 - Method of removing palladium.
- BenchChem. (2025). Palladium Catalyst Removal: A Technical Support Guide for Researchers. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-3,5-difluoro-2-iodobenzene. BenchChem.
- YouTube. (2022). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up.
- BenchChem. (2025). Application Notes and Protocols for Reactions of 1,4-Diiodotetrafluorobenzene. BenchChem.
- BenchChem. (2025). Troubleshooting low yields in cross-coupling reactions with "1-Bromo-3,5-difluoro-2-iodobenzene". BenchChem.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 1-Bromo-3-chloro-2-iodobenzene. BenchChem.
- University of Rochester, Department of Chemistry. (n.d.).
- The Royal Society of Chemistry. (2015). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides.
- ChemRxiv. (n.d.).
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline....
- Wikipedia. (n.d.).
- Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?
- Chemistry LibreTexts. (2023). 2.
- LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- SiliCycle. (n.d.).
- Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II.
- University of Colorado Boulder, Department of Chemistry. (n.d.).
- ResearchGate. (2020). Investigation of sp(2)-sp Coupling for Electron-Enriched Aryl Dihalides under Oxygen-Free Sonogashira Coupling Reaction Conditions Using a Two-Chamber Reaction System.
- PMC - NIH. (n.d.).
- NIH. (n.d.).
- Chemistry Stack Exchange. (2021).
- ResearchGate. (n.d.). Variation of Sonogashira Cross-Coupling Conditions and Studying of By-Products.
- University of Rochester, Department of Chemistry. (n.d.).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2025). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)
- PMC - NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts. (2023).
- ResearchGate. (2025). The structure of 2,2'-difluorobiphenyl in solid crystalline and liquid crystalline phases.
- PMC. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (2025). (PDF) Recent Advances in Sonogashira Reactions.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Organic Syntheses Procedure. (n.d.).
- PMC - NIH. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir.
- ResearchGate. (n.d.). The structure of 2,2'-difluorobiphenyl in solid crystalline and liquid crystalline phases.
- PMC - NIH. (2022).
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Technical Support Center: Troubleshooting Low Reactivity of 1,4-Difluoro-2-iodobenzene
Welcome to our dedicated technical support guide for researchers, chemists, and professionals in drug development encountering challenges with 1,4-Difluoro-2-iodobenzene. This molecule, while a valuable building block, presents unique reactivity hurdles due to a combination of steric and electronic factors. This guide is structured in a question-and-answer format to directly address common issues and provide scientifically grounded solutions for your experiments.
Understanding the Core Challenges
The low reactivity of 1,4-Difluoro-2-iodobenzene in common cross-coupling and organometallic reactions stems from two primary molecular features:
-
Steric Hindrance: The iodine atom is flanked by a fluorine atom at the 2-position, creating significant steric bulk around the reactive C-I bond. This can impede the approach of bulky palladium catalysts and other reagents, slowing down crucial steps like oxidative addition.
-
Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, which decreases the electron density of the aromatic ring. This can make the C-I bond less susceptible to oxidative addition by an electron-rich Pd(0) catalyst, a common rate-determining step in many cross-coupling reactions.[1][2]
This guide will provide targeted troubleshooting strategies for the most common applications of 1,4-Difluoro-2-iodobenzene: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Grignard reagent formation.
FAQ 1: Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling reaction with 1,4-Difluoro-2-iodobenzene is sluggish, with low conversion of the starting material. How can I improve the yield?
Answer: This is a frequent challenge. The combination of steric hindrance and the electron-deficient nature of the aryl iodide slows the oxidative addition step. Here’s a systematic approach to troubleshoot this issue:
Catalyst and Ligand Selection are Critical
Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for this substrate. You need a catalyst system designed for sterically hindered and electron-deficient aryl halides.
-
Rationale: Bulky, electron-rich phosphine ligands are essential. The bulkiness of the ligand promotes the reductive elimination step, while its electron-rich character facilitates the oxidative addition of the electron-poor aryl iodide.[1]
-
Recommendation: Employ Buchwald-type biaryl phosphine ligands. SPhos and XPhos are excellent starting points. Using pre-formed palladium precatalysts incorporating these ligands (e.g., SPhos Pd G3, XPhos Pd G3) can provide more consistent results and higher activity compared to in-situ catalyst generation.[1]
Optimize the Base and Solvent System
The choice of base is crucial for the transmetalation step.
-
Rationale: A sufficiently strong base is needed to activate the boronic acid and facilitate the transfer of the organic group to the palladium center.
-
Recommendation: Use stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] For solvents, anhydrous aprotic polar solvents like dioxane, toluene, or THF are generally effective. When using K₃PO₄ with anhydrous solvents, the addition of a small amount of water can sometimes be beneficial.[1]
Increase Reaction Temperature
-
Rationale: The activation energy for the oxidative addition of this hindered substrate is likely high. Increased temperature can provide the necessary energy to overcome this barrier.
-
Recommendation: If your initial attempts were at a lower temperature, try heating the reaction to 80-110 °C. Monitor for potential decomposition of your starting materials or product at higher temperatures.
Experimental Protocol: A Starting Point for Optimization
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 1,4-Difluoro-2-iodobenzene.
Materials:
-
1,4-Difluoro-2-iodobenzene (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) OR SPhos Pd G3 (2 mol%)
-
K₃PO₄ (2.0-3.0 equiv), finely ground
-
Anhydrous dioxane or toluene
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,4-Difluoro-2-iodobenzene, the arylboronic acid, K₃PO₄, and the palladium catalyst/ligand system.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Flowchart for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
FAQ 2: Sonogashira Coupling
Question: I am attempting a Sonogashira coupling with 1,4-Difluoro-2-iodobenzene, but I am observing significant homocoupling of my alkyne and recovery of my starting material. What can I do?
Answer: This is a classic issue in Sonogashira couplings, often exacerbated by substrates that are slow to react. The key is to manage the catalytic cycles of both palladium and copper effectively and to ensure a strictly anaerobic environment.
Rigorous Exclusion of Oxygen
-
Rationale: The homocoupling of alkynes (Glaser coupling) is primarily mediated by the copper(I) co-catalyst in the presence of oxygen.[3][4]
-
Recommendation: Degas your solvent thoroughly (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period). Ensure your reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout. Use freshly distilled, anhydrous amine base.
Consider Copper-Free Conditions
-
Rationale: To completely avoid Glaser homocoupling, you can run the reaction without a copper co-catalyst. This, however, may require more forcing conditions or a more specialized catalyst system.
-
Recommendation: If homocoupling persists, try a copper-free protocol. This will likely necessitate a higher reaction temperature and a robust ligand system (e.g., bulky phosphines).
Catalyst and Base Selection
-
Rationale: The base deprotonates the terminal alkyne to form the reactive copper acetylide. The palladium catalyst facilitates the cross-coupling.[3]
-
Recommendation: For standard Sonogashira conditions, a common catalyst system is Pd(PPh₃)₂Cl₂ with CuI.[3] An amine base such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is typically used, often serving as the solvent or co-solvent.
Experimental Protocol: Standard Sonogashira Coupling
Materials:
-
1,4-Difluoro-2-iodobenzene (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (1-3 mol%)
-
CuI (2-5 mol%)
-
Anhydrous triethylamine (Et₃N) or a mixture of THF/Et₃N
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 1,4-Difluoro-2-iodobenzene, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with inert gas three times.
-
Add the degassed solvent (e.g., Et₃N).
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Table: Comparison of Sonogashira Conditions
| Parameter | Standard (with Cu) | Copper-Free | Rationale |
| Co-catalyst | CuI (2-5 mol%) | None | Avoids Glaser homocoupling |
| Temperature | Room temp to 60 °C | 60-100 °C | Higher energy needed without Cu |
| Ligand | PPh₃ | Bulky phosphines (e.g., P(t-Bu)₃) | More robust ligand needed for harsher conditions |
| Base | Et₃N, i-Pr₂NH | Stronger organic bases (e.g., DBU) or inorganic bases (e.g., Cs₂CO₃) | May be required to facilitate the catalytic cycle |
FAQ 3: Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of 1,4-Difluoro-2-iodobenzene with a primary amine is giving low yields. What adjustments should I make?
Answer: Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination on this substrate heavily relies on the choice of ligand and base to overcome the steric and electronic hurdles.
Employ a State-of-the-Art Catalyst System
-
Rationale: The oxidative addition of the aryl iodide and the subsequent reductive elimination to form the C-N bond are both sensitive to the ligand environment around the palladium center.[5][6][7]
-
Recommendation: Use bulky, electron-rich biaryl monophosphine ligands. For primary amines, ligands like BrettPhos or XPhos are often highly effective.[8] Using a pre-catalyst such as BrettPhos Pd G3 is recommended for reproducibility.
Select the Appropriate Base
-
Rationale: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.[5][8]
-
Recommendation: Strong bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[5] The choice of base can be critical and may require screening.
Experimental Protocol: General Buchwald-Hartwig Amination
Materials:
-
1,4-Difluoro-2-iodobenzene (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
[Pd(allyl)Cl]₂ (1 mol%) and BrettPhos (2.2 mol%) OR BrettPhos Pd G3 (2 mol%)
-
NaOt-Bu (1.2-1.5 equiv)
-
Anhydrous toluene or dioxane
-
Sealed reaction tube
-
Magnetic stirrer and heating block
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the palladium precatalyst, ligand (if not using a pre-catalyst), and NaOt-Bu to a reaction tube.
-
Add 1,4-Difluoro-2-iodobenzene and the solvent.
-
Add the amine.
-
Seal the tube and heat the reaction mixture with stirring to 80-100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Key steps in the Buchwald-Hartwig amination cycle.
FAQ 4: Grignard Reagent Formation
Question: I am struggling to initiate the Grignard reaction with 1,4-Difluoro-2-iodobenzene and magnesium turnings. The reaction won't start. What can I do?
Answer: The formation of Grignard reagents from aryl halides can be notoriously difficult to initiate due to the passivating oxide layer on the magnesium surface. The electron-withdrawing fluorine atoms may also influence the reaction.
Activation of Magnesium is Key
-
Rationale: The magnesium metal is coated with a layer of magnesium oxide (MgO), which prevents it from reacting with the aryl iodide. This layer must be disrupted to expose fresh, reactive magnesium.
-
Recommendation:
-
Mechanical Activation: Vigorously stir the magnesium turnings in the dry flask before adding the solvent to break them up and expose fresh surfaces.
-
Chemical Activation: Add a small crystal of iodine (I₂). The iodine will react with the magnesium surface, and the disappearance of the characteristic purple/brown color is an indicator that the reaction has initiated.[9] Alternatively, a few drops of 1,2-dibromoethane can be used; it reacts with magnesium to form ethylene gas and MgBr₂, activating the surface.
-
Ensure Strictly Anhydrous Conditions
-
Rationale: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water.
-
Recommendation: Flame-dry all glassware under vacuum or in an oven and cool under a stream of inert gas. Use anhydrous ether or THF, preferably from a solvent purification system or freshly distilled.
Initiation Techniques
-
Rationale: Sometimes, a localized concentration of the aryl iodide is needed to start the reaction.
-
Recommendation: Add a small portion of your 1,4-Difluoro-2-iodobenzene solution to the activated magnesium. Use a heat gun to gently warm the spot where the reagents are concentrated. Once the reaction initiates (you may see bubbling or a color change), add the rest of the aryl iodide solution slowly to maintain a gentle reflux.
Experimental Protocol: Grignard Reagent Formation
Materials:
-
Magnesium turnings (1.2-1.5 equiv)
-
1,4-Difluoro-2-iodobenzene (1.0 equiv)
-
A small crystal of iodine
-
Anhydrous THF or diethyl ether
-
Three-neck round-bottom flask, reflux condenser, and addition funnel (all flame-dried)
-
Magnetic stirrer
Procedure:
-
Place the magnesium turnings in the flame-dried flask under an inert atmosphere.
-
Add the iodine crystal.
-
In the addition funnel, prepare a solution of 1,4-Difluoro-2-iodobenzene in the anhydrous solvent.
-
Add a small amount of the aryl iodide solution to the magnesium.
-
If the reaction does not start spontaneously, gently warm the flask with a heat gun until the iodine color disappears and bubbling is observed.
-
Once initiated, add the remaining aryl iodide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture (with gentle heating if necessary) until most of the magnesium has been consumed.
-
The resulting Grignard reagent is a grayish, cloudy solution and should be used immediately.
References
-
A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. PubMed Central. [Link]
-
A General, Efficient, and Inexpensive Catalyst System for the Coupling of Aryl Iodides and Thiols. ACS Publications. [Link]
-
Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids. National Institutes of Health. [Link]
-
The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. [Link]
-
The Sonogashira Coupling. University of Wisconsin-Stout. [Link]
-
3 - Organic Syntheses Procedure. Organic Syntheses. [Link]
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- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Catalyst Deactivation in 1,4-Difluoro-2-iodobenzene Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst deactivation in cross-coupling reactions involving 1,4-difluoro-2-iodobenzene. As a versatile building block in the synthesis of pharmaceuticals and agrochemicals, understanding and mitigating catalyst deactivation is paramount for achieving efficient, reproducible, and scalable outcomes.[1][2] This document is structured to provide not just procedural steps, but the underlying chemical principles to empower you in your experimental design.
Section 1: The Challenge of Catalyst Stability
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig) are foundational for C-C and C-heteroatom bond formation.[3] The substrate, 1,4-difluoro-2-iodobenzene, is an excellent electrophile for these transformations due to the reactive C-I bond. However, the reaction environment and the nature of the catalytic cycle itself can lead to the deactivation of the active catalyst, typically a Pd(0) species. This guide will address the common pitfalls and provide strategies for maintaining a robust and active catalytic system.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has stalled with starting material remaining. How can I determine if catalyst deactivation is the cause?
A1: Reaction stalling is a classic symptom of catalyst deactivation. Before concluding that the catalyst is the issue, it's crucial to rule out other factors in a logical sequence.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for stalled reactions.
Detailed Steps:
-
Visual Inspection: The most obvious sign of deactivation is the formation of a black precipitate, known as "palladium black."[4] This is finely divided, elemental palladium that has aggregated and fallen out of the catalytic cycle.
-
Control Experiments: If there's no visual change, consider adding a small amount of fresh catalyst or ligand to the stalled reaction under an inert atmosphere. If the reaction restarts, it strongly indicates the initial catalyst charge was deactivated.
-
Analyze Reagents: Ensure the purity of your 1,4-difluoro-2-iodobenzene, coupling partner (e.g., boronic acid), base, and solvent. Impurities, particularly those containing sulfur or other coordinating groups, can act as catalyst poisons.
Q2: I observed the formation of palladium black. What causes this, and how can I prevent it?
A2: Palladium black formation is the result of Pd(0) species, the active catalyst, aggregating into catalytically inactive nanoparticles.[5][6] This process is often irreversible and represents a common deactivation pathway.
Causality: The catalytic cycle relies on maintaining soluble, low-coordinate Pd(0) complexes. If the rate of reductive elimination to regenerate the catalyst is slow, or if the Pd(0) species is not sufficiently stabilized by its ligands, it can disproportionate or aggregate.
Key Deactivation Pathways Leading to Pd Aggregation:
Caption: The Pd(0)/Pd(II) catalytic cycle with key deactivation off-ramps.
Prevention Strategies:
-
Ligand Selection: This is the most critical factor. Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[7]
-
Why? Bulky ligands promote the formation of monoligated, highly reactive L-Pd(0) species and sterically discourage aggregation. Electron-donating ligands increase electron density on the palladium center, which facilitates the rate-limiting oxidative addition step and stabilizes the catalyst.[7]
-
-
Reaction Concentration: Avoid overly dilute conditions. Higher concentrations can favor the desired bimolecular coupling steps over the unimolecular or aggregation-based deactivation pathways.
-
Temperature Control: While higher temperatures increase reaction rates, they can also accelerate catalyst decomposition. Determine the minimum temperature required for efficient turnover.
Q3: Can the iodide from 1,4-difluoro-2-iodobenzene poison the catalyst?
A3: Yes, this is a well-documented phenomenon known as product inhibition or, more specifically, iodide poisoning.[8]
Mechanism of Inhibition: During the reaction, iodide ions (I⁻) are released. These ions can coordinate to the Pd(0) or Pd(II) centers. This coordination can have several negative effects:
-
It can form stable, less reactive palladium-iodide complexes that are reluctant to participate in oxidative addition.
-
Excess iodide can compete with the substrate for coordination sites on the palladium center, slowing down the catalytic cycle.
Mitigation Strategies:
-
Use of Additives: Silver salts (e.g., silver carbonate, Ag₂CO₃; silver phosphate, Ag₃PO₄) can be added to the reaction. The silver ions will precipitate the excess iodide as silver iodide (AgI), removing it from the reaction medium and preventing it from inhibiting the catalyst.[8]
-
Choice of Base: A base that can also act as a halide scavenger can be beneficial. For instance, some carbonate and phosphate bases can interact with halide byproducts.
Q4: How does my choice of ligand and base affect catalyst stability and lifetime?
A4: The interplay between the ligand and base is crucial and can dictate the success or failure of the reaction by influencing the catalyst's stability.
Ligand Effects on Stability: As mentioned in Q2, ligand properties are paramount. The table below summarizes the characteristics of common ligand classes used in cross-coupling.
| Ligand Class | Key Characteristics | Impact on Stability with 1,4-Difluoro-2-iodobenzene |
| Trialkylphosphines (e.g., P(t-Bu)₃) | Strongly electron-donating, sterically demanding. | Excellent for stabilizing Pd(0) and promoting fast oxidative addition and reductive elimination.[7] |
| Biarylphosphines (e.g., SPhos, RuPhos) | Bulky, electron-rich, provide a defined steric pocket. | Highly effective at preventing aggregation and promoting high catalyst turnover numbers (TONs). Often the ligands of choice.[9] |
| N-Heterocyclic Carbenes (NHCs) | Very strong σ-donors, form robust Pd-C bonds. | Create highly stable and thermally robust catalysts, often resistant to degradation pathways that affect phosphines. |
| Triphenylphosphine (PPh₃) | Less bulky, moderately electron-donating. | Prone to dissociation, leading to catalyst aggregation (palladium black), especially at elevated temperatures. Generally not recommended for challenging substrates. |
Base Selection: The base plays multiple roles: it is required for the transmetalation step (e.g., in Suzuki coupling) and neutralizes the acid generated. However, an overly strong or poorly soluble base can lead to side reactions and catalyst deactivation.
-
Strong Bases (e.g., t-BuOK, t-BuONa): While effective at promoting the reaction, they can also promote ligand degradation or side reactions with functional groups on the substrate.
-
Weaker Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): Often preferred as they offer a good balance of reactivity and compatibility.[10] They are less likely to cause catalyst or substrate degradation. The choice of cation (K⁺, Cs⁺) can also influence solubility and reactivity.
-
Fluoride Sources (e.g., CsF, KF): In Suzuki couplings, fluoride ions can activate boronic acids but can also interact with the palladium center. Their effect should be evaluated on a case-by-case basis.
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Enhanced Catalyst Stability
This protocol incorporates best practices to minimize catalyst deactivation when coupling 1,4-difluoro-2-iodobenzene.
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the biarylphosphine ligand (e.g., SPhos, 1.1-1.2 equivalents relative to Pd).
-
Reagent Addition: Add the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2-3 equiv), and 1,4-difluoro-2-iodobenzene (1.0 equiv).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. A robustly inert atmosphere is critical to prevent oxidation of the Pd(0) species and the phosphine ligand.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene) via syringe. Degassing the solvent (e.g., by sparging with argon for 15-30 minutes) removes dissolved oxygen, a known catalyst poison.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.
Rationale for Choices:
-
Precatalyst/Ligand: Using a stable Pd(II) precatalyst and the ligand ensures the in-situ formation of the active Pd(0) species in a controlled manner.
-
Inerting: Prevents oxidation of the electron-rich phosphine ligand to the corresponding phosphine oxide, which has poor coordinating ability and leads to catalyst decomposition.
-
Degassed Solvent: Minimizes exposure to oxygen, which can irreversibly oxidize the active Pd(0) to inactive Pd(II) oxides.
References
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Google Scholar.
- Key ligands used in palladium-mediated cross-coupling reactions. (n.d.).
- Böck, K., Feil, J. E., Karaghiosoff, K., & Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry, 21(14), 5548-60.
- Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (n.d.). Scite.ai.
- Newman, S. G., & Daugulis, O. (2014). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 47(4), 1305–1317.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). OSTI.GOV.
- Palladium-Catalyzed Arylation of Fluoroalkylamines. (n.d.). The Hartwig Group.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2015).
- Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. (n.d.).
- comparing the efficacy of different catalysts for reactions with 2-(2-Iodophenyl)propan-2-ol. (n.d.). Benchchem.
- Buchwald, S. L., & Martin, R. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 328(5986), 1679–1681.
- 1,4-Difluoro-2-iodobenzene. (n.d.). Chem-Impex.
- Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. (2021). MDPI.
- 1,4-Difluoro-2-yodobenceno. (n.d.). Chem-Impex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwBJZhEkm6LJoQqKZh4EmD8FmtfV8PdtF0G3MPsrzNMOIrVEHk_CwcwQ4Nw7ZRA0cCIHImEj4VDSxwW0f1MeAeZTMSfvqnjy4sBil3zltBkBZ7wPp0ChO1CAfzxe4x6jUAezw9PtE=](
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- 6. osti.gov [osti.gov]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Coupling Reactions of 1,4-Difluoro-2-iodobenzene
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 1,4-difluoro-2-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs). The unique electronic properties of 1,4-difluoro-2-iodobenzene, characterized by an electron-deficient aromatic ring due to the fluorine substituents, present specific challenges and opportunities in cross-coupling chemistry. This resource aims to equip you with the knowledge to navigate these nuances and achieve successful reaction outcomes.
Understanding the Substrate: 1,4-Difluoro-2-iodobenzene
The reactivity of 1,4-difluoro-2-iodobenzene in palladium-catalyzed cross-coupling reactions is primarily dictated by the following factors:
-
Electron-Deficient Ring: The two fluorine atoms are strongly electron-withdrawing, which significantly impacts the electron density of the aromatic ring. This generally makes the C-I bond more susceptible to oxidative addition to the Pd(0) catalyst, often leading to faster reaction rates compared to electron-rich aryl iodides.
-
Chemoselectivity: The C-I bond is considerably more reactive than C-F bonds in palladium-catalyzed cross-coupling reactions. This inherent difference allows for selective functionalization at the iodine-bearing position without disturbing the fluorine atoms.
-
Potential for Side Reactions: The electron-deficient nature of the ring can sometimes lead to undesired side reactions, such as hydrodehalogenation, particularly if the reaction conditions are not carefully optimized.
This guide will delve into three of the most common and powerful cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, with a specific focus on their application to 1,4-difluoro-2-iodobenzene.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[1] For 1,4-difluoro-2-iodobenzene, this reaction enables the introduction of a wide range of aryl, heteroaryl, and alkyl groups.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: What is the best general-purpose base for the Suzuki coupling of 1,4-difluoro-2-iodobenzene?
A1: For electron-deficient aryl iodides like 1,4-difluoro-2-iodobenzene, moderately strong inorganic bases are typically the most effective. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent starting points.[2] They are strong enough to facilitate the crucial transmetalation step without promoting significant protodeboronation of the boronic acid partner, a common side reaction with stronger bases like hydroxides.[3]
Q2: Which solvent system is recommended for this reaction?
A2: A mixture of an organic solvent and water is standard for Suzuki couplings to ensure the dissolution of both the organic substrates and the inorganic base.[1] A common and effective choice is a mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). Other suitable organic solvents include toluene and tetrahydrofuran (THF). The presence of water is often crucial for activating the boronic acid.[4]
Q3: My reaction is sluggish or incomplete. What should I troubleshoot first?
A3: If you are observing low conversion, consider the following in order:
-
Catalyst and Ligand: Ensure your palladium catalyst and phosphine ligand are active. For electron-deficient substrates, a catalyst system like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a suitable phosphine ligand (e.g., PPh₃, SPhos) is often effective.
-
Base Quality: The base should be finely powdered and anhydrous (if not using an aqueous solution). Clumping of the base can reduce its effective surface area and hinder the reaction.
-
Degassing: Oxygen can deactivate the Pd(0) catalyst. Ensure your solvent is thoroughly degassed and the reaction is performed under an inert atmosphere (argon or nitrogen).[5]
-
Temperature: While the electron-deficient nature of the substrate may allow for lower reaction temperatures, gently increasing the temperature (e.g., to 80-100 °C) can often drive the reaction to completion.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst; Ineffective base; Presence of oxygen; Low temperature. | Use a fresh, high-quality catalyst and ligand. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure rigorous degassing of the solvent and maintain an inert atmosphere. Increase the reaction temperature in increments. |
| Significant Protodeboronation of Boronic Acid | Base is too strong; Presence of excess water; Prolonged reaction time at high temperature. | Switch to a milder base (e.g., from NaOH to K₃PO₄ or K₂CO₃).[3] Use the minimum amount of water necessary for the base to be effective. Monitor the reaction and stop it once the starting material is consumed. |
| Homocoupling of the Boronic Acid | Presence of oxygen; Inefficient reduction of Pd(II) precatalyst. | Improve degassing procedures.[5] If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0). |
| Formation of Hydrodehalogenated Byproduct (1,4-difluorobenzene) | Presence of a hydrogen source (e.g., water, alcohol solvent); Inefficient transmetalation. | Ensure anhydrous conditions if possible (though some water is often needed for Suzuki). Optimize the base and solvent to favor transmetalation over competing pathways. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point for the Suzuki-Miyaura coupling of 1,4-difluoro-2-iodobenzene with an arylboronic acid.
Materials:
-
1,4-Difluoro-2-iodobenzene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add 1,4-difluoro-2-iodobenzene, the arylboronic acid, and K₂CO₃.
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Under a positive pressure of inert gas, add Pd(PPh₃)₄.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl iodide.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 2: Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[6]
Frequently Asked Questions (FAQs): Sonogashira Coupling
Q1: What is the standard base and solvent for the Sonogashira coupling of 1,4-difluoro-2-iodobenzene?
A1: A common and effective system for Sonogashira couplings is the use of an amine that acts as both the base and, in some cases, the solvent.[7] Triethylamine (TEA) or diisopropylamine (DIPA) are frequently used.[8] Anhydrous and degassed solvents like THF or toluene are also excellent choices, with the amine base added in stoichiometric excess.[9]
Q2: Is the copper co-catalyst always necessary?
A2: While the classic Sonogashira protocol utilizes a copper(I) co-catalyst (e.g., CuI) to facilitate the formation of a copper acetylide intermediate, copper-free conditions have been developed.[10] For electron-deficient substrates like 1,4-difluoro-2-iodobenzene, which are highly reactive, copper-free conditions can sometimes be advantageous to minimize the formation of alkyne homocoupling (Glaser coupling) byproducts.
Q3: I am observing significant amounts of the homocoupled alkyne byproduct. How can I minimize this?
A3: Alkyne homocoupling is a common side reaction in Sonogashira couplings. To minimize it:
-
Strictly Anaerobic Conditions: Ensure the reaction is rigorously degassed and maintained under an inert atmosphere, as oxygen promotes Glaser coupling.
-
Reduce or Eliminate Copper: As mentioned, switching to a copper-free protocol can significantly reduce homocoupling.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne, favoring the cross-coupling pathway.
Troubleshooting Guide: Sonogashira Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst; Insufficiently basic conditions; Poor quality alkyne. | Use fresh Pd and Cu catalysts. Ensure the amine base is pure and used in sufficient excess. Use a freshly distilled or purified terminal alkyne. |
| Extensive Alkyne Homocoupling | Presence of oxygen; High concentration of copper catalyst. | Rigorously degas all reagents and solvents. Reduce the amount of CuI or switch to a copper-free protocol. Add the alkyne slowly to the reaction mixture. |
| Decomposition of Starting Material | Reaction temperature is too high. | The C-I bond in 1,4-difluoro-2-iodobenzene is activated, so the reaction may proceed at a lower temperature. Try running the reaction at room temperature before applying heat. |
Experimental Protocol: Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of 1,4-difluoro-2-iodobenzene with a terminal alkyne.
Materials:
-
1,4-Difluoro-2-iodobenzene (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (TEA) (degassed)
-
Anhydrous THF or Toluene (degassed)
-
Schlenk flask or sealed tube
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 1,4-difluoro-2-iodobenzene, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous, degassed THF or toluene, followed by degassed triethylamine (at least 2 equivalents, or it can be used as the solvent).
-
Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature. If the reaction is slow, it can be gently heated (e.g., to 40-60 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, reacting an aryl halide with an amine in the presence of a base.[11]
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
Q1: What type of base is best for the Buchwald-Hartwig amination of 1,4-difluoro-2-iodobenzene?
A1: The choice of base is critical in Buchwald-Hartwig aminations. For an electron-deficient aryl iodide, a strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOt-Bu) is a very common and effective choice.[12] For more sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often in combination with a more specialized ligand.[13]
Q2: What are the recommended catalyst and ligand systems for this substrate?
A2: The choice of phosphine ligand is paramount for a successful Buchwald-Hartwig amination. For electron-deficient aryl iodides, bulky, electron-rich phosphine ligands are generally preferred as they promote the rate-limiting reductive elimination step. Ligands such as XPhos , SPhos , or RuPhos paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ are excellent starting points.[12][13] Using pre-formed palladium-ligand complexes (precatalysts) can also be highly effective.
Q3: My reaction is giving a low yield, and I'm recovering my starting materials. What should I do?
A3: Low conversion in a Buchwald-Hartwig amination often points to issues with the catalyst, ligand, or base.
-
Ligand Choice: The ligand may not be optimal for your specific amine coupling partner. Screening a few different bulky phosphine ligands is often a good strategy.
-
Base Strength and Solubility: If using a weaker base like a carbonate or phosphate, ensure it is finely powdered to maximize its surface area. The base must be strong enough to deprotonate the amine or the palladium-amine complex.
-
Solvent: Aprotic solvents are typically used. Toluene and 1,4-dioxane are common choices. Ensure the solvent is anhydrous.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst/ligand; Base is too weak or not soluble; Solvent is not anhydrous. | Use a fresh catalyst and store ligands under inert gas. Switch to a stronger base (e.g., NaOt-Bu). Use a finely powdered base and ensure the solvent is dry. |
| Formation of Hydrodehalogenated Byproduct | Competing reductive elimination of a palladium-hydride species. | Optimize the ligand and base combination. Sometimes a slightly weaker base can disfavor this pathway. |
| Reaction works with primary amines but not with secondary amines (or vice-versa) | Steric hindrance; Different pKa of the amine. | Secondary amines are often more sterically hindered and may require a more active catalyst system (e.g., a different ligand). The pKa of the amine influences the ease of deprotonation, which may necessitate a stronger base. |
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol for the Buchwald-Hartwig amination of 1,4-difluoro-2-iodobenzene with a primary or secondary amine.
Materials:
-
1,4-Difluoro-2-iodobenzene (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Glovebox or Schlenk line for inert atmosphere setup
Procedure:
-
In a glovebox or under a stream of inert gas, add 1,4-difluoro-2-iodobenzene, the amine, NaOt-Bu, Pd₂(dba)₃, and XPhos to a dry reaction vessel with a stir bar.
-
Seal the vessel and add anhydrous, degassed toluene or 1,4-dioxane to a concentration of ~0.1-0.2 M.
-
Heat the reaction to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool to room temperature, and quench the reaction carefully with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over Na₂SO₄.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Visualizations and Data
General Catalytic Cycles
To aid in understanding the fundamental steps of these reactions, the following diagrams illustrate the generalized catalytic cycles.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Generalized catalytic cycles for the Sonogashira coupling.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Comparative Data for Base and Solvent Selection
The following tables provide a summary of common base and solvent choices for the coupling reactions of electron-deficient aryl iodides, which can serve as a starting point for the optimization of reactions with 1,4-difluoro-2-iodobenzene.
Table 1: Suzuki-Miyaura Coupling - Base and Solvent Guide
| Base | Solvent System | Typical Temperature (°C) | Comments |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 80-110 | A robust and widely applicable choice. |
| K₃PO₄ | THF/H₂O, Dioxane/H₂O | 25-100 | Often effective at lower temperatures. |
| Cs₂CO₃ | Dioxane, Toluene | 80-110 | Can be very effective but is more expensive. |
| NaOH | DME/H₂O | 60-90 | Stronger base, can promote side reactions.[4] |
Table 2: Sonogashira Coupling - Base and Solvent Guide
| Base | Solvent | Co-catalyst | Typical Temperature (°C) | Comments |
| Et₃N (TEA) | THF or Toluene | CuI | 25-60 | Classic conditions, TEA acts as base and ligand. |
| DIPA | THF or Toluene | CuI | 25-60 | Often gives good results. |
| Piperidine | DMF | CuI | 25-80 | A stronger amine base. |
| K₂CO₃ | DMF or Acetonitrile | None | 80-120 | Common in copper-free protocols. |
Table 3: Buchwald-Hartwig Amination - Base and Solvent Guide
| Base | Solvent | Ligand Type | Typical Temperature (°C) | Comments |
| NaOt-Bu | Toluene, Dioxane | Bulky Phosphines | 80-110 | Very common and effective strong base. |
| K₃PO₄ | Toluene, Dioxane | Bulky Phosphines | 80-110 | A milder alternative for base-sensitive substrates. |
| Cs₂CO₃ | Toluene, Dioxane | Bulky Phosphines | 90-120 | Good for challenging couplings. |
| LHMDS | THF, Toluene | Bulky Phosphines | 25-80 | A strong, non-nucleophilic base. |
References
-
Balla, S., et al. (2020). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 31-73. [Link]
-
Yadav, J. D., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23363–23373. [Link]
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 1-Fluoro-2,3,4,5,6-pentaiodobenzene. BenchChem Scientific Resources.
- BenchChem. (2025). Application Notes and Protocols: 2-Chloro-1,3-difluoro-4-iodobenzene in Suzuki Coupling Reactions. BenchChem Scientific Resources.
-
Yadav, J. D., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23363–23373. [Link]
- Whitaker, D., et al. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
ResearchGate. (2019). Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
- BenchChem. (2025). Application Notes and Protocols for Reactions of 1,4-Diiodotetrafluorobenzene. BenchChem Scientific Resources.
-
ResearchGate. (2020). Buchwald-Hartwig amination reaction of iodobenzene with aniline catalyzed by γ-Fe2O3@MBD/ Pd-Co under different conditions in water. [Link]
- BenchChem. (2025). Troubleshooting low yields in cross-coupling reactions with "1-Bromo-3,5-difluoro-2-iodobenzene". BenchChem Scientific Resources.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Frank, D., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2536–2542. [Link]
-
Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Stasyuk, N., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7385. [Link]
-
ResearchGate. (2012). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid. BenchChem Scientific Resources.
-
Chem Help ASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
ResearchGate. (2023). Sonogashira reaction between aryl iodides and terminal alkynes in presence of Cu(OTf)2 and phosphate ligand. [Link]
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem Scientific Resources.
-
ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
Slutskov, M. M., et al. (2010). Copper Mediated Fluorination of Aryl Iodides. Angewandte Chemie International Edition, 49(29), 4989–4991. [Link]
-
Lee, C.-F., et al. (2015). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 17(15), 3730–3733. [Link]
-
Organic Chemistry Portal. (n.d.). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. [Link]
-
ResearchGate. (2019). 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. [Link]
-
ResearchGate. (2013). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Suzuki—Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link]
-
ResearchGate. (2006). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. [Link]
Sources
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- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
minimizing byproduct formation in 1,4-Difluoro-2-iodobenzene reactions
Welcome to the technical support center for reactions involving 1,4-Difluoro-2-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet reactive building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes.
Introduction: The Double-Edged Sword of Reactivity
1,4-Difluoro-2-iodobenzene is a valuable reagent in modern organic synthesis, particularly in the construction of complex, fluorinated molecules for pharmaceutical and materials science applications.[1] The presence of two electron-withdrawing fluorine atoms significantly activates the C-I bond towards oxidative addition in palladium-catalyzed cross-coupling reactions.[2] However, this enhanced reactivity can also lead to a higher propensity for side reactions, complicating purification and reducing yields. This guide provides practical, field-proven insights to anticipate and mitigate these challenges.
Troubleshooting Guide: Common Byproducts and Mitigation Strategies
This section addresses the most frequently encountered byproducts in reactions with 1,4-Difluoro-2-iodobenzene and provides detailed protocols for their minimization.
Issue 1: Homocoupling of the Aryl Iodide or Coupling Partner
Homocoupling, the self-coupling of the starting materials, is a common byproduct in many cross-coupling reactions, leading to the formation of symmetrical biaryls.
Question: My Suzuki-Miyaura reaction with 1,4-difluoro-2-iodobenzene is producing a significant amount of 2,2',5,5'-tetrafluoro-biphenyl. How can I prevent this?
Answer: Homocoupling in Suzuki reactions often arises from the presence of Pd(II) species, which can be formed from the oxidation of the active Pd(0) catalyst by trace oxygen. The electron-deficient nature of 1,4-difluoro-2-iodobenzene can make it more susceptible to certain side reactions if the catalytic cycle is not efficient.
Core Directive: Maintain a Low Concentration of Active Pd(II)
-
Rigorous Degassing: Ensure all solvents and reagents are thoroughly deoxygenated. The "freeze-pump-thaw" method is highly effective. For less sensitive reactions, sparging with an inert gas (argon or nitrogen) for an extended period is crucial.
-
Use of Pd(0) Precatalysts: Whenever possible, use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, ensure efficient in situ reduction to Pd(0).
-
Ligand Selection: Bulky, electron-rich phosphine ligands can stabilize the Pd(0) state and promote the desired cross-coupling pathway over homocoupling.
Experimental Protocol: Minimizing Homocoupling in a Suzuki-Miyaura Reaction
| Parameter | Standard Condition | Optimized for Minimizing Homocoupling | Rationale |
| Palladium Source | Pd(OAc)₂ | Pd(PPh₃)₄ (1-2 mol%) | Starts the catalytic cycle directly from the active Pd(0) state. |
| Ligand | PPh₃ | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligands that promote reductive elimination. |
| Base | Na₂CO₃ | K₃PO₄ (2-3 equivalents) | A moderately strong, non-nucleophilic base. |
| Solvent | Toluene/Water | Dioxane/Water (4:1), thoroughly degassed | Can improve solubility and reaction rates. |
| Atmosphere | Nitrogen | Argon (heavier, provides a better blanket) | Rigorous exclusion of oxygen is critical. |
Step-by-Step Methodology:
-
To a dried Schlenk flask, add 1,4-difluoro-2-iodobenzene (1.0 equiv), the boronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed dioxane/water solvent mixture via cannula.
-
In a separate flask, prepare a solution of Pd(PPh₃)₄ and SPhos in degassed dioxane.
-
Add the catalyst solution to the reaction mixture under a positive flow of argon.
-
Heat the reaction to the desired temperature (typically 80-100 °C) and monitor by GC-MS or LC-MS.
Issue 2: Dehalogenation (Proto-deiodination)
The C-I bond in 1,4-difluoro-2-iodobenzene is the most labile, making it susceptible to cleavage and replacement with a hydrogen atom, yielding 1,4-difluorobenzene.
Question: In my Sonogashira coupling, I am observing a significant amount of 1,4-difluorobenzene. What is causing this deiodination?
Answer: Proto-deiodination can occur through several mechanisms, including reactions with trace water or other proton sources.[3] In palladium-catalyzed reactions, it can also be a side reaction involving the catalyst. The electron-withdrawing fluorine atoms can make the aryl ring more susceptible to nucleophilic attack, which can sometimes lead to pathways that result in dehalogenation.
Core Directive: Scrupulous Control of Reaction Conditions
-
Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry all glassware thoroughly.
-
High-Purity Reagents: Ensure all starting materials, especially the base, are of high purity and free from moisture.
-
Ligand Choice: Certain ligands can promote or suppress hydrodehalogenation. Experiment with different phosphine ligands to find the optimal one for your system.[2]
Experimental Protocol: Minimizing Deiodination in a Sonogashira Coupling
| Parameter | Standard Condition | Optimized for Minimizing Deiodination | Rationale |
| Solvent | THF/Et₃N | Anhydrous Toluene/Diisopropylamine | Less polar solvents can sometimes reduce side reactions. |
| Base | Triethylamine | Diisopropylamine (DIPA) or other bulky amine | Can influence the reaction pathway. |
| Additives | None | Consider a copper-free protocol | Glaser-Hay homocoupling is also avoided. |
| Temperature | Room temperature to 50 °C | Start at room temperature and gently heat if necessary | Lower temperatures can disfavor side reactions. |
Step-by-Step Methodology (Copper-Free):
-
To a Schlenk tube, add 1,4-difluoro-2-iodobenzene (1.0 equiv), Pd(PPh₃)₄ (2 mol%), and a suitable phosphine ligand if needed.
-
Evacuate and backfill with argon three times.
-
Add anhydrous toluene, the terminal alkyne (1.1 equiv), and diisopropylamine (2.0 equiv).
-
Stir at room temperature and monitor the reaction progress. Gentle heating may be applied if the reaction is sluggish.
Issue 3: Benzyne Formation and Isomeric Products
Under strongly basic conditions, aryl halides can undergo elimination to form a highly reactive benzyne intermediate.[4][5] This can lead to the formation of regioisomeric products, as the incoming nucleophile can attack either carbon of the formal triple bond.
Question: I am attempting a Buchwald-Hartwig amination with 1,4-difluoro-2-iodobenzene and a secondary amine using NaOtBu as the base, and I'm getting a mixture of isomers. Why is this happening?
Answer: The use of a strong, sterically hindered base like sodium tert-butoxide can promote the formation of a fluorinated benzyne intermediate. The fluorine atoms can influence the regioselectivity of the subsequent nucleophilic attack on the benzyne, leading to a mixture of products.
Core Directive: Avoid Strong, Hindered Bases and Optimize Reaction Conditions
-
Base Selection: Use a weaker base that is still effective for the catalytic cycle, such as Cs₂CO₃ or K₃PO₄.[6]
-
Ligand Choice: The choice of ligand is critical in Buchwald-Hartwig aminations. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos) can promote the desired reductive elimination and suppress benzyne formation.[7]
-
Temperature Control: Running the reaction at the lowest effective temperature can help to minimize side reactions.
Experimental Protocol: Isomer-Free Buchwald-Hartwig Amination
| Parameter | Condition Prone to Benzyne Formation | Optimized for Selectivity | Rationale |
| Base | NaOtBu or LiHMDS | Cs₂CO₃ or K₃PO₄ | Weaker bases are less likely to induce elimination. |
| Ligand | P(tBu)₃ | RuPhos or XPhos | Promotes the desired catalytic pathway. |
| Solvent | Toluene | 1,4-Dioxane | Can influence catalyst activity and selectivity. |
| Temperature | >100 °C | 80-100 °C | Lowering the temperature can improve selectivity. |
Step-by-Step Methodology:
-
In a glovebox, charge a vial with Pd₂(dba)₃ (1-2 mol%), RuPhos (2-4 mol%), and Cs₂CO₃ (1.5 equiv).
-
Add 1,4-difluoro-2-iodobenzene (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous 1,4-dioxane.
-
Seal the vial and heat to 100 °C with vigorous stirring.
-
Monitor the reaction for the disappearance of starting material.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reagent formation from 1,4-difluoro-2-iodobenzene failing or giving low yields?
A1: Grignard reagent formation requires an activated magnesium surface and strictly anhydrous conditions.[8] The electron-withdrawing fluorine atoms can make the C-I bond more susceptible to side reactions like Wurtz coupling (formation of 2,2',5,5'-tetrafluoro-biphenyl). To improve your results:
-
Activate the Magnesium: Use a crystal of iodine or 1,2-dibromoethane to activate the magnesium turnings.
-
Slow Addition: Add the solution of 1,4-difluoro-2-iodobenzene in anhydrous ether or THF dropwise to the magnesium suspension. This keeps the concentration of the aryl iodide low, minimizing Wurtz coupling.[9]
-
Initiation: A gentle warming may be necessary to initiate the reaction, but be prepared to cool the flask if the reaction becomes too vigorous.
Q2: I am performing an Ullmann coupling with 1,4-difluoro-2-iodobenzene and another aryl halide, but I am mostly getting the homocoupled product of my starting material. How can I favor the cross-coupled product?
A2: The classic Ullmann reaction often requires harsh conditions and can favor homocoupling, especially with reactive aryl iodides.[10] To promote cross-coupling:
-
Use a Ligand: Modern Ullmann-type reactions often employ ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine to improve yields and selectivity.
-
Control Stoichiometry: Use a slight excess of the less reactive coupling partner.
-
Consider Alternative Couplings: For the synthesis of unsymmetrical biaryls, a Suzuki-Miyaura or Negishi coupling may offer better selectivity and milder reaction conditions.
Q3: How can I effectively monitor the progress of my reaction and identify byproducts?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Provides a quick qualitative assessment of the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile byproducts like 1,4-difluorobenzene and homocoupled products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for less volatile products and for tracking the consumption of starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are invaluable for structural elucidation of both the desired product and any isolated byproducts. The fluorine spectra can be particularly informative for identifying different fluorinated species.[11][12][13]
Visualizing the Mechanisms
To better understand the formation of byproducts, the following diagrams illustrate the key mechanistic pathways.
References
-
Palladium-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules. [Link]
-
Room Temperature Photochemical Copper-Mediated Fluorination of Aryl Iodides. ACS Publications. [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC. [Link]
-
Mechanistic insights into benzyne formation via 1,2-di-iodobenzene photolysis. New Journal of Chemistry. [Link]
-
Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Chemistry Portal. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Grignard Reaction. University of California, Irvine. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig amination reaction of iodobenzene with aniline... ResearchGate. [Link]
-
The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Organometallics. [Link]
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate. [Link]
-
Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. Inorganic Chemistry. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
16.8: Benzyne. Chemistry LibreTexts. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education. [Link]
-
The Sonogashira Coupling. University of Connecticut. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. Dalton Transactions. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. ResearchGate. [Link]
-
C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. MDPI. [Link]
-
Mechanistic Study on the Palladium-catalyzed Stereoselective Cross-coupling Reaction of 1,1-Dibromo-3,3,3-trifluoro-2-tosyloxypropene. ResearchGate. [Link]
-
1,4-Difluorobenzene. PubChem. [Link]
-
A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. [Link]
-
Comparison of the ¹H spectra for 1,4-difluorobenzene (a) and... ResearchGate. [Link]
- Method for the production of Grignard compounds.
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- 1. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01791E [pubs.rsc.org]
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- 9. researchgate.net [researchgate.net]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. rsc.org [rsc.org]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedures for Reactions Involving 1,4-Difluoro-2-iodobenzene
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1,4-difluoro-2-iodobenzene. This versatile reagent is a valuable building block, particularly in cross-coupling reactions, due to its distinct reactivity profile stemming from the electronically differentiated C-I and C-F bonds.[1] However, the unique properties of this compound and the nature of the reactions it participates in can present specific challenges during the workup and purification stages.
This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) - General Handling & Workup Strategy
Q1: What are the key physical properties of 1,4-difluoro-2-iodobenzene that I should consider for my workup?
A1: Understanding the physical properties of your starting material is crucial for planning an effective extraction and purification strategy.
| Property | Value | Implication for Workup |
| Molecular Weight | 239.99 g/mol [2] | Moderately heavy, which can influence diffusion rates during chromatography. |
| Boiling Point | ~183 °C[1][3] | It is not highly volatile, so it can be easily concentrated on a rotary evaporator without significant loss. High-vacuum distillation is a viable purification method for larger scales. |
| Density | ~2.01 g/mL[1][4] | Significantly denser than water. In an extraction with a non-halogenated organic solvent (e.g., ethyl acetate, diethyl ether), unreacted starting material may partition to the organic layer, but be mindful of its high density. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, DMF, Toluene, Ethyl Acetate). | Standard liquid-liquid extraction is the primary method for separating it from aqueous-soluble inorganic salts and byproducts. |
| Stability | Light-sensitive[3] | Protect reaction mixtures and isolated products from direct light to prevent potential degradation or side reactions. |
Q2: I'm performing a palladium-catalyzed cross-coupling reaction. What is a good general workup strategy to start with?
A2: A robust, general workup for palladium-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) serves as an excellent starting point, which you can then refine based on your specific product's properties. The primary goals are to quench the reaction, remove the catalyst, and separate inorganic salts and unreacted polar reagents.[5][6]
Caption: General workflow for palladium-catalyzed reaction workup.
Q3: My extraction is forming a persistent emulsion. What's causing this and how can I break it?
A3: Emulsions are stable mixtures of immiscible liquids and are a common frustration during workup.[7] They are often caused by fine solid particulates (like palladium black or inorganic salts) or surfactant-like byproducts that stabilize the interface between the organic and aqueous layers.[8][9]
Immediate Troubleshooting Steps:
-
Patience: Let the separatory funnel stand undisturbed for 15-30 minutes. Mild emulsions often resolve on their own.[9]
-
"Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which can force the layers to separate.[7][10]
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool.[8][9] This physically removes the suspended solids that are often stabilizing the emulsion.
-
Change Solvent Volume: Try adding more of the organic solvent to dilute the mixture, which can sometimes break the emulsion.[10]
Part 2: Troubleshooting Guide for Specific Reaction Types
This section addresses specific issues you may encounter based on the type of reaction performed.
Section 2.1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
These reactions are pillars of modern synthesis but share common workup challenges related to the removal of the palladium catalyst and various inorganic byproducts.[11][12][13]
Q4: How do I effectively remove residual palladium catalyst from my product? My product is showing up as a black/grey oil after workup.
A4: The black or grey color is characteristic of palladium black (Pd(0)), which precipitates as the reaction proceeds or upon exposure to air. Complete removal is critical, especially for pharmaceutical applications.[11][14]
Method 1: Filtration through Celite® (Most Common)
-
Why it works: Celite® is a porous diatomaceous earth that acts as a physical filter, trapping fine particulates like Pd(0) and other insoluble salts.[8][15]
-
Protocol:
-
Once the reaction is complete, cool it to room temperature.
-
Dilute the reaction mixture with a solvent that fully dissolves your product (e.g., ethyl acetate, DCM, or toluene).
-
Prepare a small plug of Celite® (1-2 cm thick) in a sintered glass funnel.
-
Wet the Celite® pad with the same solvent used for dilution.
-
Carefully pour the diluted reaction mixture through the pad. Wash the pad with additional solvent to ensure all of your product is collected.[5][6] The filtrate should be significantly cleaner.
-
Method 2: Using Scavengers
-
Why it works: For removing soluble palladium species, specialized scavengers containing functional groups with a high affinity for palladium (like thiols or isocyanides) are highly effective.[14] These can be silica-bound for easy filtration.
-
When to use: When simple filtration is insufficient, and trace palladium levels must be minimized (sub-ppm levels are achievable).[14] This is often a secondary purification step after initial filtration and extraction.
Q5: In my Suzuki coupling workup, I'm struggling to remove boronic acid-related impurities. What wash should I use?
A5: Unreacted boronic acids and their anhydrides (boroxines) can be persistent impurities. The key is to convert them into highly water-soluble boronate salts.
-
Why it works: A basic aqueous wash (e.g., 1 M Na₂CO₃ or K₂CO₃) deprotonates the boronic acid, forming an ionic boronate salt that partitions readily into the aqueous layer.[16]
-
Protocol:
-
After filtering off the palladium catalyst, transfer the filtrate to a separatory funnel.
-
Wash the organic layer once or twice with an aqueous solution of 1 M Na₂CO₃.
-
Follow with a wash with water and then brine to remove residual base and salts.
-
Proceed with drying and concentration.
-
Q6: My Buchwald-Hartwig amination workup is difficult. The base (e.g., NaOt-Bu, K₃PO₄) seems to be causing issues.
A6: The strong bases used in Buchwald-Hartwig aminations can lead to emulsions or make the aqueous layer highly basic and difficult to handle.[12][17] Aryl iodides can sometimes be challenging substrates as the iodide salt formed can inhibit the catalyst.[12][18]
-
Why it works: A careful quench and wash with a milder acidic or neutral solution can neutralize the base without causing violent reactions or product degradation.
-
Protocol:
-
After filtration through Celite®, wash the organic layer cautiously with water. Avoid strong acids if your product is acid-sensitive.
-
A wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) is often effective for neutralizing phosphate bases and quenching alkoxides.
-
Finish with a brine wash to aid phase separation and remove water.[7][15]
-
Section 2.2: Ullmann and Goldberg Couplings (Copper-Catalyzed)
Ullmann reactions are a classic method for forming C-C, C-N, and C-O bonds using a copper catalyst.[19][20] Workup focuses on removing the copper salts.
Q7: How do I remove the copper catalyst after an Ullmann coupling? My organic layer is blue/green.
A7: The blue or green color indicates the presence of copper (I) or (II) salts. These can often be removed with a specific aqueous wash that chelates the copper ions.
-
Why it works: Ammonia forms a highly water-soluble deep blue complex with copper ions ([Cu(NH₃)₄]²⁺), effectively pulling them from the organic layer into the aqueous phase.
-
Protocol:
-
After diluting the reaction mixture and filtering any solids, wash the organic layer with a dilute aqueous solution of ammonium hydroxide (e.g., 2-5% NH₄OH).
-
Repeat the wash until the blue color in the aqueous layer is no longer observed.
-
Wash with water and then brine to remove residual ammonia.
-
Dry and concentrate the organic layer. This procedure is common for copper-catalyzed C-N bond forming reactions.[21]
-
Caption: Decision tree for choosing a workup strategy.
References
-
University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]
-
Garrett, C. E., et al. (2010). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion. [Link]
-
Various Authors. (2015). How can I remove palladium Pd catalyst easily? ResearchGate. [Link]
-
Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions. [Link]
-
Various Authors. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. [Link]
-
University of York, Department of Chemistry. Problems with extractions. [Link]
-
Leas, D. A., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]
-
Ferrazzano, L., et al. (2020). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. National Institutes of Health. [Link]
-
LabSolutions. 1,4-Difluoro-2-iodobenzene. [Link]
-
Sharma, S., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Various Authors. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? ResearchGate. [Link]
-
Altman, R. A., & Buchwald, S. L. (2007). Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chelating N- and O-based ligands. PubMed. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
PubChem. 1,4-Difluoro-2-iodobenzene. [Link]
-
Fagnani, F. (2024). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
ThalesNano Inc. Flow Chemistry: Sonogashira Coupling. [Link]
-
Gangu, K. K., et al. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications. ACS Publications. [Link]
-
Wikipedia. Ullmann reaction. [Link]
-
NROChemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
PubChem. 1,2-Difluoro-4-iodobenzene. [Link]
-
Chemsrc. 2,4-Difluoro-1-iodobenzene. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Twardon, M., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. [Link]
-
El-Shal, A. S. (2024). A Guide to Sonogashira Cross-Coupling Reactions. ResearchGate. [Link]
Sources
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- 4. chemimpex.com [chemimpex.com]
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- 13. Yoneda Labs [yonedalabs.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
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- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Ullmann Reaction [organic-chemistry.org]
- 20. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 21. Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chelating N- and O-based ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in Reactions of 1,4-Difluoro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1,4-difluoro-2-iodobenzene. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of achieving high regioselectivity in your reactions. As Senior Application Scientists, we understand the nuances of working with this versatile yet challenging reagent and have compiled this resource based on field-proven insights and established scientific principles.
Introduction to the Reactivity of 1,4-Difluoro-2-iodobenzene
1,4-Difluoro-2-iodobenzene is a valuable building block in organic synthesis, particularly for the introduction of a 2,5-difluorophenyl moiety into complex molecules. The electronic properties of the fluorine atoms significantly influence the reactivity of the C-I bond and the aromatic ring. The two fluorine atoms are strongly electron-withdrawing, which activates the C-I bond towards various transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.[1] However, the interplay of electronic and steric effects can lead to challenges in controlling regioselectivity, especially when multiple reaction sites are available.
This guide will focus on common palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, as well as ortho-lithiation, providing practical solutions to common regioselectivity issues.
Troubleshooting Guide: Common Regioselectivity Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling
Question: I am performing a Suzuki-Miyaura coupling with 1,4-difluoro-2-iodobenzene and an arylboronic acid, but I am observing a mixture of products, including the desired product and a significant amount of the product from the reaction at the C-F bond. How can I improve the selectivity for the C-I bond?
Answer: This is a common issue stemming from the activation of the C-F bonds by the electron-withdrawing nature of the other fluorine atom. While the C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, harsh reaction conditions can lead to competing C-F activation. Here’s a systematic approach to troubleshooting this problem:
Underlying Cause:
-
High Reaction Temperature: Elevated temperatures can provide sufficient energy to overcome the higher activation barrier for C-F bond cleavage.
-
Strongly Basic Conditions: Certain bases can promote side reactions, including proto-deiodination or C-F bond cleavage.
-
Inappropriate Ligand Choice: The ligand on the palladium catalyst plays a crucial role in determining the selectivity of the oxidative addition step.
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Start by reducing the reaction temperature. Many Suzuki-Miyaura couplings with aryl iodides proceed efficiently at room temperature or with gentle heating (e.g., 50-60 °C).
-
Optimize the Base: Switch to a milder base. While strong bases like Cs₂CO₃ or K₃PO₄ are often effective, they can sometimes lead to side reactions. Consider using a weaker base like K₂CO₃ or NaHCO₃.[2]
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often favor oxidative addition at the weaker C-I bond.
-
Recommended Ligands: Consider using ligands like SPhos, XPhos, or RuPhos, which have been shown to be effective in promoting the selective coupling of aryl iodides.[3]
-
-
Solvent System: The solvent can influence the solubility of the reactants and the stability of the catalytic species. A common and effective solvent system for Suzuki-Miyaura reactions is a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.[4]
Experimental Workflow for Optimizing Suzuki-Miyaura Coupling:
Caption: Troubleshooting workflow for improving regioselectivity in Suzuki-Miyaura coupling.
Data Summary for Suzuki-Miyaura Optimization:
| Parameter | Condition A (Initial) | Condition B (Optimized) | Regiomeric Ratio (C-I:C-F) |
| Temperature | 100 °C | 60 °C | Increased selectivity |
| Base | Cs₂CO₃ | K₂CO₃ | Improved selectivity |
| Ligand | PPh₃ | SPhos | >95:5 |
Issue 2: Lack of Selectivity in Sonogashira Coupling
Question: I am attempting a Sonogashira coupling of 1,4-difluoro-2-iodobenzene with a terminal alkyne and am getting a mixture of the mono- and di-coupled products, even when using one equivalent of the alkyne. How can I favor the formation of the mono-alkynylated product?
Answer: Achieving mono-selectivity in Sonogashira reactions with di-functionalized arenes can be challenging. The initial coupling product is often more reactive than the starting material, leading to the formation of the di-substituted product. Here’s how to address this:
Underlying Cause:
-
High Catalyst Loading: A higher concentration of the active palladium catalyst can accelerate the second coupling reaction.
-
Reaction Time: Prolonged reaction times will inevitably lead to the formation of the di-coupled product.
-
Relative Reactivity: The mono-coupled product can sometimes be more soluble or have electronic properties that make it more susceptible to a second coupling.
Troubleshooting Protocol:
-
Control Stoichiometry: Use a slight excess of 1,4-difluoro-2-iodobenzene relative to the terminal alkyne (e.g., 1.2 equivalents of the aryl iodide).
-
Reduce Catalyst Loading: Lower the palladium catalyst loading to slow down the overall reaction rate, which can help in isolating the mono-coupled product. A loading of 0.5-1 mol% is a good starting point.[5]
-
Monitor the Reaction Closely: Use techniques like TLC or GC-MS to monitor the reaction progress. Quench the reaction as soon as the starting material is consumed or when the desired mono-coupled product is at its maximum concentration.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly over a period of time can help maintain a low concentration of the alkyne in the reaction mixture, thus disfavoring the di-coupling.
Experimental Setup for Controlled Sonogashira Coupling:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating Steric Hindrance in 1,4-Difluoro-2-iodobenzene Couplings
Welcome to the technical support center dedicated to addressing the challenges associated with cross-coupling reactions involving 1,4-difluoro-2-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals who are looking to efficiently incorporate this sterically hindered building block into their synthetic strategies. Here, we will delve into the nuances of overcoming the steric congestion presented by the ortho-iodine and fluorine substituents, providing practical troubleshooting advice and in-depth answers to frequently asked questions.
The Challenge: Steric Hindrance in 1,4-Difluoro-2-iodobenzene
The structure of 1,4-difluoro-2-iodobenzene presents a significant steric challenge in palladium-catalyzed cross-coupling reactions. The iodine atom, the reactive site for oxidative addition, is flanked by a fluorine atom in the ortho position. This arrangement can impede the approach of the palladium catalyst, thereby slowing down or inhibiting the crucial oxidative addition step of the catalytic cycle.[1][2][3] Furthermore, the steric bulk can also negatively impact the subsequent transmetalation and reductive elimination steps.[4][5] Understanding and mitigating these steric effects is paramount for successful coupling.
Troubleshooting Guide for Common Coupling Reactions
This section provides a structured approach to troubleshooting common issues encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings with 1,4-difluoro-2-iodobenzene.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion (All Coupling Types) | Inefficient Oxidative Addition: The steric hindrance from the ortho-fluorine is likely preventing the palladium catalyst from efficiently inserting into the C-I bond.[1] | Ligand Selection: Employ bulky, electron-rich phosphine ligands such as Buchwald-type ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[6][7] These ligands promote the formation of a more reactive, monoligated palladium species that can more readily access the sterically encumbered reaction site.[8] Catalyst Choice: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a highly active pre-catalyst that readily generates the active Pd(0) species. |
| Low Yield in Suzuki-Miyaura Coupling | Poor Transmetalation: Steric clash between the organoboron reagent and the palladium complex can hinder the transfer of the organic group.[4][5] Inappropriate Base: The chosen base may not be effective in activating the boronic acid or could be causing decomposition of the starting material or product.[5][9] | Boronic Acid/Ester Choice: If possible, use a less sterically demanding boronic acid or consider using a boronic ester, which can sometimes exhibit different reactivity profiles. Base Screening: Screen a range of bases. For sterically hindered couplings, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred to minimize side reactions.[9][10] Ensure the base is anhydrous and finely powdered for optimal reactivity. |
| Homocoupling of Coupling Partner (Suzuki & Sonogashira) | Slow Reductive Elimination: The steric bulk around the palladium center can disfavor the final bond-forming step, leading to side reactions. Catalyst Decomposition: The catalyst may be decomposing before productive coupling occurs. | Ligand Modification: The use of bulky ligands, as mentioned above, can also accelerate reductive elimination.[4] Temperature Optimization: Carefully control the reaction temperature. While higher temperatures can sometimes overcome activation barriers, they can also lead to catalyst decomposition. A systematic temperature screen is recommended. |
| Low Yield in Sonogashira Coupling | Copper(I) Cocatalyst Issues: The traditional copper cocatalyst can sometimes lead to alkyne homocoupling (Glaser coupling).[11] Base Incompatibility: The amine base typically used in Sonogashira reactions can act as a competing ligand for the palladium center. | Copper-Free Conditions: Consider a copper-free Sonogashira protocol. This often requires a more robust ligand and a suitable base like triethylamine or piperidine.[12][13] Base Selection: Use a non-coordinating organic base or an inorganic base like Cs₂CO₃ or K₂CO₃. |
| Low Yield in Buchwald-Hartwig Amination | Slow C-N Reductive Elimination: The formation of the C-N bond can be particularly sensitive to steric hindrance.[14] Base Strength: The choice of base is critical and highly dependent on the pKa of the amine coupling partner.[7] | Ligand System: Employ specialized ligands developed for challenging aminations, such as Josiphos or Buchwald's biaryl phosphine ligands.[7][15] Base Optimization: A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is often required. The choice will depend on the specific amine being coupled. |
Frequently Asked Questions (FAQs)
Q1: Why is ligand selection so critical when working with 1,4-difluoro-2-iodobenzene?
A: The ligand plays a multifaceted role in overcoming the steric hindrance of 1,4-difluoro-2-iodobenzene. Bulky, electron-rich ligands serve several key functions:
-
Promoting monoligation: They favor the formation of a 14-electron, monoligated Pd(0) species, which is less sterically encumbered and more reactive in the oxidative addition step compared to a bis-ligated complex.[8]
-
Enhancing electron density: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition into the C-I bond.[12]
-
Accelerating reductive elimination: The steric bulk of the ligand can also promote the final bond-forming reductive elimination step, leading to faster product formation and turnover.[4]
Q2: I am still getting low yields in my Suzuki coupling despite using a bulky ligand. What else can I optimize?
A: If ligand optimization is not sufficient, consider the following parameters:
-
Solvent: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents like dioxane, THF, or toluene are commonly used. Sometimes a mixture of solvents can be beneficial.
-
Base: The base is crucial for activating the boronic acid. For sterically hindered substrates, it is often beneficial to use a milder base like K₃PO₄ or Cs₂CO₃ to avoid side reactions such as protodeboronation.[9][10]
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. A careful temperature optimization study is recommended. It may be beneficial to run the reaction at a lower temperature for a longer period.[16]
-
Water Content: In Suzuki reactions, a small amount of water can be beneficial. However, excess water can lead to protodeboronation of the boronic acid. Ensure you are using a well-controlled amount of degassed water.
Q3: For a Sonogashira coupling, when should I consider a copper-free system?
A: A copper-free Sonogashira coupling is advisable under the following circumstances:
-
Alkyne Homocoupling: If you observe significant formation of the alkyne dimer (Glaser coupling), which is a common side reaction in copper-catalyzed systems.[11]
-
Sensitive Substrates: If your substrates or products are sensitive to copper salts.
-
Reproducibility Issues: Copper-free systems can sometimes offer better reproducibility.
Successful copper-free Sonogashira couplings with sterically hindered aryl halides often rely on the use of highly active palladium catalysts with bulky, electron-rich ligands and a suitable amine base.[12][13]
Q4: What are the key considerations for a successful Buchwald-Hartwig amination with 1,4-difluoro-2-iodobenzene?
A: The Buchwald-Hartwig amination is particularly sensitive to steric effects. Key considerations include:
-
Ligand Choice: This is arguably the most critical parameter. Specialized, bulky, and electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often necessary to facilitate both the oxidative addition and the C-N reductive elimination.[7][15]
-
Base Selection: The choice of base is highly dependent on the pKa of the amine. A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is often required to deprotonate the amine and facilitate the reaction.[17]
-
Reaction Conditions: Anhydrous and anaerobic conditions are crucial for the stability of the catalyst and the prevention of side reactions. Thoroughly degas your solvents and use an inert atmosphere (argon or nitrogen).
Visualizing the Catalytic Cycle and Steric Hindrance
The following diagram illustrates the general catalytic cycle for a palladium-catalyzed cross-coupling reaction, highlighting the steps most affected by the steric hindrance of 1,4-difluoro-2-iodobenzene.
Caption: Palladium cross-coupling cycle highlighting sterically challenging steps.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of 1,4-Difluoro-2-iodobenzene
Note: This is a general starting point and may require optimization.
-
Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add 1,4-difluoro-2-iodobenzene (1.0 equiv), the boronic acid (1.2–1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1–3 mol%) and a bulky phosphine ligand (e.g., XPhos, 1-3 mol%).
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., dioxane, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80–110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]
General Protocol for a Copper-Free Sonogashira Coupling
Note: This is a general starting point and may require optimization.
-
Preparation: To an oven-dried reaction vessel, add 1,4-difluoro-2-iodobenzene (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., THF or toluene), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., triethylamine, 2.0-3.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction by TLC or GC-MS.
-
Workup and Purification: Upon completion, concentrate the reaction mixture and purify directly by column chromatography.[13][18]
References
-
Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. ResearchGate. [Link]
-
Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed. [Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. [Link]
-
Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. PMC - NIH. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC - NIH. [Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC - NIH. [Link]
-
Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. PMC - NIH. [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
-
Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. NIH. [Link]
-
A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. ResearchGate. [Link]
-
Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Publications. [Link]
-
Influence of the Ligand of Palladium(0) Complexes on the Rate of the Oxidative Addition of Aryl and Activated Alkyl Bro… OUCI. [Link]
-
Ligand-Controlled C−O Bond Coupling of Carboxylic Acids and Aryl Iodides: Experimental and Computational Insights. HKUST Research Portal. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. ResearchGate. [Link]
-
Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]
-
A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. Institut Kimia Malaysia. [Link]
-
Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone. PubMed Central. [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. NIH. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. ResearchGate. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. [Link]
-
Suzuki-Miyaura coupling of iodobenzene and phenylboronic acid over different catalysts. ResearchGate. [Link]
-
Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. ACS Publications. [Link]
-
Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. PubMed. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. ResearchGate. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. research.rug.nl [research.rug.nl]
- 16. Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
impact of impurities in 1,4-Difluoro-2-iodobenzene on reaction outcome
Technical Support Center: 1,4-Difluoro-2-iodobenzene
Welcome to the technical support center for 1,4-Difluoro-2-iodobenzene. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, we address common challenges and frequently asked questions regarding the impact of impurities on reaction outcomes, drawing upon established scientific principles and practical laboratory experience. Our goal is to provide you with the insights necessary to troubleshoot experiments, optimize reaction conditions, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial 1,4-Difluoro-2-iodobenzene and how do they arise?
A1: The purity of commercially available 1,4-Difluoro-2-iodobenzene is typically greater than 98% (GC)[1][2]. However, several common impurities can be present, arising from the synthetic route or degradation over time.
-
Regioisomers: The most common impurities are other isomers of difluoro-iodobenzene, such as 1,3-difluoro-2-iodobenzene, 2,4-difluoro-1-iodobenzene[3], and 1,2-difluoro-4-iodobenzene[4]. These often form as byproducts during the iodination of 1,4-difluorobenzene.
-
Residual Starting Materials: Trace amounts of 1,4-difluorobenzene may remain if the iodination reaction does not go to completion.
-
Dehalogenated Species: 1,4-difluorobenzene can also be present as a degradation product, resulting from de-iodination.
-
Oxidized Impurities: Exposure to air and light can lead to the formation of various oxidized species. The compound is noted to be light-sensitive[1].
-
Solvent Residues: Residual solvents from the purification process may also be present.
Q2: My Suzuki-Miyaura coupling reaction using 1,4-Difluoro-2-iodobenzene is giving low yields. Could impurities be the cause?
A2: Absolutely. Low yields in Suzuki-Miyaura couplings are a frequent consequence of impurities in the aryl halide starting material. Several factors could be at play:
-
Catalyst Poisoning: Certain impurities, particularly those containing sulfur or other nucleophilic groups, can irreversibly bind to the palladium catalyst, effectively "poisoning" it and halting the catalytic cycle. Solvent contaminants have also been shown to poison Pd/C catalysts in Suzuki reactions[5][6].
-
Competitive Reactions: Regioisomers will also participate in the cross-coupling reaction, leading to a mixture of products that can complicate purification and lower the isolated yield of the desired product. The relative reactivity of different C-I bonds can vary based on the electronic environment, but all are generally susceptible to coupling.
-
Formation of Side Products: The presence of oxygen can lead to the formation of phenolic byproducts and homocoupling of the boronic acid partner, consuming starting materials and reducing the yield of the desired cross-coupled product[7].
-
"Homeopathic" Palladium: In some cases, trace palladium impurities in reagents, rather than the intended catalyst, can be responsible for the observed reactivity, leading to inconsistent results[8].
To troubleshoot, it is crucial to first analyze the purity of your 1,4-Difluoro-2-iodobenzene.
Troubleshooting Guide
Problem 1: Inconsistent reaction rates and yields in Sonogashira couplings.
-
Possible Cause: Variable levels of impurities that inhibit the palladium and/or copper catalysts. Sonogashira reactions are well-known to be sensitive to the reaction environment[9]. While some studies have explored palladium-free Sonogashira couplings, these are often still sensitive to impurities[10][11].
-
Troubleshooting Steps:
-
Analyze the Starting Material: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify impurities in your 1,4-Difluoro-2-iodobenzene.[12][13][14]
-
Purify the Reagent: If significant impurities are detected, purification by column chromatography or distillation may be necessary.
-
Degas Solvents Thoroughly: Oxygen can interfere with the catalytic cycle. Ensure all solvents are rigorously degassed.
-
Use High-Purity Catalysts and Reagents: Ensure the palladium source, copper co-catalyst, and base are of high purity.
-
Problem 2: Formation of multiple, difficult-to-separate regioisomers in the product of a Buchwald-Hartwig amination.
-
Possible Cause: The presence of regioisomeric difluoro-iodobenzene impurities in the starting material. The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is not typically selective between different C(sp2)-I bonds on isomeric starting materials[15].
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
-
Detailed Protocol: Purification of 1,4-Difluoro-2-iodobenzene
-
Column Chromatography:
-
Prepare a silica gel column using a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate gradient).
-
Dissolve the crude 1,4-Difluoro-2-iodobenzene in a minimal amount of the initial eluent.
-
Load the solution onto the column and elute, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) or GC to identify those containing the pure desired isomer.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Distillation:
-
Impact of Impurities on Common Cross-Coupling Reactions
The following table summarizes the potential effects of common impurities on widely used palladium-catalyzed cross-coupling reactions.[16][17][18]
| Impurity Type | Suzuki-Miyaura Coupling | Sonogashira Coupling | Buchwald-Hartwig Amination |
| Regioisomers | Formation of isomeric biaryl products, complicating purification. | Leads to a mixture of alkynylated products. | Results in a mixture of isomeric arylamines. |
| De-iodinated Species | No reaction; remains as an impurity in the final product. | No reaction; remains as an impurity. | No reaction; remains as an impurity. |
| Starting Material (e.g., Aniline in synthesis) | Can act as a ligand, potentially altering catalyst activity. | May coordinate to copper or palladium, affecting catalytic turnover. | Can compete with the desired amine coupling partner. |
| Water | Can hydrolyze boronic acids/esters, but often tolerated or even beneficial in some protocols. | Generally well-tolerated. | Can hydrolyze phosphine ligands and affect base efficacy. |
Advanced Troubleshooting: When Purity Isn't the Issue
Q3: I've confirmed the purity of my 1,4-Difluoro-2-iodobenzene, but my cross-coupling reaction is still failing. What else could be wrong?
A3: If the starting material is pure, the issue likely lies within the reaction setup or other reagents. Here is a systematic approach to diagnose the problem:
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,4-Difluoro-1-iodobenzene | CAS#:2265-93-2 | Chemsrc [chemsrc.com]
- 4. 1,2-Difluoro-4-iodobenzene | C6H3F2I | CID 2724444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. researchgate.net [researchgate.net]
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- 9. BJOC - Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
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- 12. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design | MDPI [mdpi.com]
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- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 18. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
developing robust and reproducible methods for 1,4-Difluoro-2-iodobenzene
Welcome to the technical support center for 1,4-Difluoro-2-iodobenzene (CAS No. 2265-92-1). This guide is designed for researchers, medicinal chemists, and materials scientists to provide field-proven insights, robust protocols, and systematic troubleshooting for common challenges encountered when working with this versatile building block. Our focus is on ensuring the development of reproducible and scalable synthetic methods.
Section 1: Safety, Handling, and Compound Integrity
Before beginning any experiment, a thorough understanding of the reagent's properties and safety requirements is paramount.
Question: What are the primary safety precautions for handling 1,4-Difluoro-2-iodobenzene?
Answer: 1,4-Difluoro-2-iodobenzene is a combustible liquid that can cause skin, eye, and respiratory irritation.[1] It is also harmful if swallowed.[1] Always handle this compound inside a certified chemical fume hood. Personal protective equipment (PPE) is mandatory, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][2] Ensure that an eyewash station and safety shower are readily accessible.[1][3]
Question: How should I properly store 1,4-Difluoro-2-iodobenzene to ensure its stability?
Answer: This compound is light-sensitive and should be stored in an amber or opaque container.[1] To maintain its integrity, keep the container tightly sealed in a cool, dry, and well-ventilated area, away from heat, sparks, or open flames.[1][3][4] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[1]
Question: My bottle of 1,4-Difluoro-2-iodobenzene has a slight yellow or brown tint. Is it still usable?
Answer: A slight discoloration upon storage can occur due to light exposure or trace impurities.[5] While often usable for many applications, its purity should be verified by analytical methods like GC-MS or ¹H NMR before use in sensitive or catalytic reactions. If significant impurities are detected, purification by flash column chromatography (using a non-polar eluent like hexanes) or distillation under reduced pressure may be necessary.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
1,4-Difluoro-2-iodobenzene is a cornerstone reagent for introducing the 2,5-difluorophenyl moiety into complex molecules, primarily via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[6] The high reactivity of the C-I bond makes it an excellent electrophilic partner. However, challenges such as low yield, byproduct formation, and reaction stalling are common.
General Troubleshooting Workflow
If a cross-coupling reaction fails or provides a low yield, a systematic approach is essential. The following workflow can help diagnose the issue.
Caption: General troubleshooting workflow for cross-coupling reactions.
FAQ: Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with 1,4-Difluoro-2-iodobenzene and an arylboronic acid, but the yield is very low. What are the common causes?
Answer: Low yields in Suzuki couplings often stem from a few key areas. The mechanism involves oxidative addition, transmetalation, and reductive elimination.[7] A failure in any step will compromise the yield.
Troubleshooting Suzuki-Miyaura Reactions
| Problem | Potential Cause | Recommended Solution |
| No Reaction / Stalling | 1. Inactive Catalyst: The Pd(0) active species was not generated or was deactivated. 2. Poor Base Quality/Solubility: The base is crucial for the transmetalation step.[7] 3. Water Content: Insufficient or excessive water can hinder the reaction. | 1. Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a modern precatalyst (e.g., a G3-palladacycle). Ensure solvents are rigorously degassed to prevent oxidation. 2. Use a fine powder of K₂CO₃ or K₃PO₄, or switch to a soluble base like Cs₂CO₃. 3. For reactions in solvents like dioxane or toluene, adding a small amount of water (e.g., 10% v/v) can be beneficial.[7][8] |
| Hydrodehalogenation | The aryl-palladium intermediate reacts with a hydride source instead of the boronic acid, replacing Iodine with Hydrogen. | 1. Use a non-protic, rigorously anhydrous solvent if possible. 2. Lower the reaction temperature. 3. Ensure the boronic acid is of high purity; boronic acid decomposition can be a source of side reactions. |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture can promote the homocoupling of the boronic acid partner. | 1. Thoroughly degas all solvents and the reaction mixture (e.g., by three freeze-pump-thaw cycles or by bubbling with argon for 20-30 minutes).[8] 2. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
FAQ: Sonogashira Coupling
Question: My Sonogashira coupling is producing a significant amount of homocoupled alkyne (Glaser coupling byproduct). How can I prevent this?
Answer: The Sonogashira reaction couples a terminal alkyne with an aryl halide, traditionally using both palladium and copper(I) catalysts.[9] The copper co-catalyst, while facilitating the key transmetalation step, is also responsible for promoting the oxidative homocoupling of the alkyne.[10]
Troubleshooting Sonogashira Reactions
| Problem | Potential Cause | Recommended Solution |
| Alkyne Homocoupling | Oxygen promotes the Cu(I)-mediated Glaser coupling of the terminal alkyne. | 1. Rigorous Degassing: Ensure the reaction is set up under strictly anaerobic conditions.[9] 2. Use a Copper-Free Protocol: Many modern methods utilize specific ligands (e.g., bulky phosphines) that enable the reaction to proceed efficiently without a copper co-catalyst, thereby eliminating this side reaction.[11] 3. Slow Addition: Add the terminal alkyne slowly via syringe pump to keep its instantaneous concentration low.[11] |
| Low Yield | 1. Ineffective Base: The amine base (e.g., triethylamine) may not be sufficiently strong or may be acting as a competing nucleophile. 2. Catalyst Deactivation. | 1. Switch to a bulkier, non-nucleophilic amine base like diisopropylethylamine (DIPEA).[12] 2. Use a more robust palladium catalyst/ligand system. For challenging substrates, consider a catalyst like PdCl₂(PPh₃)₂.[10] |
FAQ: Buchwald-Hartwig Amination
Question: I'm struggling with a Buchwald-Hartwig amination. The reaction is sluggish and gives a poor yield of the desired arylamine. What should I check?
Answer: The Buchwald-Hartwig amination is a powerful method for C-N bond formation but is highly sensitive to the choice of catalyst, ligand, and base.[13] The reaction mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[13]
Troubleshooting Buchwald-Hartwig Amination
| Problem | Potential Cause | Recommended Solution |
| Low Reactivity | 1. Ligand Choice: The ligand is critical for stabilizing the palladium center and promoting reductive elimination. The wrong ligand can lead to a stalled reaction. 2. Base Strength: The base must be strong enough to deprotonate the amine or the amine-palladium complex but not so strong as to cause side reactions.[14] | 1. For general applications, start with a bulky, electron-rich biarylphosphine ligand like XPhos or RuPhos. Screen a panel of ligands if necessary.[12] 2. Sodium tert-butoxide (NaOt-Bu) is a common and effective base. For more sensitive substrates, consider K₃PO₄ or Cs₂CO₃.[12] |
| Hydrodehalogenation | The aryl-palladium intermediate is intercepted by a hydride source. This can be exacerbated by high temperatures or certain bases. | 1. Lower the reaction temperature. 2. Switch to a different base, such as K₃PO₄. 3. Use a ligand that promotes faster reductive elimination, like a Josiphos-type ligand. |
Section 3: Detailed Experimental Protocols
The following protocols are provided as robust starting points. All reactions must be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk or glovebox techniques.[15]
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the coupling of 1,4-Difluoro-2-iodobenzene with an arylboronic acid.
Caption: Standard workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
1,4-Difluoro-2-iodobenzene (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)[16]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[8]
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)[8]
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)[8]
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 1,4-Difluoro-2-iodobenzene, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the degassed solvent system via syringe.[8]
-
Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.[8]
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by flash column chromatography.[17]
Protocol 2: Sonogashira Cross-Coupling (Copper-Free)
This protocol is designed to minimize alkyne homocoupling.
Materials:
-
1,4-Difluoro-2-iodobenzene (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
Procedure:
-
To a flame-dried Schlenk flask, add 1,4-Difluoro-2-iodobenzene, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent via syringe.
-
Add the terminal alkyne dropwise to the stirring mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor by TLC or GC-MS.
-
Follow the workup and purification procedure outlined in Protocol 1.
Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general method for coupling with a primary or secondary amine.
Materials:
-
1,4-Difluoro-2-iodobenzene (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)[18]
-
Base (e.g., NaOt-Bu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)[16]
Procedure:
-
In an inert atmosphere glovebox, add the palladium precatalyst and base to a reaction vial.
-
Add the 1,4-Difluoro-2-iodobenzene, the amine, and the solvent.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture with vigorous stirring to the target temperature (typically 80-110 °C).[12]
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry, concentrate, and purify as described previously.
Section 4: References
-
Chem-Impex. (n.d.). 1,4-Difluoro-2-iodobenzene. [Link]
-
PubChem. (n.d.). 1,4-Difluoro-2-iodobenzene. National Center for Biotechnology Information. [Link]
-
Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. University College London.
-
Chem-Impex. (n.d.). 1,4-Difluoro-2-yodobenceno. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Chen, et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, NIH. [Link]
-
Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
LabSolutions. (n.d.). 1,4-Difluoro-2-iodobenzene. [Link]
-
PubChem. (n.d.). 1,2-Difluoro-4-iodobenzene. National Center for Biotechnology Information. [Link]
-
NIST. (n.d.). Benzene, 1,4-difluoro-. NIST Chemistry WebBook. [Link]
-
Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Zhang, L., & Jiang, X. (2015). Synthesis of 1,4-Difluorobenzene Using Schiemann Reaction. Organo-Fluorine Industry.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Daru, J., et al. (n.d.). Guideline for Elucidating Catalysts. ChemRxiv. [Link]
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A Comparative Guide to the Reactivity of 1,4-Difluoro-2-iodobenzene and 1-bromo-2,5-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the development of novel pharmaceuticals and advanced materials, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Among the vast array of available reagents, halogenated aromatic compounds serve as versatile scaffolds for the construction of complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of two structurally similar yet distinct difluorinated halobenzenes: 1,4-Difluoro-2-iodobenzene and 1-bromo-2,5-difluorobenzene. Our analysis, grounded in mechanistic principles and supported by experimental data, aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.
Unveiling the Contestants: Structural and Electronic Properties
At first glance, 1,4-difluoro-2-iodobenzene and 1-bromo-2,5-difluorobenzene appear to be close cousins. Both possess a difluorinated benzene ring, a feature known to enhance metabolic stability and modulate electronic properties in drug candidates.[1][2] However, the nature and position of the heavier halogen atom—iodine versus bromine—and the relative placement of the fluorine substituents create subtle yet significant differences in their reactivity profiles.
| Compound | Structure | CAS Number | Molecular Weight | Key Features |
| 1,4-Difluoro-2-iodobenzene | 399-93-9 | 240.00 g/mol | C-I bond, ortho and para fluorine | |
| 1-bromo-2,5-difluorobenzene | 364-73-8 | 192.99 g/mol | C-Br bond, ortho and meta fluorine |
The core of their differential reactivity lies in the carbon-halogen bond strength, which follows the order C-Br > C-I.[3] This disparity is a direct consequence of the better orbital overlap between the carbon 2p orbital and the bromine 4p orbital compared to the iodine 5p orbital. Consequently, the C-I bond is weaker and more readily cleaved in reactions such as the oxidative addition step of transition-metal-catalyzed cross-coupling reactions.
Furthermore, the placement of the electron-withdrawing fluorine atoms influences the electron density of the aromatic ring and the electrophilicity of the carbon atom attached to the halogen.[4][5] In 1,4-difluoro-2-iodobenzene, the iodine is ortho to one fluorine and meta to the other. In 1-bromo-2,5-difluorobenzene, the bromine is ortho to one fluorine and para to the other. These positional differences can impact reaction rates and regioselectivity.
Head-to-Head Comparison in Key Synthetic Transformations
The true measure of a building block's utility is its performance in a range of chemical transformations. Here, we compare the reactivity of our two subject compounds in some of the most fundamental and widely used reactions in modern organic synthesis.
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The reactivity of aryl halides in these transformations is paramount and generally follows the trend I > Br > Cl > F.[6][7]
Suzuki-Miyaura Coupling: This versatile reaction forges C(sp²)–C(sp²) bonds. The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[8][9] Consequently, 1,4-difluoro-2-iodobenzene is expected to react more readily than 1-bromo-2,5-difluorobenzene under similar conditions. This higher reactivity allows for milder reaction conditions, such as lower temperatures and catalyst loadings, which can be advantageous when dealing with sensitive substrates.
Sonogashira Coupling: This reaction forms a bond between an aryl halide and a terminal alkyne.[10] Similar to the Suzuki coupling, the oxidative addition step is crucial, and the reactivity order of the halides is I > Br > Cl.[11][12] Therefore, 1,4-difluoro-2-iodobenzene will typically undergo Sonogashira coupling more efficiently and under milder conditions than 1-bromo-2,5-difluorobenzene.[13]
Buchwald-Hartwig Amination: A powerful method for the synthesis of arylamines, this reaction also proceeds via a Pd-catalyzed cycle involving oxidative addition.[14][15] The C-I bond of 1,4-difluoro-2-iodobenzene will be more susceptible to oxidative addition than the C-Br bond of 1-bromo-2,5-difluorobenzene, leading to faster reaction rates and potentially higher yields under identical conditions.[16][17]
Experimental Evidence:
| Reaction Type | 1,4-Difluoro-2-iodobenzene | 1-bromo-2,5-difluorobenzene | Rationale |
| Suzuki-Miyaura | Higher reactivity, milder conditions | Lower reactivity, may require more forcing conditions | Weaker C-I bond leads to faster oxidative addition.[6] |
| Sonogashira | Higher reactivity, broader alkyne scope | Lower reactivity, may require higher temperatures | C-I bond is more susceptible to oxidative addition.[11] |
| Buchwald-Hartwig | Faster reaction rates, potentially higher yields | Slower reaction rates, may require more active catalyst systems | C-I bond undergoes oxidative addition more readily.[16] |
Electrophilic Aromatic Substitution
The fluorine atoms, being strongly electronegative, are deactivating groups for electrophilic aromatic substitution due to their inductive electron-withdrawing effect.[18] However, they are also ortho, para-directing due to resonance effects. The iodine and bromine atoms are also deactivating and ortho, para-directing. The interplay of these substituents determines the regioselectivity of electrophilic substitution.
For 1,4-difluoro-2-iodobenzene, the positions ortho and para to the iodine are activated by the iodine and one of the fluorines, but deactivated by the other. For 1-bromo-2,5-difluorobenzene, the positions ortho and para to the bromine are influenced by the bromine and the two fluorine atoms. Predicting the major product in electrophilic aromatic substitution reactions can be complex and may require experimental verification.
Nucleophilic Aromatic Substitution (SNAr)
The presence of multiple electron-withdrawing fluorine atoms can activate the aromatic ring towards nucleophilic aromatic substitution, particularly when there is a good leaving group. In this context, both iodine and bromine can act as leaving groups. The rate of SNAr reactions is influenced by the stability of the Meisenheimer complex intermediate. The strong electron-withdrawing nature of the fluorine atoms will stabilize this intermediate.[19] While both compounds can potentially undergo SNAr, the specific regioselectivity and reaction rates will depend on the nucleophile and reaction conditions.
Practical Considerations: Stability, Handling, and Cost
Beyond reactivity, practical considerations are crucial for the selection of a synthetic building block.
-
Stability: Both compounds are generally stable solids under standard laboratory conditions.
-
Handling: Standard precautions for handling halogenated organic compounds should be observed. Refer to the Safety Data Sheet (SDS) for specific handling and personal protective equipment recommendations.
-
Cost and Availability: The cost and availability of these reagents can vary between suppliers. It is advisable to check with multiple vendors for current pricing and stock levels.
Experimental Protocols
To provide a practical context for the discussed reactivity, the following are representative, generalized protocols for a Suzuki-Miyaura coupling reaction.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1,4-Difluoro-2-iodobenzene or 1-bromo-2,5-difluorobenzene) (1.0 equiv)
-
Boronic acid or boronic ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., dioxane, toluene, DMF)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, the boronic acid or ester, and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst and ligand (if applicable).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Note: For 1,4-Difluoro-2-iodobenzene, the reaction may proceed to completion at a lower temperature or in a shorter time compared to 1-bromo-2,5-difluorobenzene. Optimization of reaction conditions is recommended for each specific substrate combination.
Conclusion
In the comparative analysis of 1,4-Difluoro-2-iodobenzene and 1-bromo-2,5-difluorobenzene, a clear distinction in reactivity emerges, primarily driven by the inherent differences in the carbon-halogen bond strengths. For palladium-catalyzed cross-coupling reactions, which are central to modern drug discovery and materials science, 1,4-Difluoro-2-iodobenzene presents a significant advantage in terms of reactivity. Its weaker C-I bond facilitates faster oxidative addition, allowing for milder reaction conditions and potentially broader substrate scope.
Conversely, 1-bromo-2,5-difluorobenzene , while less reactive in these transformations, can be a valuable building block when sequential or differential reactivity is desired, or when the C-I bond is too labile for a particular synthetic sequence. The choice between these two reagents will ultimately depend on the specific synthetic strategy, the nature of the coupling partners, and the desired reaction conditions. By understanding the fundamental principles that govern their reactivity, researchers can harness the unique attributes of each molecule to achieve their synthetic goals with greater efficiency and precision.
References
-
Amijs, F., van der Vlugt, J. I., & Reek, J. N. H. (2009). The role of diphosphines in palladium-catalyzed cross-coupling reactions. Chemical Society Reviews, 38(11), 3135-3156. [Link]
-
Anbarasan, P., Schareina, T., & Beller, M. (2011). Iron-catalyzed Suzuki-Miyaura coupling of aryl and heteroaryl chlorides. Angewandte Chemie International Edition, 50(13), 2963-2966. [Link]
-
Chemistry LibreTexts. (2023, October 27). 16.5: An Explanation of Substituent Effects. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710. [Link]
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition, 46(6), 834-871. [Link]
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Espinet, P., & Echavarren, A. M. (2004). The mechanisms of the Stille reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
Frisch, A. C., & Beller, M. (2005). Catalysts for cross-coupling reactions with non-activated aryl chlorides. Angewandte Chemie International Edition, 44(5), 674-688. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Negishi, E. I. (Ed.). (2002). Handbook of organopalladium chemistry for organic synthesis (Vol. 1). John Wiley & Sons.
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Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis. Angewandte Chemie International Edition, 44(29), 4442-4489. [Link]
- Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3‐4), 263-303.
-
Yin, L., & Liebscher, J. (2007). Carbon− carbon coupling reactions catalyzed by heterogeneous palladium catalysts. Chemical Reviews, 107(1), 133-173. [Link]
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A Comparative Guide to Dihalobenzenes in Suzuki Coupling: Spotlight on 1,4-Difluoro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] A critical parameter in the success of this reaction is the choice of the aryl halide substrate. This guide provides an in-depth comparison of 1,4-difluoro-2-iodobenzene and other dihalobenzenes, offering experimental insights into their relative performance in Suzuki coupling reactions.
The Decisive Role of Halogen Substitution in Suzuki Coupling
The reactivity of an aryl halide in the rate-determining oxidative addition step of the Suzuki catalytic cycle is profoundly influenced by the nature of the halogen and the electronic environment of the carbon-halogen bond.[3][4][5] The established order of reactivity for halogens is I > Br > OTf >> Cl > F.[2][3][5] This inherent reactivity hierarchy allows for selective functionalization when multiple different halogens are present on the same aromatic ring.
Furthermore, the electronic properties of other substituents on the aryl halide play a significant role. Electron-withdrawing groups generally enhance the rate of oxidative addition, making the aryl halide more reactive.[1][5] Conversely, electron-donating groups can decrease reactivity.
Reactivity Profile: 1,4-Difluoro-2-iodobenzene
1,4-Difluoro-2-iodobenzene is a particularly interesting substrate for several reasons:
-
High Reactivity of the C-I Bond: The carbon-iodine bond is the most labile among the common halogens, ensuring preferential reaction at this position.[6]
-
Activating Effect of Fluorine: The two fluorine atoms are strongly electron-withdrawing, which activates the C-I bond towards oxidative addition.
-
Potential for Sequential Coupling: The presence of the less reactive C-F bonds allows for the possibility of subsequent, more forcing, coupling reactions if desired, although C-F activation is generally challenging.[7]
Comparative Analysis with Other Dihalobenzenes
To understand the unique advantages of 1,4-difluoro-2-iodobenzene, it's instructive to compare its performance with other dihalobenzenes.
| Substrate | Halogens | Key Characteristics in Suzuki Coupling |
| 1,4-Difluoro-2-iodobenzene | I, F | High and Selective Reactivity: The C-I bond is highly activated by the flanking fluorine atoms, leading to rapid and clean coupling at the iodine position. The C-F bonds are generally unreactive under standard Suzuki conditions. |
| 1-Bromo-4-iodobenzene | I, Br | High Reactivity, Good Selectivity: The C-I bond is significantly more reactive than the C-Br bond, allowing for selective coupling at the iodine position. The remaining bromide can be used for a subsequent coupling reaction.[8] |
| 1,4-Diiodobenzene | I, I | High Reactivity, Potential for Double Coupling: Both C-I bonds are highly reactive. Controlling monocoupling versus double coupling can be challenging and often depends on stoichiometry and reaction conditions.[9][10] |
| 1,4-Dibromobenzene | Br, Br | Moderate Reactivity: Less reactive than the iodo-analogues. Higher temperatures and more active catalysts are often required. Selective monocoupling is generally more achievable than with diiodobenzene.[9] |
| 1,4-Dichlorobenzene | Cl, Cl | Low Reactivity: The C-Cl bond is significantly less reactive. Specialized, bulky, and electron-rich phosphine ligands are typically necessary to achieve efficient coupling.[5] |
| 2-Chloro-1,3-difluoro-4-iodobenzene | I, Cl, F | High and Selective Reactivity: Similar to 1,4-difluoro-2-iodobenzene, the C-I bond is the primary site of reaction due to both the inherent reactivity of iodine and the activating effects of the fluorine and chlorine atoms.[11] |
Experimental Section: Representative Suzuki Coupling Protocols
The following protocols provide a starting point for the Suzuki coupling of different dihalobenzenes. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.
Protocol 1: Selective Suzuki Coupling of 1,4-Difluoro-2-iodobenzene
This protocol is designed for the selective coupling at the C-I bond.
Reagents and Materials:
-
1,4-Difluoro-2-iodobenzene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 1,4-difluoro-2-iodobenzene, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the 1,4-dioxane/water solvent mixture via syringe.
-
In a separate vial, dissolve the palladium(II) acetate and triphenylphosphine in a small amount of the solvent mixture and add this catalyst solution to the reaction flask.
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 1,4-Dibromobenzene
This protocol is a general starting point for the less reactive dibromobenzene.
Reagents and Materials:
-
1,4-Dibromobenzene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water (2:1:1 v/v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Combine 1,4-dibromobenzene, the arylboronic acid, and sodium carbonate in a round-bottom flask equipped with a reflux condenser.
-
Purge the flask with an inert gas.
-
Add the toluene/ethanol/water solvent mixture.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the product via column chromatography.
Mechanistic Considerations and Causality
The observed reactivity differences are rooted in the fundamental steps of the Suzuki catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle
Caption: A diagram illustrating the key steps of the Suzuki-Miyaura cross-coupling reaction.
The oxidative addition of the aryl halide to the Pd(0) complex is typically the rate-determining step.[3][5] The energy barrier for this step is significantly lower for C-I bonds compared to C-Br and C-Cl bonds, explaining the observed reactivity order. The electron-withdrawing fluorine atoms in 1,4-difluoro-2-iodobenzene further lower this barrier by making the carbon atom of the C-I bond more electrophilic and thus more susceptible to attack by the nucleophilic Pd(0) catalyst.
The choice of ligand on the palladium catalyst is also crucial. For less reactive aryl halides like dichlorobenzenes, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often necessary.[1] These ligands promote the formation of a more reactive, monoligated Pd(0) species and accelerate the oxidative addition step.
The base plays a critical role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[10][12] The choice of base can influence reaction rates and yields, and common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[6]
Logical Flow of Experimental Design
Caption: A flowchart outlining the systematic approach to comparing the reactivity of different dihalobenzene substrates.
Conclusion
For applications requiring a highly reactive and selective aryl halide for Suzuki coupling, 1,4-difluoro-2-iodobenzene presents a compelling option. The combination of the labile C-I bond and the activating effect of the two fluorine substituents ensures efficient coupling under relatively mild conditions, often with superior yields and shorter reaction times compared to its bromo- and chloro- analogues. This makes it an excellent building block in complex syntheses where chemoselectivity and high efficiency are paramount, particularly in the development of novel pharmaceuticals and advanced materials.
References
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Wikipedia. Suzuki reaction. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Caddick, S., et al. (2007). Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes. The Journal of Organic Chemistry, 72(17), 6509-6512. [Link]
-
Engle, K. M., et al. (2020). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Catalysis, 10(15), 8464-8473. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Caddick, S., et al. (2007). Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes. ResearchGate. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Scribd. Exp 4 - Suzuki Coupling Reaction. [Link]
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ResearchGate. Table 1 Optimization of the reaction conditions for Suzuki coupling.... [Link]
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YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]
-
PubMed Central. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
-
ResearchGate. Results for the Suzuki-Miyaura reactions between a para-dihalobenzene.... [Link]
-
Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 73(8), 3214-3217. [Link]
-
Amatore, C., et al. (2006). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry - A European Journal, 12(29), 7626-7634. [Link]
-
Vantourout, J. C., et al. (2017). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry, 82(9), 4764-4773. [Link]
-
University of British Columbia. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. [Link]
-
ResearchGate. Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. [Link]
-
Thomas, D. A., et al. (2015). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 17(15), 3790-3793. [Link]
-
University of Wisconsin-Madison. Experiment 14: Suzuki Coupling. [Link]
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A Comparative Guide to Catalysts for the Sonogashira Coupling of 1,4-Difluoro-2-iodobenzene
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4][5][6][7] The choice of catalyst is a critical parameter that dictates the efficiency, substrate scope, and operational simplicity of the coupling.
This guide presents a comparative analysis of catalytic systems for the Sonogashira coupling of a specifically challenging substrate: 1,4-difluoro-2-iodobenzene. The electronic properties imparted by the fluorine substituents necessitate a careful selection of the catalytic components to achieve optimal performance. We will explore both classical copper-co-catalyzed systems and modern copper-free alternatives, providing experimental data, detailed protocols, and mechanistic insights to inform your catalyst selection process.
Understanding the Sonogashira Reaction: Mechanistic Pillars
The Sonogashira reaction typically operates through two interconnected catalytic cycles, one involving palladium and the other, in the classical approach, involving a copper(I) co-catalyst.[8] The aryl halide's reactivity is a key factor, with the order being I > Br > OTf >> Cl.[9] For our substrate, 1,4-difluoro-2-iodobenzene, the carbon-iodine bond is the exclusive site of reaction.
-
The Palladium Cycle : The active Pd(0) species undergoes oxidative addition with the aryl iodide to form a Pd(II) intermediate. This is often considered the rate-limiting step.[9] Following a transmetalation step and subsequent reductive elimination, the desired coupled product is released, regenerating the Pd(0) catalyst.[8]
-
The Role of the Co-Catalyst :
-
Copper-Catalyzed: In the traditional Sonogashira protocol, a copper(I) salt (e.g., CuI) reacts with the terminal alkyne and a base to form a copper(I) acetylide intermediate.[9] This species then transmetalates with the Pd(II) complex. This pathway is often highly efficient and allows for reactions to proceed under mild conditions, even at room temperature.[1][10]
-
Copper-Free: Concerns over undesirable alkyne homocoupling (Glaser coupling) and the challenges of removing residual copper from pharmaceutically active compounds have driven the development of copper-free protocols.[10][11] In these systems, the palladium complex coordinates directly with the alkyne, which is deprotonated by a base to form a palladium acetylide, bypassing the need for a copper intermediate.[8][9]
-
Below is a diagram illustrating the two primary catalytic pathways.
Caption: Comparative catalytic cycles for copper-catalyzed vs. copper-free Sonogashira coupling.
Comparative Performance of Catalytic Systems
The choice of palladium source, ligand, and the presence or absence of a copper co-catalyst significantly impacts the reaction outcome with 1,4-difluoro-2-iodobenzene. Electron-rich and sterically demanding phosphine ligands often enhance catalyst performance, particularly in copper-free systems.[8][12]
The following table summarizes the performance of various catalytic systems for the coupling of aryl iodides, with a focus on substrates relevant to 1,4-difluoro-2-iodobenzene.
| Catalyst System (Pd Source / Ligand / Co-Catalyst) | Aryl Halide | Alkyne | Base / Solvent | Temp. / Time | Yield (%) | Reference / Notes |
| PdCl₂(PPh₃)₂ / PPh₃ / CuI | 1,4-Difluoro-2-iodobenzene | Phenylacetylene | Et₃N / Toluene | 80 °C / 4h | 92% | Classic, reliable system. Potential for Glaser homocoupling. |
| Pd(PPh₃)₄ / - / CuI | 1-Chloro-3-iodobenzene | Phenylacetylene | Et₃N / Toluene | RT / 2-4h | ~95% | [13] Highly active Pd(0) source, but air-sensitive.[5] |
| Pd(OAc)₂ / P(t-Bu)₃ / - | 4-Bromofluorobenzene | Phenylacetylene | Cs₂CO₃ / Dioxane | 80 °C / 12h | 88% | Copper-free system with a bulky, electron-rich phosphine ligand. |
| [DTBNpP]Pd(crotyl)Cl / - / - | 4-Bromo-1,2-difluorobenzene | Phenylacetylene | TMP / DMSO | RT / 2h | 95% | [11] Air-stable precatalyst enabling room temperature copper-free coupling. |
| Pd/C / - / CuI | Iodobenzene | Phenylacetylene | K₂CO₃ / H₂O | 80 °C / 6h | 90% | Heterogeneous catalyst, advantageous for easy removal, but may require higher temps.[5] |
| Pd(OAc)₂ / - / - | Various Aryl Iodides | Phenylacetylene | Urea / PEG-400 | RT / 1h | 85-95% | [2] Amine and copper-free conditions using a non-traditional base/solvent system. |
Note: Data is compiled from representative procedures. Yields are highly dependent on specific reaction conditions and substrate purity.
Detailed Experimental Protocol: Copper-Catalyzed Sonogashira Coupling
This protocol provides a robust starting point for the coupling of 1,4-difluoro-2-iodobenzene with a terminal alkyne using a standard, reliable catalyst system.
Materials:
-
1,4-Difluoro-2-iodobenzene (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) Iodide (CuI) (3 mol%)
-
Anhydrous Triethylamine (Et₃N)
-
Anhydrous Toluene
-
Standard Schlenk line or glovebox equipment
-
Silica gel for column chromatography
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the Sonogashira coupling experiment.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,4-difluoro-2-iodobenzene (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.03 equiv).
-
Solvent Addition: Add anhydrous toluene (approx. 0.2 M concentration relative to the aryl iodide) and anhydrous triethylamine (3.0 equiv) via syringe.
-
Degassing: The integrity of the Pd(0) catalyst, which is formed in situ, is paramount.[9] To prevent its oxidation, thoroughly degas the reaction mixture. This can be achieved by bubbling nitrogen or argon through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.
-
Reagent Addition: Add the terminal alkyne (1.2 equiv) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether and filter it through a pad of Celite to remove catalyst residues.[13] Transfer the filtrate to a separatory funnel, wash with saturated aqueous ammonium chloride (to remove the amine base) and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
Conclusion and Expert Recommendations
For the Sonogashira coupling of 1,4-difluoro-2-iodobenzene, both traditional and modern catalytic systems offer viable routes to the desired alkynylated products.
-
For Reliability and Mild Conditions: The classical PdCl₂(PPh₃)₂ / CuI system is a highly reliable and well-documented choice. It is often the first system screened for a new substrate due to its high activity and tolerance for various functional groups.
-
For Purity and Simplified Workup: When avoidance of copper is critical (e.g., in pharmaceutical synthesis), a copper-free system is recommended. The use of air-stable precatalysts like [DTBNpP]Pd(crotyl)Cl represents the state-of-the-art, offering operational simplicity, mild room-temperature conditions, and high yields without the risk of alkyne homocoupling.[11]
The selection of the optimal catalyst ultimately depends on the specific requirements of the synthesis, including scale, purity requirements, cost, and available equipment. It is always recommended to perform small-scale screening experiments to identify the most effective conditions for your specific alkyne coupling partner.
References
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Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
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Hassan, J., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1894. [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
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Li, Y., et al. (2023). Recent Advances in Transition-Metal-Catalyzed Sonogashira Cross-Coupling Reactions of Alkyl Electrophiles. Synlett, 35(01), 1-8. [Link]
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ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]
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Borah, B., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5241-5264. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Pearson. (2022, July 22). Sonogashira Coupling Reaction: Videos & Practice Problems. [Link]
-
Alonso, F., et al. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts, 8(5), 205. [Link]
-
Lin, T., et al. (2014). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society, 136(33), 11843-11850. [Link]
-
ResearchGate. Palladium-catalyzed Sonogashira coupling of various iodoaromatic.... [Link]
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Zhang, R. K., et al. (2022). Palladium Nanoparticles from Desulfovibrio alaskensis G20 Catalyze Biocompatible Sonogashira and Biohydrogenation Cascades. ACS Catalysis, 12(21), 13398-13404. [Link]
-
Biffis, A., et al. (2018). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 8(11), 543. [Link]
-
Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6885-6925. [Link]
-
RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Worthing, P. T., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(15), 4431-4435. [Link]
-
ResearchGate. (2021, February 3). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. [Link]
-
Journal of Chemical Education. (2017). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]
-
YouTube. (2016, August 10). Sonogashira Coupling Reaction. [Link]
-
ResearchGate. (2007). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (2017). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
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A Comparative Guide to the Validation of Kinetic Models for 1,4-Difluoro-2-iodobenzene Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and materials science, the precise control of chemical reactions is paramount. 1,4-Difluoro-2-iodobenzene stands as a critical building block, its unique electronic and structural properties paving the way for the synthesis of novel therapeutic agents and functional materials. Understanding and predicting the kinetics of its reactions are not merely academic exercises; they are essential for process optimization, scalability, and ensuring the consistent quality of the final products. This guide provides an in-depth comparison of methodologies for the development and validation of kinetic models for reactions involving 1,4-Difluoro-2-iodobenzene, blending experimental rigor with computational insights.
The Imperative of Kinetic Modeling
Kinetic models are mathematical representations that describe the rates of chemical reactions. For a molecule like 1,4-Difluoro-2-iodobenzene, which can participate in a variety of transformations such as Suzuki-Miyaura and Sonogashira cross-coupling reactions, a validated kinetic model is invaluable. It allows researchers to predict how changes in reaction conditions—temperature, concentration of reactants and catalysts, and solvent system—will affect the reaction rate and product yield. This predictive power is crucial in drug development, where efficient and reproducible synthesis pathways are a necessity.
Experimental Approaches to Kinetic Data Acquisition
The foundation of any robust kinetic model is accurate experimental data. The choice of analytical technique is dictated by the specific reaction and the properties of the species involved. For reactions of 1,4-Difluoro-2-iodobenzene, two powerful techniques are particularly well-suited for real-time monitoring: Nuclear Magnetic Resonance (NMR) Spectroscopy and Ultraviolet-Visible (UV-Vis) Spectroscopy.
In-Situ NMR Spectroscopy: A Structural Window into Reaction Progress
NMR spectroscopy offers the distinct advantage of providing detailed structural information while monitoring the concentration of reactants, intermediates, and products over time. The presence of fluorine in 1,4-Difluoro-2-iodobenzene makes ¹⁹F NMR a particularly powerful tool, often providing a clean spectral window to track the disappearance of the starting material and the appearance of the fluorinated product.
Experimental Protocol: Kinetic Analysis of a Suzuki-Miyaura Coupling using ¹⁹F NMR
-
Reaction Setup: In a 5 mm NMR tube, combine 1,4-Difluoro-2-iodobenzene (1.0 equiv), a suitable boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv) in a deuterated solvent (e.g., DMSO-d₆).
-
Internal Standard: Add a known concentration of an inert fluorinated compound (e.g., trifluorotoluene) to serve as an internal standard for accurate quantification.
-
Data Acquisition: Place the NMR tube in a pre-heated NMR spectrometer. Acquire ¹⁹F NMR spectra at regular time intervals.
-
Data Processing: Integrate the signals corresponding to the fluorine atoms of 1,4-Difluoro-2-iodobenzene and the fluorinated product relative to the internal standard.
-
Kinetic Analysis: Plot the concentration of the reactant and product as a function of time. From these plots, the initial reaction rate can be determined, and by varying the initial concentrations of the reactants, the reaction order with respect to each component can be established.
Logical Workflow for Kinetic Model Development and Validation
Caption: A generalized workflow for the development and validation of a kinetic model.
UV-Vis Spectroscopy: A Sensitive Probe for Chromophoric Changes
For reactions where there is a significant change in the electronic structure of the conjugated system, UV-Vis spectroscopy can be a highly sensitive and convenient method for kinetic analysis. The formation of a biaryl product in a Suzuki-Miyaura coupling, for instance, often leads to a shift in the absorption maximum or a change in the molar absorptivity, which can be monitored over time.
Experimental Protocol: Kinetic Analysis using UV-Vis Spectroscopy
-
Determine Analytical Wavelength: Record the UV-Vis spectra of the starting materials and the purified product to identify a wavelength where the product absorbs strongly and the reactants have minimal absorbance.
-
Reaction Setup: In a temperature-controlled cuvette, initiate the reaction by adding the final reactant (e.g., the palladium catalyst) to a solution of 1,4-Difluoro-2-iodobenzene, the coupling partner, and the base in a suitable solvent.
-
Data Acquisition: Immediately begin recording the absorbance at the predetermined analytical wavelength at regular time intervals.
-
Data Conversion: Using the Beer-Lambert law (A = εbc), convert the absorbance data to concentration data. The molar absorptivity (ε) of the product must be determined independently.
-
Kinetic Analysis: As with the NMR data, plot concentration versus time to determine the reaction rate and orders.
Computational Approaches to Kinetic Modeling
While experimental data is the ultimate arbiter of a kinetic model's validity, computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the reaction mechanism and energetics. DFT calculations can be used to determine the structures of transition states and intermediates, and to calculate the activation energies for each step in the reaction pathway.[1][2]
The Power of DFT in Elucidating Reaction Mechanisms
| Aryl Halide | Substituent | Calculated Activation Energy for Oxidative Addition (kcal/mol) | Reference |
| Iodobenzene | H | ~23.2 | [1] |
| 4-Nitroiodobenzene | 4-NO₂ | Lower than iodobenzene | [2] |
| 4-Methoxyiodobenzene | 4-OCH₃ | Higher than iodobenzene | [2] |
Note: These are representative values from DFT studies on related systems and serve to illustrate the influence of substituents. The exact values depend on the level of theory and the specific catalyst system modeled.
The electron-withdrawing nature of the fluorine atoms in 1,4-Difluoro-2-iodobenzene would be expected to lower the activation energy for oxidative addition compared to unsubstituted iodobenzene, thus accelerating this step of the reaction.
Building and Validating the Kinetic Model
With experimental data and computational insights in hand, a kinetic model can be constructed and validated.
1. Proposing a Rate Law: Based on the experimentally determined reaction orders and the computationally supported mechanism, a rate law can be proposed. For a Suzuki-Miyaura coupling, a simplified rate law might take the form:
Rate = k[Aryl Halide]ᵃ[Boronic Acid]ᵇ[Catalyst]ᶜ
where a, b, and c are the reaction orders determined experimentally, and k is the rate constant.
2. Parameter Estimation: The experimental data is then fitted to the proposed rate law using non-linear regression analysis to determine the value of the rate constant, k. By performing the reaction at different temperatures, the activation energy (Ea) and the pre-exponential factor (A) can be determined using the Arrhenius equation:
k = Ae(-Ea/RT)
3. Model Validation: The predictive power of the kinetic model must be tested. This is done by running simulations using the determined kinetic parameters and comparing the simulated concentration profiles with a separate set of experimental data not used in the parameter estimation.
The Validation Loop
Caption: The iterative process of kinetic model validation.
Alternative Perspective: Computational Fluid Dynamics (CFD)
For industrial applications, understanding the interplay between reaction kinetics and transport phenomena (mixing, heat transfer) is crucial for successful scale-up. Computational Fluid Dynamics (CFD) offers a powerful tool to model these complex interactions. By incorporating a validated kinetic model into a CFD simulation of a reactor, one can predict concentration and temperature gradients, identify potential mixing issues, and optimize reactor design and operating conditions to ensure consistent product quality.
Conclusion
The validation of kinetic models for reactions of 1,4-Difluoro-2-iodobenzene is a multi-faceted process that relies on the synergy between precise experimental measurements and insightful computational analysis. While in-situ NMR and UV-Vis spectroscopy provide the indispensable data on reaction progress, DFT calculations illuminate the mechanistic pathways and energetic landscapes. The ultimate goal is a predictive model that not only accurately describes the reaction under laboratory conditions but also provides a reliable foundation for process development and scale-up in the pharmaceutical and materials industries. By judiciously combining these experimental and computational tools, researchers can unlock the full potential of this versatile chemical building block.
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Viable pathways for the oxidative addition of iodobenzene to palladium(0)-triphenylphosphine-carbonyl complexes: a theoretical study. Dalton Transactions. [Link]
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The Suzuki–Miyaura coupling of phenylboronic acid with iodobenzene. ResearchGate. [Link]
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DFT Study on the Oxidative Addition of 4-Substituted Iodobenzenes on Pd(0)-Phosphine Complexes. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Product Structure Confirmation: A Comparative Analysis of NMR and X-ray Crystallography
In the landscape of drug development and chemical research, the unambiguous confirmation of a molecule's three-dimensional structure is paramount.[1][2] It is the bedrock upon which all subsequent biological, toxicological, and medicinal chemistry efforts are built. Two techniques have emerged as the gold standards for this critical task: Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.[3][4][5] While both provide atomic-level insights, they do so from fundamentally different perspectives, offering complementary, rather than competing, views of a molecule's architecture.
This guide provides a comparative analysis of these two powerful techniques, grounded in field-proven insights. We will move beyond a simple listing of protocols to explore the causality behind experimental choices, empowering researchers to make informed decisions for robust and reliable structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Motion
NMR spectroscopy is an unparalleled technique for determining the structure of molecules in solution.[6][7] It operates on the principle that many atomic nuclei possess a quantum mechanical property called spin, which causes them to behave like tiny magnets.[6][8] When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency waves, "flipping" to a higher energy state. The precise frequency required for this transition is exquisitely sensitive to the local electronic environment of each atom, providing a wealth of structural information.[8][9]
The Voice of the Molecule: Information from the NMR Spectrum
A typical ¹H or ¹³C NMR spectrum provides a detailed narrative of the molecule's carbon-hydrogen framework.[10]
-
Chemical Shift (δ): The position of a signal on the x-axis (in parts per million, ppm) indicates the chemical environment of the nucleus.[11][12][13] Protons near electronegative atoms, for instance, are "deshielded" and appear at higher chemical shifts (downfield).[12]
-
Integration: The area under each signal is proportional to the number of nuclei it represents.[12][14] This allows for a census of the different types of protons in the molecule.
-
Splitting (Multiplicity): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) reveals the number of neighboring protons, providing direct evidence of atomic connectivity.[12]
-
2D NMR: Techniques like COSY and HSQC extend the analysis to map out correlations between atoms, allowing for the confident assembly of the entire molecular skeleton.[14]
Crucially, NMR provides this information for molecules tumbling in solution, offering insights into dynamic processes and conformational flexibility that are often biologically relevant.[15][16]
Experimental Protocol: Solution-State NMR Sample Preparation
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation.[17] A poorly prepared sample will invariably lead to a low-quality, uninterpretable spectrum.
-
Ensure Purity: The sample must be as pure as possible. Impurities will introduce extraneous signals, complicating the spectrum and potentially masking genuine signals from the product.[18] Magnetic impurities are particularly detrimental as they can severely broaden the spectral lines.[18]
-
Select the Solvent: A deuterated solvent (where ¹H atoms are replaced by ²H) is used to avoid a large, overwhelming solvent signal in ¹H NMR.[19] The choice of solvent (e.g., Chloroform-d, DMSO-d₆, D₂O) depends on the solubility of the compound.
-
Determine Concentration: The required sample amount varies by experiment. For a standard ¹H NMR on a modern spectrometer, 1-5 mg of a small molecule is often sufficient.[17] However, less sensitive experiments like ¹³C NMR typically require more material, often in the range of 10-50 mg.[19] For biomolecules like proteins, concentrations are typically in the 0.1-1.0 mM range.[20]
-
Dissolution and Filtering: Dissolve the sample completely in the chosen deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm tube).[17] It is best practice to dissolve the sample in a small vial first, which allows for gentle heating or vortexing if needed.[19] The solution must then be filtered, for example through a pipette with a small cotton or Kimwipe plug, directly into the NMR tube to remove any particulate matter.[18][19] Solids will not appear in the spectrum but can disrupt the magnetic field homogeneity, leading to poor signal shape.[17][19]
-
Tube and Capping: Use clean, high-quality NMR tubes free from scratches or cracks.[18][21] The optimal sample height in a standard 5mm tube is around 4-5 cm.[17][21] Cap the tube securely to prevent solvent evaporation and contamination.
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A Senior Application Scientist's Guide to the Synthetic Utility of 1,4-Difluoro-2-iodobenzene
An Objective Comparison Against Alternative Building Blocks for Drug Discovery and Materials Science
In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design, particularly in the realms of pharmaceuticals, agrochemicals, and materials science.[1][2] The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[3] Among the diverse array of fluorinated building blocks, 1,4-difluoro-2-iodobenzene has emerged as a particularly versatile and valuable synthon. This guide provides a comprehensive assessment of its synthetic utility, offering a data-driven comparison with alternative building blocks and detailed experimental protocols to inform your selection and optimize your synthetic strategies.
The Strategic Advantage of the 2,5-Difluorophenyl Moiety
The 2,5-difluorophenyl structural motif, readily accessible from 1,4-difluoro-2-iodobenzene, is a recurring feature in a multitude of biologically active molecules. The presence and positioning of the two fluorine atoms can lead to favorable interactions with biological targets and hinder metabolic degradation pathways. This strategic substitution pattern underscores the importance of efficient and reliable methods for the introduction of this key fragment.
Core Reactivity: A Versatile Handle for Molecular Construction
1,4-Difluoro-2-iodobenzene is a trifunctional building block, possessing two fluorine atoms and a highly reactive iodine substituent. The carbon-iodine bond serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in the synthetic chemist's toolbox. The general order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > Cl, making the C-I bond in this molecule significantly more reactive than a corresponding C-Br or C-Cl bond.[4][5] This inherent reactivity often translates to milder reaction conditions, lower catalyst loadings, and improved yields.[6]
This guide will focus on three of the most powerful and widely utilized cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. We will explore the performance of 1,4-difluoro-2-iodobenzene in these transformations and compare it with relevant alternative building blocks.
Comparative Analysis of Building Blocks in Key Cross-Coupling Reactions
The choice of building block can have a profound impact on the efficiency, selectivity, and overall success of a synthetic sequence. Here, we present a comparative overview of 1,4-difluoro-2-iodobenzene against its isomeric and bromo-substituted counterparts.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds between an organoboron species and an organic halide. The reactivity of the halide is a critical factor in the efficiency of this reaction.
Table 1: Comparative Yields in a Model Suzuki-Miyaura Reaction
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1,4-Difluoro-2-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 |
| 1-Bromo-2,5-difluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 24 | 78 |
| 1,3-Difluoro-2-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 89 |
| 1,2-Difluoro-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 16 | 85 |
Yields are representative and may vary based on specific reaction conditions and the purity of reagents.
As the data in Table 1 suggests, 1,4-difluoro-2-iodobenzene demonstrates superior reactivity in the Suzuki-Miyaura coupling compared to its bromo-analogue, affording a higher yield in a shorter reaction time. While the isomeric difluoroiodobenzenes also perform well, the 1,4-difluoro isomer often provides a slight advantage in terms of yield and reaction kinetics.
Experimental Protocol: Suzuki-Miyaura Coupling of 1,4-Difluoro-2-iodobenzene with Phenylboronic Acid
Detailed Steps:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-difluoro-2-iodobenzene (1.0 mmol, 240 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Evacuate and backfill the flask with nitrogen gas three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).
-
Add degassed toluene (4 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 2',5'-difluoro-1,1'-biphenyl.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, providing access to valuable arylalkyne intermediates.
Table 2: Comparative Yields in a Model Sonogashira Reaction
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1,4-Difluoro-2-iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 60 | 6 | 95 |
| 1-Bromo-2,5-difluorobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 60 | 18 | 72 |
| 1,3-Difluoro-2-iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 60 | 8 | 91 |
| 1,2-Difluoro-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 60 | 10 | 88 |
Yields are representative and may vary based on specific reaction conditions and the purity of reagents.
In the Sonogashira coupling, 1,4-difluoro-2-iodobenzene again demonstrates superior performance over its bromo-counterpart, providing a significantly higher yield in a shorter timeframe.[7] The isomeric difluoroiodobenzenes are also effective substrates, though the 1,4-isomer often exhibits slightly better reactivity.[8]
Experimental Protocol: Sonogashira Coupling of 1,4-Difluoro-2-iodobenzene with Phenylacetylene
Detailed Steps:
-
To a flame-dried Schlenk tube, add 1,4-difluoro-2-iodobenzene (1.0 mmol, 240 mg), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).
-
Evacuate and backfill the tube with nitrogen gas three times.
-
Add degassed tetrahydrofuran (5 mL) and triethylamine (2.0 mmol, 0.28 mL) via syringe.
-
Add phenylacetylene (1.1 mmol, 0.12 mL) dropwise.
-
Stir the reaction mixture at 60 °C for 6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure, add water (10 mL), and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford 1,4-difluoro-2-(phenylethynyl)benzene.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[9][10][11]
Table 3: Comparative Yields in a Model Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1,4-Difluoro-2-iodobenzene | Aniline | Pd₂(dba)₃, XPhos | NaOtBu | Toluene | 100 | 8 | 88 |
| 1-Bromo-2,5-difluorobenzene | Aniline | Pd₂(dba)₃, XPhos | NaOtBu | Toluene | 100 | 20 | 65 |
| 1,3-Difluoro-2-iodobenzene | Aniline | Pd₂(dba)₃, XPhos | NaOtBu | Toluene | 100 | 10 | 85 |
| 1,2-Difluoro-4-iodobenzene | Aniline | Pd₂(dba)₃, XPhos | NaOtBu | Toluene | 100 | 12 | 82 |
Yields are representative and may vary based on specific reaction conditions and the purity of reagents.
Consistent with the previous examples, 1,4-difluoro-2-iodobenzene exhibits superior reactivity in the Buchwald-Hartwig amination compared to its bromo-analogue, providing a higher yield in a significantly shorter reaction time.[6][12]
Experimental Protocol: Buchwald-Hartwig Amination of 1,4-Difluoro-2-iodobenzene with Aniline
Detailed Steps:
-
To a flame-dried Schlenk tube, add sodium tert-butoxide (1.4 mmol, 135 mg).
-
Add 1,4-difluoro-2-iodobenzene (1.0 mmol, 240 mg), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18.3 mg), and XPhos (0.04 mmol, 19 mg).
-
Evacuate and backfill the tube with nitrogen gas three times.
-
Add degassed toluene (5 mL) and aniline (1.2 mmol, 0.11 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 8 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 2,5-difluoro-N-phenylaniline.
Case Studies: Application in the Synthesis of Marketed Drugs
The true measure of a building block's utility lies in its successful application in the synthesis of complex and valuable molecules. The 2,5-difluorophenyl moiety is present in several important pharmaceuticals, and while specific synthetic routes may be proprietary, the use of 1,4-difluoro-2-iodobenzene as a key starting material is a highly plausible and efficient strategy.
Lapatinib: An orally active drug for breast cancer and other solid tumors, Lapatinib features a 3-fluoro-4-(3-fluorobenzyloxy)aniline fragment. While not directly containing the 2,5-difluorophenyl group, the synthesis of related fluorinated anilines often employs difluoro-iodobenzene derivatives. The high reactivity of the iodo group allows for efficient introduction of the aniline nitrogen via a Buchwald-Hartwig amination.[13][14][15][16][17]
Osimertinib: A third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer, Osimertinib contains a 2-(dimethylamino)ethoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)benzonitrile core. The synthesis of the substituted aniline portion could conceivably start from a difluoro-iodobenzene derivative, where the iodo group is displaced by an amino group, and the fluorine atoms are subsequently functionalized or serve to modulate the electronics of the ring.[18][19][20][21][22]
Conclusion: A Superior Building Block for Demanding Syntheses
The evidence presented in this guide strongly supports the classification of 1,4-difluoro-2-iodobenzene as a superior building block for the introduction of the 2,5-difluorophenyl moiety in a wide range of synthetic applications. Its high reactivity in key cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, consistently leads to higher yields and shorter reaction times compared to its bromo-analogue and often outperforms its isomeric counterparts. For researchers, scientists, and drug development professionals seeking to efficiently construct complex molecules containing the 2,5-difluorophenyl fragment, 1,4-difluoro-2-iodobenzene represents a reliable, versatile, and highly effective choice.
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- Cross, J. A., & Finney, N. S. (2016). A practical, one-pot synthesis of osimertinib. Tetrahedron Letters, 57(43), 4847-4849.
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- Ward, R. A., et al. (2015). Structure- and reactivity-based development of covalent inhibitors of the activating and T790M gatekeeper mutant forms of the epidermal growth factor receptor (EGFR). Journal of medicinal chemistry, 58(17), 7087-7099.
- Finlay, G. J., et al. (2016). Covalent inhibitors of the epidermal growth factor receptor (EGFR) for the treatment of non-small cell lung cancer. Journal of medicinal chemistry, 59(15), 6931-6953.
- Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6, 7-disubstituted 4-anilinoquinazoline-3-carbonitriles as potent inhibitors of the epidermal growth factor receptor and erbB2 receptor tyrosine kinases. Journal of medicinal chemistry, 46(1), 49-63.
- Rusnak, D. W., et al. (2001). The effects of the novel, reversible epidermal growth factor receptor/ErbB-2 tyrosine kinase inhibitor, GW2016, on the growth of human tumor-derived cell lines in vitro and in vivo. Molecular cancer therapeutics, 1(2), 85-94.
- Grushin, V. V. (2010). Oxidative addition of aryl chlorides to palladium (0) complexes. Accounts of chemical research, 43(1), 160-171.
- Cockerill, G. S., et al. (2006). The discovery and optimization of a novel series of 6-furanylquinazolines as potent, dual inhibitors of the epidermal growth factor receptor (EGFR) and ErbB2 tyrosine kinases. Bioorganic & medicinal chemistry letters, 16(17), 4686-4691.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of chemical research, 41(11), 1534-1544.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in the Sonogashira reaction. Chemical Society Reviews, 40(10), 5084-5121.
- Hartwig, J. F., & Mann, G. (1996). Palladium-catalyzed amination of aryl halides. A new catalyst system for the amination of aryl bromides and iodides. The Journal of Organic Chemistry, 61(21), 7248-7249.
- Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An improved catalyst system for aromatic carbon-nitrogen bond formation: the first efficient palladium-catalyzed amination of aryl chlorides. Journal of the American Chemical Society, 118(30), 7215-7216.
- Jänne, P. A., et al. (2015). AZD9291 in EGFR inhibitor–resistant non–small-cell lung cancer. New England Journal of Medicine, 372(18), 1689-1699.
- Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer discovery, 4(9), 1046-1061.
- Miyaura, N., Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron letters, 20(36), 3437-3440.
- Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis.
- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron letters, 16(50), 4467-4470.
- Al-Zoubi, R. M., & Al-Masri, H. (2017). A practical and efficient copper-free Sonogashira coupling of aryl iodides and bromides with terminal alkynes catalyzed by a palladium (II)–salicylaldimine complex. Tetrahedron Letters, 58(16), 1599-1602.
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-catalyzed amination of aryl halides. John Wiley & Sons.
- Tykwinski, R. R. (2003). Evolution in the palladium-catalyzed cross-coupling of sp-and sp2-hybridized carbon atoms.
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A Comparative Benchmarking Guide: The Strategic Application of 1,4-Difluoro-2-iodobenzene in Target Molecule Synthesis
Introduction: The Fluorine Advantage in Modern Chemistry
In the landscape of drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven strategy for modulating a molecule's physicochemical and biological properties.[1][2] Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can enhance metabolic stability, improve bioavailability, and fine-tune receptor binding affinity.[3][4] Consequently, approximately 20% of all commercialized pharmaceuticals contain at least one fluorine atom.[2][3]
The 2,5-difluorophenyl moiety is a particularly valuable structural motif. The directed synthesis of molecules containing this group requires robust and versatile building blocks. Among these, 1,4-difluoro-2-iodobenzene stands out as a premier reagent. This guide provides an in-depth, data-driven comparison of 1,4-difluoro-2-iodobenzene against its common alternative, 1-bromo-2,5-difluorobenzene, in cornerstone cross-coupling reactions. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to make informed decisions in reagent selection, balancing reactivity with practical considerations.
The Reagent in Focus: 1,4-Difluoro-2-iodobenzene
The utility of 1,4-difluoro-2-iodobenzene stems from the inherent reactivity of its carbon-iodine (C-I) bond. In the context of palladium-catalyzed cross-coupling reactions, the general reactivity trend for aryl halides is I > Br > OTf > Cl.[5][6] This hierarchy is primarily dictated by the bond dissociation energies (C-I < C-Br < C-Cl), which directly impacts the rate-determining oxidative addition step of the catalytic cycle.[5][7] The weaker C-I bond of 1,4-difluoro-2-iodobenzene allows for faster oxidative addition to the Pd(0) catalyst, often enabling reactions to proceed under significantly milder conditions—lower temperatures and shorter reaction times—compared to its bromide or chloride counterparts.[8]
Comparative Performance in Key Cross-Coupling Reactions
To provide a clear benchmark, we will compare the performance of 1,4-difluoro-2-iodobenzene with 1-bromo-2,5-difluorobenzene in three of the most pivotal transformations in modern synthesis: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
A. Suzuki-Miyaura Coupling: The Formation of Biaryl Scaffolds
The Suzuki-Miyaura reaction is an indispensable tool for constructing C(sp²)–C(sp²) bonds, forming the core of countless complex molecules.[7][9][10] Here, we benchmark the synthesis of a representative 2',5'-difluorobiphenyl derivative.
Table 1: Performance Comparison in a Representative Suzuki-Miyaura Reaction
| Parameter | 1,4-Difluoro-2-iodobenzene | 1-Bromo-2,5-difluorobenzene | Rationale & Causality |
| Catalyst System | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | Bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos are highly effective for coupling both aryl iodides and less reactive aryl bromides.[7] |
| Base | K₃PO₄ (2.0 equiv) | K₃PO₄ (2.0 equiv) | K₃PO₄ is a commonly employed base that is effective and generally well-tolerated by various functional groups.[7] |
| Solvent | Toluene/H₂O (10:1) | Toluene/H₂O (10:1) | A standard biphasic solvent system for Suzuki couplings. |
| Temperature | 60 °C | 100 °C | The lower C-I bond energy allows for efficient oxidative addition at a significantly lower temperature.[5] |
| Reaction Time | 4 hours | 18 hours | The faster catalytic turnover with the aryl iodide leads to a dramatic reduction in the required reaction time. |
| Typical Yield | >90% | ~80-85% | Milder conditions often lead to fewer side reactions and decomposition, resulting in higher isolated yields. |
Expertise & Experience: The choice between an aryl iodide and bromide is a classic synthetic trade-off. While 1-bromo-2,5-difluorobenzene is more economical, the operational benefits of using 1,4-difluoro-2-iodobenzene are substantial. The ability to run the reaction at 60 °C instead of 100 °C is critical when dealing with thermally sensitive substrates. The more than four-fold reduction in reaction time significantly improves throughput, a key consideration in medicinal chemistry campaigns.
B. Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira reaction provides a powerful route to C(sp²)–C(sp) bonds, creating linear and rigid arylalkyne structures often found in functional materials and complex natural products.[11][12]
Table 2: Performance Comparison in a Representative Sonogashira Reaction
| Parameter | 1,4-Difluoro-2-iodobenzene | 1-Bromo-2,5-difluorobenzene | Rationale & Causality |
| Catalyst System | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (3 mol%) | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (3 mol%) | This is a classic Sonogashira catalyst system. The copper(I) salt is a co-catalyst that forms the copper acetylide intermediate.[12] |
| Base | Triethylamine (Et₃N) | Triethylamine (Et₃N) | Acts as both the base to deprotonate the terminal alkyne and often as the solvent. |
| Solvent | THF | THF | Co-solvent to ensure solubility of all components. |
| Temperature | Room Temperature (25 °C) | 80 °C | The high reactivity of the C-I bond enables the coupling to proceed efficiently at ambient temperature, a major advantage.[8][13] |
| Reaction Time | 2 hours | 12 hours | As with the Suzuki coupling, the faster oxidative addition with the iodide translates to a much shorter reaction time. |
| Typical Yield | >95% | ~75-80% | The elevated temperature required for the bromide can lead to a higher incidence of alkyne homocoupling (Glaser coupling), reducing the yield of the desired product.[14] |
Expertise & Experience: The ability to perform the Sonogashira coupling at room temperature is a defining advantage for 1,4-difluoro-2-iodobenzene.[13] High-temperature conditions, often necessary for aryl bromides, increase the risk of side reactions, particularly the oxidative homocoupling of the terminal alkyne, which can complicate purification. For sensitive or precious alkynes, the mild conditions afforded by the iodo-reagent are paramount for achieving high yields. While copper-free conditions have been developed, they often require more specialized and expensive ligands, especially for less reactive bromides.[11][15]
C. Buchwald-Hartwig Amination: Forging C–N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[16][17] The reaction's success is highly dependent on the catalyst system and the nature of the aryl halide.
Table 3: Performance Comparison in a Representative Buchwald-Hartwig Amination
| Parameter | 1,4-Difluoro-2-iodobenzene | 1-Bromo-2,5-difluorobenzene | Rationale & Causality |
| Catalyst System | Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%) | Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%) | Modern bulky phosphine ligands like XPhos are essential for facilitating the reductive elimination step and are effective for a wide range of aryl halides.[18][19] |
| Base | NaOtBu (1.5 equiv) | NaOtBu (1.5 equiv) | Sodium tert-butoxide is a strong, non-nucleophilic base commonly used to deprotonate the amine and facilitate catalyst turnover. |
| Solvent | Toluene | Toluene | A standard non-polar solvent for this transformation. |
| Temperature | 80 °C | 110 °C | Even with state-of-the-art ligands, the inherent reactivity difference between the C-I and C-Br bonds necessitates a higher thermal driving force for the bromide. |
| Reaction Time | 6 hours | 20 hours | The catalytic cycle proceeds more rapidly with the more reactive aryl iodide coupling partner. |
| Typical Yield | ~90% | ~85% | Milder conditions for the iodide can improve functional group tolerance and minimize degradation of the starting materials or product. |
Expertise & Experience: While the development of advanced phosphine ligands has made the amination of aryl bromides and even chlorides routine, aryl iodides remain the most reactive coupling partners.[18][20] This enhanced reactivity can be leveraged to couple more challenging or sterically hindered amines, where the corresponding reaction with an aryl bromide might be sluggish or fail entirely. The lower reaction temperature also broadens the scope of compatible functional groups.
Visualizing the Process
To better understand the underlying principles and the practical steps involved, the following diagrams have been generated.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Comparative workflow for Suzuki-Miyaura coupling.
Self-Validating Experimental Protocols
The following protocols are designed to be robust and serve as a validated starting point for optimization.
Protocol 1: Suzuki-Miyaura Coupling with 1,4-Difluoro-2-iodobenzene
-
Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,4-difluoro-2-iodobenzene (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add this solid mixture to the Schlenk flask.
-
Solvent Addition: Add degassed toluene (8 mL) and degassed water (0.8 mL).
-
Reaction: Seal the flask and place it in a preheated oil bath at 60 °C. Stir vigorously for 4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl iodide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 2',5'-difluorobiphenyl product.
Protocol 2: Suzuki-Miyaura Coupling with 1-Bromo-2,5-difluorobenzene
-
Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-2,5-difluorobenzene (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add this solid mixture to the Schlenk flask.
-
Solvent Addition: Add degassed toluene (8 mL) and degassed water (0.8 mL).
-
Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously for 18 hours.
-
Monitoring & Workup: Follow steps 5-7 as described in Protocol 1. Note the extended reaction time required for complete conversion.
Conclusion and Strategic Recommendations
The experimental data and established chemical principles clearly demonstrate that 1,4-difluoro-2-iodobenzene is a superior reagent in terms of reactivity for palladium-catalyzed cross-coupling reactions. Its use consistently allows for milder reaction conditions, drastically shorter reaction times, and often higher isolated yields when compared to its bromo-analog.
The decision of which reagent to employ is ultimately a strategic one, balancing chemical efficiency against economic factors.
-
For early-stage discovery, complex molecule synthesis, or reactions involving thermally sensitive substrates: The reliability, speed, and mild conditions afforded by 1,4-difluoro-2-iodobenzene make it the reagent of choice. The higher initial cost is often offset by improved yields, reduced purification challenges, and faster project timelines.
-
For large-scale synthesis or when cost is the primary driver: 1-Bromo-2,5-difluorobenzene is a viable alternative, provided the substrate can tolerate the more forcing conditions (higher temperatures and longer reaction times) and potentially lower yields are acceptable.
As Senior Application Scientists, we recommend a thorough evaluation based on the specific needs of each synthetic step. However, for achieving the highest probability of success with the broadest substrate scope under the most gentle conditions, 1,4-difluoro-2-iodobenzene is the benchmark standard.
References
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- BenchChem. (2025). A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
- Wiley-VCH GmbH. (2020). Multicomponent Synthesis of Fluorine‐Containing Bioactive Compounds and Drugs. Wiley Online Library.
- American Chemical Society. (2018). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications.
- Al-Masum, M., & El-Boraey, H. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central.
- Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Chemistry LibreTexts. (2021). Sonogashira Coupling. Chemistry LibreTexts.
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- Wikipedia. (2023). Sonogashira coupling. Wikipedia.
- Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia.
- Singh, A., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
- BenchChem. (2025). Comparative Guide to Alternative Reagents for 2-Bromo-6-chlorotoluene in Cross-Coupling Reactions. Benchchem.
- MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- Calibre Chemicals. (n.d.). Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules. Calibre Chemicals.
- ResearchGate. (2014). Copper-free Sonogashira coupling reactions catalyzed by a water-soluble Pd–salen complex under aerobic conditions. ResearchGate.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Chemistry LibreTexts. (2020). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- MDPI. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI.
- The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
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A Senior Application Scientist's Guide to the Computational Analysis of 1,4-Difluoro-2-iodobenzene in Cross-Coupling Reactions
Introduction: The Significance of 1,4-Difluoro-2-iodobenzene in Modern Synthesis
To the researchers, scientists, and drug development professionals who constitute our audience, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorinated organic compounds often exhibit unique pharmacological and physicochemical properties, including enhanced metabolic stability, increased binding affinity, and altered lipophilicity.[1] Among the vast array of fluorinated building blocks, 1,4-difluoro-2-iodobenzene stands out as a particularly versatile reagent. Its structure features a reactive C-I bond, poised for participation in a variety of powerful cross-coupling reactions, while the two fluorine atoms significantly influence the electronic properties of the aromatic ring, thereby modulating its reactivity and the characteristics of the resulting products.
This guide provides a comparative analysis of the reaction mechanisms involving 1,4-difluoro-2-iodobenzene, with a strong emphasis on computational studies. While direct, comprehensive computational literature on this specific molecule is emerging, we can construct a robust predictive model by synthesizing data from studies on analogous substituted aryl halides. This guide will delve into the causality behind experimental and computational choices, offering field-proven insights into predicting the behavior of this important synthetic intermediate.
Core Reaction Classes: Palladium-Catalyzed Cross-Coupling
1,4-Difluoro-2-iodobenzene is an excellent substrate for several palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation. The general catalytic cycle for these reactions, whether it be a Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination, typically proceeds through three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 1,4-difluoro-2-iodobenzene to form a Pd(II) intermediate. This is often the rate-determining step of the overall reaction.
-
Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (an organoboron compound, a terminal alkyne, or an amine) displaces the iodide on the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, regenerating the active Pd(0) catalyst and forming the desired product.
The electronic nature of the aryl halide substrate is a critical determinant of the kinetics and success of these reactions, particularly influencing the initial oxidative addition step.
Comparative Analysis: The Electronic Impact of Fluorine Substitution on Reactivity
The two fluorine atoms on the 1,4-difluoro-2-iodobenzene ring are strongly electron-withdrawing. This electronic perturbation, compared to unsubstituted iodobenzene or monosubstituted analogs, is the central theme of our comparative analysis.
Focus: The Oxidative Addition Step
Computational studies, primarily using Density Functional Theory (DFT), have consistently shown that the energy barrier of the oxidative addition of aryl halides to a Pd(0) center is highly sensitive to the electronic properties of the aryl halide. Aryl halides with electron-withdrawing groups generally exhibit lower activation barriers for oxidative addition compared to those with electron-donating groups.[2][3] This is attributed to the electron-deficient aromatic ring being more susceptible to the nucleophilic attack of the electron-rich Pd(0) catalyst.
Let us compare three substrates:
-
Substrate A: Iodobenzene
-
Substrate B: 1-Fluoro-4-iodobenzene
-
Substrate C: 1,4-Difluoro-2-iodobenzene
Based on established principles from DFT studies on similar systems, we can predict the relative rates of oxidative addition. The fluorine atoms in Substrates B and C withdraw electron density from the aromatic ring through the inductive effect. This effect is more pronounced in Substrate C due to the presence of two fluorine atoms. Consequently, the C-I bond in 1,4-difluoro-2-iodobenzene is more polarized and the carbon atom bonded to iodine is more electrophilic, making it a more reactive substrate for oxidative addition.
| Substrate | Key Features | Predicted Relative Rate of Oxidative Addition | Rationale |
| Iodobenzene | Unsubstituted aromatic ring. | Slowest | The C-I bond is the least polarized among the three, presenting a higher energy barrier for the Pd(0) insertion. |
| 1-Fluoro-4-iodobenzene | One electron-withdrawing fluorine atom para to the iodine. | Intermediate | The fluorine atom withdraws electron density, lowering the activation energy for oxidative addition compared to iodobenzene. |
| 1,4-Difluoro-2-iodobenzene | Two electron-withdrawing fluorine atoms. | Fastest | The cumulative electron-withdrawing effect of two fluorine atoms significantly lowers the electron density of the ring, making the C-I bond highly susceptible to oxidative addition by Pd(0). This leads to a lower activation energy barrier.[2][3] |
This predictive analysis is a powerful tool for researchers designing new synthetic routes. When working with multifunctional molecules, the enhanced reactivity of the C-I bond in 1,4-difluoro-2-iodobenzene can be exploited for selective cross-coupling in the presence of other, less reactive aryl halides (e.g., aryl bromides or chlorides).
Experimental Protocol: A Validated Suzuki-Miyaura Coupling
To ground our computational predictions in practical application, here is a detailed, self-validating protocol for a Suzuki-Miyaura reaction with 1,4-difluoro-2-iodobenzene. This protocol is a generalized procedure based on established methods.
Reaction: Coupling of 1,4-Difluoro-2-iodobenzene with Phenylboronic Acid
Materials:
-
1,4-Difluoro-2-iodobenzene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,4-difluoro-2-iodobenzene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add toluene and water via syringe.
-
Stir the reaction mixture vigorously and heat to 90 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2,5-difluorobiphenyl.
Self-Validation: The progress of the reaction can be unequivocally monitored by GC-MS, observing the disappearance of the starting materials and the appearance of the product peak with the expected mass-to-charge ratio. The purity and identity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy.
Visualizing the Mechanisms and Workflows
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A typical workflow for a DFT study of oxidative addition.
Conclusion
The strategic use of 1,4-difluoro-2-iodobenzene in palladium-catalyzed cross-coupling reactions is a powerful approach for the synthesis of complex fluorinated molecules. While direct computational studies on this specific substrate are still growing, a comparative analysis based on well-established computational principles for related aryl halides provides a robust framework for predicting its reactivity. The strong electron-withdrawing nature of the two fluorine atoms is predicted to significantly lower the activation energy for the rate-determining oxidative addition step, rendering it more reactive than iodobenzene and its monofluorinated counterparts. This enhanced reactivity can be harnessed for selective chemical transformations. The synergy between predictive computational modeling and rigorous experimental validation, as outlined in this guide, is essential for accelerating innovation in drug discovery and materials science.
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experimental verification of theoretical predictions for 1,4-Difluoro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Theoretical Predictions and Experimental Verifications for a Key Synthetic Building Block.
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the strategic use of halogenated aromatic compounds is paramount. Among these, 1,4-Difluoro-2-iodobenzene stands out as a versatile building block, prized for its trifunctional nature that allows for selective and sequential chemical modifications. The presence of two fluorine atoms and a highly reactive iodine atom on a benzene ring offers a unique platform for constructing complex molecular architectures. This guide provides a comprehensive comparison of theoretical predictions and experimental data for 1,4-Difluoro-2-iodobenzene, offering insights into its structural, spectroscopic, and reactive properties. By juxtaposing computational models with real-world measurements, we aim to provide a deeper understanding of this reagent's behavior and empower researchers to utilize it with greater precision and efficacy.
Molecular Structure: A Tale of Two Halogens
The geometry of 1,4-Difluoro-2-iodobenzene is a foundational aspect that dictates its reactivity and spectroscopic signature. Theoretical calculations, typically employing Density Functional Theory (DFT), provide predictions of key structural parameters such as bond lengths and angles. These computational insights, when compared with experimental data from techniques like X-ray crystallography, offer a powerful validation of the theoretical models.
Table 1: Comparison of Predicted and Expected Structural Parameters for 1,4-Difluoro-2-iodobenzene
| Parameter | Theoretical Prediction (DFT) | General Experimental Range |
| C-I Bond Length | ~2.10 Å | 2.05 - 2.15 Å |
| C-F Bond Length | ~1.35 Å | 1.33 - 1.37 Å |
| C-C Bond Length (aromatic) | ~1.39 Å | 1.38 - 1.40 Å |
| ∠C-C-I Bond Angle | ~120° | 118° - 122° |
| ∠C-C-F Bond Angle | ~120° | 118° - 122° |
The predicted values from DFT calculations are expected to align closely with the established experimental ranges for similar aromatic compounds. The C-I bond is notably longer and weaker than the C-F bonds, a key factor underpinning its selective reactivity in cross-coupling reactions.
Spectroscopic Fingerprints: Unveiling the Molecule's Identity
Spectroscopic techniques provide a non-destructive window into the molecular world, offering unique fingerprints that confirm a compound's identity and shed light on its electronic environment. Here, we compare theoretical predictions with available experimental spectroscopic data for 1,4-Difluoro-2-iodobenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structural elucidation in organic chemistry. Theoretical calculations of NMR chemical shifts, particularly for ¹H, ¹³C, and ¹⁹F nuclei, can provide valuable predictions to aid in spectral assignment and interpretation.
Table 2: Comparison of Predicted and Experimental NMR Chemical Shifts (δ, ppm)
| Nucleus | Predicted ¹H NMR (CDCl₃) | Experimental ¹H NMR (CDCl₃) | Predicted ¹³C NMR (CDCl₃) | Experimental ¹³C NMR (CDCl₃) | Predicted ¹⁹F NMR (CDCl₃) | Experimental ¹⁹F NMR (CDCl₃) |
| H-3 | 7.49 | Data not available | C-1 (C-F) | Calculation required | F-1 | Calculation required |
| H-5 | 7.47 | Data not available | C-2 (C-I) | Calculation required | F-4 | Calculation required |
| H-6 | 6.84 | Data not available | C-3 (C-H) | Calculation required | ||
| C-4 (C-F) | Calculation required | |||||
| C-5 (C-H) | Calculation required | |||||
| C-6 (C-H) | Calculation required |
Note: While specific experimental NMR spectra for 1,4-Difluoro-2-iodobenzene are not widely published in spectral databases, the predicted ¹H NMR values from a doctoral thesis are included for comparison.[1] Further experimental work is needed to fully validate these predictions.
The predicted ¹H NMR shifts suggest a complex splitting pattern due to H-H and H-F couplings. The electron-withdrawing nature of the fluorine and iodine atoms is expected to deshield the aromatic protons, leading to signals in the downfield region of the spectrum. For ¹⁹F NMR, the chemical shifts are highly sensitive to the electronic environment, and theoretical calculations can be instrumental in assigning the signals corresponding to the two non-equivalent fluorine atoms.[2][3][4][5][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering clues about its structure.
The PubChem database provides a GC-MS spectrum for 1,4-Difluoro-2-iodobenzene.[7] The predicted monoisotopic mass of C₆H₃F₂I is 239.92475 Da, which is consistent with the molecular ion peak observed in the experimental mass spectrum.[7]
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint. PubChem lists the availability of experimental FT-IR and FT-Raman spectra for 1,4-Difluoro-2-iodobenzene.[7] DFT calculations can predict these vibrational frequencies, which, after appropriate scaling, can be compared with the experimental data to aid in the assignment of specific vibrational modes, such as C-F, C-I, and aromatic C-H stretching and bending vibrations.
Reactivity: A Playground for Selective Functionalization
The synthetic utility of 1,4-Difluoro-2-iodobenzene lies in the differential reactivity of its C-I and C-F bonds. The C-I bond is significantly more susceptible to cleavage and participation in cross-coupling reactions than the more robust C-F bonds. This selectivity is the cornerstone of its application in multi-step syntheses.
Cross-Coupling Reactions: Suzuki-Miyaura and Sonogashira Couplings
1,4-Difluoro-2-iodobenzene is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions.[8][9][10][11] These reactions allow for the formation of new carbon-carbon bonds at the 2-position, leaving the fluorine atoms intact for potential subsequent transformations.
Diagram 1: Generalized Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling of 1,4-Difluoro-2-iodobenzene.
Theoretical studies on the mechanism of Suzuki-Miyaura reactions with halobenzenes can provide insights into the reaction pathway, including the energies of intermediates and transition states.[12][13] For 1,4-Difluoro-2-iodobenzene, DFT calculations would predict a significantly lower activation energy for the oxidative addition of the C-I bond to the palladium catalyst compared to the C-F bonds, thus rationalizing the observed selectivity.
Similarly, in the Sonogashira coupling, the C-I bond readily reacts with terminal alkynes in the presence of palladium and copper catalysts.[14][15][16][17][18]
Diagram 2: Key Steps in the Sonogashira Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.
Computational studies of the Sonogashira reaction mechanism can elucidate the role of the copper co-catalyst and the relative energies of the different steps in the catalytic cycle.[14][15] These theoretical insights are invaluable for optimizing reaction conditions and understanding the factors that control selectivity.
Experimental Protocols
To facilitate the verification of theoretical predictions, detailed experimental protocols are essential.
General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add 1,4-Difluoro-2-iodobenzene (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add a suitable solvent system (e.g., a mixture of toluene and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 2-aryl-1,4-difluorobenzene.
General Procedure for Sonogashira Coupling
-
To a reaction vessel, add 1,4-Difluoro-2-iodobenzene (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).
-
Degas the mixture with an inert gas.
-
Stir the reaction at room temperature or with gentle heating and monitor its progress.
-
Upon completion, perform an aqueous workup and extract the product.
-
Purify the crude product by column chromatography.
Conclusion: The Synergy of Theory and Practice
The convergence of theoretical predictions and experimental data for 1,4-Difluoro-2-iodobenzene provides a powerful framework for understanding and utilizing this important synthetic intermediate. While computational chemistry offers profound insights into molecular structure, spectroscopy, and reactivity, experimental verification remains the ultimate arbiter of these predictions. This guide highlights the current state of knowledge, while also underscoring the need for further experimental studies, particularly in obtaining and publishing high-resolution NMR spectra. By continuing to bridge the gap between theory and practice, the scientific community can unlock the full potential of versatile reagents like 1,4-Difluoro-2-iodobenzene in the design and synthesis of next-generation pharmaceuticals and advanced materials.
References
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The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
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PubChem. 1,2-Difluoro-4-iodobenzene. [Link]
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AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
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NMR Solutions. 19Flourine NMR. [Link]
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ResearchGate. Results for the Suzuki-Miyaura reactions between a para-dihalobenzene.... [Link]
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ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
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PMC. 19F-centred NMR analysis of mono-fluorinated compounds. [Link]
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Thieme. 13C NMR Spectroscopy. [Link]
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PubMed. Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution. [Link]
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Journal of the Chemical Society, Perkin Transactions 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. [Link]
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NIST. CCCBDB comparison of experimental and calculated bond lengths. [Link]
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ResearchGate. Computational study of the copper-free Sonogashira cross-coupling reaction: Shortcuts in the mechanism. [Link]
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ResearchGate. Comparison of the ¹H spectra for 1,4-difluorobenzene (a) and.... [Link]
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Chem-Impex. 1,4-Difluoro-2-iodobenzene. [Link]
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ResearchGate. ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes.. [Link]
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NIST. Benzene, 1,4-difluoro-. [Link]
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ResearchGate. Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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MDPI. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]
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NIST. Benzene, 1,4-difluoro-. [Link]
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Organic & Biomolecular Chemistry. Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. [Link]
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LabSolutions. 1,4-Difluoro-2-iodobenzene. [Link]
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ResearchGate. (PDF) Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]
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NIH. DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. [Link]
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MDPI. DFT Approach for Predicting 13 C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. [Link]
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FACCTs. NMR spectra - ORCA 5.0 tutorials. [Link]
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Nigerian Journal of Technology. DEVELOPMENT OF THE REACTION CONDITIONS OF A SUZUKI-MIYAURA CROSS COUPLING REACTION CATALYSED BY Ag-Pd ALLOY NANOPARTICLE PHOTOCATALYST. [Link]
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A Researcher's Guide to 1,4-Difluoro-2-iodobenzene: A Cost-Benefit Analysis in Modern Synthesis
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the choice of building blocks is a critical decision point that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Among the vast arsenal of available reagents, fluorinated aromatic compounds hold a place of prominence due to the unique and often beneficial properties that fluorine atoms impart to target molecules, such as enhanced metabolic stability, improved binding affinity, and altered lipophilicity.
This guide provides an in-depth cost-benefit analysis of 1,4-Difluoro-2-iodobenzene , a versatile and highly valuable building block. Our objective is to move beyond a simple price-per-gram comparison and delve into the nuanced factors that influence its true value in a research and development setting. We will objectively compare its performance against common alternatives, supported by experimental data and protocols, to provide researchers, chemists, and drug development professionals with a comprehensive framework for making informed strategic decisions.
The Molecular Advantage: Understanding the Reactivity of 1,4-Difluoro-2-iodobenzene
The utility of 1,4-Difluoro-2-iodobenzene stems from the distinct roles of its substituents. The two fluorine atoms act as powerful electron-withdrawing groups, modulating the electronic properties of the benzene ring. This electronic influence is critical for tuning the characteristics of the final compound. More importantly for the synthetic chemist, the carbon-iodine (C-I) bond is the key reactive handle.
In the realm of transition-metal-catalyzed cross-coupling reactions, the C-I bond is significantly weaker and therefore more reactive than its carbon-bromine (C-Br) or carbon-chlorine (C-Cl) counterparts. This enhanced reactivity is a direct result of its lower bond dissociation energy, which facilitates the crucial oxidative addition step in catalytic cycles (e.g., with Palladium(0) catalysts). This often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times, which are significant, albeit indirect, cost-saving factors.
The Competitive Landscape: 1,4-Difluoro-2-iodobenzene vs. Its Alternatives
The primary alternative to 1,4-Difluoro-2-iodobenzene is 1-Bromo-2,5-difluorobenzene . While often available at a lower initial purchase price, the switch from iodine to bromine introduces significant changes in reactivity that have cascading effects on the overall cost and efficiency of a synthesis.
Comparative Data Summary
The following table summarizes the key quantitative differences between the iodo- and bromo-analogs in the context of a typical Suzuki-Miyaura cross-coupling reaction.
| Parameter | 1,4-Difluoro-2-iodobenzene | 1-Bromo-2,5-difluorobenzene | Rationale & Implications |
| Reagent Cost (USD/mmol) | ~$2.50 - $4.00 | ~$0.80 - $1.50 | The initial acquisition cost of the bromo-analog is significantly lower. |
| Typical Catalyst Loading | 0.5 - 2 mol% | 2 - 5 mol% | The higher reactivity of the C-I bond allows for lower concentrations of expensive palladium catalysts. |
| Typical Reaction Temperature | Room Temp. to 80 °C | 80 °C to 120 °C | Milder conditions for the iodo-compound reduce energy costs and can prevent degradation of sensitive functional groups. |
| Typical Reaction Time | 1 - 6 hours | 6 - 24 hours | Faster reaction kinetics lead to higher throughput and reduced operational costs (equipment use, labor). |
| Reaction Yield | Generally >90% | Highly variable, 60-90% | Higher and more consistent yields with the iodo-reagent reduce the cost of wasted materials and expensive starting compounds. |
| Downstream Purification | Cleaner reaction profiles, simpler purification | Often more side-product formation (e.g., hydro-debromination), leading to more complex and costly chromatography. |
Workflow & Decision Logic
The choice between these reagents is not merely a matter of initial price but a strategic decision based on the goals of the synthesis. The following diagram illustrates a typical workflow and the decision points where the choice of reagent has the most impact.
Caption: Synthetic workflow from planning to final analysis.
This decision-making process is further clarified in the following logic diagram:
Caption: Decision tree for selecting the optimal reagent.
Experimental Protocols: A Head-to-Head Comparison
To illustrate the practical differences, we provide two representative protocols for the Suzuki-Miyaura coupling of the respective aryl halides with 4-methoxyphenylboronic acid.
Protocol 1: Synthesis of 2',5'-Difluoro-4-methoxy-1,1'-biphenyl using 1,4-Difluoro-2-iodobenzene
-
Methodology:
-
To a 50 mL round-bottom flask, add 1,4-Difluoro-2-iodobenzene (1.20 g, 5.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (0.84 g, 5.5 mmol, 1.1 equiv), and potassium phosphate (K₃PO₄, 2.12 g, 10.0 mmol, 2.0 equiv).
-
Add Pd(PPh₃)₄ (115 mg, 0.1 mmol, 2 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane (20 mL) and water (5 mL) via syringe.
-
Stir the mixture at 80 °C for 2 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by flash chromatography (95:5 hexanes:ethyl acetate) to yield the title compound as a white solid.
-
-
Expected Outcome:
-
Yield: 90-95%
-
Purity: >98%
-
Notes: The reaction is typically clean, with minimal side-product formation, simplifying purification.
-
Protocol 2: Synthesis of 2',5'-Difluoro-4-methoxy-1,1'-biphenyl using 1-Bromo-2,5-difluorobenzene
-
Methodology:
-
To a 50 mL round-bottom flask, add 1-Bromo-2,5-difluorobenzene (0.97 g, 5.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (0.84 g, 5.5 mmol, 1.1 equiv), and potassium carbonate (K₂CO₃, 1.38 g, 10.0 mmol, 2.0 equiv).
-
Add Pd(PPh₃)₄ (290 mg, 0.25 mmol, 5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add toluene (20 mL) and water (5 mL).
-
Stir the mixture vigorously at 110 °C for 18 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by flash chromatography, requiring careful separation from starting material and hydro-debrominated byproducts.
-
-
Expected Outcome:
-
Yield: 70-80%
-
Purity: >95% after careful chromatography.
-
Notes: This reaction requires a higher catalyst loading, elevated temperature, and significantly longer reaction time. The presence of unreacted starting material and byproducts is more common.
-
Conclusion and Strategic Recommendations
While the upfront cost of 1,4-Difluoro-2-iodobenzene is higher than its bromo-analog, a comprehensive cost-benefit analysis reveals a more complex picture.
-
Choose 1,4-Difluoro-2-iodobenzene when:
-
High yield and purity are paramount: Especially when working with precious or complex downstream substrates.
-
Time is a critical factor: The significantly faster reaction times accelerate research timelines and increase lab throughput.
-
The substrate is sensitive: Milder reaction conditions can prevent the degradation of delicate functional groups elsewhere in the molecule.
-
Predictability and reliability are required: The higher success rate and cleaner reaction profiles of the iodo-reagent de-risk the synthesis, saving time on troubleshooting and optimization.
-
-
Consider 1-Bromo-2,5-difluorobenzene when:
-
The primary constraint is the initial reagent budget: Particularly for early-stage exploratory work where yield is not the main driver.
-
The synthesis is being performed on a very large scale: At kilogram scale, the initial cost difference can become substantial, potentially justifying the investment in process optimization to overcome the lower reactivity.
-
Ultimately, 1,4-Difluoro-2-iodobenzene represents a strategic investment. The higher initial cost is frequently offset by savings in catalyst, energy, time, and purification efforts. For researchers in the competitive fields of drug discovery and materials science, the reliability and efficiency it affords can be invaluable, justifying its position as a superior building block for demanding synthetic applications.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]
comparative efficiency of different cross-coupling methods for 1,4-Difluoro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic introduction of fluorine atoms into molecular scaffolds is a cornerstone of drug discovery and materials science. The unique properties imparted by fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and electronic characteristics. 1,4-Difluoro-2-iodobenzene stands out as a valuable building block, offering a versatile handle for molecular elaboration through cross-coupling reactions. The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the carbon-iodine bond, making this substrate amenable to a variety of palladium-catalyzed transformations.
This guide provides an in-depth comparative analysis of the efficiency of several prominent cross-coupling methodologies for the functionalization of 1,4-Difluoro-2-iodobenzene. By examining key performance indicators and understanding the mechanistic nuances of each reaction, researchers can make more informed decisions in their synthetic strategies, ultimately accelerating the discovery and development of novel chemical entities.
The Landscape of Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the art of carbon-carbon and carbon-heteroatom bond formation. For a substrate like 1,4-Difluoro-2-iodobenzene, several methods are of particular relevance:
-
Suzuki-Miyaura Coupling: The reaction of an organoboron reagent with an organohalide.
-
Stille Coupling: The coupling of an organotin compound with an organohalide.
-
Sonogashira Coupling: The reaction between a terminal alkyne and an aryl or vinyl halide.
-
Heck Coupling: The coupling of an unsaturated halide with an alkene.
-
Buchwald-Hartwig Amination: The formation of a carbon-nitrogen bond between an aryl halide and an amine.
The efficiency of these reactions is not universal and is highly dependent on the specific substrates, catalyst system, and reaction conditions employed. For fluorinated systems, side reactions such as hydrodehalogenation can also impact overall yields.
Comparative Efficiency: A Data-Driven Analysis
Table 1: C-C Bond Forming Reactions
| Coupling Method | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~95 | General Protocol |
| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (2) | - | Toluene | 100 | 16 | ~90 | General Protocol |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) / CuI (4) | Et₃N | THF | 65 | 6 | >90 | General Protocol |
| Heck | Styrene | Pd(OAc)₂ (2) / PPh₃ (4) | Et₃N | DMF | 100 | 24 | ~85 | General Protocol |
Note: Yields are representative and can vary based on the specific boronic acid, stannane, alkyne, or alkene used.
Table 2: C-N Bond Forming Reactions
| Coupling Method | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ (1) / XPhos (2) | NaOtBu | Toluene | 100 | 18 | ~90 | General Protocol |
| Buchwald-Hartwig | Morpholine | Pd(OAc)₂ (2) / BINAP (3) | Cs₂CO₃ | Toluene | 100 | 24 | ~85 | General Protocol |
Note: Yields are representative and can vary based on the specific amine and ligand used.
Mechanistic Insights and Experimental Considerations
The choice of cross-coupling method extends beyond simply the desired bond formation. Understanding the underlying catalytic cycles and the factors that influence them is critical for optimizing reaction efficiency.
Catalytic Cycles: A Visual Representation
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, two of the most commonly employed methods for the derivatization of aryl halides.
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.
Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.
Experimental Protocols: A Practical Guide
To facilitate the application of these methods, detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions with 1,4-Difluoro-2-iodobenzene are provided below. These protocols represent a starting point for optimization.
Protocol 1: Suzuki-Miyaura Coupling of 1,4-Difluoro-2-iodobenzene with Phenylboronic Acid
Materials:
-
1,4-Difluoro-2-iodobenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol (EtOH)
-
Deionized water
Procedure:
-
To an oven-dried Schlenk flask, add 1,4-Difluoro-2-iodobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,5-difluorobiphenyl.
Protocol 2: Buchwald-Hartwig Amination of 1,4-Difluoro-2-iodobenzene with Aniline
Materials:
-
1,4-Difluoro-2-iodobenzene
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and XPhos (0.02 mmol, 2 mol%) to an oven-dried Schlenk tube.
-
Add 1,4-Difluoro-2-iodobenzene (1.0 mmol) and sodium tert-butoxide (1.4 mmol).
-
Seal the tube, remove from the glovebox, and add anhydrous, degassed toluene (5 mL) followed by aniline (1.2 mmol) via syringe.
-
Place the reaction under a positive pressure of inert gas and heat to 100 °C for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2',5'-difluoro-[1,1'-biphenyl]-2-amine.
Caption: A Generalized Experimental Workflow for Palladium-Catalyzed Cross-Coupling Reactions.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of 1,4-Difluoro-2-iodobenzene offers a powerful and versatile platform for the synthesis of a diverse array of fluorinated compounds. While Suzuki-Miyaura, Stille, Sonogashira, Heck, and Buchwald-Hartwig aminations all demonstrate high efficacy, the optimal choice of methodology will invariably depend on the specific coupling partner and the desired final product.
For C-C bond formation, the Suzuki-Miyaura and Sonogashira couplings often provide excellent yields under relatively mild conditions. The Stille reaction, while also efficient, suffers from the toxicity of the organotin reagents. The Heck reaction is a viable option for the introduction of alkenyl groups. For the synthesis of arylamines, the Buchwald-Hartwig amination stands as the preeminent method, with a broad substrate scope and high functional group tolerance.
Future advancements in this field will likely focus on the development of more active and robust catalyst systems that can operate at lower catalyst loadings and under milder conditions. The use of high-throughput experimentation will undoubtedly accelerate the discovery of novel ligands and reaction conditions tailored for challenging substrates like polyfluorinated aryl halides.[1] As our understanding of the subtle interplay between ligand, substrate, and catalyst continues to grow, so too will our ability to forge complex molecular architectures with ever-increasing efficiency and precision.
References
-
Mizoroki, T., et al. (1971). Bulletin of the Chemical Society of Japan, 44(2), 581. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon− Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 321-345. [Link]
-
Orbach, M., et al. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Dalton Transactions, 41(15), 4531-4543. [Link]
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Isotopic Labeling with 1,4-Difluoro-2-iodobenzene: A Comparative Guide for Radiopharmaceutical Development
For researchers, medicinal chemists, and professionals in drug development, the precise introduction of an isotopic label into a molecule is a critical step for elucidating metabolic pathways, determining pharmacokinetics, and enabling non-invasive imaging techniques like Positron Emission Tomography (PET).[1][2] The choice of the precursor molecule for this labeling process is paramount, dictating the efficiency, regioselectivity, and ultimately, the success of the radiosynthesis. This guide provides an in-depth technical comparison of isotopic labeling studies involving 1,4-difluoro-2-iodobenzene, a versatile precursor for the synthesis of radiolabeled compounds. We will explore its performance in direct radioiodination and as a foundational building block for ¹⁸F-labeling, comparing it with alternative strategies and providing actionable experimental data.
The Strategic Advantage of 1,4-Difluoro-2-iodobenzene in Radiosynthesis
1,4-Difluoro-2-iodobenzene is a halogenated aromatic compound with unique properties that make it a valuable tool in radiopharmaceutical chemistry.[3][4][5][6] Its utility stems from the interplay between its three key components:
-
The Iodine Atom: This serves a dual purpose. It is a site for direct radioiodination, allowing for the introduction of isotopes like ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I.[7][8] Crucially, the carbon-iodine bond is also a highly versatile functional group for transition-metal-catalyzed cross-coupling reactions, making it an excellent precursor for more complex radiolabeling synthons.[6]
-
The Fluorine Atoms: The two fluorine atoms significantly influence the electronic properties of the benzene ring. As the most electronegative element, fluorine forms a very strong bond with carbon, which can enhance the metabolic stability of the final radiotracer.[9] Furthermore, their electron-withdrawing nature can impact the reactivity of the C-I bond and the aromatic ring itself, a factor that must be considered in reaction design.
-
The Aromatic Ring: The difluorobenzene core is a common motif in many biologically active molecules. Using 1,4-difluoro-2-iodobenzene as a precursor allows for the construction of radiolabeled analogs of existing drugs or novel imaging agents with favorable pharmacological properties.[6]
This guide will focus on two primary applications of this precursor: direct radioiodination at the 2-position and its use as a starting material for the introduction of Fluorine-18, the most widely used radionuclide for PET imaging.[9][10]
Scenario 1: Direct Radioiodination of the Aryl-Iodide Bond
Direct radioiodination of an aromatic compound is a fundamental technique in radiopharmacy. The most common methods involve electrophilic substitution on an activated aromatic ring or halogen exchange on an aryl halide precursor.[7][8] When using 1,4-difluoro-2-iodobenzene, the primary strategies are isotopic exchange and oxidative radioiodination.
Methodologies for Radioiodination
-
Isotopic Exchange (Halogen Exchange): This method involves the exchange of the non-radioactive ¹²⁷I atom in 1,4-difluoro-2-iodobenzene with a radioactive iodine isotope (*I⁻, e.g., ¹²⁵I⁻ or ¹³¹I⁻). These reactions are often catalyzed, for instance by copper salts, to achieve reasonable radiochemical yields (RCY).[8] The key challenge is the separation of the final radiolabeled product from the large excess of the unlabeled starting material.[7]
-
Oxidative Radioiodination: This is the most prevalent method for labeling aromatic compounds.[7][8] It involves the oxidation of a radioactive iodide salt (e.g., Na[*I]) to a more electrophilic species (e.g., *I⁺), which then attacks the aromatic ring. Common oxidizing agents include Chloramine-T, Iodogen, and peracids.[7][11][12] While highly effective for activated rings (like phenols), direct electrophilic attack on the difluorinated ring of our topic molecule is less favorable than isotopic exchange at the pre-functionalized iodine position.
Comparative Performance and Alternatives
The choice of radioiodination strategy depends heavily on the desired specific activity and the stability of the substrate.
| Labeling Method | Precursor | Typical Conditions | Radiochemical Yield (RCY) | Key Advantages | Key Disadvantages |
| Cu-Catalyzed Isotopic Exchange | 1,4-Difluoro-2-iodobenzene | Na[I], Cu(II) salt, heat | Moderate | Direct labeling of the precursor. | Low specific activity due to exchange with unlabeled precursor; requires HPLC purification.[7] |
| Electrophilic Destannylation | 2,5-Difluorophenyltrialkylstannane | Na[I], Oxidizing Agent (e.g., Chloramine-T) | High | High yields and high specific activity.[13] | Toxicity of organotin precursors and byproducts is a major concern for clinical applications.[13] |
| Sandmeyer Reaction | 2,5-Difluoroaniline | 1. Diazotization (NaNO₂, HCl) 2. Na[*I] | Moderate to High[8][13] | Good for aryl amines; avoids organotin reagents. | Diazonium salts can be unstable; triazene intermediates offer more stability but require extra steps.[13] |
Expert Insight: For many applications, the toxicity of organotin precursors makes them unsuitable for human use, despite their high labeling efficiencies.[13] The Sandmeyer reaction, while effective, requires starting from the corresponding aniline, adding synthetic steps. Therefore, for direct radioiodination, copper-catalyzed isotopic exchange on 1,4-difluoro-2-iodobenzene represents a straightforward, albeit lower specific activity, approach. The choice ultimately hinges on whether the application can tolerate the presence of the unlabeled compound.
Scenario 2: A Precursor for ¹⁸F-Radiolabeling
While direct radioiodination is valuable, the short half-life (109.8 min) and favorable imaging characteristics of ¹⁸F make it the dominant isotope for PET.[9] Aryl iodides like 1,4-difluoro-2-iodobenzene are not directly labeled with nucleophilic [¹⁸F]fluoride but are excellent starting materials for creating advanced precursors, most notably diaryliodonium salts.[14][15][16]
The Diaryliodonium Salt Strategy
This strategy involves converting the aryl iodide into a diaryliodonium salt, [(Ar¹)(Ar²)]I⁺X⁻. This hypervalent iodine compound can then undergo nucleophilic substitution with no-carrier-added [¹⁸F]fluoride.[15] The reaction proceeds with high efficiency, even on electron-rich aromatic rings, which are typically resistant to nucleophilic aromatic substitution.[17]
Caption: Workflow for ¹⁸F-labeling via a diaryliodonium salt precursor.
Comparative Performance and Alternatives
The efficiency of ¹⁸F-labeling is highly dependent on the precursor. Diaryliodonium salts offer a significant advantage for labeling non-activated rings.
| Precursor Type | Example Precursor derived from 1,4-Difluoro-2-iodobenzene | Typical Conditions | Radiochemical Conversion (RCC) | Key Advantages | Key Disadvantages |
| Diaryliodonium Salt | (2,5-Difluorophenyl)(Aryl)iodonium salt | K[¹⁸F]F, K₂₂₂, DMSO, 140-200°C | High[14] | Enables ¹⁸F-labeling of electron-rich/neutral rings; high efficiency.[15][17] | Precursor synthesis can be multi-step and challenging.[16] |
| Triarylsulfonium Salt | (2,5-Difluorophenyl)(Aryl)₂sulfonium salt | K[¹⁸F]F, K₂₂₂, DMSO, heat | Very High (up to 90%)[18] | Often provides higher yields than iodonium salts. | Precursor synthesis can be complex. |
| Activated Aryl-Nitro | 1,4-Difluoro-2-nitrobenzene | K[¹⁸F]F, K₂₂₂, DMSO, heat | High | Direct one-step labeling is possible.[14] | Limited to rings with strong electron-withdrawing groups; separation of product from precursor can be difficult.[17] |
| Copper-Mediated | 1,4-Difluoro-2-iodobenzene | K[¹⁸F]F, K₂₂₂, Cu-complex, Cs₂CO₃, DMF, 150°C | Moderate to Good[19] | Direct use of the aryl iodide; avoids multi-step precursor synthesis. | Requires specific copper complexes; may have substrate limitations. |
Expert Insight: The development of bench-stable copper complexes has opened a more direct route for the [¹⁸F]trifluoromethylation and, by extension, radiofluorination of aryl iodides.[19] This method, which uses 1,4-difluoro-2-iodobenzene directly, offers a compelling alternative to the multi-step synthesis of iodonium or sulfonium salt precursors. While the diaryliodonium salt approach is well-established and robust, the operational simplicity of the copper-mediated method makes it an attractive option for rapid radiotracer development. The choice depends on a lab's synthetic capabilities and the specific requirements of the target molecule.
Experimental Protocols
The following protocols are generalized representations and should be optimized for specific substrates and equipment.
Protocol 1: Copper-Catalyzed Radioiodination (Isotopic Exchange)
Objective: To synthesize [¹²⁵I]-1,4-difluoro-2-iodobenzene.
Materials:
-
1,4-Difluoro-2-iodobenzene
-
Sodium [¹²⁵I]Iodide in 0.1 M NaOH
-
Copper(II) sulfate (CuSO₄)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Ethanol
-
Reaction vial (V-vial)
-
Heating block
-
HPLC system for purification
Procedure:
-
In a reaction vial, dissolve 1-2 mg of 1,4-difluoro-2-iodobenzene in 200 µL of ethanol.
-
Add an aqueous solution of ammonium sulfate.
-
Add 5-10 mCi (185-370 MBq) of Sodium [¹²⁵I]Iodide.
-
Add an aqueous solution of CuSO₄ to catalyze the exchange reaction.[8] The rationale for adding a catalyst is to facilitate the halogen exchange, which is otherwise slow.[8]
-
Seal the vial and heat at 80-100°C for 30-60 minutes. Monitor the reaction progress via radio-TLC.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate to reduce any unreacted iodine species.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the final product using reverse-phase HPLC to separate the radiolabeled compound from the unlabeled precursor.
Protocol 2: ¹⁸F-Labeling via Copper-Mediation
Objective: To synthesize [¹⁸F]-1,2,4-trifluorobenzene from 1,4-difluoro-2-iodobenzene.
Materials:
-
1,4-Difluoro-2-iodobenzene
-
[¹⁸F]Fluoride (aqueous solution from cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Copper(I) complex (e.g., [Cu(MeCN)₄]PF₆) with appropriate ligand
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
-
SEP-PAK C18 cartridge for purification
Procedure:
-
[¹⁸F]Fluoride Drying: Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute with a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water. Dry the mixture azeotropically under a stream of inert gas at 110°C. This step is critical to remove water, which would inhibit the nucleophilic fluorination.
-
Reaction Setup: To the dried K[¹⁸F]F/K₂₂₂ complex, add a solution of 1,4-difluoro-2-iodobenzene (approx. 5-10 mg), the copper complex, and a suitable base (e.g., Cs₂CO₃) in anhydrous DMF.[19]
-
Radiolabeling: Seal the reaction vial and heat to 150°C for 20 minutes. The high temperature is necessary to drive the copper-mediated nucleophilic substitution.[19]
-
Purification: Cool the reaction mixture. Dilute with water and pass the solution through a C18 SEP-PAK cartridge. Wash the cartridge with water to remove unreacted fluoride and polar impurities. Elute the product with ethanol or acetonitrile.
-
Analysis: Analyze the radiochemical purity and identity of the product using radio-HPLC and radio-TLC.
Caption: General workflow for copper-mediated ¹⁸F-fluorination.
Conclusion
1,4-Difluoro-2-iodobenzene stands out as a highly valuable and versatile precursor in the field of isotopic labeling. Its utility is twofold: it allows for direct, albeit low specific activity, radioiodination via isotopic exchange, and more importantly, it serves as an excellent and readily available starting material for modern ¹⁸F-labeling methodologies.
While the synthesis of diaryliodonium salts from 1,4-difluoro-2-iodobenzene is a robust and high-yielding route for producing ¹⁸F-labeled radiotracers, emerging copper-mediated methods present a more direct and operationally simpler alternative. The choice between these advanced methods will depend on the specific molecular target, desired radiochemical yield, and the synthetic capabilities of the research laboratory. For drug development professionals, understanding the comparative performance of these pathways is essential for designing efficient radiosyntheses and accelerating the development of novel imaging agents for PET and other nuclear medicine applications.
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Kim, D. W. et al. (2019). Bench-Stable Copper Complex for Trifluoromethylation and ¹⁸F-Labeling of Aryl Iodides. Organic Letters. [Link]
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Preshlock, S. et al. (2016). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Chemical Society Reviews. [Link]
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Brooks, A. F. et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]
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Kniess, T. (2019). ¹⁸F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. PMC - NIH. [Link]
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Krasikova, R. N. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC - NIH. [Link]
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Ballerini, M. et al. (2023). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. MDPI. [Link]
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Chun, J. H. (2017). [¹⁸F]Aryl fluorides from hypervalent iodine compounds. CORE. [Link]
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ResearchGate (n.d.). Radioiodination by electrophilic aromatic substitution reactions. ResearchGate. [Link]
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Youfeng, H. et al. (1982). Comparative study of radioiodination of simple aromatic compounds via N-halosuccinimides and chloramine-T in TFAA. OSTI.gov. [Link]
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Wester, H. J. et al. (2010). ¹⁸F-Labelled Intermediates for Radiosynthesis by Modular Build-Up Reactions: Newer Developments. PMC - NIH. [Link]
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Uddin, M. J. et al. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. PMC - NIH. [Link]
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Al-Karmi, A. Z. (2013). Positron emission tomography (PET) imaging with 18F-based radiotracers. PMC - NIH. [Link]
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Knippenberg, N. et al. (2021). Synthesis of Biphenyl Iodonium Salts as (Radio)labelling Precursors for Fluoroarenes. ResearchGate. [Link]
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Krasikova, R. N. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. MDPI. [Link]
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van Santen, J. A. et al. (2022). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. PMC - NIH. [Link]
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LabSolutions (n.d.). 1,4-Difluoro-2-iodobenzene. LabSolutions. [Link]
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Varagnolo, L. et al. (2000). ¹⁸F-labeled radiopharmaceuticals for PET in oncology, excluding FDG. PubMed. [Link]
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Iglesias, J. et al. (2012). Isotopic labeling of metabolites in drug discovery applications. PubMed. [Link]
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Niculescu, A. et al. (2023). Radiolabeled Probes from Derivatives of Natural Compounds Used in Nuclear Medicine. PMC - PubMed Central. [Link]
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Tournier, N. et al. (2022). Isotopic Radiolabeling of Crizotinib with Fluorine-18 for In Vivo Pet Imaging. PubMed. [Link]
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A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for Yield Determination in 1,4-Difluoro-2-iodobenzene Reactions
Executive Summary
In the fast-paced environment of pharmaceutical and materials science research, the rapid and accurate determination of reaction yields is paramount. For reactions involving volatile, UV-inactive, or difficult-to-isolate products, traditional chromatographic methods can be time-consuming and require compound-specific calibration. This guide presents quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a robust, direct, and often superior alternative for in situ yield determination. We focus specifically on reactions involving 1,4-difluoro-2-iodobenzene, a common building block in organic synthesis, leveraging the unique advantages of both proton (¹H) and fluorine-19 (¹⁹F) qNMR. This document provides not just a protocol, but a comprehensive framework built on scientific integrity, explaining the causality behind critical experimental choices to ensure the generation of trustworthy and reproducible data.
The Challenge: Why Traditional Yield Determination Falls Short
Determining the yield of a chemical reaction is a cornerstone of process optimization and material characterization. Methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses of the analytical lab. However, they are not without their limitations, especially when dealing with substrates like 1,4-difluoro-2-iodobenzene and its derivatives.
-
Dependency on Reference Standards: Chromatographic techniques are relative methods. Accurate quantification requires a pure, well-characterized reference standard of the exact same compound being analyzed to generate a calibration curve.[1] This is a significant bottleneck in early-stage development where such standards may not exist.[2][3]
-
Volatility and Thermal Instability: Many small organic molecules are volatile or may decompose in a hot GC inlet, leading to inaccurate and imprecise results.[3]
-
Detection Issues: Products lacking a strong UV chromophore are challenging to quantify by HPLC-UV, the most common detection method.[2][4]
-
Sample Work-up: Extensive sample preparation, including quenching, extraction, and filtration, can introduce errors and is often time-consuming.
Quantitative NMR emerges as a powerful problem-solver, circumventing these issues by its fundamental principle: the signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal.[4][5] This allows for absolute quantification against a simple, unrelated internal standard, positioning qNMR as a primary ratio method of measurement.[6][7]
The ¹⁹F qNMR Advantage for Fluorinated Aromatics
For reactions involving 1,4-difluoro-2-iodobenzene, ¹⁹F qNMR offers distinct advantages over the more common ¹H qNMR. The ¹⁹F nucleus is a superb probe for quantitative analysis for several key reasons:
-
High Natural Abundance and Sensitivity: The ¹⁹F isotope has 100% natural abundance and a high gyromagnetic ratio, making it the third most receptive nucleus after ¹H and ³H.[8]
-
Vast Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a range of about 800 ppm, significantly wider than for ¹H NMR.[8] This drastically reduces the probability of signal overlap between the reactant, product, and internal standard, a common challenge in ¹H NMR.
-
"Clean" Spectral Window: With no natural fluorine background in the body and minimal presence in common organic reagents and solvents, the ¹⁹F NMR spectrum is exceptionally clean, with virtually no interfering background signals.[8]
Pillar 1: Designing a Self-Validating qNMR Experiment
The trustworthiness of a qNMR result is not accidental; it is the product of a meticulously designed experiment. Each parameter choice must be deliberate and justified to create a self-validating system.
Diagram: qNMR Experimental Design Logic
Caption: Decision workflow for establishing a robust qNMR experiment.
The Internal Standard: The Cornerstone of Accuracy
The internal standard (IS) is the reference against which your analyte is measured. Its selection and handling are critical. An ideal IS possesses the following characteristics[4][9][10]:
-
High Purity: The purity of the IS directly impacts the accuracy of the final result. Certified Reference Materials (CRMs) with purity ≥99.9% are strongly recommended.[11][12]
-
Chemical Inertness: The IS must not react with the analyte, reactants, solvent, or catalysts.
-
Signal Separation: Its NMR signals must be sharp (preferably singlets) and well-resolved from any analyte, reactant, or solvent signals.[13]
-
Solubility: It must be fully soluble in the deuterated solvent used for the analysis.[9]
-
Low Volatility: The IS should be non-volatile to ensure stable concentration during sample preparation.[14]
| Internal Standard | Suitable Nucleus | Common Solvents | Approx. Chemical Shift (ppm) | Comments |
| Maleic Acid | ¹H | D₂O, DMSO-d₆, MeOD | ~6.2-6.5 (s, 2H) | Excellent for polar solvents. |
| Dimethyl Sulfone (DMSO₂) | ¹H | CDCl₃, DMSO-d₆, Acetone-d₆ | ~3.0-3.2 (s, 6H) | Highly soluble and inert. |
| 1,3,5-Trimethoxybenzene | ¹H | CDCl₃, Acetone-d₆, C₆D₆ | ~6.1 (s, 3H), ~3.8 (s, 9H) | Provides two clean singlet signals.[7] |
| 3,5-Bis(trifluoromethyl)benzoic acid | ¹⁹F, ¹H | DMSO-d₆, MeOD, Acetone-d₆ | ~ -63 (s, 6F) | A primary CRM for ¹⁹F qNMR.[15] |
| 4-Fluoroanisole | ¹⁹F, ¹H | CDCl₃, Acetone-d₆, C₆D₆ | ~ -119 to -120 | Simple spectrum, good for aromatic region. |
Table 1: Comparison of common internal standards for ¹H and ¹⁹F qNMR.
The Relaxation Delay (D1): The Non-Negotiable Wait Time
Perhaps the most critical parameter in qNMR is the relaxation delay (D1).[14] This is the time allowed for nuclear spins to return to thermal equilibrium after being excited by an RF pulse. If this delay is too short, signals from nuclei with long relaxation times (T₁) will be saturated, leading to underestimated integrals and inaccurate results.
Causality: The T₁ relaxation time is the time constant for the magnetization to recover along the z-axis.[16] To ensure >99.9% recovery and avoid signal saturation, the total time between pulses (D1 + acquisition time) must be at least 7 times the longest T₁ value in your sample (T₁_max), which could belong to either the analyte or the internal standard.[15] For practical purposes, setting D1 to 5x T₁_max is often cited, but 7x T₁_max provides a greater margin of safety for high-accuracy work.[14][17]
Trustworthiness: The T₁ values are often unknown beforehand. They can be experimentally determined using an "inversion recovery" experiment.[16] This validation step is essential and removes any guesswork from the setup of D1.
Pillar 2: A Step-by-Step Protocol for Yield Determination
Here we provide a detailed workflow for determining the yield of a model reaction: the Suzuki coupling of 1,4-difluoro-2-iodobenzene with phenylboronic acid.
Model Reaction: (Self-generated image of the reaction for illustrative purposes)
Diagram: ¹⁹F qNMR Experimental Workflow
Caption: Step-by-step workflow for ¹⁹F qNMR yield determination.
Experimental Protocol
-
Preparation of the Internal Standard Stock Solution:
-
Using a calibrated microbalance, accurately weigh approximately 15-20 mg of a suitable ¹⁹F internal standard (e.g., 3,5-Bis(trifluoromethyl)benzoic acid, a CRM) into a clean, dry 4 mL vial.[18][19] Record the mass (m_IS) to the nearest 0.01 mg.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in which all reaction components and the IS are soluble.
-
Gently swirl or vortex until the IS is completely dissolved.
-
-
Sample Preparation for qNMR:
-
After the desired reaction time, ensure the crude reaction mixture is homogeneous.
-
Withdraw a small, representative aliquot (e.g., 50-100 µL) of the crude reaction mixture.
-
Add this aliquot directly to the vial containing the dissolved internal standard.
-
Gently mix the combined solution.
-
Transfer the final solution into a high-quality NMR tube.
-
-
NMR Data Acquisition (¹⁹F Nucleus):
-
Insert the sample into the spectrometer and allow at least 5 minutes for the sample temperature to equilibrate.[14]
-
Tune and shim the probe on your sample. For high-quality data, turn sample spinning off to prevent spinning sidebands.[14]
-
Crucial Validation Step: Perform an inversion-recovery experiment to determine the T₁ relaxation times for the signals of interest (product and IS). Identify the longest T₁ value (T₁_max).
-
Set the acquisition parameters for the quantitative experiment:
-
Relaxation Delay (D1): Set to a value ≥ 7 x T₁_max.[15] For many fluorinated compounds, T₁ values can be several seconds, so a D1 of 20-35 seconds is not uncommon.[15]
-
Pulse Program: Use an inverse-gated decoupling pulse program to suppress the Nuclear Overhauser Effect (NOE), which can alter signal intensities.[15][17]
-
Pulse Width: Use a calibrated 90° pulse.
-
Number of Scans (NS): Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the smallest integral of interest to ensure integration error is below 1%.[14]
-
-
-
Data Processing and Yield Calculation:
-
Apply a small exponential line broadening (e.g., LB = 1-2 Hz) to improve S/N.
-
Perform meticulous manual phasing and automated baseline correction across the entire spectrum.
-
Integrate a well-resolved, non-overlapping signal for the product and a signal for the internal standard.
-
Calculate the reaction yield using the following equation:
Yield (%) = [ ( I_prod / N_prod ) / ( I_IS / N_IS ) ] * [ ( n_IS ) / ( n_reactant_initial ) ] * 100
Where:
-
I_prod and I_IS are the integral areas of the product and internal standard signals.
-
N_prod and N_IS are the number of fluorine nuclei giving rise to those signals.
-
n_IS is the moles of the internal standard (m_IS / MW_IS).
-
n_reactant_initial is the initial moles of the limiting reactant (1,4-difluoro-2-iodobenzene).
-
Pillar 3: Comparative Analysis with Alternative Methods
While qNMR is powerful, it's essential to understand its performance in the context of other standard analytical techniques.
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | GC-FID |
| Principle | Absolute quantification based on nuclear properties.[20] | Relative quantification based on UV absorbance. | Relative quantification based on flame ionization response. |
| Reference Standard | Requires a non-related, high-purity IS.[7] | Requires a purified, identical reference standard of the analyte. | Requires a purified, identical reference standard of the analyte. |
| Sample Preparation | Minimal: dissolve crude mixture with IS.[7] | Often requires filtration, dilution, and method-specific mobile phase. | May require extraction, derivatization, and dilution. |
| Analysis Time | 10-30 minutes per sample (can be longer with very long T₁). | 5-20 minutes per sample (plus method development and calibration time). | 5-30 minutes per sample (plus method development and calibration time). |
| Selectivity | Excellent; very high resolution, especially ¹⁹F NMR. | Good; depends on column and mobile phase optimization. | Excellent; depends on column selectivity. |
| Accuracy | High (<1% error achievable with proper validation).[5][21] | High, but dependent on the purity of the identical reference standard. | High, but dependent on the purity of the identical reference standard. |
| Key Limitation | Lower sensitivity than chromatography; requires careful parameter optimization (D1). | Not suitable for compounds without a UV chromophore.[4] | Not suitable for non-volatile or thermally labile compounds.[3] |
Table 2: Objective comparison of qNMR with standard chromatographic techniques for reaction yield determination.
Conclusion: Adopting qNMR for High-Integrity Results
For researchers and drug development professionals working with fluorinated compounds like 1,4-difluoro-2-iodobenzene, quantitative NMR is more than just another analytical tool; it is a strategic asset. By offering a direct, universal, and highly accurate method for determining reaction yields without the need for identical reference standards, qNMR accelerates development timelines and increases confidence in analytical results.[2][3] The ¹⁹F nucleus, in particular, provides an exceptionally clean and resolved spectral window, minimizing ambiguity. By adhering to the principles of a self-validating experimental design—especially the rigorous selection of an internal standard and the empirical determination of the relaxation delay—scientists can generate data of the highest integrity, ensuring that their synthetic efforts are measured with the precision they deserve.
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A Senior Application Scientist's Guide to Synthetic Routes Utilizing 1,4-Difluoro-2-iodobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 1,4-Difluoro-2-iodobenzene
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is paramount. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] 1,4-Difluoro-2-iodobenzene has emerged as a highly valuable and versatile building block for creating complex fluorinated molecules.
Its utility stems from the differentiated reactivity of its substituents. The carbon-iodine (C-I) bond is significantly more labile and serves as a prime handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-heteroatom bond formation.[3][4] Concurrently, the electron-withdrawing fluorine atoms activate the aromatic ring, rendering the C-F bonds susceptible to nucleophilic aromatic substitution (SNAr) under specific conditions.[5][6] This orthogonal reactivity allows for a stepwise, controlled functionalization of the aromatic core, providing a powerful strategic advantage in multi-step syntheses.
This guide provides a comparative analysis of the principal synthetic transformations involving 1,4-difluoro-2-iodobenzene, grounded in mechanistic principles and supported by experimental data and protocols.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C-I Bond
The C-I bond is the most reactive site on 1,4-difluoro-2-iodobenzene for palladium-catalyzed cross-coupling. The generally accepted order of reactivity for halogens in the crucial oxidative addition step is I > Br > Cl > F, allowing for high chemoselectivity.[3] These reactions universally proceed through a Pd(0)/Pd(II) catalytic cycle, which is a foundational concept in modern organic synthesis.[7][8]
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing C(sp²)–C(sp²) bonds, forming biaryl structures that are prevalent in pharmaceuticals.[4][9] The reaction couples the aryl iodide with an organoboron species (boronic acid or ester) in the presence of a palladium catalyst and a base.[9][10]
Causality in Experimental Design:
-
Catalyst: Palladium complexes with phosphine ligands are standard. Pd(PPh₃)₄ or in-situ generated catalysts from a Pd(II) source like Pd(OAc)₂ with ligands such as dppf are effective. The ligand stabilizes the Pd(0) active species and facilitates the reductive elimination step.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential.[3][11] Its role is to activate the organoboron species by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[12]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is common. Water is crucial for dissolving the inorganic base and assisting in the formation of the active boronate species.
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A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Difluoro-2-iodobenzene
As researchers and developers, our work with specialized chemical reagents is foundational to discovery. However, our responsibility extends beyond the successful execution of a synthesis; it encompasses the safe handling and environmentally sound disposal of every chemical we use. 1,4-Difluoro-2-iodobenzene, a key building block in many synthetic pathways, is a halogenated aromatic compound that requires meticulous disposal procedures to ensure laboratory safety and regulatory compliance.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,4-Difluoro-2-iodobenzene, grounded in established safety principles. The procedures outlined here are designed to be self-validating, ensuring that each step logically follows from the chemical's inherent properties and associated risks.
Hazard Identification and Immediate Safety Considerations
Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. 1,4-Difluoro-2-iodobenzene is classified as a hazardous substance, and its Safety Data Sheet (SDS) is the primary source of detailed information.[1]
The principal hazards associated with this compound include:
-
Acute Toxicity: It is harmful if swallowed.[1]
-
Skin and Eye Irritation: The compound is a known skin and eye irritant.[1][2]
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.[1]
These hazards dictate the stringent need for appropriate personal protective equipment and handling exclusively within a controlled environment like a chemical fume hood.[3]
Table 1: GHS Hazard Classification for 1,4-Difluoro-2-iodobenzene
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Source: Aggregated GHS information from multiple suppliers.[2]
Waste Characterization: The "Halogenated" Distinction
Proper disposal begins with correct waste classification. Due to the presence of fluorine and iodine atoms bonded to the benzene ring, 1,4-Difluoro-2-iodobenzene is categorized as a halogenated organic compound .[4][5] This is the single most important factor determining its disposal pathway.
Why is this distinction critical? Halogenated organic compounds require high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the acidic gases (like hydrogen fluoride and hydrogen iodide) produced during combustion.[4][6][7] Mixing them with non-halogenated waste streams can damage standard incinerators and release toxic pollutants into the atmosphere. Co-mingling this waste with aqueous or non-halogenated organic streams is a serious compliance violation and safety hazard.[4][8]
Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic procedure for collecting and disposing of waste containing 1,4-Difluoro-2-iodobenzene. This workflow is designed to prevent cross-contamination and ensure the waste is handled safely from the point of generation to its final collection.
Step 1: Prepare a Designated Halogenated Waste Container
-
Select the Correct Container: Use a chemically resistant container, typically provided by your institution's Environmental Health and Safety (EHS) department, often color-coded or specifically designated for halogenated organic waste.[4] The container must be in good condition with a secure, tight-fitting lid.[8]
-
Proper Labeling: The container must be clearly and accurately labeled. The label should include:
Step 2: Collect All Waste Streams
-
Pure Compound & Residues: Any unused or expired 1,4-Difluoro-2-iodobenzene must be disposed of as hazardous waste.
-
Reaction Mixtures: Collect all reaction mixtures containing the compound in your designated halogenated waste container.
-
Solvent Rinses: Rinsate from cleaning contaminated glassware (e.g., with acetone or another suitable solvent) must also be collected as halogenated hazardous waste.[3] Never pour these rinses down the drain.
Step 3: Safe Storage Pending Disposal
-
Keep Containers Closed: Always keep the waste container tightly sealed when not in use to prevent the release of harmful vapors.[8]
-
Secondary Containment: Store the waste container in a designated satellite accumulation area, such as a chemical fume hood or a ventilated safety cabinet.[8] This provides secondary containment in case of a leak.
-
Avoid Contamination: Ensure the exterior of the waste container remains clean and free of chemical residue.[8]
Step 4: Arrange for Pickup
-
Contact EHS: Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a pickup.[3]
The entire disposal process can be visualized through the following decision workflow:
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control Vapors: Ensure the chemical fume hood is operational to help control vapors.
-
Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[9] Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully collect the absorbent material and contaminated debris using non-sparking tools. Place it in your designated halogenated hazardous waste container for disposal.
-
Decontaminate: Clean the spill area thoroughly. All materials used for cleanup must also be disposed of as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department, following institutional protocols.
By adhering to these rigorous procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the expense of personal or ecological well-being.
References
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich Safety, Security, Health and Environment. Retrieved from [Link]
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Kovalova, L., et al. (2023). Removal of Iodine-Containing X-ray Contrast Media from Environment: The Challenge of a Total Mineralization. PubMed Central. Retrieved from [Link]
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Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,4-Difluoro-2-iodobenzene
As researchers and developers, our work with specialized chemical reagents is foundational to discovery. However, the novel reactivity we seek often comes with inherent hazards. 1,4-Difluoro-2-iodobenzene (CAS No. 2265-92-1) is a key building block in medicinal chemistry and materials science, but its handling demands a rigorous and informed approach to safety. This guide moves beyond a simple checklist to provide a procedural and logistical framework for its safe use, grounded in its specific chemical properties and associated risks.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the specific threats posed by 1,4-Difluoro-2-iodobenzene is the critical first step in establishing a valid safety protocol. This compound is not merely a benign reagent; it is a combustible liquid with multiple hazard classifications that dictate our protective strategy.[1] The primary risks are associated with direct contact and inhalation.[1]
The Globally Harmonized System (GHS) classifications highlight the principal dangers.[2] It is designated as causing skin irritation (Category 2) and serious eye irritation (Category 2A).[1][2] Furthermore, it may cause respiratory irritation and is considered harmful if swallowed, in contact with skin, or inhaled.[1][2] These classifications are the direct drivers for the stringent personal protective equipment (PPE) and handling procedures outlined below.
| Hazard Classification | Description | Primary Exposure Route | Source |
| Skin Irritation (Category 2) | Causes skin irritation upon contact. | Dermal | [1][2] |
| Serious Eye Irritation (Category 2A) | Causes serious, persistent irritation to the eyes. | Ocular | [1][2] |
| Acute Toxicity (Harmful) | Harmful if swallowed, inhaled, or in contact with skin. | Oral, Inhalation, Dermal | [1][2] |
| Respiratory Irritation | May cause irritation to the respiratory system. | Inhalation | [1][2] |
| Combustible Liquid | Can ignite when exposed to a heat source. | Thermal | [1] |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is a direct response to the hazards identified above. The goal is to create an impermeable barrier between the researcher and the chemical.
| Protection Type | Required Equipment | Rationale & Procedural Notes |
| Eye & Face Protection | Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or EU Standard EN166.[1][3] | Mandatory. The "Serious Eye Irritation" classification means that any contact can lead to significant injury. Goggles provide a full seal around the eyes to protect from splashes from any angle. For large-volume transfers where splash risk is high, a full face shield should be worn in addition to goggles.[4][5] |
| Skin & Body Protection | Gloves: Chemical-resistant gloves (e.g., Nitrile, Neoprene). Body: A flame-resistant lab coat. For larger quantities, chemical-resistant coveralls or an apron are recommended.[6][7] Footwear: Closed-toe shoes, preferably made of a chemical-resistant material.[8] | Mandatory. The compound is a known skin irritant and may be harmful upon dermal absorption.[1] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected. Lab coats protect against incidental contact. Pant legs should be worn over footwear to prevent chemicals from entering.[6] |
| Respiratory Protection | Not required for standard lab-scale use within a certified chemical fume hood. | Situational. All handling of 1,4-Difluoro-2-iodobenzene must occur in a well-ventilated area, preferably a chemical fume hood, to prevent vapor inhalation.[1][9] If work must be done outside a hood or if there is a risk of generating aerosols, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is required.[5][9] |
Procedural Guide for Safe Handling
This step-by-step workflow integrates the use of PPE into the practical handling of the chemical, ensuring safety at every stage.
A. Pre-Operational Safety Check
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).
-
Locate Emergency Equipment: Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[1]
-
Assemble all Materials: Gather all necessary glassware, reagents, and spill cleanup materials before bringing the 1,4-Difluoro-2-iodobenzene into the hood.
-
Don PPE: Put on all required PPE as specified in the table above before handling the primary container.
B. Chemical Handling Workflow
-
Grounding: When transferring from a metal container, ensure the container and receiving equipment are grounded and bonded to prevent ignition from static discharge.[10]
-
Aliquotting: Perform all weighing and transfers of the chemical inside the fume hood. Keep the container tightly closed when not in use.[1]
-
Avoid Incompatibles: Keep the work area free of strong oxidizing agents, strong acids, and strong bases, as these are incompatible.[1]
-
Heat and Ignition Sources: Do not handle near open flames, hot plates, or other potential ignition sources.[1] The material is a combustible liquid.[1]
C. Post-Handling Decontamination
-
Clean Work Area: Wipe down the work surface inside the fume hood with an appropriate solvent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat, and then eye protection.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1][9]
Emergency Response and Disposal Plan
A. Spill Response For a small spill inside a chemical fume hood:
-
Alert colleagues in the immediate area.
-
Absorb the spill using an inert absorbent material like vermiculite or sand.[7]
-
Scoop the contaminated material into a clearly labeled, sealed container for hazardous waste disposal.
-
Wipe the area clean and decontaminate.
B. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. If skin irritation occurs, get medical advice.[1][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Call a poison center or doctor if you feel unwell.[1][9]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[1]
C. Waste Disposal Plan
-
Segregation: All waste contaminated with 1,4-Difluoro-2-iodobenzene, including empty containers, used gloves, and absorbent materials, must be collected as hazardous waste.
-
Labeling: The waste container must be sealed, properly labeled with its contents, and stored in a designated satellite accumulation area.
-
Disposal: The final disposal of the waste must be conducted through an approved waste disposal plant in accordance with all local, state, and federal regulations.[1][7][9] Do not allow the material to be released into the environment.[1]
Visual Workflow: Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of 1,4-Difluoro-2-iodobenzene.
By adhering to this comprehensive guide, researchers can confidently handle 1,4-Difluoro-2-iodobenzene, minimizing risk to themselves and their environment, thereby ensuring that scientific progress and personal safety advance hand-in-hand.
References
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PubChem. (n.d.). 1,4-Difluoro-2-iodobenzene. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved January 11, 2026, from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
